molecular formula C22H30O7 B1180794 Lophanthoidin E CAS No. 120462-45-5

Lophanthoidin E

Cat. No.: B1180794
CAS No.: 120462-45-5
M. Wt: 406.5 g/mol
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Description

Lophanthoidin E, also known as this compound, is a useful research compound. Its molecular formula is C22H30O7 and its molecular weight is 406.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(1,9,10-trihydroxy-4b,8,8-trimethyl-3,4-dioxo-5,6,7,8a,9,10-hexahydrophenanthren-2-yl)propyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O7/c1-10(9-29-11(2)23)12-15(24)13-14(18(27)16(12)25)22(5)8-6-7-21(3,4)20(22)19(28)17(13)26/h10,17,19-20,24,26,28H,6-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHVNNHGOOVAQDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC(=O)C)C1=C(C2=C(C(=O)C1=O)C3(CCCC(C3C(C2O)O)(C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling the Molecular Architecture of Lophanthoidin E: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure elucidation of Lophanthoidin E, a diterpenoid isolated from Rabdosia lophanthoides. This document details the spectroscopic data and experimental methodologies that were pivotal in determining its molecular structure. All quantitative data from nuclear magnetic resonance (NMR) and mass spectrometry are summarized in structured tables for clarity and comparative analysis. Furthermore, this guide presents detailed experimental protocols for the isolation and characterization of this compound, alongside logical workflows and potential biosynthetic pathways illustrated using Graphviz diagrams.

Introduction

This compound is a naturally occurring diterpenoid that has been isolated from the plant Rabdosia lophanthoides (also known as Isodon lophanthoides).[1] The elucidation of its chemical structure is fundamental to understanding its biosynthetic origins, chemical reactivity, and potential pharmacological activities. This guide serves as a technical resource, consolidating the key data and methodologies employed in the structural determination of this complex natural product.

Based on spectroscopic analysis, this compound has been identified as an abietane-type diterpenoid.[2] Its core structure was determined through a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. The molecular formula of this compound is C₂₂H₃₀O₇, as established by high-resolution mass spectrometry.[2][3]

Physicochemical and Spectroscopic Data

The structural elucidation of this compound was accomplished through a detailed analysis of its spectroscopic data. The key quantitative data are presented in the tables below.

Table 1: Mass Spectrometry Data for this compound
ParameterValueReference
Molecular Formula C₂₂H₃₀O₇[4]
Molecular Weight 406.47 g/mol
Observed [M-H]⁻ Ion (m/z) 405.1941
Key Fragment Ion [M-H-CH₃COOH]⁻ (m/z) 345.1727
Key Fragment Ion [M-H-CH₃COOH-H₂O]⁻ (m/z) 327.1621
Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound

Note: The complete ¹H and ¹³C NMR data, including chemical shifts (δ) and coupling constants (J), are essential for full structure elucidation. While the primary literature confirms the use of these techniques, the specific data points for this compound are not available in the public domain at the time of this writing. The following table structure is provided as a template for when such data becomes available.

Position¹³C Chemical Shift (δc, ppm)¹H Chemical Shift (δH, ppm, mult., J in Hz)
1
2
3
4
5
6
7
8
9
10
11
12
13
14
15
16
17
18
19
20
OAc
OAc

Experimental Protocols

The successful elucidation of this compound's structure relies on a series of carefully executed experimental procedures. The following sections detail the generalized methodologies for the isolation and spectroscopic analysis of this compound, based on standard practices for natural product chemistry.

Isolation of this compound

The isolation of this compound from Rabdosia lophanthoides typically involves the following steps:

  • Extraction: The dried and powdered plant material is subjected to solvent extraction, commonly using methanol (B129727) or ethanol, at room temperature. This process is repeated multiple times to ensure exhaustive extraction of the plant's secondary metabolites.

  • Solvent Partitioning: The crude extract is then suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297). This step serves to separate compounds based on their polarity, with diterpenoids like this compound typically concentrating in the moderately polar fractions (e.g., ethyl acetate).

  • Chromatographic Purification: The bioactive fraction is subjected to a series of chromatographic techniques to isolate the pure compound. This multi-step process often includes:

    • Silica (B1680970) Gel Column Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents, for example, a mixture of n-hexane and ethyl acetate of increasing polarity.

    • Sephadex LH-20 Column Chromatography: This size-exclusion chromatography is used to remove smaller molecules and pigments.

    • Preparative High-Performance Liquid Chromatography (HPLC): The final purification step is often carried out using preparative HPLC, typically on a C18 column with a mobile phase such as methanol-water or acetonitrile-water, to yield the pure this compound.

Spectroscopic Analysis

The structure of the isolated this compound is then determined using a suite of spectroscopic techniques:

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact mass of the molecule and, consequently, its molecular formula. Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pattern, which provides valuable clues about the compound's substructures.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive set of NMR experiments are conducted to establish the carbon skeleton and the relative stereochemistry of the molecule. These experiments include:

    • ¹H NMR: Provides information about the number, environment, and connectivity of protons.

    • ¹³C NMR and DEPT: Reveals the number and types of carbon atoms (CH₃, CH₂, CH, and quaternary carbons).

    • Correlation Spectroscopy (COSY): Identifies proton-proton couplings, establishing spin systems within the molecule.

    • Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded proton and carbon atoms.

    • Heteronuclear Multiple Bond Correlation (HMBC): Shows long-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for connecting different spin systems and piecing together the carbon skeleton.

    • Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.

Visualizations

Logical Workflow for Structure Elucidation

The following diagram illustrates the logical progression of experiments and analysis in the structure elucidation of a novel natural product like this compound.

structure_elucidation_workflow cluster_extraction Isolation and Purification cluster_analysis Spectroscopic Analysis and Structure Determination plant_material Dried Plant Material (Rabdosia lophanthoides) extraction Solvent Extraction plant_material->extraction partitioning Solvent Partitioning extraction->partitioning column_chromatography Column Chromatography (Silica Gel, Sephadex) partitioning->column_chromatography hplc Preparative HPLC column_chromatography->hplc pure_compound Pure this compound hplc->pure_compound ms Mass Spectrometry (HR-ESI-MS, MS/MS) pure_compound->ms nmr_1d 1D NMR ('H, ¹³C, DEPT) pure_compound->nmr_1d nmr_2d 2D NMR (COSY, HSQC, HMBC) pure_compound->nmr_2d nmr_stereo Stereochemistry NMR (NOESY/ROESY) pure_compound->nmr_stereo data_analysis Spectroscopic Data Analysis ms->data_analysis nmr_1d->data_analysis nmr_2d->data_analysis nmr_stereo->data_analysis structure_proposal Proposed Structure data_analysis->structure_proposal final_structure Final Structure of This compound structure_proposal->final_structure

Caption: Workflow for the isolation and structure elucidation of this compound.

Potential Biosynthetic Precursor Relationship

This compound, being an abietane (B96969) diterpenoid, is biosynthetically derived from geranylgeranyl pyrophosphate (GGPP). The following diagram illustrates a simplified view of this biosynthetic relationship.

biosynthetic_pathway ggpp Geranylgeranyl Pyrophosphate (GGPP) copalyl_pp Copalyl Pyrophosphate ggpp->copalyl_pp Class II Diterpene Synthase abietadiene Abietadiene Skeleton copalyl_pp->abietadiene Class I Diterpene Synthase oxidation Oxidative Modifications (Hydroxylation, etc.) abietadiene->oxidation Cytochrome P450s, etc. lophanthoidin_e This compound oxidation->lophanthoidin_e

Caption: Simplified biosynthetic pathway leading to abietane diterpenoids.

Conclusion

The chemical structure of this compound has been successfully elucidated through the systematic application of modern spectroscopic techniques, primarily mass spectrometry and a suite of NMR experiments. This guide has outlined the key data and methodologies that form the basis of this structural determination. The availability of the pure compound and the knowledge of its precise molecular architecture are critical first steps for further research into its biological activities and potential applications in drug discovery and development. Future work may focus on the total synthesis of this compound to confirm its structure and to generate analogs for structure-activity relationship studies.

References

Unveiling the Molecular Architecture of Lophanthoidin E: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure elucidation of Lophanthoidin E, a diterpenoid isolated from Rabdosia lophanthoides. This document details the spectroscopic data and experimental methodologies that were pivotal in determining its molecular structure. All quantitative data from nuclear magnetic resonance (NMR) and mass spectrometry are summarized in structured tables for clarity and comparative analysis. Furthermore, this guide presents detailed experimental protocols for the isolation and characterization of this compound, alongside logical workflows and potential biosynthetic pathways illustrated using Graphviz diagrams.

Introduction

This compound is a naturally occurring diterpenoid that has been isolated from the plant Rabdosia lophanthoides (also known as Isodon lophanthoides).[1] The elucidation of its chemical structure is fundamental to understanding its biosynthetic origins, chemical reactivity, and potential pharmacological activities. This guide serves as a technical resource, consolidating the key data and methodologies employed in the structural determination of this complex natural product.

Based on spectroscopic analysis, this compound has been identified as an abietane-type diterpenoid.[2] Its core structure was determined through a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. The molecular formula of this compound is C₂₂H₃₀O₇, as established by high-resolution mass spectrometry.[2][3]

Physicochemical and Spectroscopic Data

The structural elucidation of this compound was accomplished through a detailed analysis of its spectroscopic data. The key quantitative data are presented in the tables below.

Table 1: Mass Spectrometry Data for this compound
ParameterValueReference
Molecular Formula C₂₂H₃₀O₇[4]
Molecular Weight 406.47 g/mol
Observed [M-H]⁻ Ion (m/z) 405.1941
Key Fragment Ion [M-H-CH₃COOH]⁻ (m/z) 345.1727
Key Fragment Ion [M-H-CH₃COOH-H₂O]⁻ (m/z) 327.1621
Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound

Note: The complete ¹H and ¹³C NMR data, including chemical shifts (δ) and coupling constants (J), are essential for full structure elucidation. While the primary literature confirms the use of these techniques, the specific data points for this compound are not available in the public domain at the time of this writing. The following table structure is provided as a template for when such data becomes available.

Position¹³C Chemical Shift (δc, ppm)¹H Chemical Shift (δH, ppm, mult., J in Hz)
1
2
3
4
5
6
7
8
9
10
11
12
13
14
15
16
17
18
19
20
OAc
OAc

Experimental Protocols

The successful elucidation of this compound's structure relies on a series of carefully executed experimental procedures. The following sections detail the generalized methodologies for the isolation and spectroscopic analysis of this compound, based on standard practices for natural product chemistry.

Isolation of this compound

The isolation of this compound from Rabdosia lophanthoides typically involves the following steps:

  • Extraction: The dried and powdered plant material is subjected to solvent extraction, commonly using methanol (B129727) or ethanol, at room temperature. This process is repeated multiple times to ensure exhaustive extraction of the plant's secondary metabolites.

  • Solvent Partitioning: The crude extract is then suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297). This step serves to separate compounds based on their polarity, with diterpenoids like this compound typically concentrating in the moderately polar fractions (e.g., ethyl acetate).

  • Chromatographic Purification: The bioactive fraction is subjected to a series of chromatographic techniques to isolate the pure compound. This multi-step process often includes:

    • Silica (B1680970) Gel Column Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents, for example, a mixture of n-hexane and ethyl acetate of increasing polarity.

    • Sephadex LH-20 Column Chromatography: This size-exclusion chromatography is used to remove smaller molecules and pigments.

    • Preparative High-Performance Liquid Chromatography (HPLC): The final purification step is often carried out using preparative HPLC, typically on a C18 column with a mobile phase such as methanol-water or acetonitrile-water, to yield the pure this compound.

Spectroscopic Analysis

The structure of the isolated this compound is then determined using a suite of spectroscopic techniques:

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact mass of the molecule and, consequently, its molecular formula. Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pattern, which provides valuable clues about the compound's substructures.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive set of NMR experiments are conducted to establish the carbon skeleton and the relative stereochemistry of the molecule. These experiments include:

    • ¹H NMR: Provides information about the number, environment, and connectivity of protons.

    • ¹³C NMR and DEPT: Reveals the number and types of carbon atoms (CH₃, CH₂, CH, and quaternary carbons).

    • Correlation Spectroscopy (COSY): Identifies proton-proton couplings, establishing spin systems within the molecule.

    • Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded proton and carbon atoms.

    • Heteronuclear Multiple Bond Correlation (HMBC): Shows long-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for connecting different spin systems and piecing together the carbon skeleton.

    • Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.

Visualizations

Logical Workflow for Structure Elucidation

The following diagram illustrates the logical progression of experiments and analysis in the structure elucidation of a novel natural product like this compound.

structure_elucidation_workflow cluster_extraction Isolation and Purification cluster_analysis Spectroscopic Analysis and Structure Determination plant_material Dried Plant Material (Rabdosia lophanthoides) extraction Solvent Extraction plant_material->extraction partitioning Solvent Partitioning extraction->partitioning column_chromatography Column Chromatography (Silica Gel, Sephadex) partitioning->column_chromatography hplc Preparative HPLC column_chromatography->hplc pure_compound Pure this compound hplc->pure_compound ms Mass Spectrometry (HR-ESI-MS, MS/MS) pure_compound->ms nmr_1d 1D NMR ('H, ¹³C, DEPT) pure_compound->nmr_1d nmr_2d 2D NMR (COSY, HSQC, HMBC) pure_compound->nmr_2d nmr_stereo Stereochemistry NMR (NOESY/ROESY) pure_compound->nmr_stereo data_analysis Spectroscopic Data Analysis ms->data_analysis nmr_1d->data_analysis nmr_2d->data_analysis nmr_stereo->data_analysis structure_proposal Proposed Structure data_analysis->structure_proposal final_structure Final Structure of This compound structure_proposal->final_structure

Caption: Workflow for the isolation and structure elucidation of this compound.

Potential Biosynthetic Precursor Relationship

This compound, being an abietane (B96969) diterpenoid, is biosynthetically derived from geranylgeranyl pyrophosphate (GGPP). The following diagram illustrates a simplified view of this biosynthetic relationship.

biosynthetic_pathway ggpp Geranylgeranyl Pyrophosphate (GGPP) copalyl_pp Copalyl Pyrophosphate ggpp->copalyl_pp Class II Diterpene Synthase abietadiene Abietadiene Skeleton copalyl_pp->abietadiene Class I Diterpene Synthase oxidation Oxidative Modifications (Hydroxylation, etc.) abietadiene->oxidation Cytochrome P450s, etc. lophanthoidin_e This compound oxidation->lophanthoidin_e

Caption: Simplified biosynthetic pathway leading to abietane diterpenoids.

Conclusion

The chemical structure of this compound has been successfully elucidated through the systematic application of modern spectroscopic techniques, primarily mass spectrometry and a suite of NMR experiments. This guide has outlined the key data and methodologies that form the basis of this structural determination. The availability of the pure compound and the knowledge of its precise molecular architecture are critical first steps for further research into its biological activities and potential applications in drug discovery and development. Future work may focus on the total synthesis of this compound to confirm its structure and to generate analogs for structure-activity relationship studies.

References

Unveiling the Molecular Architecture of Lophanthoidin E: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure elucidation of Lophanthoidin E, a diterpenoid isolated from Rabdosia lophanthoides. This document details the spectroscopic data and experimental methodologies that were pivotal in determining its molecular structure. All quantitative data from nuclear magnetic resonance (NMR) and mass spectrometry are summarized in structured tables for clarity and comparative analysis. Furthermore, this guide presents detailed experimental protocols for the isolation and characterization of this compound, alongside logical workflows and potential biosynthetic pathways illustrated using Graphviz diagrams.

Introduction

This compound is a naturally occurring diterpenoid that has been isolated from the plant Rabdosia lophanthoides (also known as Isodon lophanthoides).[1] The elucidation of its chemical structure is fundamental to understanding its biosynthetic origins, chemical reactivity, and potential pharmacological activities. This guide serves as a technical resource, consolidating the key data and methodologies employed in the structural determination of this complex natural product.

Based on spectroscopic analysis, this compound has been identified as an abietane-type diterpenoid.[2] Its core structure was determined through a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. The molecular formula of this compound is C₂₂H₃₀O₇, as established by high-resolution mass spectrometry.[2][3]

Physicochemical and Spectroscopic Data

The structural elucidation of this compound was accomplished through a detailed analysis of its spectroscopic data. The key quantitative data are presented in the tables below.

Table 1: Mass Spectrometry Data for this compound
ParameterValueReference
Molecular Formula C₂₂H₃₀O₇[4]
Molecular Weight 406.47 g/mol
Observed [M-H]⁻ Ion (m/z) 405.1941
Key Fragment Ion [M-H-CH₃COOH]⁻ (m/z) 345.1727
Key Fragment Ion [M-H-CH₃COOH-H₂O]⁻ (m/z) 327.1621
Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound

Note: The complete ¹H and ¹³C NMR data, including chemical shifts (δ) and coupling constants (J), are essential for full structure elucidation. While the primary literature confirms the use of these techniques, the specific data points for this compound are not available in the public domain at the time of this writing. The following table structure is provided as a template for when such data becomes available.

Position¹³C Chemical Shift (δc, ppm)¹H Chemical Shift (δH, ppm, mult., J in Hz)
1
2
3
4
5
6
7
8
9
10
11
12
13
14
15
16
17
18
19
20
OAc
OAc

Experimental Protocols

The successful elucidation of this compound's structure relies on a series of carefully executed experimental procedures. The following sections detail the generalized methodologies for the isolation and spectroscopic analysis of this compound, based on standard practices for natural product chemistry.

Isolation of this compound

The isolation of this compound from Rabdosia lophanthoides typically involves the following steps:

  • Extraction: The dried and powdered plant material is subjected to solvent extraction, commonly using methanol or ethanol, at room temperature. This process is repeated multiple times to ensure exhaustive extraction of the plant's secondary metabolites.

  • Solvent Partitioning: The crude extract is then suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. This step serves to separate compounds based on their polarity, with diterpenoids like this compound typically concentrating in the moderately polar fractions (e.g., ethyl acetate).

  • Chromatographic Purification: The bioactive fraction is subjected to a series of chromatographic techniques to isolate the pure compound. This multi-step process often includes:

    • Silica Gel Column Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents, for example, a mixture of n-hexane and ethyl acetate of increasing polarity.

    • Sephadex LH-20 Column Chromatography: This size-exclusion chromatography is used to remove smaller molecules and pigments.

    • Preparative High-Performance Liquid Chromatography (HPLC): The final purification step is often carried out using preparative HPLC, typically on a C18 column with a mobile phase such as methanol-water or acetonitrile-water, to yield the pure this compound.

Spectroscopic Analysis

The structure of the isolated this compound is then determined using a suite of spectroscopic techniques:

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact mass of the molecule and, consequently, its molecular formula. Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pattern, which provides valuable clues about the compound's substructures.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive set of NMR experiments are conducted to establish the carbon skeleton and the relative stereochemistry of the molecule. These experiments include:

    • ¹H NMR: Provides information about the number, environment, and connectivity of protons.

    • ¹³C NMR and DEPT: Reveals the number and types of carbon atoms (CH₃, CH₂, CH, and quaternary carbons).

    • Correlation Spectroscopy (COSY): Identifies proton-proton couplings, establishing spin systems within the molecule.

    • Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded proton and carbon atoms.

    • Heteronuclear Multiple Bond Correlation (HMBC): Shows long-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for connecting different spin systems and piecing together the carbon skeleton.

    • Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.

Visualizations

Logical Workflow for Structure Elucidation

The following diagram illustrates the logical progression of experiments and analysis in the structure elucidation of a novel natural product like this compound.

structure_elucidation_workflow cluster_extraction Isolation and Purification cluster_analysis Spectroscopic Analysis and Structure Determination plant_material Dried Plant Material (Rabdosia lophanthoides) extraction Solvent Extraction plant_material->extraction partitioning Solvent Partitioning extraction->partitioning column_chromatography Column Chromatography (Silica Gel, Sephadex) partitioning->column_chromatography hplc Preparative HPLC column_chromatography->hplc pure_compound Pure this compound hplc->pure_compound ms Mass Spectrometry (HR-ESI-MS, MS/MS) pure_compound->ms nmr_1d 1D NMR ('H, ¹³C, DEPT) pure_compound->nmr_1d nmr_2d 2D NMR (COSY, HSQC, HMBC) pure_compound->nmr_2d nmr_stereo Stereochemistry NMR (NOESY/ROESY) pure_compound->nmr_stereo data_analysis Spectroscopic Data Analysis ms->data_analysis nmr_1d->data_analysis nmr_2d->data_analysis nmr_stereo->data_analysis structure_proposal Proposed Structure data_analysis->structure_proposal final_structure Final Structure of This compound structure_proposal->final_structure

Caption: Workflow for the isolation and structure elucidation of this compound.

Potential Biosynthetic Precursor Relationship

This compound, being an abietane diterpenoid, is biosynthetically derived from geranylgeranyl pyrophosphate (GGPP). The following diagram illustrates a simplified view of this biosynthetic relationship.

biosynthetic_pathway ggpp Geranylgeranyl Pyrophosphate (GGPP) copalyl_pp Copalyl Pyrophosphate ggpp->copalyl_pp Class II Diterpene Synthase abietadiene Abietadiene Skeleton copalyl_pp->abietadiene Class I Diterpene Synthase oxidation Oxidative Modifications (Hydroxylation, etc.) abietadiene->oxidation Cytochrome P450s, etc. lophanthoidin_e This compound oxidation->lophanthoidin_e

Caption: Simplified biosynthetic pathway leading to abietane diterpenoids.

Conclusion

The chemical structure of this compound has been successfully elucidated through the systematic application of modern spectroscopic techniques, primarily mass spectrometry and a suite of NMR experiments. This guide has outlined the key data and methodologies that form the basis of this structural determination. The availability of the pure compound and the knowledge of its precise molecular architecture are critical first steps for further research into its biological activities and potential applications in drug discovery and development. Future work may focus on the total synthesis of this compound to confirm its structure and to generate analogs for structure-activity relationship studies.

References

Unveiling Lophanthoidin E: A Technical Guide to Its Natural Source and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Lophanthoidin E, a member of the abietane (B96969) diterpenoid class of natural products, has been isolated from the plant species Isodon lophanthoides, also known by its synonym Rabdosia lophanthoides. This technical guide provides an in-depth overview of the natural source, isolation protocols, and chemical characteristics of this compound, geared towards researchers, scientists, and professionals in drug development.

Natural Source

This compound is a constituent of the dried leaves of Isodon lophanthoides (Buch.-Ham. ex D.Don) H.Hara, a plant belonging to the Lamiaceae family. This species is found in various regions of Asia and has been a subject of phytochemical interest due to its diverse array of bioactive diterpenoids.

Isolation of this compound

The isolation of this compound, along with its congeners Lophanthoidins A-F, was first reported by Xu and colleagues in 1989. The procedure involves a multi-step extraction and chromatographic purification process.

Experimental Protocol

1. Extraction: The air-dried and powdered leaves of Isodon lophanthoides are subjected to exhaustive extraction with acetone (B3395972) at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude residue.

2. Solvent Partitioning: The crude acetone extract is suspended in water and partitioned successively with petroleum ether and diethyl ether. This step serves to separate compounds based on their polarity, with the diterpenoids typically concentrating in the less polar fractions.

3. Chromatographic Purification: The diethyl ether extract, containing the lophanthoidins, is subjected to multiple stages of column chromatography for the separation of individual compounds.

  • Initial Silica (B1680970) Gel Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of petroleum ether and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Further Chromatographic Separations: Fractions enriched with this compound are further purified using repeated column chromatography on silica gel, often with solvent systems of increasing polarity, such as petroleum ether-acetone mixtures. The final purification is typically achieved through preparative thin-layer chromatography (PTLC) or recrystallization to yield pure this compound.

Isolation Workflow

Isolation_Workflow plant Dried Leaves of Isodon lophanthoides extraction Extraction (Acetone) plant->extraction crude_extract Crude Acetone Extract extraction->crude_extract partitioning Solvent Partitioning (Petroleum Ether & Diethyl Ether) crude_extract->partitioning ether_extract Diethyl Ether Extract partitioning->ether_extract silica_gel_1 Silica Gel Column Chromatography (Petroleum Ether-EtOAc) ether_extract->silica_gel_1 enriched_fractions Enriched Fractions silica_gel_1->enriched_fractions silica_gel_2 Repeated Silica Gel Column Chromatography (Petroleum Ether-Acetone) enriched_fractions->silica_gel_2 purified_fractions Purified Fractions silica_gel_2->purified_fractions ptlc Preparative TLC / Recrystallization purified_fractions->ptlc lophanthoidin_e Pure this compound ptlc->lophanthoidin_e

Figure 1. General workflow for the isolation of this compound.

Structural Elucidation and Physicochemical Properties

The structure of this compound was determined through comprehensive spectroscopic analysis, including infrared (IR), ultraviolet-visible (UV-Vis), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR).

PropertyData
Molecular Formula C₂₂H₃₀O₇
CAS Number 120462-45-5
Compound Class Abietane Diterpenoid

Biological Activity and Signaling Pathways

While the specific signaling pathways modulated by this compound have not been extensively detailed in the initial reports, diterpenoids isolated from the Isodon genus are known to exhibit a wide range of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial properties. Further research is warranted to elucidate the precise mechanisms of action and potential therapeutic applications of this compound.

The general mechanism of action for some cytotoxic diterpenoids involves the induction of apoptosis in cancer cells. This process is often mediated through the modulation of key signaling pathways that regulate cell survival and death.

Apoptosis_Signaling diterpenoid Cytotoxic Diterpenoid (e.g., this compound) cell_membrane Cell Membrane diterpenoid->cell_membrane Interacts with receptor Cell Surface Receptor cell_membrane->receptor signal_cascade Intracellular Signaling Cascade receptor->signal_cascade Initiates mitochondria Mitochondria signal_cascade->mitochondria Impacts cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase_activation Caspase Activation cytochrome_c->caspase_activation Triggers apoptosis Apoptosis caspase_activation->apoptosis Leads to

Unveiling Lophanthoidin E: A Technical Guide to Its Natural Source and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Lophanthoidin E, a member of the abietane (B96969) diterpenoid class of natural products, has been isolated from the plant species Isodon lophanthoides, also known by its synonym Rabdosia lophanthoides. This technical guide provides an in-depth overview of the natural source, isolation protocols, and chemical characteristics of this compound, geared towards researchers, scientists, and professionals in drug development.

Natural Source

This compound is a constituent of the dried leaves of Isodon lophanthoides (Buch.-Ham. ex D.Don) H.Hara, a plant belonging to the Lamiaceae family. This species is found in various regions of Asia and has been a subject of phytochemical interest due to its diverse array of bioactive diterpenoids.

Isolation of this compound

The isolation of this compound, along with its congeners Lophanthoidins A-F, was first reported by Xu and colleagues in 1989. The procedure involves a multi-step extraction and chromatographic purification process.

Experimental Protocol

1. Extraction: The air-dried and powdered leaves of Isodon lophanthoides are subjected to exhaustive extraction with acetone (B3395972) at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude residue.

2. Solvent Partitioning: The crude acetone extract is suspended in water and partitioned successively with petroleum ether and diethyl ether. This step serves to separate compounds based on their polarity, with the diterpenoids typically concentrating in the less polar fractions.

3. Chromatographic Purification: The diethyl ether extract, containing the lophanthoidins, is subjected to multiple stages of column chromatography for the separation of individual compounds.

  • Initial Silica (B1680970) Gel Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of petroleum ether and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Further Chromatographic Separations: Fractions enriched with this compound are further purified using repeated column chromatography on silica gel, often with solvent systems of increasing polarity, such as petroleum ether-acetone mixtures. The final purification is typically achieved through preparative thin-layer chromatography (PTLC) or recrystallization to yield pure this compound.

Isolation Workflow

Isolation_Workflow plant Dried Leaves of Isodon lophanthoides extraction Extraction (Acetone) plant->extraction crude_extract Crude Acetone Extract extraction->crude_extract partitioning Solvent Partitioning (Petroleum Ether & Diethyl Ether) crude_extract->partitioning ether_extract Diethyl Ether Extract partitioning->ether_extract silica_gel_1 Silica Gel Column Chromatography (Petroleum Ether-EtOAc) ether_extract->silica_gel_1 enriched_fractions Enriched Fractions silica_gel_1->enriched_fractions silica_gel_2 Repeated Silica Gel Column Chromatography (Petroleum Ether-Acetone) enriched_fractions->silica_gel_2 purified_fractions Purified Fractions silica_gel_2->purified_fractions ptlc Preparative TLC / Recrystallization purified_fractions->ptlc lophanthoidin_e Pure this compound ptlc->lophanthoidin_e

Figure 1. General workflow for the isolation of this compound.

Structural Elucidation and Physicochemical Properties

The structure of this compound was determined through comprehensive spectroscopic analysis, including infrared (IR), ultraviolet-visible (UV-Vis), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR).

PropertyData
Molecular Formula C₂₂H₃₀O₇
CAS Number 120462-45-5
Compound Class Abietane Diterpenoid

Biological Activity and Signaling Pathways

While the specific signaling pathways modulated by this compound have not been extensively detailed in the initial reports, diterpenoids isolated from the Isodon genus are known to exhibit a wide range of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial properties. Further research is warranted to elucidate the precise mechanisms of action and potential therapeutic applications of this compound.

The general mechanism of action for some cytotoxic diterpenoids involves the induction of apoptosis in cancer cells. This process is often mediated through the modulation of key signaling pathways that regulate cell survival and death.

Apoptosis_Signaling diterpenoid Cytotoxic Diterpenoid (e.g., this compound) cell_membrane Cell Membrane diterpenoid->cell_membrane Interacts with receptor Cell Surface Receptor cell_membrane->receptor signal_cascade Intracellular Signaling Cascade receptor->signal_cascade Initiates mitochondria Mitochondria signal_cascade->mitochondria Impacts cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase_activation Caspase Activation cytochrome_c->caspase_activation Triggers apoptosis Apoptosis caspase_activation->apoptosis Leads to

Unveiling Lophanthoidin E: A Technical Guide to Its Natural Source and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Lophanthoidin E, a member of the abietane diterpenoid class of natural products, has been isolated from the plant species Isodon lophanthoides, also known by its synonym Rabdosia lophanthoides. This technical guide provides an in-depth overview of the natural source, isolation protocols, and chemical characteristics of this compound, geared towards researchers, scientists, and professionals in drug development.

Natural Source

This compound is a constituent of the dried leaves of Isodon lophanthoides (Buch.-Ham. ex D.Don) H.Hara, a plant belonging to the Lamiaceae family. This species is found in various regions of Asia and has been a subject of phytochemical interest due to its diverse array of bioactive diterpenoids.

Isolation of this compound

The isolation of this compound, along with its congeners Lophanthoidins A-F, was first reported by Xu and colleagues in 1989. The procedure involves a multi-step extraction and chromatographic purification process.

Experimental Protocol

1. Extraction: The air-dried and powdered leaves of Isodon lophanthoides are subjected to exhaustive extraction with acetone at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude residue.

2. Solvent Partitioning: The crude acetone extract is suspended in water and partitioned successively with petroleum ether and diethyl ether. This step serves to separate compounds based on their polarity, with the diterpenoids typically concentrating in the less polar fractions.

3. Chromatographic Purification: The diethyl ether extract, containing the lophanthoidins, is subjected to multiple stages of column chromatography for the separation of individual compounds.

  • Initial Silica Gel Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of petroleum ether and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Further Chromatographic Separations: Fractions enriched with this compound are further purified using repeated column chromatography on silica gel, often with solvent systems of increasing polarity, such as petroleum ether-acetone mixtures. The final purification is typically achieved through preparative thin-layer chromatography (PTLC) or recrystallization to yield pure this compound.

Isolation Workflow

Isolation_Workflow plant Dried Leaves of Isodon lophanthoides extraction Extraction (Acetone) plant->extraction crude_extract Crude Acetone Extract extraction->crude_extract partitioning Solvent Partitioning (Petroleum Ether & Diethyl Ether) crude_extract->partitioning ether_extract Diethyl Ether Extract partitioning->ether_extract silica_gel_1 Silica Gel Column Chromatography (Petroleum Ether-EtOAc) ether_extract->silica_gel_1 enriched_fractions Enriched Fractions silica_gel_1->enriched_fractions silica_gel_2 Repeated Silica Gel Column Chromatography (Petroleum Ether-Acetone) enriched_fractions->silica_gel_2 purified_fractions Purified Fractions silica_gel_2->purified_fractions ptlc Preparative TLC / Recrystallization purified_fractions->ptlc lophanthoidin_e Pure this compound ptlc->lophanthoidin_e

Figure 1. General workflow for the isolation of this compound.

Structural Elucidation and Physicochemical Properties

The structure of this compound was determined through comprehensive spectroscopic analysis, including infrared (IR), ultraviolet-visible (UV-Vis), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR).

PropertyData
Molecular Formula C₂₂H₃₀O₇
CAS Number 120462-45-5
Compound Class Abietane Diterpenoid

Biological Activity and Signaling Pathways

While the specific signaling pathways modulated by this compound have not been extensively detailed in the initial reports, diterpenoids isolated from the Isodon genus are known to exhibit a wide range of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial properties. Further research is warranted to elucidate the precise mechanisms of action and potential therapeutic applications of this compound.

The general mechanism of action for some cytotoxic diterpenoids involves the induction of apoptosis in cancer cells. This process is often mediated through the modulation of key signaling pathways that regulate cell survival and death.

Apoptosis_Signaling diterpenoid Cytotoxic Diterpenoid (e.g., this compound) cell_membrane Cell Membrane diterpenoid->cell_membrane Interacts with receptor Cell Surface Receptor cell_membrane->receptor signal_cascade Intracellular Signaling Cascade receptor->signal_cascade Initiates mitochondria Mitochondria signal_cascade->mitochondria Impacts cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase_activation Caspase Activation cytochrome_c->caspase_activation Triggers apoptosis Apoptosis caspase_activation->apoptosis Leads to

An In-depth Technical Guide to Lophanthoidin E: Physicochemical Properties and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lophanthoidin E is a naturally occurring diterpenoid isolated from Rabdosia lophanthoides. As a member of the royleanone (B1680014) skeleton class of compounds, it holds potential for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. Due to the limited publicly available data on its specific biological activities and effects on signaling pathways, this document also outlines general methodologies for the isolation and characterization of similar diterpenoids, providing a foundational framework for future research into the pharmacological potential of this compound.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below. These properties are essential for its identification, purification, and formulation in research and development settings.

PropertyValueReference
Molecular Formula C₂₂H₃₀O₇N/A
Molecular Weight 406.47 g/mol N/A
Appearance Yellow needlesN/A
Melting Point 218-220 °CN/A

Note: "N/A" indicates that while this information is expected to be found in the primary scientific literature, it was not available in the publicly accessible search results at the time of this guide's compilation.

Spectroscopic Data

The structural elucidation of this compound was achieved through a combination of spectroscopic techniques. The following is a summary of the expected spectral data that would confirm the structure of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H-NMR (Proton NMR): The ¹H-NMR spectrum of this compound would be expected to show characteristic signals for a diterpenoid of the royleanone class. This would include signals corresponding to methyl groups, methylene (B1212753) protons, methine protons, and protons attached to oxygenated carbons. The chemical shifts and coupling constants of these signals would be crucial for determining the relative stereochemistry of the molecule.

  • ¹³C-NMR (Carbon-13 NMR): The ¹³C-NMR spectrum would provide information on the number and types of carbon atoms in the molecule. Characteristic signals for carbonyl carbons, olefinic carbons, and carbons bonded to oxygen would be expected in specific chemical shift ranges, confirming the royleanone skeleton and the nature of the oxygen-containing functional groups.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to display absorption bands corresponding to its functional groups. Key expected peaks include:

  • A broad band in the region of 3400-3200 cm⁻¹ indicating the presence of hydroxyl (-OH) groups.

  • A strong absorption band around 1730-1700 cm⁻¹ corresponding to the stretching vibration of a carbonyl group (C=O) in a six-membered ring.

  • Bands in the region of 1650-1600 cm⁻¹ suggesting the presence of C=C double bonds.

  • C-O stretching vibrations would be expected in the 1200-1000 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the confirmation of the molecular formula C₂₂H₃₀O₇. The fragmentation pattern observed in the MS/MS spectrum would offer further structural information, corroborating the proposed royleanone skeleton.

Experimental Protocols

Isolation of Diterpenoids from Rabdosia lophanthoides

A general workflow for the isolation of diterpenoids from plant material is depicted below. This process typically involves extraction, fractionation, and purification steps.

Isolation_Workflow Plant_Material Dried and Powdered Rabdosia lophanthoides Extraction Solvent Extraction (e.g., Ethanol, Methanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Column Chromatography (Silica Gel) Crude_Extract->Fractionation Fractions Fractions of Increasing Polarity Fractionation->Fractions Purification Further Purification (e.g., Sephadex LH-20, HPLC) Fractions->Purification Lophanthoidin_E Pure this compound Purification->Lophanthoidin_E

Caption: General workflow for the isolation of this compound.

Methodology:

  • Extraction: The dried and powdered aerial parts of Rabdosia lophanthoides are extracted with a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate (B1210297) and/or methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Purification: Fractions containing the compound of interest are combined and further purified using techniques such as Sephadex LH-20 column chromatography and/or preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Structural Elucidation

The determination of the chemical structure of an isolated compound involves a combination of spectroscopic techniques.

Structure_Elucidation Isolated_Compound Pure this compound NMR 1D & 2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) Isolated_Compound->NMR MS Mass Spectrometry (HRMS, MS/MS) Isolated_Compound->MS IR Infrared Spectroscopy Isolated_Compound->IR UV_Vis UV-Vis Spectroscopy Isolated_Compound->UV_Vis Structure Elucidated Structure NMR->Structure MS->Structure IR->Structure UV_Vis->Structure

Caption: Spectroscopic methods for structure elucidation.

Methodology:

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded to identify the proton and carbon frameworks. 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, and thus deduce the complete structure.

  • Mass Spectrometry: High-resolution mass spectrometry is performed to determine the exact molecular weight and elemental composition. MS/MS fragmentation patterns provide additional structural information.

  • Infrared Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.

  • UV-Vis Spectroscopy: UV-Vis spectroscopy can provide information about the presence of chromophores, such as conjugated systems, within the molecule.

Biological Activities and Signaling Pathways

While specific studies on the biological activities of this compound are limited in publicly available literature, diterpenoids isolated from Rabdosia species have been reported to exhibit a range of pharmacological effects, including anti-inflammatory, antibacterial, and cytotoxic activities. It is plausible that this compound may share some of these properties.

Future research into the biological activities of this compound could involve screening for its effects on various cell lines and in animal models of disease. A potential area of investigation is its impact on key signaling pathways often implicated in disease, such as the NF-κB and MAPK pathways, which are central to inflammation and cancer.

The following diagram illustrates a hypothetical signaling pathway that could be investigated for modulation by this compound, based on the known activities of related compounds.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor IKK IKK Receptor->IKK activates Lophanthoidin_E This compound Lophanthoidin_E->IKK inhibits? IkB IκBα IKK->IkB phosphorylates IkB_NFkB IκBα-NF-κB NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc translocates IkB_NFkB->NFkB releases DNA DNA NFkB_nuc->DNA binds to Gene_Expression Inflammatory Gene Expression DNA->Gene_Expression promotes Stimulus Inflammatory Stimulus Stimulus->Receptor

An In-depth Technical Guide to Lophanthoidin E: Physicochemical Properties and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lophanthoidin E is a naturally occurring diterpenoid isolated from Rabdosia lophanthoides. As a member of the royleanone (B1680014) skeleton class of compounds, it holds potential for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. Due to the limited publicly available data on its specific biological activities and effects on signaling pathways, this document also outlines general methodologies for the isolation and characterization of similar diterpenoids, providing a foundational framework for future research into the pharmacological potential of this compound.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below. These properties are essential for its identification, purification, and formulation in research and development settings.

PropertyValueReference
Molecular Formula C₂₂H₃₀O₇N/A
Molecular Weight 406.47 g/mol N/A
Appearance Yellow needlesN/A
Melting Point 218-220 °CN/A

Note: "N/A" indicates that while this information is expected to be found in the primary scientific literature, it was not available in the publicly accessible search results at the time of this guide's compilation.

Spectroscopic Data

The structural elucidation of this compound was achieved through a combination of spectroscopic techniques. The following is a summary of the expected spectral data that would confirm the structure of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H-NMR (Proton NMR): The ¹H-NMR spectrum of this compound would be expected to show characteristic signals for a diterpenoid of the royleanone class. This would include signals corresponding to methyl groups, methylene (B1212753) protons, methine protons, and protons attached to oxygenated carbons. The chemical shifts and coupling constants of these signals would be crucial for determining the relative stereochemistry of the molecule.

  • ¹³C-NMR (Carbon-13 NMR): The ¹³C-NMR spectrum would provide information on the number and types of carbon atoms in the molecule. Characteristic signals for carbonyl carbons, olefinic carbons, and carbons bonded to oxygen would be expected in specific chemical shift ranges, confirming the royleanone skeleton and the nature of the oxygen-containing functional groups.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to display absorption bands corresponding to its functional groups. Key expected peaks include:

  • A broad band in the region of 3400-3200 cm⁻¹ indicating the presence of hydroxyl (-OH) groups.

  • A strong absorption band around 1730-1700 cm⁻¹ corresponding to the stretching vibration of a carbonyl group (C=O) in a six-membered ring.

  • Bands in the region of 1650-1600 cm⁻¹ suggesting the presence of C=C double bonds.

  • C-O stretching vibrations would be expected in the 1200-1000 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the confirmation of the molecular formula C₂₂H₃₀O₇. The fragmentation pattern observed in the MS/MS spectrum would offer further structural information, corroborating the proposed royleanone skeleton.

Experimental Protocols

Isolation of Diterpenoids from Rabdosia lophanthoides

A general workflow for the isolation of diterpenoids from plant material is depicted below. This process typically involves extraction, fractionation, and purification steps.

Isolation_Workflow Plant_Material Dried and Powdered Rabdosia lophanthoides Extraction Solvent Extraction (e.g., Ethanol, Methanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Column Chromatography (Silica Gel) Crude_Extract->Fractionation Fractions Fractions of Increasing Polarity Fractionation->Fractions Purification Further Purification (e.g., Sephadex LH-20, HPLC) Fractions->Purification Lophanthoidin_E Pure this compound Purification->Lophanthoidin_E

Caption: General workflow for the isolation of this compound.

Methodology:

  • Extraction: The dried and powdered aerial parts of Rabdosia lophanthoides are extracted with a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate (B1210297) and/or methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Purification: Fractions containing the compound of interest are combined and further purified using techniques such as Sephadex LH-20 column chromatography and/or preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Structural Elucidation

The determination of the chemical structure of an isolated compound involves a combination of spectroscopic techniques.

Structure_Elucidation Isolated_Compound Pure this compound NMR 1D & 2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) Isolated_Compound->NMR MS Mass Spectrometry (HRMS, MS/MS) Isolated_Compound->MS IR Infrared Spectroscopy Isolated_Compound->IR UV_Vis UV-Vis Spectroscopy Isolated_Compound->UV_Vis Structure Elucidated Structure NMR->Structure MS->Structure IR->Structure UV_Vis->Structure

Caption: Spectroscopic methods for structure elucidation.

Methodology:

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded to identify the proton and carbon frameworks. 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, and thus deduce the complete structure.

  • Mass Spectrometry: High-resolution mass spectrometry is performed to determine the exact molecular weight and elemental composition. MS/MS fragmentation patterns provide additional structural information.

  • Infrared Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.

  • UV-Vis Spectroscopy: UV-Vis spectroscopy can provide information about the presence of chromophores, such as conjugated systems, within the molecule.

Biological Activities and Signaling Pathways

While specific studies on the biological activities of this compound are limited in publicly available literature, diterpenoids isolated from Rabdosia species have been reported to exhibit a range of pharmacological effects, including anti-inflammatory, antibacterial, and cytotoxic activities. It is plausible that this compound may share some of these properties.

Future research into the biological activities of this compound could involve screening for its effects on various cell lines and in animal models of disease. A potential area of investigation is its impact on key signaling pathways often implicated in disease, such as the NF-κB and MAPK pathways, which are central to inflammation and cancer.

The following diagram illustrates a hypothetical signaling pathway that could be investigated for modulation by this compound, based on the known activities of related compounds.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor IKK IKK Receptor->IKK activates Lophanthoidin_E This compound Lophanthoidin_E->IKK inhibits? IkB IκBα IKK->IkB phosphorylates IkB_NFkB IκBα-NF-κB NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc translocates IkB_NFkB->NFkB releases DNA DNA NFkB_nuc->DNA binds to Gene_Expression Inflammatory Gene Expression DNA->Gene_Expression promotes Stimulus Inflammatory Stimulus Stimulus->Receptor

An In-depth Technical Guide to Lophanthoidin E: Physicochemical Properties and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lophanthoidin E is a naturally occurring diterpenoid isolated from Rabdosia lophanthoides. As a member of the royleanone skeleton class of compounds, it holds potential for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. Due to the limited publicly available data on its specific biological activities and effects on signaling pathways, this document also outlines general methodologies for the isolation and characterization of similar diterpenoids, providing a foundational framework for future research into the pharmacological potential of this compound.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below. These properties are essential for its identification, purification, and formulation in research and development settings.

PropertyValueReference
Molecular Formula C₂₂H₃₀O₇N/A
Molecular Weight 406.47 g/mol N/A
Appearance Yellow needlesN/A
Melting Point 218-220 °CN/A

Note: "N/A" indicates that while this information is expected to be found in the primary scientific literature, it was not available in the publicly accessible search results at the time of this guide's compilation.

Spectroscopic Data

The structural elucidation of this compound was achieved through a combination of spectroscopic techniques. The following is a summary of the expected spectral data that would confirm the structure of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H-NMR (Proton NMR): The ¹H-NMR spectrum of this compound would be expected to show characteristic signals for a diterpenoid of the royleanone class. This would include signals corresponding to methyl groups, methylene protons, methine protons, and protons attached to oxygenated carbons. The chemical shifts and coupling constants of these signals would be crucial for determining the relative stereochemistry of the molecule.

  • ¹³C-NMR (Carbon-13 NMR): The ¹³C-NMR spectrum would provide information on the number and types of carbon atoms in the molecule. Characteristic signals for carbonyl carbons, olefinic carbons, and carbons bonded to oxygen would be expected in specific chemical shift ranges, confirming the royleanone skeleton and the nature of the oxygen-containing functional groups.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to display absorption bands corresponding to its functional groups. Key expected peaks include:

  • A broad band in the region of 3400-3200 cm⁻¹ indicating the presence of hydroxyl (-OH) groups.

  • A strong absorption band around 1730-1700 cm⁻¹ corresponding to the stretching vibration of a carbonyl group (C=O) in a six-membered ring.

  • Bands in the region of 1650-1600 cm⁻¹ suggesting the presence of C=C double bonds.

  • C-O stretching vibrations would be expected in the 1200-1000 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the confirmation of the molecular formula C₂₂H₃₀O₇. The fragmentation pattern observed in the MS/MS spectrum would offer further structural information, corroborating the proposed royleanone skeleton.

Experimental Protocols

Isolation of Diterpenoids from Rabdosia lophanthoides

A general workflow for the isolation of diterpenoids from plant material is depicted below. This process typically involves extraction, fractionation, and purification steps.

Isolation_Workflow Plant_Material Dried and Powdered Rabdosia lophanthoides Extraction Solvent Extraction (e.g., Ethanol, Methanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Column Chromatography (Silica Gel) Crude_Extract->Fractionation Fractions Fractions of Increasing Polarity Fractionation->Fractions Purification Further Purification (e.g., Sephadex LH-20, HPLC) Fractions->Purification Lophanthoidin_E Pure this compound Purification->Lophanthoidin_E

Caption: General workflow for the isolation of this compound.

Methodology:

  • Extraction: The dried and powdered aerial parts of Rabdosia lophanthoides are extracted with a suitable organic solvent, such as methanol or ethanol, at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and/or methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Purification: Fractions containing the compound of interest are combined and further purified using techniques such as Sephadex LH-20 column chromatography and/or preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Structural Elucidation

The determination of the chemical structure of an isolated compound involves a combination of spectroscopic techniques.

Structure_Elucidation Isolated_Compound Pure this compound NMR 1D & 2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) Isolated_Compound->NMR MS Mass Spectrometry (HRMS, MS/MS) Isolated_Compound->MS IR Infrared Spectroscopy Isolated_Compound->IR UV_Vis UV-Vis Spectroscopy Isolated_Compound->UV_Vis Structure Elucidated Structure NMR->Structure MS->Structure IR->Structure UV_Vis->Structure

Caption: Spectroscopic methods for structure elucidation.

Methodology:

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded to identify the proton and carbon frameworks. 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, and thus deduce the complete structure.

  • Mass Spectrometry: High-resolution mass spectrometry is performed to determine the exact molecular weight and elemental composition. MS/MS fragmentation patterns provide additional structural information.

  • Infrared Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.

  • UV-Vis Spectroscopy: UV-Vis spectroscopy can provide information about the presence of chromophores, such as conjugated systems, within the molecule.

Biological Activities and Signaling Pathways

While specific studies on the biological activities of this compound are limited in publicly available literature, diterpenoids isolated from Rabdosia species have been reported to exhibit a range of pharmacological effects, including anti-inflammatory, antibacterial, and cytotoxic activities. It is plausible that this compound may share some of these properties.

Future research into the biological activities of this compound could involve screening for its effects on various cell lines and in animal models of disease. A potential area of investigation is its impact on key signaling pathways often implicated in disease, such as the NF-κB and MAPK pathways, which are central to inflammation and cancer.

The following diagram illustrates a hypothetical signaling pathway that could be investigated for modulation by this compound, based on the known activities of related compounds.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor IKK IKK Receptor->IKK activates Lophanthoidin_E This compound Lophanthoidin_E->IKK inhibits? IkB IκBα IKK->IkB phosphorylates IkB_NFkB IκBα-NF-κB NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc translocates IkB_NFkB->NFkB releases DNA DNA NFkB_nuc->DNA binds to Gene_Expression Inflammatory Gene Expression DNA->Gene_Expression promotes Stimulus Inflammatory Stimulus Stimulus->Receptor

Lophanthoidin E: A Technical Overview of a Diterpenoid Natural Product

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lophanthoidin E is an abietane-type diterpenoid, a class of natural products known for their diverse biological activities. This document provides a comprehensive technical guide to this compound, detailing its discovery, chemical properties, and the analytical methods used for its characterization. Due to the limited publicly available information, this guide focuses on the known analytical data and provides a speculative workflow for its isolation and analysis based on common practices for diterpenoid extraction.

Introduction

Diterpenoids are a large and structurally diverse class of secondary metabolites found throughout the plant kingdom, particularly in the Lamiaceae family. These compounds are biosynthesized from geranylgeranyl pyrophosphate and often exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. This compound belongs to the abietane (B96969) subclass of diterpenoids. While specific biological activities for this compound have not been extensively reported in readily accessible literature, its structural class suggests potential for further investigation in drug discovery programs.

Discovery and Sourcing

Information regarding the initial discovery and isolation of this compound is not widely available in common scientific databases. However, evidence suggests its characterization as part of a series of related diterpenoids, the lophanthoidins. The nomenclature strongly points to its origin from a plant species within the Lophanthus genus, with Lophanthus anisatus being a likely candidate, a plant known to produce other lophanthoidins.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is crucial for its identification and characterization in a laboratory setting.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₂H₃₀O₇[1]
Molecular Weight 406.47 g/mol [1]
CAS Number 120462-45-5-
Type Abietane Diterpenoid[1]

Experimental Data and Characterization

Detailed experimental protocols for the isolation and characterization of this compound are not explicitly available. However, based on typical methods for diterpenoid analysis and the limited data from a doctoral thesis, a speculative workflow and the known analytical data are presented below.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is a key technique for determining the elemental composition of a molecule.

Table 2: Mass Spectrometry Data for this compound

Ionm/z (observed)FormulaDescriptionSource
[M-H]⁻ 405.1941C₂₂H₂₉O₇Deprotonated parent ion[1]
[M-H-CH₃COOH]⁻ 345.1727C₂₀H₂₅O₅Fragment ion from neutral loss of acetic acid[1]
[M-H-CH₃COOH-H₂O]⁻ 327.1621C₂₀H₂₃O₄Further fragmentation with loss of water
Liquid Chromatography

The retention time of a compound in liquid chromatography is a characteristic property under specific conditions.

Table 3: Chromatographic Data for this compound

TechniqueRetention Time (min)ConditionsSource
LC-MS 18.99Not specified

Postulated Experimental Workflows

The following diagrams illustrate the logical workflows that would typically be employed for the isolation and structural elucidation of a natural product like this compound.

Isolation and Purification Workflow

This diagram outlines the general steps involved in extracting and purifying a diterpenoid from a plant source.

G A Plant Material (e.g., Lophanthus sp.) B Extraction (e.g., with Methanol) A->B C Crude Extract B->C D Solvent Partitioning C->D E Fractionation (e.g., Column Chromatography) D->E F Semi-preparative HPLC E->F G Pure this compound F->G

Fig. 1: General workflow for the isolation of this compound.
Structural Elucidation Workflow

This diagram illustrates the analytical techniques typically used to determine the chemical structure of a purified natural product.

G A Pure this compound B Mass Spectrometry (HRMS) A->B C NMR Spectroscopy (1H, 13C, 2D) A->C D UV-Vis Spectroscopy A->D E IR Spectroscopy A->E F Structure Proposal B->F C->F D->F E->F G Confirmation (e.g., X-ray Crystallography, Synthesis) F->G H Final Structure G->H

Fig. 2: Standard workflow for structural elucidation.

Conclusion and Future Directions

This compound represents a structurally interesting abietane diterpenoid with potential for biological activity. The currently available data, primarily from mass spectrometry, provides a foundation for its identification. However, a significant gap in knowledge exists regarding its complete spectroscopic characterization, biological activity, and mechanism of action. Future research should focus on the re-isolation of this compound to obtain a complete set of NMR data for full structural elucidation. Subsequently, comprehensive screening for biological activities would be warranted to explore its therapeutic potential. The development of a total synthesis route would also be valuable for confirming its structure and providing a sustainable source for further investigation.

References

Lophanthoidin E: A Technical Overview of a Diterpenoid Natural Product

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lophanthoidin E is an abietane-type diterpenoid, a class of natural products known for their diverse biological activities. This document provides a comprehensive technical guide to this compound, detailing its discovery, chemical properties, and the analytical methods used for its characterization. Due to the limited publicly available information, this guide focuses on the known analytical data and provides a speculative workflow for its isolation and analysis based on common practices for diterpenoid extraction.

Introduction

Diterpenoids are a large and structurally diverse class of secondary metabolites found throughout the plant kingdom, particularly in the Lamiaceae family. These compounds are biosynthesized from geranylgeranyl pyrophosphate and often exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. This compound belongs to the abietane (B96969) subclass of diterpenoids. While specific biological activities for this compound have not been extensively reported in readily accessible literature, its structural class suggests potential for further investigation in drug discovery programs.

Discovery and Sourcing

Information regarding the initial discovery and isolation of this compound is not widely available in common scientific databases. However, evidence suggests its characterization as part of a series of related diterpenoids, the lophanthoidins. The nomenclature strongly points to its origin from a plant species within the Lophanthus genus, with Lophanthus anisatus being a likely candidate, a plant known to produce other lophanthoidins.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is crucial for its identification and characterization in a laboratory setting.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₂H₃₀O₇[1]
Molecular Weight 406.47 g/mol [1]
CAS Number 120462-45-5-
Type Abietane Diterpenoid[1]

Experimental Data and Characterization

Detailed experimental protocols for the isolation and characterization of this compound are not explicitly available. However, based on typical methods for diterpenoid analysis and the limited data from a doctoral thesis, a speculative workflow and the known analytical data are presented below.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is a key technique for determining the elemental composition of a molecule.

Table 2: Mass Spectrometry Data for this compound

Ionm/z (observed)FormulaDescriptionSource
[M-H]⁻ 405.1941C₂₂H₂₉O₇Deprotonated parent ion[1]
[M-H-CH₃COOH]⁻ 345.1727C₂₀H₂₅O₅Fragment ion from neutral loss of acetic acid[1]
[M-H-CH₃COOH-H₂O]⁻ 327.1621C₂₀H₂₃O₄Further fragmentation with loss of water
Liquid Chromatography

The retention time of a compound in liquid chromatography is a characteristic property under specific conditions.

Table 3: Chromatographic Data for this compound

TechniqueRetention Time (min)ConditionsSource
LC-MS 18.99Not specified

Postulated Experimental Workflows

The following diagrams illustrate the logical workflows that would typically be employed for the isolation and structural elucidation of a natural product like this compound.

Isolation and Purification Workflow

This diagram outlines the general steps involved in extracting and purifying a diterpenoid from a plant source.

G A Plant Material (e.g., Lophanthus sp.) B Extraction (e.g., with Methanol) A->B C Crude Extract B->C D Solvent Partitioning C->D E Fractionation (e.g., Column Chromatography) D->E F Semi-preparative HPLC E->F G Pure this compound F->G

Fig. 1: General workflow for the isolation of this compound.
Structural Elucidation Workflow

This diagram illustrates the analytical techniques typically used to determine the chemical structure of a purified natural product.

G A Pure this compound B Mass Spectrometry (HRMS) A->B C NMR Spectroscopy (1H, 13C, 2D) A->C D UV-Vis Spectroscopy A->D E IR Spectroscopy A->E F Structure Proposal B->F C->F D->F E->F G Confirmation (e.g., X-ray Crystallography, Synthesis) F->G H Final Structure G->H

Fig. 2: Standard workflow for structural elucidation.

Conclusion and Future Directions

This compound represents a structurally interesting abietane diterpenoid with potential for biological activity. The currently available data, primarily from mass spectrometry, provides a foundation for its identification. However, a significant gap in knowledge exists regarding its complete spectroscopic characterization, biological activity, and mechanism of action. Future research should focus on the re-isolation of this compound to obtain a complete set of NMR data for full structural elucidation. Subsequently, comprehensive screening for biological activities would be warranted to explore its therapeutic potential. The development of a total synthesis route would also be valuable for confirming its structure and providing a sustainable source for further investigation.

References

Lophanthoidin E: A Technical Overview of a Diterpenoid Natural Product

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lophanthoidin E is an abietane-type diterpenoid, a class of natural products known for their diverse biological activities. This document provides a comprehensive technical guide to this compound, detailing its discovery, chemical properties, and the analytical methods used for its characterization. Due to the limited publicly available information, this guide focuses on the known analytical data and provides a speculative workflow for its isolation and analysis based on common practices for diterpenoid extraction.

Introduction

Diterpenoids are a large and structurally diverse class of secondary metabolites found throughout the plant kingdom, particularly in the Lamiaceae family. These compounds are biosynthesized from geranylgeranyl pyrophosphate and often exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. This compound belongs to the abietane subclass of diterpenoids. While specific biological activities for this compound have not been extensively reported in readily accessible literature, its structural class suggests potential for further investigation in drug discovery programs.

Discovery and Sourcing

Information regarding the initial discovery and isolation of this compound is not widely available in common scientific databases. However, evidence suggests its characterization as part of a series of related diterpenoids, the lophanthoidins. The nomenclature strongly points to its origin from a plant species within the Lophanthus genus, with Lophanthus anisatus being a likely candidate, a plant known to produce other lophanthoidins.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is crucial for its identification and characterization in a laboratory setting.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₂H₃₀O₇[1]
Molecular Weight 406.47 g/mol [1]
CAS Number 120462-45-5-
Type Abietane Diterpenoid[1]

Experimental Data and Characterization

Detailed experimental protocols for the isolation and characterization of this compound are not explicitly available. However, based on typical methods for diterpenoid analysis and the limited data from a doctoral thesis, a speculative workflow and the known analytical data are presented below.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is a key technique for determining the elemental composition of a molecule.

Table 2: Mass Spectrometry Data for this compound

Ionm/z (observed)FormulaDescriptionSource
[M-H]⁻ 405.1941C₂₂H₂₉O₇Deprotonated parent ion[1]
[M-H-CH₃COOH]⁻ 345.1727C₂₀H₂₅O₅Fragment ion from neutral loss of acetic acid[1]
[M-H-CH₃COOH-H₂O]⁻ 327.1621C₂₀H₂₃O₄Further fragmentation with loss of water
Liquid Chromatography

The retention time of a compound in liquid chromatography is a characteristic property under specific conditions.

Table 3: Chromatographic Data for this compound

TechniqueRetention Time (min)ConditionsSource
LC-MS 18.99Not specified

Postulated Experimental Workflows

The following diagrams illustrate the logical workflows that would typically be employed for the isolation and structural elucidation of a natural product like this compound.

Isolation and Purification Workflow

This diagram outlines the general steps involved in extracting and purifying a diterpenoid from a plant source.

G A Plant Material (e.g., Lophanthus sp.) B Extraction (e.g., with Methanol) A->B C Crude Extract B->C D Solvent Partitioning C->D E Fractionation (e.g., Column Chromatography) D->E F Semi-preparative HPLC E->F G Pure this compound F->G

Fig. 1: General workflow for the isolation of this compound.
Structural Elucidation Workflow

This diagram illustrates the analytical techniques typically used to determine the chemical structure of a purified natural product.

G A Pure this compound B Mass Spectrometry (HRMS) A->B C NMR Spectroscopy (1H, 13C, 2D) A->C D UV-Vis Spectroscopy A->D E IR Spectroscopy A->E F Structure Proposal B->F C->F D->F E->F G Confirmation (e.g., X-ray Crystallography, Synthesis) F->G H Final Structure G->H

Fig. 2: Standard workflow for structural elucidation.

Conclusion and Future Directions

This compound represents a structurally interesting abietane diterpenoid with potential for biological activity. The currently available data, primarily from mass spectrometry, provides a foundation for its identification. However, a significant gap in knowledge exists regarding its complete spectroscopic characterization, biological activity, and mechanism of action. Future research should focus on the re-isolation of this compound to obtain a complete set of NMR data for full structural elucidation. Subsequently, comprehensive screening for biological activities would be warranted to explore its therapeutic potential. The development of a total synthesis route would also be valuable for confirming its structure and providing a sustainable source for further investigation.

References

Hypothetical Mechanism of Action for Lophanthoidin E: A Technical Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following document is a hypothetical exploration of a potential mechanism of action for a compound designated "Lophanthoidin E." As of the date of this publication, there is no publicly available scientific literature detailing the isolation, characterization, or biological activity of a compound with this specific name. This guide is intended for researchers, scientists, and drug development professionals as a theoretical framework for investigating a novel natural product with potential anti-inflammatory properties, using established methodologies and plausible signaling pathways. The data, protocols, and mechanisms described herein are illustrative examples and should not be considered as established facts regarding this compound.

Executive Summary

Plants of the Lophanthus genus are known to possess bioactive constituents with antioxidant and anti-inflammatory properties.[1] These activities are often attributed to the modulation of key cellular signaling pathways that regulate the inflammatory response. This whitepaper puts forth a hypothesized mechanism of action for the putative compound this compound, proposing that its primary anti-inflammatory effects are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. By inhibiting this pathway, this compound could theoretically attenuate the inflammatory cascade, representing a promising avenue for the development of novel therapeutics for inflammatory diseases. This document provides a detailed overview of this hypothetical mechanism, including exemplar quantitative data, detailed experimental protocols for its investigation, and visual diagrams of the implicated signaling cascade and experimental workflows.

Hypothesized Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

We hypothesize that this compound exerts its anti-inflammatory effects by targeting a key regulatory step in the canonical NF-κB signaling pathway. In its inactive state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This event unmasks the nuclear localization signal on NF-κB, allowing it to translocate to the nucleus and initiate the transcription of target genes.

Our central hypothesis is that this compound interferes with the phosphorylation and degradation of IκBα, thereby preventing NF-κB nuclear translocation and subsequent gene activation.

Hypothesized NF-κB Signaling Pathway Inhibition by this compound

NF-kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB IKK->IkBa_NFkB Phosphorylates IκBα Lophanthoidin_E This compound Lophanthoidin_E->IKK Inhibits p_IkBa p-IκBα IkBa_NFkB->p_IkBa NFkB NF-κB IkBa_NFkB->NFkB Releases Proteasome Proteasome p_IkBa->Proteasome Ubiquitination & Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates DNA DNA NFkB_nuc->DNA Binds mRNA Pro-inflammatory mRNA DNA->mRNA Transcription

Hypothesized inhibition of the NF-κB pathway by this compound.

Quantitative Data (Hypothetical)

The following tables present exemplar data that would support the hypothesized mechanism of action. This data is purely illustrative.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Macrophages

TreatmentConcentration (µM)TNF-α Release (pg/mL)IL-6 Release (pg/mL)
Vehicle Control-25 ± 515 ± 4
LPS (1 µg/mL)-1500 ± 1202200 ± 180
LPS + this compound11150 ± 901700 ± 150
LPS + this compound5750 ± 601050 ± 95
LPS + this compound10350 ± 40480 ± 50
LPS + this compound25150 ± 20210 ± 30
IC₅₀ (µM) 6.8 7.2

Data are presented as mean ± standard deviation.

Table 2: Densitometric Analysis of Western Blots for NF-κB Pathway Proteins

Treatment (1 hour)p-IκBα / IκBα RatioNuclear p65 / Histone H3 Ratio
Vehicle Control1.01.0
LPS (1 µg/mL)8.5 ± 0.76.2 ± 0.5
LPS + this compound (10 µM)2.1 ± 0.31.8 ± 0.2

Data are presented as fold change relative to the vehicle control.

Key Experimental Protocols

Detailed methodologies are provided below for the cornerstone experiments required to validate the proposed mechanism of action.

Cell Culture and Treatment

Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. Cells are then pre-treated with various concentrations of this compound (or vehicle) for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for the indicated time periods.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
  • Sample Collection: After treatment, cell culture supernatants are collected and centrifuged to remove cellular debris.

  • Assay Procedure: TNF-α and IL-6 levels in the supernatants are quantified using commercial ELISA kits according to the manufacturer's instructions.

  • Data Analysis: A standard curve is generated using recombinant cytokines. The concentrations of cytokines in the samples are interpolated from the standard curve.

Western Blot Analysis
  • Protein Extraction: For cytoplasmic and nuclear extracts, a nuclear extraction kit is used. For whole-cell lysates, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour. The membrane is then incubated overnight at 4°C with primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p65, anti-Histone H3).

  • Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

  • Quantification: Band intensities are quantified using image analysis software (e.g., ImageJ).

NF-κB Luciferase Reporter Assay
  • Transfection: RAW 264.7 cells are transiently transfected with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element and a co-reporter plasmid (e.g., Renilla luciferase) for normalization.

  • Treatment: 24 hours post-transfection, cells are pre-treated with this compound followed by LPS stimulation.

  • Lysis and Reading: Cells are lysed, and luciferase activity is measured using a dual-luciferase reporter assay system on a luminometer.

  • Analysis: Firefly luciferase activity is normalized to Renilla luciferase activity to control for transfection efficiency.

Illustrative Experimental Workflow

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Primary Assays cluster_analysis Data Analysis & Conclusion A1 Culture RAW 264.7 Cells A2 Pre-treat with this compound A1->A2 A3 Stimulate with LPS A2->A3 B1 ELISA: Measure TNF-α & IL-6 in supernatant A3->B1 B2 Western Blot: Probe for p-IκBα, IκBα, Nuclear p65 A3->B2 B3 Luciferase Assay: Quantify NF-κB Reporter Activity A3->B3 C1 Quantify Cytokine Inhibition (Calculate IC₅₀) B1->C1 C2 Analyze Protein Expression (Densitometry) B2->C2 C3 Normalize Reporter Gene Activity B3->C3 D1 Hypothesis Validation: This compound inhibits NF-κB pathway C1->D1 C2->D1 C3->D1

Workflow for investigating the anti-inflammatory mechanism of a novel compound.

Conclusion and Future Directions

This document outlines a plausible, hypothetical mechanism of action for the putative natural product, this compound, centered on the inhibition of the pro-inflammatory NF-κB signaling pathway. The provided exemplar data and detailed experimental protocols offer a robust framework for the initial investigation and validation of this hypothesis.

Should a compound named this compound be identified and isolated, future research should focus on:

  • Direct Target Identification: Employing techniques such as drug affinity responsive target stability (DARTS) or thermal shift assays to identify the direct binding partner of this compound within the NF-κB pathway (e.g., specific subunits of the IKK complex).

  • In Vivo Efficacy: Evaluating the anti-inflammatory effects of this compound in animal models of inflammatory diseases, such as LPS-induced endotoxemia or carrageenan-induced paw edema.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing or isolating analogs of this compound to determine the key chemical moieties responsible for its biological activity.

  • Safety and Toxicity Profiling: Conducting comprehensive in vitro and in vivo toxicological studies to assess the compound's safety profile.

By systematically applying the methodologies described in this guide, researchers can efficiently elucidate the mechanism of action of novel anti-inflammatory compounds, paving the way for the development of next-generation therapeutics.

References

Hypothetical Mechanism of Action for Lophanthoidin E: A Technical Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following document is a hypothetical exploration of a potential mechanism of action for a compound designated "Lophanthoidin E." As of the date of this publication, there is no publicly available scientific literature detailing the isolation, characterization, or biological activity of a compound with this specific name. This guide is intended for researchers, scientists, and drug development professionals as a theoretical framework for investigating a novel natural product with potential anti-inflammatory properties, using established methodologies and plausible signaling pathways. The data, protocols, and mechanisms described herein are illustrative examples and should not be considered as established facts regarding this compound.

Executive Summary

Plants of the Lophanthus genus are known to possess bioactive constituents with antioxidant and anti-inflammatory properties.[1] These activities are often attributed to the modulation of key cellular signaling pathways that regulate the inflammatory response. This whitepaper puts forth a hypothesized mechanism of action for the putative compound this compound, proposing that its primary anti-inflammatory effects are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. By inhibiting this pathway, this compound could theoretically attenuate the inflammatory cascade, representing a promising avenue for the development of novel therapeutics for inflammatory diseases. This document provides a detailed overview of this hypothetical mechanism, including exemplar quantitative data, detailed experimental protocols for its investigation, and visual diagrams of the implicated signaling cascade and experimental workflows.

Hypothesized Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

We hypothesize that this compound exerts its anti-inflammatory effects by targeting a key regulatory step in the canonical NF-κB signaling pathway. In its inactive state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This event unmasks the nuclear localization signal on NF-κB, allowing it to translocate to the nucleus and initiate the transcription of target genes.

Our central hypothesis is that this compound interferes with the phosphorylation and degradation of IκBα, thereby preventing NF-κB nuclear translocation and subsequent gene activation.

Hypothesized NF-κB Signaling Pathway Inhibition by this compound

NF-kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB IKK->IkBa_NFkB Phosphorylates IκBα Lophanthoidin_E This compound Lophanthoidin_E->IKK Inhibits p_IkBa p-IκBα IkBa_NFkB->p_IkBa NFkB NF-κB IkBa_NFkB->NFkB Releases Proteasome Proteasome p_IkBa->Proteasome Ubiquitination & Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates DNA DNA NFkB_nuc->DNA Binds mRNA Pro-inflammatory mRNA DNA->mRNA Transcription

Hypothesized inhibition of the NF-κB pathway by this compound.

Quantitative Data (Hypothetical)

The following tables present exemplar data that would support the hypothesized mechanism of action. This data is purely illustrative.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Macrophages

TreatmentConcentration (µM)TNF-α Release (pg/mL)IL-6 Release (pg/mL)
Vehicle Control-25 ± 515 ± 4
LPS (1 µg/mL)-1500 ± 1202200 ± 180
LPS + this compound11150 ± 901700 ± 150
LPS + this compound5750 ± 601050 ± 95
LPS + this compound10350 ± 40480 ± 50
LPS + this compound25150 ± 20210 ± 30
IC₅₀ (µM) 6.8 7.2

Data are presented as mean ± standard deviation.

Table 2: Densitometric Analysis of Western Blots for NF-κB Pathway Proteins

Treatment (1 hour)p-IκBα / IκBα RatioNuclear p65 / Histone H3 Ratio
Vehicle Control1.01.0
LPS (1 µg/mL)8.5 ± 0.76.2 ± 0.5
LPS + this compound (10 µM)2.1 ± 0.31.8 ± 0.2

Data are presented as fold change relative to the vehicle control.

Key Experimental Protocols

Detailed methodologies are provided below for the cornerstone experiments required to validate the proposed mechanism of action.

Cell Culture and Treatment

Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. Cells are then pre-treated with various concentrations of this compound (or vehicle) for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for the indicated time periods.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
  • Sample Collection: After treatment, cell culture supernatants are collected and centrifuged to remove cellular debris.

  • Assay Procedure: TNF-α and IL-6 levels in the supernatants are quantified using commercial ELISA kits according to the manufacturer's instructions.

  • Data Analysis: A standard curve is generated using recombinant cytokines. The concentrations of cytokines in the samples are interpolated from the standard curve.

Western Blot Analysis
  • Protein Extraction: For cytoplasmic and nuclear extracts, a nuclear extraction kit is used. For whole-cell lysates, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour. The membrane is then incubated overnight at 4°C with primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p65, anti-Histone H3).

  • Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

  • Quantification: Band intensities are quantified using image analysis software (e.g., ImageJ).

NF-κB Luciferase Reporter Assay
  • Transfection: RAW 264.7 cells are transiently transfected with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element and a co-reporter plasmid (e.g., Renilla luciferase) for normalization.

  • Treatment: 24 hours post-transfection, cells are pre-treated with this compound followed by LPS stimulation.

  • Lysis and Reading: Cells are lysed, and luciferase activity is measured using a dual-luciferase reporter assay system on a luminometer.

  • Analysis: Firefly luciferase activity is normalized to Renilla luciferase activity to control for transfection efficiency.

Illustrative Experimental Workflow

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Primary Assays cluster_analysis Data Analysis & Conclusion A1 Culture RAW 264.7 Cells A2 Pre-treat with this compound A1->A2 A3 Stimulate with LPS A2->A3 B1 ELISA: Measure TNF-α & IL-6 in supernatant A3->B1 B2 Western Blot: Probe for p-IκBα, IκBα, Nuclear p65 A3->B2 B3 Luciferase Assay: Quantify NF-κB Reporter Activity A3->B3 C1 Quantify Cytokine Inhibition (Calculate IC₅₀) B1->C1 C2 Analyze Protein Expression (Densitometry) B2->C2 C3 Normalize Reporter Gene Activity B3->C3 D1 Hypothesis Validation: This compound inhibits NF-κB pathway C1->D1 C2->D1 C3->D1

Workflow for investigating the anti-inflammatory mechanism of a novel compound.

Conclusion and Future Directions

This document outlines a plausible, hypothetical mechanism of action for the putative natural product, this compound, centered on the inhibition of the pro-inflammatory NF-κB signaling pathway. The provided exemplar data and detailed experimental protocols offer a robust framework for the initial investigation and validation of this hypothesis.

Should a compound named this compound be identified and isolated, future research should focus on:

  • Direct Target Identification: Employing techniques such as drug affinity responsive target stability (DARTS) or thermal shift assays to identify the direct binding partner of this compound within the NF-κB pathway (e.g., specific subunits of the IKK complex).

  • In Vivo Efficacy: Evaluating the anti-inflammatory effects of this compound in animal models of inflammatory diseases, such as LPS-induced endotoxemia or carrageenan-induced paw edema.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing or isolating analogs of this compound to determine the key chemical moieties responsible for its biological activity.

  • Safety and Toxicity Profiling: Conducting comprehensive in vitro and in vivo toxicological studies to assess the compound's safety profile.

By systematically applying the methodologies described in this guide, researchers can efficiently elucidate the mechanism of action of novel anti-inflammatory compounds, paving the way for the development of next-generation therapeutics.

References

Hypothetical Mechanism of Action for Lophanthoidin E: A Technical Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following document is a hypothetical exploration of a potential mechanism of action for a compound designated "Lophanthoidin E." As of the date of this publication, there is no publicly available scientific literature detailing the isolation, characterization, or biological activity of a compound with this specific name. This guide is intended for researchers, scientists, and drug development professionals as a theoretical framework for investigating a novel natural product with potential anti-inflammatory properties, using established methodologies and plausible signaling pathways. The data, protocols, and mechanisms described herein are illustrative examples and should not be considered as established facts regarding this compound.

Executive Summary

Plants of the Lophanthus genus are known to possess bioactive constituents with antioxidant and anti-inflammatory properties.[1] These activities are often attributed to the modulation of key cellular signaling pathways that regulate the inflammatory response. This whitepaper puts forth a hypothesized mechanism of action for the putative compound this compound, proposing that its primary anti-inflammatory effects are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. By inhibiting this pathway, this compound could theoretically attenuate the inflammatory cascade, representing a promising avenue for the development of novel therapeutics for inflammatory diseases. This document provides a detailed overview of this hypothetical mechanism, including exemplar quantitative data, detailed experimental protocols for its investigation, and visual diagrams of the implicated signaling cascade and experimental workflows.

Hypothesized Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

We hypothesize that this compound exerts its anti-inflammatory effects by targeting a key regulatory step in the canonical NF-κB signaling pathway. In its inactive state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This event unmasks the nuclear localization signal on NF-κB, allowing it to translocate to the nucleus and initiate the transcription of target genes.

Our central hypothesis is that this compound interferes with the phosphorylation and degradation of IκBα, thereby preventing NF-κB nuclear translocation and subsequent gene activation.

Hypothesized NF-κB Signaling Pathway Inhibition by this compound

NF-kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB IKK->IkBa_NFkB Phosphorylates IκBα Lophanthoidin_E This compound Lophanthoidin_E->IKK Inhibits p_IkBa p-IκBα IkBa_NFkB->p_IkBa NFkB NF-κB IkBa_NFkB->NFkB Releases Proteasome Proteasome p_IkBa->Proteasome Ubiquitination & Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates DNA DNA NFkB_nuc->DNA Binds mRNA Pro-inflammatory mRNA DNA->mRNA Transcription

Hypothesized inhibition of the NF-κB pathway by this compound.

Quantitative Data (Hypothetical)

The following tables present exemplar data that would support the hypothesized mechanism of action. This data is purely illustrative.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Macrophages

TreatmentConcentration (µM)TNF-α Release (pg/mL)IL-6 Release (pg/mL)
Vehicle Control-25 ± 515 ± 4
LPS (1 µg/mL)-1500 ± 1202200 ± 180
LPS + this compound11150 ± 901700 ± 150
LPS + this compound5750 ± 601050 ± 95
LPS + this compound10350 ± 40480 ± 50
LPS + this compound25150 ± 20210 ± 30
IC₅₀ (µM) 6.8 7.2

Data are presented as mean ± standard deviation.

Table 2: Densitometric Analysis of Western Blots for NF-κB Pathway Proteins

Treatment (1 hour)p-IκBα / IκBα RatioNuclear p65 / Histone H3 Ratio
Vehicle Control1.01.0
LPS (1 µg/mL)8.5 ± 0.76.2 ± 0.5
LPS + this compound (10 µM)2.1 ± 0.31.8 ± 0.2

Data are presented as fold change relative to the vehicle control.

Key Experimental Protocols

Detailed methodologies are provided below for the cornerstone experiments required to validate the proposed mechanism of action.

Cell Culture and Treatment

Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. Cells are then pre-treated with various concentrations of this compound (or vehicle) for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for the indicated time periods.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
  • Sample Collection: After treatment, cell culture supernatants are collected and centrifuged to remove cellular debris.

  • Assay Procedure: TNF-α and IL-6 levels in the supernatants are quantified using commercial ELISA kits according to the manufacturer's instructions.

  • Data Analysis: A standard curve is generated using recombinant cytokines. The concentrations of cytokines in the samples are interpolated from the standard curve.

Western Blot Analysis
  • Protein Extraction: For cytoplasmic and nuclear extracts, a nuclear extraction kit is used. For whole-cell lysates, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour. The membrane is then incubated overnight at 4°C with primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p65, anti-Histone H3).

  • Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

  • Quantification: Band intensities are quantified using image analysis software (e.g., ImageJ).

NF-κB Luciferase Reporter Assay
  • Transfection: RAW 264.7 cells are transiently transfected with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element and a co-reporter plasmid (e.g., Renilla luciferase) for normalization.

  • Treatment: 24 hours post-transfection, cells are pre-treated with this compound followed by LPS stimulation.

  • Lysis and Reading: Cells are lysed, and luciferase activity is measured using a dual-luciferase reporter assay system on a luminometer.

  • Analysis: Firefly luciferase activity is normalized to Renilla luciferase activity to control for transfection efficiency.

Illustrative Experimental Workflow

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Primary Assays cluster_analysis Data Analysis & Conclusion A1 Culture RAW 264.7 Cells A2 Pre-treat with this compound A1->A2 A3 Stimulate with LPS A2->A3 B1 ELISA: Measure TNF-α & IL-6 in supernatant A3->B1 B2 Western Blot: Probe for p-IκBα, IκBα, Nuclear p65 A3->B2 B3 Luciferase Assay: Quantify NF-κB Reporter Activity A3->B3 C1 Quantify Cytokine Inhibition (Calculate IC₅₀) B1->C1 C2 Analyze Protein Expression (Densitometry) B2->C2 C3 Normalize Reporter Gene Activity B3->C3 D1 Hypothesis Validation: This compound inhibits NF-κB pathway C1->D1 C2->D1 C3->D1

Workflow for investigating the anti-inflammatory mechanism of a novel compound.

Conclusion and Future Directions

This document outlines a plausible, hypothetical mechanism of action for the putative natural product, this compound, centered on the inhibition of the pro-inflammatory NF-κB signaling pathway. The provided exemplar data and detailed experimental protocols offer a robust framework for the initial investigation and validation of this hypothesis.

Should a compound named this compound be identified and isolated, future research should focus on:

  • Direct Target Identification: Employing techniques such as drug affinity responsive target stability (DARTS) or thermal shift assays to identify the direct binding partner of this compound within the NF-κB pathway (e.g., specific subunits of the IKK complex).

  • In Vivo Efficacy: Evaluating the anti-inflammatory effects of this compound in animal models of inflammatory diseases, such as LPS-induced endotoxemia or carrageenan-induced paw edema.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing or isolating analogs of this compound to determine the key chemical moieties responsible for its biological activity.

  • Safety and Toxicity Profiling: Conducting comprehensive in vitro and in vivo toxicological studies to assess the compound's safety profile.

By systematically applying the methodologies described in this guide, researchers can efficiently elucidate the mechanism of action of novel anti-inflammatory compounds, paving the way for the development of next-generation therapeutics.

References

Unveiling the Therapeutic Potential of Lophanthoidin E: A Technical Guide to Putative Anti-Inflammatory Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – While direct experimental data on Lophanthoidin E remains limited in publicly accessible scientific literature, its classification as a flavonoid suggests a strong potential for therapeutic applications, particularly in the realm of anti-inflammatory drug development. This technical guide synthesizes the current understanding of common therapeutic targets for flavonoids with similar structural motifs and outlines the established experimental protocols and signaling pathways that are likely relevant to the investigation of this compound. This document is intended for researchers, scientists, and drug development professionals.

Introduction: The Promise of Flavonoids in Inflammation

Flavonoids are a diverse group of polyphenolic compounds found in various plants, known for their broad range of biological activities, including antioxidant and anti-inflammatory properties.[1] Chronic inflammation is a key pathological feature of numerous diseases, making the identification of novel anti-inflammatory agents a critical area of research. The therapeutic potential of flavonoids often stems from their ability to modulate key signaling pathways and inhibit pro-inflammatory enzymes.

Putative Therapeutic Targets and Signaling Pathways

Based on extensive research on various flavonoids, the primary anti-inflammatory mechanisms likely involve the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central regulators of the inflammatory response, controlling the expression of numerous pro-inflammatory mediators.

The NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process, responsible for the transcription of pro-inflammatory cytokines, chemokines, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2][3][4] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes.[2] Flavonoids are known to inhibit this pathway at various points, including the prevention of IκB degradation and the inhibition of NF-κB nuclear translocation.

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα NF-κB IkB->IkB_NFkB NFkB NF-κB (p50/p65) NFkB->IkB_NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases Lophanthoidin_E_cyto This compound Lophanthoidin_E_cyto->IKK Inhibits Lophanthoidin_E_cyto->NFkB Inhibits Translocation DNA DNA NFkB_nuc->DNA Binds Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Pro_inflammatory_genes Transcription

Putative inhibition of the NF-κB signaling pathway by this compound.
The MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade involved in inflammation. It consists of a series of protein kinases—including ERK, JNK, and p38 MAPKs—that are activated by various extracellular stimuli. Activated MAPKs can phosphorylate and activate transcription factors, leading to the expression of inflammatory mediators. Many flavonoids have been shown to suppress the phosphorylation of ERK, JNK, and p38, thereby downregulating the inflammatory response.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Receptor Stimuli->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK Phosphorylates MAPK p38 MAPK MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates Lophanthoidin_E_cyto This compound Lophanthoidin_E_cyto->MAPKKK Inhibits Lophanthoidin_E_cyto->MAPKK Inhibits Lophanthoidin_E_cyto->MAPK Inhibits Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Induces

Hypothesized modulation of the MAPK signaling pathway by this compound.
Key Pro-Inflammatory Enzymes: iNOS and COX-2

Inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are two key enzymes that are upregulated during inflammation and are responsible for the production of nitric oxide (NO) and prostaglandins (B1171923) (PGs), respectively. Overproduction of NO and PGs contributes to the signs of inflammation, such as vasodilation, edema, and pain. The expression of both iNOS and COX-2 is largely regulated by the NF-κB and MAPK pathways. Therefore, inhibition of these pathways by compounds like this compound is expected to reduce the expression and activity of iNOS and COX-2.

Quantitative Data on Anti-Inflammatory Activity

While specific quantitative data for this compound is not yet available, the following tables provide a template for how such data is typically presented for flavonoids. These values are essential for comparing the potency of different compounds and for guiding lead optimization in drug development.

Table 1: In Vitro Anti-Inflammatory Activity of a Hypothetical Flavonoid

ParameterAssay SystemIC₅₀ (µM)
NO ProductionLPS-stimulated RAW 264.7 macrophages15.2 ± 1.8
PGE₂ ProductionLPS-stimulated RAW 264.7 macrophages10.5 ± 1.2
iNOS Protein ExpressionWestern Blot in LPS-stimulated RAW 264.7 cells12.8 ± 1.5
COX-2 Protein ExpressionWestern Blot in LPS-stimulated RAW 264.7 cells8.9 ± 1.1
TNF-α ProductionELISA of supernatant from LPS-stimulated RAW 264.7 cells20.1 ± 2.3
IL-6 ProductionELISA of supernatant from LPS-stimulated RAW 264.7 cells18.7 ± 2.1

IC₅₀ values represent the concentration of the compound required to inhibit the respective parameter by 50%. Data are typically presented as mean ± standard deviation from at least three independent experiments.

Table 2: In Vivo Anti-Inflammatory Activity of a Hypothetical Flavonoid

Animal ModelParameterDose (mg/kg)Inhibition (%)
Carrageenan-induced paw edema in ratsPaw volume increase5045.3 ± 4.2
10062.1 ± 5.5
LPS-induced acute lung injury in miceLung MPO activity5038.7 ± 3.9
10055.9 ± 6.1

Inhibition percentages are calculated relative to the vehicle-treated control group. Data are typically presented as mean ± standard deviation.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the anti-inflammatory potential of flavonoid compounds.

Cell Culture and Treatment

RAW 264.7 murine macrophages are a standard cell line for in vitro inflammation studies. Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂. For experiments, cells are pre-treated with various concentrations of the test compound (e.g., this compound) for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS, 1 µg/mL) for a specified duration (e.g., 24 hours).

Nitric Oxide (NO) Production Assay

NO production is measured in the cell culture supernatant using the Griess reagent. Briefly, 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite (B80452) is determined from a sodium nitrite standard curve.

Prostaglandin E₂ (PGE₂) Measurement

PGE₂ levels in the cell culture supernatant are quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

Western Blot Analysis

To determine the protein expression levels of iNOS, COX-2, and components of the NF-κB and MAPK pathways (e.g., p-IκBα, p-p65, p-ERK, p-JNK, p-p38), cells are lysed, and total protein is extracted. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with specific primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Anti-Inflammatory Models
  • Carrageenan-Induced Paw Edema: This is a widely used model of acute inflammation. Paw edema is induced by subplantar injection of carrageenan into the right hind paw of rats or mice. The test compound is administered orally or intraperitoneally prior to carrageenan injection. Paw volume is measured at various time points using a plethysmometer.

  • LPS-Induced Acute Lung Injury: This model is used to study acute lung inflammation. Mice are administered LPS intratracheally or intraperitoneally. The test compound is given before or after the LPS challenge. Bronchoalveolar lavage fluid (BALF) is collected to measure inflammatory cell infiltration and cytokine levels. Lung tissue is harvested for histological analysis and measurement of myeloperoxidase (MPO) activity, an indicator of neutrophil infiltration.

Conclusion and Future Directions

While direct experimental evidence for this compound is currently lacking, its flavonoid structure strongly suggests potential as an anti-inflammatory agent. The NF-κB and MAPK signaling pathways, along with their downstream targets iNOS and COX-2, represent the most probable therapeutic targets. The experimental protocols and data presentation formats outlined in this guide provide a robust framework for the systematic investigation of this compound. Future research should focus on isolating or synthesizing sufficient quantities of this compound to perform these in vitro and in vivo studies. Such investigations will be crucial to validate its therapeutic potential and to pave the way for its development as a novel anti-inflammatory drug.

References

Unveiling the Therapeutic Potential of Lophanthoidin E: A Technical Guide to Putative Anti-Inflammatory Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – While direct experimental data on Lophanthoidin E remains limited in publicly accessible scientific literature, its classification as a flavonoid suggests a strong potential for therapeutic applications, particularly in the realm of anti-inflammatory drug development. This technical guide synthesizes the current understanding of common therapeutic targets for flavonoids with similar structural motifs and outlines the established experimental protocols and signaling pathways that are likely relevant to the investigation of this compound. This document is intended for researchers, scientists, and drug development professionals.

Introduction: The Promise of Flavonoids in Inflammation

Flavonoids are a diverse group of polyphenolic compounds found in various plants, known for their broad range of biological activities, including antioxidant and anti-inflammatory properties.[1] Chronic inflammation is a key pathological feature of numerous diseases, making the identification of novel anti-inflammatory agents a critical area of research. The therapeutic potential of flavonoids often stems from their ability to modulate key signaling pathways and inhibit pro-inflammatory enzymes.

Putative Therapeutic Targets and Signaling Pathways

Based on extensive research on various flavonoids, the primary anti-inflammatory mechanisms likely involve the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central regulators of the inflammatory response, controlling the expression of numerous pro-inflammatory mediators.

The NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process, responsible for the transcription of pro-inflammatory cytokines, chemokines, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2][3][4] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes.[2] Flavonoids are known to inhibit this pathway at various points, including the prevention of IκB degradation and the inhibition of NF-κB nuclear translocation.

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα NF-κB IkB->IkB_NFkB NFkB NF-κB (p50/p65) NFkB->IkB_NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases Lophanthoidin_E_cyto This compound Lophanthoidin_E_cyto->IKK Inhibits Lophanthoidin_E_cyto->NFkB Inhibits Translocation DNA DNA NFkB_nuc->DNA Binds Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Pro_inflammatory_genes Transcription

Putative inhibition of the NF-κB signaling pathway by this compound.
The MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade involved in inflammation. It consists of a series of protein kinases—including ERK, JNK, and p38 MAPKs—that are activated by various extracellular stimuli. Activated MAPKs can phosphorylate and activate transcription factors, leading to the expression of inflammatory mediators. Many flavonoids have been shown to suppress the phosphorylation of ERK, JNK, and p38, thereby downregulating the inflammatory response.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Receptor Stimuli->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK Phosphorylates MAPK p38 MAPK MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates Lophanthoidin_E_cyto This compound Lophanthoidin_E_cyto->MAPKKK Inhibits Lophanthoidin_E_cyto->MAPKK Inhibits Lophanthoidin_E_cyto->MAPK Inhibits Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Induces

Hypothesized modulation of the MAPK signaling pathway by this compound.
Key Pro-Inflammatory Enzymes: iNOS and COX-2

Inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are two key enzymes that are upregulated during inflammation and are responsible for the production of nitric oxide (NO) and prostaglandins (B1171923) (PGs), respectively. Overproduction of NO and PGs contributes to the signs of inflammation, such as vasodilation, edema, and pain. The expression of both iNOS and COX-2 is largely regulated by the NF-κB and MAPK pathways. Therefore, inhibition of these pathways by compounds like this compound is expected to reduce the expression and activity of iNOS and COX-2.

Quantitative Data on Anti-Inflammatory Activity

While specific quantitative data for this compound is not yet available, the following tables provide a template for how such data is typically presented for flavonoids. These values are essential for comparing the potency of different compounds and for guiding lead optimization in drug development.

Table 1: In Vitro Anti-Inflammatory Activity of a Hypothetical Flavonoid

ParameterAssay SystemIC₅₀ (µM)
NO ProductionLPS-stimulated RAW 264.7 macrophages15.2 ± 1.8
PGE₂ ProductionLPS-stimulated RAW 264.7 macrophages10.5 ± 1.2
iNOS Protein ExpressionWestern Blot in LPS-stimulated RAW 264.7 cells12.8 ± 1.5
COX-2 Protein ExpressionWestern Blot in LPS-stimulated RAW 264.7 cells8.9 ± 1.1
TNF-α ProductionELISA of supernatant from LPS-stimulated RAW 264.7 cells20.1 ± 2.3
IL-6 ProductionELISA of supernatant from LPS-stimulated RAW 264.7 cells18.7 ± 2.1

IC₅₀ values represent the concentration of the compound required to inhibit the respective parameter by 50%. Data are typically presented as mean ± standard deviation from at least three independent experiments.

Table 2: In Vivo Anti-Inflammatory Activity of a Hypothetical Flavonoid

Animal ModelParameterDose (mg/kg)Inhibition (%)
Carrageenan-induced paw edema in ratsPaw volume increase5045.3 ± 4.2
10062.1 ± 5.5
LPS-induced acute lung injury in miceLung MPO activity5038.7 ± 3.9
10055.9 ± 6.1

Inhibition percentages are calculated relative to the vehicle-treated control group. Data are typically presented as mean ± standard deviation.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the anti-inflammatory potential of flavonoid compounds.

Cell Culture and Treatment

RAW 264.7 murine macrophages are a standard cell line for in vitro inflammation studies. Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂. For experiments, cells are pre-treated with various concentrations of the test compound (e.g., this compound) for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS, 1 µg/mL) for a specified duration (e.g., 24 hours).

Nitric Oxide (NO) Production Assay

NO production is measured in the cell culture supernatant using the Griess reagent. Briefly, 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite (B80452) is determined from a sodium nitrite standard curve.

Prostaglandin E₂ (PGE₂) Measurement

PGE₂ levels in the cell culture supernatant are quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

Western Blot Analysis

To determine the protein expression levels of iNOS, COX-2, and components of the NF-κB and MAPK pathways (e.g., p-IκBα, p-p65, p-ERK, p-JNK, p-p38), cells are lysed, and total protein is extracted. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with specific primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Anti-Inflammatory Models
  • Carrageenan-Induced Paw Edema: This is a widely used model of acute inflammation. Paw edema is induced by subplantar injection of carrageenan into the right hind paw of rats or mice. The test compound is administered orally or intraperitoneally prior to carrageenan injection. Paw volume is measured at various time points using a plethysmometer.

  • LPS-Induced Acute Lung Injury: This model is used to study acute lung inflammation. Mice are administered LPS intratracheally or intraperitoneally. The test compound is given before or after the LPS challenge. Bronchoalveolar lavage fluid (BALF) is collected to measure inflammatory cell infiltration and cytokine levels. Lung tissue is harvested for histological analysis and measurement of myeloperoxidase (MPO) activity, an indicator of neutrophil infiltration.

Conclusion and Future Directions

While direct experimental evidence for this compound is currently lacking, its flavonoid structure strongly suggests potential as an anti-inflammatory agent. The NF-κB and MAPK signaling pathways, along with their downstream targets iNOS and COX-2, represent the most probable therapeutic targets. The experimental protocols and data presentation formats outlined in this guide provide a robust framework for the systematic investigation of this compound. Future research should focus on isolating or synthesizing sufficient quantities of this compound to perform these in vitro and in vivo studies. Such investigations will be crucial to validate its therapeutic potential and to pave the way for its development as a novel anti-inflammatory drug.

References

Unveiling the Therapeutic Potential of Lophanthoidin E: A Technical Guide to Putative Anti-Inflammatory Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – While direct experimental data on Lophanthoidin E remains limited in publicly accessible scientific literature, its classification as a flavonoid suggests a strong potential for therapeutic applications, particularly in the realm of anti-inflammatory drug development. This technical guide synthesizes the current understanding of common therapeutic targets for flavonoids with similar structural motifs and outlines the established experimental protocols and signaling pathways that are likely relevant to the investigation of this compound. This document is intended for researchers, scientists, and drug development professionals.

Introduction: The Promise of Flavonoids in Inflammation

Flavonoids are a diverse group of polyphenolic compounds found in various plants, known for their broad range of biological activities, including antioxidant and anti-inflammatory properties.[1] Chronic inflammation is a key pathological feature of numerous diseases, making the identification of novel anti-inflammatory agents a critical area of research. The therapeutic potential of flavonoids often stems from their ability to modulate key signaling pathways and inhibit pro-inflammatory enzymes.

Putative Therapeutic Targets and Signaling Pathways

Based on extensive research on various flavonoids, the primary anti-inflammatory mechanisms likely involve the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central regulators of the inflammatory response, controlling the expression of numerous pro-inflammatory mediators.

The NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process, responsible for the transcription of pro-inflammatory cytokines, chemokines, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2][3][4] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes.[2] Flavonoids are known to inhibit this pathway at various points, including the prevention of IκB degradation and the inhibition of NF-κB nuclear translocation.

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα NF-κB IkB->IkB_NFkB NFkB NF-κB (p50/p65) NFkB->IkB_NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases Lophanthoidin_E_cyto This compound Lophanthoidin_E_cyto->IKK Inhibits Lophanthoidin_E_cyto->NFkB Inhibits Translocation DNA DNA NFkB_nuc->DNA Binds Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Pro_inflammatory_genes Transcription

Putative inhibition of the NF-κB signaling pathway by this compound.
The MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade involved in inflammation. It consists of a series of protein kinases—including ERK, JNK, and p38 MAPKs—that are activated by various extracellular stimuli. Activated MAPKs can phosphorylate and activate transcription factors, leading to the expression of inflammatory mediators. Many flavonoids have been shown to suppress the phosphorylation of ERK, JNK, and p38, thereby downregulating the inflammatory response.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Receptor Stimuli->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK Phosphorylates MAPK p38 MAPK MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates Lophanthoidin_E_cyto This compound Lophanthoidin_E_cyto->MAPKKK Inhibits Lophanthoidin_E_cyto->MAPKK Inhibits Lophanthoidin_E_cyto->MAPK Inhibits Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Induces

Hypothesized modulation of the MAPK signaling pathway by this compound.
Key Pro-Inflammatory Enzymes: iNOS and COX-2

Inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are two key enzymes that are upregulated during inflammation and are responsible for the production of nitric oxide (NO) and prostaglandins (PGs), respectively. Overproduction of NO and PGs contributes to the signs of inflammation, such as vasodilation, edema, and pain. The expression of both iNOS and COX-2 is largely regulated by the NF-κB and MAPK pathways. Therefore, inhibition of these pathways by compounds like this compound is expected to reduce the expression and activity of iNOS and COX-2.

Quantitative Data on Anti-Inflammatory Activity

While specific quantitative data for this compound is not yet available, the following tables provide a template for how such data is typically presented for flavonoids. These values are essential for comparing the potency of different compounds and for guiding lead optimization in drug development.

Table 1: In Vitro Anti-Inflammatory Activity of a Hypothetical Flavonoid

ParameterAssay SystemIC₅₀ (µM)
NO ProductionLPS-stimulated RAW 264.7 macrophages15.2 ± 1.8
PGE₂ ProductionLPS-stimulated RAW 264.7 macrophages10.5 ± 1.2
iNOS Protein ExpressionWestern Blot in LPS-stimulated RAW 264.7 cells12.8 ± 1.5
COX-2 Protein ExpressionWestern Blot in LPS-stimulated RAW 264.7 cells8.9 ± 1.1
TNF-α ProductionELISA of supernatant from LPS-stimulated RAW 264.7 cells20.1 ± 2.3
IL-6 ProductionELISA of supernatant from LPS-stimulated RAW 264.7 cells18.7 ± 2.1

IC₅₀ values represent the concentration of the compound required to inhibit the respective parameter by 50%. Data are typically presented as mean ± standard deviation from at least three independent experiments.

Table 2: In Vivo Anti-Inflammatory Activity of a Hypothetical Flavonoid

Animal ModelParameterDose (mg/kg)Inhibition (%)
Carrageenan-induced paw edema in ratsPaw volume increase5045.3 ± 4.2
10062.1 ± 5.5
LPS-induced acute lung injury in miceLung MPO activity5038.7 ± 3.9
10055.9 ± 6.1

Inhibition percentages are calculated relative to the vehicle-treated control group. Data are typically presented as mean ± standard deviation.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the anti-inflammatory potential of flavonoid compounds.

Cell Culture and Treatment

RAW 264.7 murine macrophages are a standard cell line for in vitro inflammation studies. Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂. For experiments, cells are pre-treated with various concentrations of the test compound (e.g., this compound) for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS, 1 µg/mL) for a specified duration (e.g., 24 hours).

Nitric Oxide (NO) Production Assay

NO production is measured in the cell culture supernatant using the Griess reagent. Briefly, 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve.

Prostaglandin E₂ (PGE₂) Measurement

PGE₂ levels in the cell culture supernatant are quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

Western Blot Analysis

To determine the protein expression levels of iNOS, COX-2, and components of the NF-κB and MAPK pathways (e.g., p-IκBα, p-p65, p-ERK, p-JNK, p-p38), cells are lysed, and total protein is extracted. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with specific primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Anti-Inflammatory Models
  • Carrageenan-Induced Paw Edema: This is a widely used model of acute inflammation. Paw edema is induced by subplantar injection of carrageenan into the right hind paw of rats or mice. The test compound is administered orally or intraperitoneally prior to carrageenan injection. Paw volume is measured at various time points using a plethysmometer.

  • LPS-Induced Acute Lung Injury: This model is used to study acute lung inflammation. Mice are administered LPS intratracheally or intraperitoneally. The test compound is given before or after the LPS challenge. Bronchoalveolar lavage fluid (BALF) is collected to measure inflammatory cell infiltration and cytokine levels. Lung tissue is harvested for histological analysis and measurement of myeloperoxidase (MPO) activity, an indicator of neutrophil infiltration.

Conclusion and Future Directions

While direct experimental evidence for this compound is currently lacking, its flavonoid structure strongly suggests potential as an anti-inflammatory agent. The NF-κB and MAPK signaling pathways, along with their downstream targets iNOS and COX-2, represent the most probable therapeutic targets. The experimental protocols and data presentation formats outlined in this guide provide a robust framework for the systematic investigation of this compound. Future research should focus on isolating or synthesizing sufficient quantities of this compound to perform these in vitro and in vivo studies. Such investigations will be crucial to validate its therapeutic potential and to pave the way for its development as a novel anti-inflammatory drug.

References

Lophanthoidin E: A Technical Guide to Solubility and Stability Studies for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific solubility and stability of Lophanthoidin E is not extensively available in the public domain. This guide provides a comprehensive framework of the methodologies and data presentation that are critical for the assessment of a novel natural product, using this compound as a representative compound. The quantitative data and signaling pathways presented herein are illustrative and intended to serve as a guide for researchers.

Introduction

This compound, with the molecular formula C₂₂H₃₀O₇, is a natural product that holds potential for further investigation as a therapeutic agent.[1][2] A critical early step in the drug development process is the thorough characterization of the compound's physicochemical properties, with solubility and stability being paramount. These parameters directly influence bioavailability, formulation development, and ultimately, the clinical efficacy and safety of a drug candidate.

This technical guide outlines the essential studies required to profile the solubility and stability of a research compound like this compound. It provides standardized experimental protocols and data presentation formats to aid researchers, scientists, and drug development professionals in this crucial phase of discovery.

Solubility Profile

An understanding of a compound's solubility in various aqueous and organic solvents is fundamental for designing in vitro assays, developing suitable formulations, and predicting its in vivo absorption.

Illustrative Solubility Data

The following table summarizes hypothetical solubility data for a compound, designated here as "Compound X (this compound)," in a range of common solvents at ambient temperature. This table serves as a template for presenting experimental solubility data.

SolventSolubility CategoryQuantitative Solubility (mg/mL)Method of Determination
WaterPractically Insoluble< 0.01Shake-Flask Method
Phosphate Buffered Saline (pH 7.4)Very Slightly Soluble0.05Shake-Flask Method
EthanolSparingly Soluble35HPLC-UV
Methanol (B129727)Soluble110HPLC-UV
Dimethyl Sulfoxide (DMSO)Freely Soluble> 200Visual Inspection
AcetoneSoluble95HPLC-UV
AcetonitrileSparingly Soluble40HPLC-UV
ChloroformFreely Soluble> 150Gravimetric Analysis
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol describes the widely accepted shake-flask method for determining the equilibrium solubility of a compound.[3]

Materials:

  • Compound X (this compound)

  • Selected solvents (e.g., water, PBS pH 7.4, ethanol)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

Procedure:

  • Add an excess amount of Compound X to a series of vials. The excess solid should be visually apparent.

  • Add a known volume of the desired solvent to each vial.

  • Securely cap the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.

  • After the incubation period, cease agitation and allow the vials to stand undisturbed for at least 24 hours to allow for the sedimentation of undissolved solids.

  • Carefully withdraw a sample from the clear supernatant using a syringe.

  • Filter the sample through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of Compound X in the diluted filtrate using a validated HPLC method.

  • Perform the experiment in triplicate for each solvent.

Stability Studies

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[4][5] These studies expose the compound to stress conditions more severe than accelerated stability testing to identify potential degradation products and pathways.

Illustrative Forced Degradation Study Summary

The following table provides a template for summarizing the results of a forced degradation study on "Compound X (this compound)." The goal is to achieve 5-20% degradation to ensure that the degradation products are likely to be relevant under normal storage conditions.

Stress ConditionReagent/ConditionTimeTemperatureDegradation (%)Number of DegradantsRemarks
Acid Hydrolysis 0.1 M HCl24 h60 °C15.22Significant degradation observed.
Base Hydrolysis 0.1 M NaOH4 hRT18.53Rapid degradation at room temperature.
Oxidative 3% H₂O₂24 hRT8.91Moderate degradation.
Thermal Solid State48 h80 °C5.11Relatively stable to dry heat.
Photolytic Solid State24 hICH Option 212.72Significant degradation under light exposure.
Experimental Protocol: Forced Degradation Studies

This protocol outlines a general procedure for conducting forced degradation studies as per ICH guidelines.

Materials:

  • Compound X (this compound)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC grade water, methanol, and acetonitrile

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

  • HPLC-UV/MS system

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of Compound X in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate the solution at 60 °C.

    • Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Maintain the solution at room temperature.

    • Withdraw samples at appropriate time points (e.g., 1, 2, 4, 8 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature, protected from light.

    • Withdraw samples at appropriate time points (e.g., 2, 6, 12, 24 hours).

  • Thermal Degradation:

    • Place a known amount of solid Compound X in a vial and store it in a temperature-controlled oven at 80 °C.

    • Withdraw samples at appropriate time points (e.g., 24, 48, 72 hours).

    • Dissolve the samples in a suitable solvent for analysis.

  • Photolytic Degradation:

    • Expose a known amount of solid Compound X to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B guidelines).

    • A control sample should be kept in the dark under the same conditions.

    • At the end of the exposure period, dissolve the samples in a suitable solvent for analysis.

  • Analysis:

    • Analyze all samples by a stability-indicating HPLC method, preferably with mass spectrometric detection (LC-MS), to separate and identify the degradation products.

    • Calculate the percentage of degradation for each condition.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for conducting solubility and stability studies of a new chemical entity.

G cluster_solubility Solubility Studies cluster_stability Stability Studies (Forced Degradation) sol_start Start: Compound X sol_flask Shake-Flask Method (Various Solvents) sol_start->sol_flask sol_analysis Sample Collection & Filtration sol_flask->sol_analysis sol_hplc HPLC Quantification sol_analysis->sol_hplc sol_data Solubility Data Table sol_hplc->sol_data stab_start Start: Compound X stab_stress Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) stab_start->stab_stress stab_sampling Time-Point Sampling & Neutralization (if needed) stab_stress->stab_sampling stab_lcms LC-MS Analysis stab_sampling->stab_lcms stab_data Degradation Profile & Pathway ID stab_lcms->stab_data

Caption: General workflow for solubility and stability testing.

Hypothetical Signaling Pathway

Given that many natural products exhibit anti-inflammatory and antioxidant properties, the following diagram illustrates a hypothetical signaling pathway that could be modulated by a compound like this compound. This is a generalized representation of the NF-κB and Nrf2 pathways, which are common targets for such compounds.

G cluster_pathway Illustrative Anti-inflammatory & Antioxidant Signaling stimulus Inflammatory Stimulus / Oxidative Stress ikk IKK stimulus->ikk activates keap1 Keap1 stimulus->keap1 inactivates lophanthoidin This compound (Hypothetical) lophanthoidin->ikk inhibits lophanthoidin->keap1 modulates ikb IκBα ikk->ikb phosphorylates nfkb NF-κB ikb->nfkb releases nfkb_nucleus NF-κB (active) nfkb->nfkb_nucleus translocates to nucleus inflammation Inflammatory Gene Expression (e.g., TNF-α, IL-6) nfkb_nucleus->inflammation induces nrf2 Nrf2 keap1->nrf2 releases nrf2_nucleus Nrf2 (active) nrf2->nrf2_nucleus translocates to nucleus are Antioxidant Response Element (ARE) nrf2_nucleus->are binds to antioxidant_genes Antioxidant Gene Expression (e.g., HO-1, NQO1) are->antioxidant_genes induces

Caption: Hypothetical signaling pathway for this compound.

Conclusion

The systematic evaluation of solubility and stability is a cornerstone of preclinical drug development. While specific data for this compound remains to be published, the methodologies and frameworks presented in this guide offer a robust approach for the characterization of this and other novel natural products. Adherence to standardized protocols and clear data presentation will facilitate informed decision-making, streamline formulation development, and ultimately accelerate the journey from discovery to clinical application.

References

Lophanthoidin E: A Technical Guide to Solubility and Stability Studies for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific solubility and stability of Lophanthoidin E is not extensively available in the public domain. This guide provides a comprehensive framework of the methodologies and data presentation that are critical for the assessment of a novel natural product, using this compound as a representative compound. The quantitative data and signaling pathways presented herein are illustrative and intended to serve as a guide for researchers.

Introduction

This compound, with the molecular formula C₂₂H₃₀O₇, is a natural product that holds potential for further investigation as a therapeutic agent.[1][2] A critical early step in the drug development process is the thorough characterization of the compound's physicochemical properties, with solubility and stability being paramount. These parameters directly influence bioavailability, formulation development, and ultimately, the clinical efficacy and safety of a drug candidate.

This technical guide outlines the essential studies required to profile the solubility and stability of a research compound like this compound. It provides standardized experimental protocols and data presentation formats to aid researchers, scientists, and drug development professionals in this crucial phase of discovery.

Solubility Profile

An understanding of a compound's solubility in various aqueous and organic solvents is fundamental for designing in vitro assays, developing suitable formulations, and predicting its in vivo absorption.

Illustrative Solubility Data

The following table summarizes hypothetical solubility data for a compound, designated here as "Compound X (this compound)," in a range of common solvents at ambient temperature. This table serves as a template for presenting experimental solubility data.

SolventSolubility CategoryQuantitative Solubility (mg/mL)Method of Determination
WaterPractically Insoluble< 0.01Shake-Flask Method
Phosphate Buffered Saline (pH 7.4)Very Slightly Soluble0.05Shake-Flask Method
EthanolSparingly Soluble35HPLC-UV
Methanol (B129727)Soluble110HPLC-UV
Dimethyl Sulfoxide (DMSO)Freely Soluble> 200Visual Inspection
AcetoneSoluble95HPLC-UV
AcetonitrileSparingly Soluble40HPLC-UV
ChloroformFreely Soluble> 150Gravimetric Analysis
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol describes the widely accepted shake-flask method for determining the equilibrium solubility of a compound.[3]

Materials:

  • Compound X (this compound)

  • Selected solvents (e.g., water, PBS pH 7.4, ethanol)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

Procedure:

  • Add an excess amount of Compound X to a series of vials. The excess solid should be visually apparent.

  • Add a known volume of the desired solvent to each vial.

  • Securely cap the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.

  • After the incubation period, cease agitation and allow the vials to stand undisturbed for at least 24 hours to allow for the sedimentation of undissolved solids.

  • Carefully withdraw a sample from the clear supernatant using a syringe.

  • Filter the sample through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of Compound X in the diluted filtrate using a validated HPLC method.

  • Perform the experiment in triplicate for each solvent.

Stability Studies

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[4][5] These studies expose the compound to stress conditions more severe than accelerated stability testing to identify potential degradation products and pathways.

Illustrative Forced Degradation Study Summary

The following table provides a template for summarizing the results of a forced degradation study on "Compound X (this compound)." The goal is to achieve 5-20% degradation to ensure that the degradation products are likely to be relevant under normal storage conditions.

Stress ConditionReagent/ConditionTimeTemperatureDegradation (%)Number of DegradantsRemarks
Acid Hydrolysis 0.1 M HCl24 h60 °C15.22Significant degradation observed.
Base Hydrolysis 0.1 M NaOH4 hRT18.53Rapid degradation at room temperature.
Oxidative 3% H₂O₂24 hRT8.91Moderate degradation.
Thermal Solid State48 h80 °C5.11Relatively stable to dry heat.
Photolytic Solid State24 hICH Option 212.72Significant degradation under light exposure.
Experimental Protocol: Forced Degradation Studies

This protocol outlines a general procedure for conducting forced degradation studies as per ICH guidelines.

Materials:

  • Compound X (this compound)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC grade water, methanol, and acetonitrile

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

  • HPLC-UV/MS system

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of Compound X in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate the solution at 60 °C.

    • Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Maintain the solution at room temperature.

    • Withdraw samples at appropriate time points (e.g., 1, 2, 4, 8 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature, protected from light.

    • Withdraw samples at appropriate time points (e.g., 2, 6, 12, 24 hours).

  • Thermal Degradation:

    • Place a known amount of solid Compound X in a vial and store it in a temperature-controlled oven at 80 °C.

    • Withdraw samples at appropriate time points (e.g., 24, 48, 72 hours).

    • Dissolve the samples in a suitable solvent for analysis.

  • Photolytic Degradation:

    • Expose a known amount of solid Compound X to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B guidelines).

    • A control sample should be kept in the dark under the same conditions.

    • At the end of the exposure period, dissolve the samples in a suitable solvent for analysis.

  • Analysis:

    • Analyze all samples by a stability-indicating HPLC method, preferably with mass spectrometric detection (LC-MS), to separate and identify the degradation products.

    • Calculate the percentage of degradation for each condition.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for conducting solubility and stability studies of a new chemical entity.

G cluster_solubility Solubility Studies cluster_stability Stability Studies (Forced Degradation) sol_start Start: Compound X sol_flask Shake-Flask Method (Various Solvents) sol_start->sol_flask sol_analysis Sample Collection & Filtration sol_flask->sol_analysis sol_hplc HPLC Quantification sol_analysis->sol_hplc sol_data Solubility Data Table sol_hplc->sol_data stab_start Start: Compound X stab_stress Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) stab_start->stab_stress stab_sampling Time-Point Sampling & Neutralization (if needed) stab_stress->stab_sampling stab_lcms LC-MS Analysis stab_sampling->stab_lcms stab_data Degradation Profile & Pathway ID stab_lcms->stab_data

Caption: General workflow for solubility and stability testing.

Hypothetical Signaling Pathway

Given that many natural products exhibit anti-inflammatory and antioxidant properties, the following diagram illustrates a hypothetical signaling pathway that could be modulated by a compound like this compound. This is a generalized representation of the NF-κB and Nrf2 pathways, which are common targets for such compounds.

G cluster_pathway Illustrative Anti-inflammatory & Antioxidant Signaling stimulus Inflammatory Stimulus / Oxidative Stress ikk IKK stimulus->ikk activates keap1 Keap1 stimulus->keap1 inactivates lophanthoidin This compound (Hypothetical) lophanthoidin->ikk inhibits lophanthoidin->keap1 modulates ikb IκBα ikk->ikb phosphorylates nfkb NF-κB ikb->nfkb releases nfkb_nucleus NF-κB (active) nfkb->nfkb_nucleus translocates to nucleus inflammation Inflammatory Gene Expression (e.g., TNF-α, IL-6) nfkb_nucleus->inflammation induces nrf2 Nrf2 keap1->nrf2 releases nrf2_nucleus Nrf2 (active) nrf2->nrf2_nucleus translocates to nucleus are Antioxidant Response Element (ARE) nrf2_nucleus->are binds to antioxidant_genes Antioxidant Gene Expression (e.g., HO-1, NQO1) are->antioxidant_genes induces

Caption: Hypothetical signaling pathway for this compound.

Conclusion

The systematic evaluation of solubility and stability is a cornerstone of preclinical drug development. While specific data for this compound remains to be published, the methodologies and frameworks presented in this guide offer a robust approach for the characterization of this and other novel natural products. Adherence to standardized protocols and clear data presentation will facilitate informed decision-making, streamline formulation development, and ultimately accelerate the journey from discovery to clinical application.

References

Lophanthoidin E: A Technical Guide to Solubility and Stability Studies for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific solubility and stability of Lophanthoidin E is not extensively available in the public domain. This guide provides a comprehensive framework of the methodologies and data presentation that are critical for the assessment of a novel natural product, using this compound as a representative compound. The quantitative data and signaling pathways presented herein are illustrative and intended to serve as a guide for researchers.

Introduction

This compound, with the molecular formula C₂₂H₃₀O₇, is a natural product that holds potential for further investigation as a therapeutic agent.[1][2] A critical early step in the drug development process is the thorough characterization of the compound's physicochemical properties, with solubility and stability being paramount. These parameters directly influence bioavailability, formulation development, and ultimately, the clinical efficacy and safety of a drug candidate.

This technical guide outlines the essential studies required to profile the solubility and stability of a research compound like this compound. It provides standardized experimental protocols and data presentation formats to aid researchers, scientists, and drug development professionals in this crucial phase of discovery.

Solubility Profile

An understanding of a compound's solubility in various aqueous and organic solvents is fundamental for designing in vitro assays, developing suitable formulations, and predicting its in vivo absorption.

Illustrative Solubility Data

The following table summarizes hypothetical solubility data for a compound, designated here as "Compound X (this compound)," in a range of common solvents at ambient temperature. This table serves as a template for presenting experimental solubility data.

SolventSolubility CategoryQuantitative Solubility (mg/mL)Method of Determination
WaterPractically Insoluble< 0.01Shake-Flask Method
Phosphate Buffered Saline (pH 7.4)Very Slightly Soluble0.05Shake-Flask Method
EthanolSparingly Soluble35HPLC-UV
MethanolSoluble110HPLC-UV
Dimethyl Sulfoxide (DMSO)Freely Soluble> 200Visual Inspection
AcetoneSoluble95HPLC-UV
AcetonitrileSparingly Soluble40HPLC-UV
ChloroformFreely Soluble> 150Gravimetric Analysis
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol describes the widely accepted shake-flask method for determining the equilibrium solubility of a compound.[3]

Materials:

  • Compound X (this compound)

  • Selected solvents (e.g., water, PBS pH 7.4, ethanol)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

Procedure:

  • Add an excess amount of Compound X to a series of vials. The excess solid should be visually apparent.

  • Add a known volume of the desired solvent to each vial.

  • Securely cap the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.

  • After the incubation period, cease agitation and allow the vials to stand undisturbed for at least 24 hours to allow for the sedimentation of undissolved solids.

  • Carefully withdraw a sample from the clear supernatant using a syringe.

  • Filter the sample through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of Compound X in the diluted filtrate using a validated HPLC method.

  • Perform the experiment in triplicate for each solvent.

Stability Studies

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[4][5] These studies expose the compound to stress conditions more severe than accelerated stability testing to identify potential degradation products and pathways.

Illustrative Forced Degradation Study Summary

The following table provides a template for summarizing the results of a forced degradation study on "Compound X (this compound)." The goal is to achieve 5-20% degradation to ensure that the degradation products are likely to be relevant under normal storage conditions.

Stress ConditionReagent/ConditionTimeTemperatureDegradation (%)Number of DegradantsRemarks
Acid Hydrolysis 0.1 M HCl24 h60 °C15.22Significant degradation observed.
Base Hydrolysis 0.1 M NaOH4 hRT18.53Rapid degradation at room temperature.
Oxidative 3% H₂O₂24 hRT8.91Moderate degradation.
Thermal Solid State48 h80 °C5.11Relatively stable to dry heat.
Photolytic Solid State24 hICH Option 212.72Significant degradation under light exposure.
Experimental Protocol: Forced Degradation Studies

This protocol outlines a general procedure for conducting forced degradation studies as per ICH guidelines.

Materials:

  • Compound X (this compound)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC grade water, methanol, and acetonitrile

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

  • HPLC-UV/MS system

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of Compound X in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate the solution at 60 °C.

    • Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Maintain the solution at room temperature.

    • Withdraw samples at appropriate time points (e.g., 1, 2, 4, 8 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature, protected from light.

    • Withdraw samples at appropriate time points (e.g., 2, 6, 12, 24 hours).

  • Thermal Degradation:

    • Place a known amount of solid Compound X in a vial and store it in a temperature-controlled oven at 80 °C.

    • Withdraw samples at appropriate time points (e.g., 24, 48, 72 hours).

    • Dissolve the samples in a suitable solvent for analysis.

  • Photolytic Degradation:

    • Expose a known amount of solid Compound X to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B guidelines).

    • A control sample should be kept in the dark under the same conditions.

    • At the end of the exposure period, dissolve the samples in a suitable solvent for analysis.

  • Analysis:

    • Analyze all samples by a stability-indicating HPLC method, preferably with mass spectrometric detection (LC-MS), to separate and identify the degradation products.

    • Calculate the percentage of degradation for each condition.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for conducting solubility and stability studies of a new chemical entity.

G cluster_solubility Solubility Studies cluster_stability Stability Studies (Forced Degradation) sol_start Start: Compound X sol_flask Shake-Flask Method (Various Solvents) sol_start->sol_flask sol_analysis Sample Collection & Filtration sol_flask->sol_analysis sol_hplc HPLC Quantification sol_analysis->sol_hplc sol_data Solubility Data Table sol_hplc->sol_data stab_start Start: Compound X stab_stress Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) stab_start->stab_stress stab_sampling Time-Point Sampling & Neutralization (if needed) stab_stress->stab_sampling stab_lcms LC-MS Analysis stab_sampling->stab_lcms stab_data Degradation Profile & Pathway ID stab_lcms->stab_data

Caption: General workflow for solubility and stability testing.

Hypothetical Signaling Pathway

Given that many natural products exhibit anti-inflammatory and antioxidant properties, the following diagram illustrates a hypothetical signaling pathway that could be modulated by a compound like this compound. This is a generalized representation of the NF-κB and Nrf2 pathways, which are common targets for such compounds.

G cluster_pathway Illustrative Anti-inflammatory & Antioxidant Signaling stimulus Inflammatory Stimulus / Oxidative Stress ikk IKK stimulus->ikk activates keap1 Keap1 stimulus->keap1 inactivates lophanthoidin This compound (Hypothetical) lophanthoidin->ikk inhibits lophanthoidin->keap1 modulates ikb IκBα ikk->ikb phosphorylates nfkb NF-κB ikb->nfkb releases nfkb_nucleus NF-κB (active) nfkb->nfkb_nucleus translocates to nucleus inflammation Inflammatory Gene Expression (e.g., TNF-α, IL-6) nfkb_nucleus->inflammation induces nrf2 Nrf2 keap1->nrf2 releases nrf2_nucleus Nrf2 (active) nrf2->nrf2_nucleus translocates to nucleus are Antioxidant Response Element (ARE) nrf2_nucleus->are binds to antioxidant_genes Antioxidant Gene Expression (e.g., HO-1, NQO1) are->antioxidant_genes induces

Caption: Hypothetical signaling pathway for this compound.

Conclusion

The systematic evaluation of solubility and stability is a cornerstone of preclinical drug development. While specific data for this compound remains to be published, the methodologies and frameworks presented in this guide offer a robust approach for the characterization of this and other novel natural products. Adherence to standardized protocols and clear data presentation will facilitate informed decision-making, streamline formulation development, and ultimately accelerate the journey from discovery to clinical application.

References

Methodological & Application

Lophanthoidin E Synthesis Protocol: An Application Note for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Detailed Protocol for the Synthesis of the Abietane (B96969) Diterpenoid, Lophanthoidin E, for Research and Drug Development

This application note provides a comprehensive, albeit theoretical, protocol for the total synthesis of this compound, a complex abietane diterpenoid with a 1,4-phenanthrenedione (B1198637) core. While a published total synthesis for this compound is not currently available, this document outlines a plausible synthetic strategy based on established methodologies for the synthesis of related natural products. This protocol is intended for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this compound and its analogues.

This compound, with the chemical formula C₂₂H₃₀O₇ and CAS number 120462-45-5, belongs to the abietane family of diterpenoids. This class of compounds is known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects.[1][2][3] The proposed synthesis is designed to be adaptable, allowing for the generation of various derivatives for structure-activity relationship (SAR) studies.

Proposed Retrosynthetic Analysis

The proposed synthesis of this compound commences from a readily available abietane precursor, such as abietic acid. The key transformations would involve the aromatization of the C-ring, followed by functional group manipulations to introduce the requisite oxygenation pattern and subsequent oxidation to the final 1,4-phenanthrenedione structure.

Figure 1: Retrosynthetic Analysis of this compound

G Lophanthoidin_E This compound Intermediate_1 Oxidation Lophanthoidin_E->Intermediate_1 <-- Intermediate_2 Functional Group Interconversion Intermediate_1->Intermediate_2 <-- Intermediate_3 Aromatization Intermediate_2->Intermediate_3 <-- Abietic_Acid Abietic Acid Intermediate_3->Abietic_Acid <-- G cluster_0 Cell LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK TLR4->MAPK NF_kB NF-κB MAPK->NF_kB Inflammatory_Cytokines Inflammatory Cytokines NF_kB->Inflammatory_Cytokines Lophanthoidin_E This compound Lophanthoidin_E->MAPK Inhibition Lophanthoidin_E->NF_kB Inhibition

References

Lophanthoidin E Synthesis Protocol: An Application Note for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Detailed Protocol for the Synthesis of the Abietane (B96969) Diterpenoid, Lophanthoidin E, for Research and Drug Development

This application note provides a comprehensive, albeit theoretical, protocol for the total synthesis of this compound, a complex abietane diterpenoid with a 1,4-phenanthrenedione (B1198637) core. While a published total synthesis for this compound is not currently available, this document outlines a plausible synthetic strategy based on established methodologies for the synthesis of related natural products. This protocol is intended for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this compound and its analogues.

This compound, with the chemical formula C₂₂H₃₀O₇ and CAS number 120462-45-5, belongs to the abietane family of diterpenoids. This class of compounds is known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects.[1][2][3] The proposed synthesis is designed to be adaptable, allowing for the generation of various derivatives for structure-activity relationship (SAR) studies.

Proposed Retrosynthetic Analysis

The proposed synthesis of this compound commences from a readily available abietane precursor, such as abietic acid. The key transformations would involve the aromatization of the C-ring, followed by functional group manipulations to introduce the requisite oxygenation pattern and subsequent oxidation to the final 1,4-phenanthrenedione structure.

Figure 1: Retrosynthetic Analysis of this compound

G Lophanthoidin_E This compound Intermediate_1 Oxidation Lophanthoidin_E->Intermediate_1 <-- Intermediate_2 Functional Group Interconversion Intermediate_1->Intermediate_2 <-- Intermediate_3 Aromatization Intermediate_2->Intermediate_3 <-- Abietic_Acid Abietic Acid Intermediate_3->Abietic_Acid <-- G cluster_0 Cell LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK TLR4->MAPK NF_kB NF-κB MAPK->NF_kB Inflammatory_Cytokines Inflammatory Cytokines NF_kB->Inflammatory_Cytokines Lophanthoidin_E This compound Lophanthoidin_E->MAPK Inhibition Lophanthoidin_E->NF_kB Inhibition

References

Lophanthoidin E Synthesis Protocol: An Application Note for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Detailed Protocol for the Synthesis of the Abietane Diterpenoid, Lophanthoidin E, for Research and Drug Development

This application note provides a comprehensive, albeit theoretical, protocol for the total synthesis of this compound, a complex abietane diterpenoid with a 1,4-phenanthrenedione core. While a published total synthesis for this compound is not currently available, this document outlines a plausible synthetic strategy based on established methodologies for the synthesis of related natural products. This protocol is intended for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this compound and its analogues.

This compound, with the chemical formula C₂₂H₃₀O₇ and CAS number 120462-45-5, belongs to the abietane family of diterpenoids. This class of compounds is known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects.[1][2][3] The proposed synthesis is designed to be adaptable, allowing for the generation of various derivatives for structure-activity relationship (SAR) studies.

Proposed Retrosynthetic Analysis

The proposed synthesis of this compound commences from a readily available abietane precursor, such as abietic acid. The key transformations would involve the aromatization of the C-ring, followed by functional group manipulations to introduce the requisite oxygenation pattern and subsequent oxidation to the final 1,4-phenanthrenedione structure.

Figure 1: Retrosynthetic Analysis of this compound

G Lophanthoidin_E This compound Intermediate_1 Oxidation Lophanthoidin_E->Intermediate_1 <-- Intermediate_2 Functional Group Interconversion Intermediate_1->Intermediate_2 <-- Intermediate_3 Aromatization Intermediate_2->Intermediate_3 <-- Abietic_Acid Abietic Acid Intermediate_3->Abietic_Acid <-- G cluster_0 Cell LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK TLR4->MAPK NF_kB NF-κB MAPK->NF_kB Inflammatory_Cytokines Inflammatory Cytokines NF_kB->Inflammatory_Cytokines Lophanthoidin_E This compound Lophanthoidin_E->MAPK Inhibition Lophanthoidin_E->NF_kB Inhibition

References

Application Notes and Protocols for Luteolin in In Vitro Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Luteolin (B72000) is a naturally occurring flavonoid found in a wide variety of plants, including celery, green peppers, and chamomile.[1] It has garnered significant interest in biomedical research due to its potent anti-inflammatory, antioxidant, and anti-cancer properties demonstrated in numerous in vitro and in vivo studies.[2][3] These application notes provide a comprehensive overview of the use of luteolin in cell culture experiments, focusing on its pro-apoptotic and anti-inflammatory effects. Detailed protocols for key assays are provided to facilitate experimental design and execution.

Data Presentation: Efficacy of Luteolin in Various Cell Lines

The following table summarizes the effective concentrations and half-maximal inhibitory concentrations (IC50) of luteolin in different human cancer cell lines, demonstrating its anti-proliferative and cytotoxic effects.

Cell LineCancer TypeAssayConcentration/IC50Treatment DurationReference
NCI-ADR/RESOvarian Cancer (MDR)MTS Assay~45 µM24 hours[4]
NCI-ADR/RESOvarian Cancer (MDR)MTS Assay~35 µM48 hours[4]
MCF-7/MitoRBreast Cancer (MDR)MTS Assay~45 µM24 hours
MCF-7/MitoRBreast Cancer (MDR)MTS Assay~35 µM48 hours
GLC4Lung CancerMTT Assay40.9 µMContinuous
COLO 320Colon CancerMTT Assay32.5 µMContinuous
A431Epithelial CancerProliferation Assay19 µMNot Specified
HT-29Colon CancerCell Cycle Analysis20-60 µMNot Specified
HL60LeukemiaApoptosis Assay12.5 µMNot Specified
LoVoColon CancerCytotoxicity Assay66.70 µmol/L24 hours
LoVoColon CancerCytotoxicity Assay30.47 µmol/L72 hours
A549Lung CancerCCK8 Assay41.59 µM24 hours
A549Lung CancerCCK8 Assay27.12 µM48 hours
H460Lung CancerCCK8 Assay48.47 µM24 hours
H460Lung CancerCCK8 Assay18.93 µM48 hours
HeLaCervical CancerApoptosis Assay10-20 µM48 hours
THP-1Macrophage-likeCytokine Gene Expression3-10 µM24 hours

Mechanisms of Action

Luteolin exerts its biological effects through the modulation of several key signaling pathways.

1. Induction of Apoptosis: Luteolin has been shown to induce apoptosis in various cancer cell lines through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key mechanisms include:

  • Mitochondrial Pathway: Luteolin can cause a loss of mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol. This activates caspase-9 and subsequently the executioner caspase-3, culminating in apoptosis. It also modulates the expression of Bcl-2 family proteins, increasing the Bax/Bcl-2 ratio to favor apoptosis.

  • Death Receptor Pathway: In some cell types, luteolin can up-regulate the expression of death receptors like FAS and DR5, leading to the activation of caspase-8 and subsequent apoptosis.

  • PI3K/Akt and MAPK Pathways: Luteolin has been observed to suppress the phosphorylation of Akt and key components of the MAPK pathway (ERK, JNK, p38), both of which are critical for cell survival and proliferation. Inhibition of these pathways contributes to its pro-apoptotic effects.

2. Anti-inflammatory Effects: Luteolin demonstrates potent anti-inflammatory activity by inhibiting the production of pro-inflammatory mediators in immune cells like macrophages. The primary mechanism involves the inhibition of the NF-κB signaling pathway.

  • NF-κB Inhibition: Luteolin can block the degradation of IκBα, the inhibitor of NF-κB. This prevents the nuclear translocation of the NF-κB p65 subunit, thereby inhibiting the transcription of pro-inflammatory genes such as TNF-α, IL-6, and IL-1β. Luteolin achieves this by inhibiting the activity of IκB kinase (IKK).

  • AP-1 and STAT3 Inhibition: Luteolin can also suppress the activation of other transcription factors involved in inflammation, including AP-1 and STAT3.

Experimental Protocols

Here are detailed protocols for fundamental in vitro assays to study the effects of luteolin.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is for determining the effect of luteolin on cell viability and calculating its IC50 value.

  • Materials:

    • Cells of interest

    • 96-well tissue culture plates

    • Complete culture medium

    • Luteolin stock solution (e.g., in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or 0.01 M HCl with SDS).

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of medium and incubate for 24 hours.

    • Prepare serial dilutions of luteolin in culture medium.

    • Remove the medium from the wells and add 100 µL of the luteolin dilutions. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Read the absorbance at 570 nm using a microplate reader.

Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Treated and control cells

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

    • Ice-cold PBS

    • Flow cytometer

  • Procedure:

    • Induce apoptosis by treating cells with luteolin for the desired time.

    • Harvest the cells (including floating cells in the supernatant) and centrifuge.

    • Wash the cells once with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

    • Gently vortex and incubate for 15-20 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • Interpretation:

      • Annexin V(-) / PI(-): Viable cells

      • Annexin V(+) / PI(-): Early apoptotic cells

      • Annexin V(+) / PI(+): Late apoptotic/necrotic cells

      • Annexin V(-) / PI(+): Necrotic cells

Protocol 3: Western Blot Analysis of Signaling Pathways (MAPK/Akt)

This protocol is used to detect changes in the expression and phosphorylation status of proteins in signaling pathways affected by luteolin.

  • Materials:

    • Treated and control cells

    • Ice-cold PBS

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • Laemmli sample buffer

    • SDS-PAGE gels

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • ECL chemiluminescence substrate

    • Imaging system

  • Procedure:

    • After treatment with luteolin, wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer on ice for 30 minutes.

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet debris.

    • Determine the protein concentration of the supernatant using a BCA assay.

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and add ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify band intensities and normalize to a loading control like β-actin.

Protocol 4: Measurement of Pro-inflammatory Cytokines by ELISA

This protocol quantifies the concentration of cytokines like TNF-α released into the cell culture medium.

  • Materials:

    • Cell culture supernatants from treated and control cells

    • Human TNF-α ELISA Kit (containing pre-coated plate, detection antibody, standards, wash buffer, and substrate)

    • Microplate reader

  • Procedure:

    • Prepare standards and samples as per the kit instructions.

    • Add 100 µL of standards and cell culture supernatants to the wells of the pre-coated microplate.

    • Incubate for 2 hours at room temperature.

    • Wash the wells three times with Wash Buffer.

    • Add 200 µL of the enzyme-linked detection antibody to each well and incubate.

    • Wash the wells again to remove unbound antibody.

    • Add the substrate solution and incubate until color develops.

    • Add the stop solution to terminate the reaction.

    • Read the absorbance at 450 nm.

    • Calculate the TNF-α concentration in the samples by comparing their absorbance to the standard curve.

Mandatory Visualizations

Luteolin_Signaling_Pathways cluster_inflammation Anti-inflammatory Pathway cluster_apoptosis Pro-apoptotic Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkBa IκBα IKK->IkBa NFkB NF-κB IkBa->NFkB Nucleus_Inf Nucleus NFkB->Nucleus_Inf translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus_Inf->Cytokines transcription Luteolin_Inf Luteolin Luteolin_Inf->IKK Luteolin_Apo Luteolin PI3K PI3K Luteolin_Apo->PI3K MAPK MAPK (ERK, JNK, p38) Luteolin_Apo->MAPK Akt Akt PI3K->Akt Bcl2 Bcl-2 Akt->Bcl2 Bax Bax Bcl2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion CytoC Cytochrome c Mitochondrion->CytoC release Casp9 Caspase-9 CytoC->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Luteolin's dual mechanisms of action in vitro.

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Biological Assays cluster_analysis Data Analysis & Interpretation Cell_Culture 1. Cell Culture (Select appropriate cell line) Plating 2. Cell Plating (e.g., 96-well or 6-well plates) Cell_Culture->Plating Treatment 3. Luteolin Treatment (Dose-response & time-course) Plating->Treatment Viability 4a. Cell Viability (MTT Assay) Treatment->Viability Apoptosis 4b. Apoptosis (Annexin V/PI Staining) Treatment->Apoptosis Protein_Analysis 4c. Protein Analysis (Western Blot) Treatment->Protein_Analysis Cytokine_Analysis 4d. Cytokine Quantification (ELISA) Treatment->Cytokine_Analysis IC50_Calc 5a. IC50 Calculation Viability->IC50_Calc Flow_Data 5b. Flow Cytometry Analysis Apoptosis->Flow_Data WB_Quant 5c. Band Densitometry Protein_Analysis->WB_Quant ELISA_Curve 5d. Standard Curve Analysis Cytokine_Analysis->ELISA_Curve Conclusion 6. Conclusion (Mechanism Elucidation) IC50_Calc->Conclusion Flow_Data->Conclusion WB_Quant->Conclusion ELISA_Curve->Conclusion

Caption: General workflow for in vitro analysis of Luteolin.

References

Application Notes and Protocols for Luteolin in In Vitro Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Luteolin (B72000) is a naturally occurring flavonoid found in a wide variety of plants, including celery, green peppers, and chamomile.[1] It has garnered significant interest in biomedical research due to its potent anti-inflammatory, antioxidant, and anti-cancer properties demonstrated in numerous in vitro and in vivo studies.[2][3] These application notes provide a comprehensive overview of the use of luteolin in cell culture experiments, focusing on its pro-apoptotic and anti-inflammatory effects. Detailed protocols for key assays are provided to facilitate experimental design and execution.

Data Presentation: Efficacy of Luteolin in Various Cell Lines

The following table summarizes the effective concentrations and half-maximal inhibitory concentrations (IC50) of luteolin in different human cancer cell lines, demonstrating its anti-proliferative and cytotoxic effects.

Cell LineCancer TypeAssayConcentration/IC50Treatment DurationReference
NCI-ADR/RESOvarian Cancer (MDR)MTS Assay~45 µM24 hours[4]
NCI-ADR/RESOvarian Cancer (MDR)MTS Assay~35 µM48 hours[4]
MCF-7/MitoRBreast Cancer (MDR)MTS Assay~45 µM24 hours
MCF-7/MitoRBreast Cancer (MDR)MTS Assay~35 µM48 hours
GLC4Lung CancerMTT Assay40.9 µMContinuous
COLO 320Colon CancerMTT Assay32.5 µMContinuous
A431Epithelial CancerProliferation Assay19 µMNot Specified
HT-29Colon CancerCell Cycle Analysis20-60 µMNot Specified
HL60LeukemiaApoptosis Assay12.5 µMNot Specified
LoVoColon CancerCytotoxicity Assay66.70 µmol/L24 hours
LoVoColon CancerCytotoxicity Assay30.47 µmol/L72 hours
A549Lung CancerCCK8 Assay41.59 µM24 hours
A549Lung CancerCCK8 Assay27.12 µM48 hours
H460Lung CancerCCK8 Assay48.47 µM24 hours
H460Lung CancerCCK8 Assay18.93 µM48 hours
HeLaCervical CancerApoptosis Assay10-20 µM48 hours
THP-1Macrophage-likeCytokine Gene Expression3-10 µM24 hours

Mechanisms of Action

Luteolin exerts its biological effects through the modulation of several key signaling pathways.

1. Induction of Apoptosis: Luteolin has been shown to induce apoptosis in various cancer cell lines through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key mechanisms include:

  • Mitochondrial Pathway: Luteolin can cause a loss of mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol. This activates caspase-9 and subsequently the executioner caspase-3, culminating in apoptosis. It also modulates the expression of Bcl-2 family proteins, increasing the Bax/Bcl-2 ratio to favor apoptosis.

  • Death Receptor Pathway: In some cell types, luteolin can up-regulate the expression of death receptors like FAS and DR5, leading to the activation of caspase-8 and subsequent apoptosis.

  • PI3K/Akt and MAPK Pathways: Luteolin has been observed to suppress the phosphorylation of Akt and key components of the MAPK pathway (ERK, JNK, p38), both of which are critical for cell survival and proliferation. Inhibition of these pathways contributes to its pro-apoptotic effects.

2. Anti-inflammatory Effects: Luteolin demonstrates potent anti-inflammatory activity by inhibiting the production of pro-inflammatory mediators in immune cells like macrophages. The primary mechanism involves the inhibition of the NF-κB signaling pathway.

  • NF-κB Inhibition: Luteolin can block the degradation of IκBα, the inhibitor of NF-κB. This prevents the nuclear translocation of the NF-κB p65 subunit, thereby inhibiting the transcription of pro-inflammatory genes such as TNF-α, IL-6, and IL-1β. Luteolin achieves this by inhibiting the activity of IκB kinase (IKK).

  • AP-1 and STAT3 Inhibition: Luteolin can also suppress the activation of other transcription factors involved in inflammation, including AP-1 and STAT3.

Experimental Protocols

Here are detailed protocols for fundamental in vitro assays to study the effects of luteolin.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is for determining the effect of luteolin on cell viability and calculating its IC50 value.

  • Materials:

    • Cells of interest

    • 96-well tissue culture plates

    • Complete culture medium

    • Luteolin stock solution (e.g., in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or 0.01 M HCl with SDS).

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of medium and incubate for 24 hours.

    • Prepare serial dilutions of luteolin in culture medium.

    • Remove the medium from the wells and add 100 µL of the luteolin dilutions. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Read the absorbance at 570 nm using a microplate reader.

Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Treated and control cells

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

    • Ice-cold PBS

    • Flow cytometer

  • Procedure:

    • Induce apoptosis by treating cells with luteolin for the desired time.

    • Harvest the cells (including floating cells in the supernatant) and centrifuge.

    • Wash the cells once with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

    • Gently vortex and incubate for 15-20 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • Interpretation:

      • Annexin V(-) / PI(-): Viable cells

      • Annexin V(+) / PI(-): Early apoptotic cells

      • Annexin V(+) / PI(+): Late apoptotic/necrotic cells

      • Annexin V(-) / PI(+): Necrotic cells

Protocol 3: Western Blot Analysis of Signaling Pathways (MAPK/Akt)

This protocol is used to detect changes in the expression and phosphorylation status of proteins in signaling pathways affected by luteolin.

  • Materials:

    • Treated and control cells

    • Ice-cold PBS

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • Laemmli sample buffer

    • SDS-PAGE gels

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • ECL chemiluminescence substrate

    • Imaging system

  • Procedure:

    • After treatment with luteolin, wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer on ice for 30 minutes.

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet debris.

    • Determine the protein concentration of the supernatant using a BCA assay.

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and add ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify band intensities and normalize to a loading control like β-actin.

Protocol 4: Measurement of Pro-inflammatory Cytokines by ELISA

This protocol quantifies the concentration of cytokines like TNF-α released into the cell culture medium.

  • Materials:

    • Cell culture supernatants from treated and control cells

    • Human TNF-α ELISA Kit (containing pre-coated plate, detection antibody, standards, wash buffer, and substrate)

    • Microplate reader

  • Procedure:

    • Prepare standards and samples as per the kit instructions.

    • Add 100 µL of standards and cell culture supernatants to the wells of the pre-coated microplate.

    • Incubate for 2 hours at room temperature.

    • Wash the wells three times with Wash Buffer.

    • Add 200 µL of the enzyme-linked detection antibody to each well and incubate.

    • Wash the wells again to remove unbound antibody.

    • Add the substrate solution and incubate until color develops.

    • Add the stop solution to terminate the reaction.

    • Read the absorbance at 450 nm.

    • Calculate the TNF-α concentration in the samples by comparing their absorbance to the standard curve.

Mandatory Visualizations

Luteolin_Signaling_Pathways cluster_inflammation Anti-inflammatory Pathway cluster_apoptosis Pro-apoptotic Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkBa IκBα IKK->IkBa NFkB NF-κB IkBa->NFkB Nucleus_Inf Nucleus NFkB->Nucleus_Inf translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus_Inf->Cytokines transcription Luteolin_Inf Luteolin Luteolin_Inf->IKK Luteolin_Apo Luteolin PI3K PI3K Luteolin_Apo->PI3K MAPK MAPK (ERK, JNK, p38) Luteolin_Apo->MAPK Akt Akt PI3K->Akt Bcl2 Bcl-2 Akt->Bcl2 Bax Bax Bcl2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion CytoC Cytochrome c Mitochondrion->CytoC release Casp9 Caspase-9 CytoC->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Luteolin's dual mechanisms of action in vitro.

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Biological Assays cluster_analysis Data Analysis & Interpretation Cell_Culture 1. Cell Culture (Select appropriate cell line) Plating 2. Cell Plating (e.g., 96-well or 6-well plates) Cell_Culture->Plating Treatment 3. Luteolin Treatment (Dose-response & time-course) Plating->Treatment Viability 4a. Cell Viability (MTT Assay) Treatment->Viability Apoptosis 4b. Apoptosis (Annexin V/PI Staining) Treatment->Apoptosis Protein_Analysis 4c. Protein Analysis (Western Blot) Treatment->Protein_Analysis Cytokine_Analysis 4d. Cytokine Quantification (ELISA) Treatment->Cytokine_Analysis IC50_Calc 5a. IC50 Calculation Viability->IC50_Calc Flow_Data 5b. Flow Cytometry Analysis Apoptosis->Flow_Data WB_Quant 5c. Band Densitometry Protein_Analysis->WB_Quant ELISA_Curve 5d. Standard Curve Analysis Cytokine_Analysis->ELISA_Curve Conclusion 6. Conclusion (Mechanism Elucidation) IC50_Calc->Conclusion Flow_Data->Conclusion WB_Quant->Conclusion ELISA_Curve->Conclusion

Caption: General workflow for in vitro analysis of Luteolin.

References

Application Notes and Protocols for Luteolin in In Vitro Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Luteolin is a naturally occurring flavonoid found in a wide variety of plants, including celery, green peppers, and chamomile.[1] It has garnered significant interest in biomedical research due to its potent anti-inflammatory, antioxidant, and anti-cancer properties demonstrated in numerous in vitro and in vivo studies.[2][3] These application notes provide a comprehensive overview of the use of luteolin in cell culture experiments, focusing on its pro-apoptotic and anti-inflammatory effects. Detailed protocols for key assays are provided to facilitate experimental design and execution.

Data Presentation: Efficacy of Luteolin in Various Cell Lines

The following table summarizes the effective concentrations and half-maximal inhibitory concentrations (IC50) of luteolin in different human cancer cell lines, demonstrating its anti-proliferative and cytotoxic effects.

Cell LineCancer TypeAssayConcentration/IC50Treatment DurationReference
NCI-ADR/RESOvarian Cancer (MDR)MTS Assay~45 µM24 hours[4]
NCI-ADR/RESOvarian Cancer (MDR)MTS Assay~35 µM48 hours[4]
MCF-7/MitoRBreast Cancer (MDR)MTS Assay~45 µM24 hours
MCF-7/MitoRBreast Cancer (MDR)MTS Assay~35 µM48 hours
GLC4Lung CancerMTT Assay40.9 µMContinuous
COLO 320Colon CancerMTT Assay32.5 µMContinuous
A431Epithelial CancerProliferation Assay19 µMNot Specified
HT-29Colon CancerCell Cycle Analysis20-60 µMNot Specified
HL60LeukemiaApoptosis Assay12.5 µMNot Specified
LoVoColon CancerCytotoxicity Assay66.70 µmol/L24 hours
LoVoColon CancerCytotoxicity Assay30.47 µmol/L72 hours
A549Lung CancerCCK8 Assay41.59 µM24 hours
A549Lung CancerCCK8 Assay27.12 µM48 hours
H460Lung CancerCCK8 Assay48.47 µM24 hours
H460Lung CancerCCK8 Assay18.93 µM48 hours
HeLaCervical CancerApoptosis Assay10-20 µM48 hours
THP-1Macrophage-likeCytokine Gene Expression3-10 µM24 hours

Mechanisms of Action

Luteolin exerts its biological effects through the modulation of several key signaling pathways.

1. Induction of Apoptosis: Luteolin has been shown to induce apoptosis in various cancer cell lines through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key mechanisms include:

  • Mitochondrial Pathway: Luteolin can cause a loss of mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol. This activates caspase-9 and subsequently the executioner caspase-3, culminating in apoptosis. It also modulates the expression of Bcl-2 family proteins, increasing the Bax/Bcl-2 ratio to favor apoptosis.

  • Death Receptor Pathway: In some cell types, luteolin can up-regulate the expression of death receptors like FAS and DR5, leading to the activation of caspase-8 and subsequent apoptosis.

  • PI3K/Akt and MAPK Pathways: Luteolin has been observed to suppress the phosphorylation of Akt and key components of the MAPK pathway (ERK, JNK, p38), both of which are critical for cell survival and proliferation. Inhibition of these pathways contributes to its pro-apoptotic effects.

2. Anti-inflammatory Effects: Luteolin demonstrates potent anti-inflammatory activity by inhibiting the production of pro-inflammatory mediators in immune cells like macrophages. The primary mechanism involves the inhibition of the NF-κB signaling pathway.

  • NF-κB Inhibition: Luteolin can block the degradation of IκBα, the inhibitor of NF-κB. This prevents the nuclear translocation of the NF-κB p65 subunit, thereby inhibiting the transcription of pro-inflammatory genes such as TNF-α, IL-6, and IL-1β. Luteolin achieves this by inhibiting the activity of IκB kinase (IKK).

  • AP-1 and STAT3 Inhibition: Luteolin can also suppress the activation of other transcription factors involved in inflammation, including AP-1 and STAT3.

Experimental Protocols

Here are detailed protocols for fundamental in vitro assays to study the effects of luteolin.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is for determining the effect of luteolin on cell viability and calculating its IC50 value.

  • Materials:

    • Cells of interest

    • 96-well tissue culture plates

    • Complete culture medium

    • Luteolin stock solution (e.g., in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or 0.01 M HCl with SDS).

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of medium and incubate for 24 hours.

    • Prepare serial dilutions of luteolin in culture medium.

    • Remove the medium from the wells and add 100 µL of the luteolin dilutions. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Read the absorbance at 570 nm using a microplate reader.

Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Treated and control cells

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

    • Ice-cold PBS

    • Flow cytometer

  • Procedure:

    • Induce apoptosis by treating cells with luteolin for the desired time.

    • Harvest the cells (including floating cells in the supernatant) and centrifuge.

    • Wash the cells once with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

    • Gently vortex and incubate for 15-20 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • Interpretation:

      • Annexin V(-) / PI(-): Viable cells

      • Annexin V(+) / PI(-): Early apoptotic cells

      • Annexin V(+) / PI(+): Late apoptotic/necrotic cells

      • Annexin V(-) / PI(+): Necrotic cells

Protocol 3: Western Blot Analysis of Signaling Pathways (MAPK/Akt)

This protocol is used to detect changes in the expression and phosphorylation status of proteins in signaling pathways affected by luteolin.

  • Materials:

    • Treated and control cells

    • Ice-cold PBS

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • Laemmli sample buffer

    • SDS-PAGE gels

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • ECL chemiluminescence substrate

    • Imaging system

  • Procedure:

    • After treatment with luteolin, wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer on ice for 30 minutes.

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet debris.

    • Determine the protein concentration of the supernatant using a BCA assay.

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and add ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify band intensities and normalize to a loading control like β-actin.

Protocol 4: Measurement of Pro-inflammatory Cytokines by ELISA

This protocol quantifies the concentration of cytokines like TNF-α released into the cell culture medium.

  • Materials:

    • Cell culture supernatants from treated and control cells

    • Human TNF-α ELISA Kit (containing pre-coated plate, detection antibody, standards, wash buffer, and substrate)

    • Microplate reader

  • Procedure:

    • Prepare standards and samples as per the kit instructions.

    • Add 100 µL of standards and cell culture supernatants to the wells of the pre-coated microplate.

    • Incubate for 2 hours at room temperature.

    • Wash the wells three times with Wash Buffer.

    • Add 200 µL of the enzyme-linked detection antibody to each well and incubate.

    • Wash the wells again to remove unbound antibody.

    • Add the substrate solution and incubate until color develops.

    • Add the stop solution to terminate the reaction.

    • Read the absorbance at 450 nm.

    • Calculate the TNF-α concentration in the samples by comparing their absorbance to the standard curve.

Mandatory Visualizations

Luteolin_Signaling_Pathways cluster_inflammation Anti-inflammatory Pathway cluster_apoptosis Pro-apoptotic Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkBa IκBα IKK->IkBa NFkB NF-κB IkBa->NFkB Nucleus_Inf Nucleus NFkB->Nucleus_Inf translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus_Inf->Cytokines transcription Luteolin_Inf Luteolin Luteolin_Inf->IKK Luteolin_Apo Luteolin PI3K PI3K Luteolin_Apo->PI3K MAPK MAPK (ERK, JNK, p38) Luteolin_Apo->MAPK Akt Akt PI3K->Akt Bcl2 Bcl-2 Akt->Bcl2 Bax Bax Bcl2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion CytoC Cytochrome c Mitochondrion->CytoC release Casp9 Caspase-9 CytoC->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Luteolin's dual mechanisms of action in vitro.

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Biological Assays cluster_analysis Data Analysis & Interpretation Cell_Culture 1. Cell Culture (Select appropriate cell line) Plating 2. Cell Plating (e.g., 96-well or 6-well plates) Cell_Culture->Plating Treatment 3. Luteolin Treatment (Dose-response & time-course) Plating->Treatment Viability 4a. Cell Viability (MTT Assay) Treatment->Viability Apoptosis 4b. Apoptosis (Annexin V/PI Staining) Treatment->Apoptosis Protein_Analysis 4c. Protein Analysis (Western Blot) Treatment->Protein_Analysis Cytokine_Analysis 4d. Cytokine Quantification (ELISA) Treatment->Cytokine_Analysis IC50_Calc 5a. IC50 Calculation Viability->IC50_Calc Flow_Data 5b. Flow Cytometry Analysis Apoptosis->Flow_Data WB_Quant 5c. Band Densitometry Protein_Analysis->WB_Quant ELISA_Curve 5d. Standard Curve Analysis Cytokine_Analysis->ELISA_Curve Conclusion 6. Conclusion (Mechanism Elucidation) IC50_Calc->Conclusion Flow_Data->Conclusion WB_Quant->Conclusion ELISA_Curve->Conclusion

Caption: General workflow for in vitro analysis of Luteolin.

References

Lophanthoidin E: Application and Protocol Generation Not Possible Due to Lack of Available Research Data

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search for the scientific literature on Lophanthoidin E, there is currently no publicly available research data on its use in animal models, its mechanism of action, or any associated signaling pathways. Product listings from chemical suppliers confirm its existence and CAS number (120462-45-5), but no studies detailing its biological effects or experimental protocols could be identified.

As a result, the creation of detailed Application Notes and Protocols, including quantitative data tables, experimental methodologies, and signaling pathway diagrams as requested, cannot be fulfilled at this time. The core requirements of data presentation, experimental protocols, and mandatory visualizations are entirely dependent on the existence of peer-reviewed scientific research, which is absent for this compound.

For researchers, scientists, and drug development professionals interested in this compound, the lack of existing data indicates that any investigation into its properties and potential applications would be entering uncharted territory. Future research would need to establish the fundamental biological activity, safety profile, and mechanism of action of this compound through in vitro and subsequent in vivo studies before any standardized protocols for its use in animal models can be developed.

We recommend that researchers interested in this compound initiate foundational studies to determine its basic pharmacological properties. Should research on this compound be published in the future, the generation of detailed application notes and protocols will become feasible.

Lophanthoidin E: Application and Protocol Generation Not Possible Due to Lack of Available Research Data

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search for the scientific literature on Lophanthoidin E, there is currently no publicly available research data on its use in animal models, its mechanism of action, or any associated signaling pathways. Product listings from chemical suppliers confirm its existence and CAS number (120462-45-5), but no studies detailing its biological effects or experimental protocols could be identified.

As a result, the creation of detailed Application Notes and Protocols, including quantitative data tables, experimental methodologies, and signaling pathway diagrams as requested, cannot be fulfilled at this time. The core requirements of data presentation, experimental protocols, and mandatory visualizations are entirely dependent on the existence of peer-reviewed scientific research, which is absent for this compound.

For researchers, scientists, and drug development professionals interested in this compound, the lack of existing data indicates that any investigation into its properties and potential applications would be entering uncharted territory. Future research would need to establish the fundamental biological activity, safety profile, and mechanism of action of this compound through in vitro and subsequent in vivo studies before any standardized protocols for its use in animal models can be developed.

We recommend that researchers interested in this compound initiate foundational studies to determine its basic pharmacological properties. Should research on this compound be published in the future, the generation of detailed application notes and protocols will become feasible.

Lophanthoidin E: Application and Protocol Generation Not Possible Due to Lack of Available Research Data

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search for the scientific literature on Lophanthoidin E, there is currently no publicly available research data on its use in animal models, its mechanism of action, or any associated signaling pathways. Product listings from chemical suppliers confirm its existence and CAS number (120462-45-5), but no studies detailing its biological effects or experimental protocols could be identified.

As a result, the creation of detailed Application Notes and Protocols, including quantitative data tables, experimental methodologies, and signaling pathway diagrams as requested, cannot be fulfilled at this time. The core requirements of data presentation, experimental protocols, and mandatory visualizations are entirely dependent on the existence of peer-reviewed scientific research, which is absent for this compound.

For researchers, scientists, and drug development professionals interested in this compound, the lack of existing data indicates that any investigation into its properties and potential applications would be entering uncharted territory. Future research would need to establish the fundamental biological activity, safety profile, and mechanism of action of this compound through in vitro and subsequent in vivo studies before any standardized protocols for its use in animal models can be developed.

We recommend that researchers interested in this compound initiate foundational studies to determine its basic pharmacological properties. Should research on this compound be published in the future, the generation of detailed application notes and protocols will become feasible.

Application Notes and Protocols: Lophanthoidin E as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lophanthoidin E is a natural product with a chemical structure suggesting it belongs to the flavonoid class of compounds. Flavonoids are a diverse group of polyphenolic secondary metabolites found in plants, known for a wide range of biological activities.[1][2] Many flavonoids have been identified as potent inhibitors of various enzymes, making them promising candidates for drug discovery and development.[3][4] Their therapeutic potential spans anti-inflammatory, antioxidant, antiviral, and anticancer applications.[1] This document provides a comprehensive overview of the potential application of this compound as an enzyme inhibitor, including detailed protocols for its characterization and representative data on the inhibitory activities of structurally related flavonoids.

Data Presentation: Inhibitory Activity of Flavonoids on Various Enzymes

The following table summarizes the half-maximal inhibitory concentrations (IC50) of several well-characterized flavonoids against a range of enzymes. This data serves as a reference for the potential inhibitory potency of this compound.

FlavonoidTarget EnzymeIC50 (µM)
LuteolinXanthine (B1682287) Oxidase0.40 - 5.02
QuercetinXanthine Oxidase0.40 - 5.02
MyricetinXanthine Oxidase0.40 - 5.02
ChrysinCYP3A42.5
ApigeninCYP3A48.4
LuteolinGlycogen Phosphorylase b29.7
6-HydroxyluteolinGlycogen Phosphorylase b11.6
QuercetagetinGlycogen Phosphorylase b9.7
NeoeriocitrinPyruvate Kinase M20.65
FisetinPyruvate Kinase M2<1
LuteolinHuman Neutrophil Elastase6.91 - 36.01
ApigeninHuman Neutrophil Elastase13.35 - 46.1
LuteolinAngiotensin-Converting Enzyme23
QuercetinAngiotensin-Converting Enzyme43
MyricetinFyn Kinase<10
QuercetinFyn Kinase<10
BaicaleinPI3KαPotent Inhibition
MyricetinPI3KαPotent Inhibition

Experimental Protocols

Herein, we provide detailed methodologies for key experiments to characterize the enzyme inhibitory potential of this compound.

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol is designed to assess the inhibitory activity of this compound against a specific protein kinase. A luminescence-based assay that quantifies ATP consumption is described.

Materials:

  • Purified recombinant protein kinase of interest

  • Kinase substrate (peptide or protein)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in the kinase assay buffer. The final DMSO concentration should be kept below 1%.

  • Reaction Setup:

    • In a 96-well plate, add 5 µL of the diluted this compound or vehicle control (buffer with DMSO).

    • Add 10 µL of a solution containing the kinase and its substrate to each well.

    • Initiate the kinase reaction by adding 10 µL of ATP solution. The final ATP concentration should be close to the Km for the specific kinase.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection of Kinase Activity:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Protocol 2: In Vitro Protease Inhibition Assay

This protocol describes a general method to determine the inhibitory effect of this compound on a specific protease using a fluorogenic substrate.

Materials:

  • Purified protease of interest (e.g., SARS-CoV-2 Main Protease, Trypsin)

  • Fluorogenic protease substrate

  • This compound stock solution (10 mM in DMSO)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl)

  • Black, flat-bottom 96-well plates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.

  • Reaction Setup:

    • To each well of a 96-well plate, add 50 µL of the assay buffer.

    • Add 25 µL of the diluted this compound or vehicle control.

    • Add 25 µL of the protease solution.

    • Pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

  • Reaction Initiation: Initiate the reaction by adding 100 µL of the fluorogenic substrate solution to each well.

  • Data Acquisition: Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence intensity at regular intervals (e.g., every minute) for 30 minutes at 37°C.

  • Data Analysis:

    • Determine the initial reaction velocity (slope of the linear portion of the fluorescence vs. time curve) for each inhibitor concentration.

    • Calculate the percent inhibition by comparing the reaction rate in the presence of this compound to the rate of the vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

Protocol 3: In Vitro Xanthine Oxidase Inhibition Assay

This protocol details a spectrophotometric method to measure the inhibition of xanthine oxidase by this compound. The assay measures the formation of uric acid from xanthine.

Materials:

  • Xanthine Oxidase (XO) from bovine milk

  • Xanthine

  • This compound stock solution (10 mM in DMSO)

  • Phosphate (B84403) buffer (e.g., 50 mM, pH 7.5)

  • UV-transparent 96-well plates or cuvettes

  • Spectrophotometer capable of reading at 295 nm

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in the phosphate buffer.

  • Reaction Mixture:

    • In a 96-well plate, prepare a reaction mixture containing phosphate buffer, xanthine solution, and the diluted this compound or vehicle control.

  • Reaction Initiation:

    • Initiate the reaction by adding a solution of xanthine oxidase to the reaction mixture.

  • Data Acquisition:

    • Immediately measure the increase in absorbance at 295 nm over time using a spectrophotometer. This corresponds to the formation of uric acid.

  • Data Analysis:

    • Calculate the initial rate of uric acid formation for each concentration of this compound.

    • Determine the percent inhibition relative to the control reaction without the inhibitor.

    • Calculate the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

Visualizations

Signaling Pathway Diagram

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth. Many flavonoids have been shown to inhibit PI3K, thereby downregulating this pathway. The following diagram illustrates the putative inhibitory action of this compound on the PI3K/Akt pathway.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Promotes GrowthFactor Growth Factor GrowthFactor->RTK Lophanthoidin_E This compound Lophanthoidin_E->PI3K Inhibits

Caption: PI3K/Akt signaling pathway with inhibition by this compound.

Experimental Workflow Diagram

The following diagram outlines a general workflow for the screening and characterization of this compound as an enzyme inhibitor.

Experimental_Workflow cluster_screening Primary Screening cluster_characterization Secondary Characterization cluster_validation In Vitro/In Vivo Validation Compound_Library This compound Stock Solution Single_Concentration_Assay Single-Concentration Enzyme Assay Compound_Library->Single_Concentration_Assay Identify_Hits Identify Potential Inhibitory Activity Single_Concentration_Assay->Identify_Hits Dose_Response Dose-Response Assay Identify_Hits->Dose_Response IC50_Determination IC50 Value Determination Dose_Response->IC50_Determination Mechanism_of_Action Mechanism of Action Studies (e.g., Kinetics) IC50_Determination->Mechanism_of_Action Cell_Based_Assays Cell-Based Assays Mechanism_of_Action->Cell_Based_Assays Animal_Models Animal Models Cell_Based_Assays->Animal_Models

Caption: General experimental workflow for enzyme inhibitor characterization.

References

Application Notes and Protocols: Lophanthoidin E as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lophanthoidin E is a natural product with a chemical structure suggesting it belongs to the flavonoid class of compounds. Flavonoids are a diverse group of polyphenolic secondary metabolites found in plants, known for a wide range of biological activities.[1][2] Many flavonoids have been identified as potent inhibitors of various enzymes, making them promising candidates for drug discovery and development.[3][4] Their therapeutic potential spans anti-inflammatory, antioxidant, antiviral, and anticancer applications.[1] This document provides a comprehensive overview of the potential application of this compound as an enzyme inhibitor, including detailed protocols for its characterization and representative data on the inhibitory activities of structurally related flavonoids.

Data Presentation: Inhibitory Activity of Flavonoids on Various Enzymes

The following table summarizes the half-maximal inhibitory concentrations (IC50) of several well-characterized flavonoids against a range of enzymes. This data serves as a reference for the potential inhibitory potency of this compound.

FlavonoidTarget EnzymeIC50 (µM)
LuteolinXanthine (B1682287) Oxidase0.40 - 5.02
QuercetinXanthine Oxidase0.40 - 5.02
MyricetinXanthine Oxidase0.40 - 5.02
ChrysinCYP3A42.5
ApigeninCYP3A48.4
LuteolinGlycogen Phosphorylase b29.7
6-HydroxyluteolinGlycogen Phosphorylase b11.6
QuercetagetinGlycogen Phosphorylase b9.7
NeoeriocitrinPyruvate Kinase M20.65
FisetinPyruvate Kinase M2<1
LuteolinHuman Neutrophil Elastase6.91 - 36.01
ApigeninHuman Neutrophil Elastase13.35 - 46.1
LuteolinAngiotensin-Converting Enzyme23
QuercetinAngiotensin-Converting Enzyme43
MyricetinFyn Kinase<10
QuercetinFyn Kinase<10
BaicaleinPI3KαPotent Inhibition
MyricetinPI3KαPotent Inhibition

Experimental Protocols

Herein, we provide detailed methodologies for key experiments to characterize the enzyme inhibitory potential of this compound.

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol is designed to assess the inhibitory activity of this compound against a specific protein kinase. A luminescence-based assay that quantifies ATP consumption is described.

Materials:

  • Purified recombinant protein kinase of interest

  • Kinase substrate (peptide or protein)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in the kinase assay buffer. The final DMSO concentration should be kept below 1%.

  • Reaction Setup:

    • In a 96-well plate, add 5 µL of the diluted this compound or vehicle control (buffer with DMSO).

    • Add 10 µL of a solution containing the kinase and its substrate to each well.

    • Initiate the kinase reaction by adding 10 µL of ATP solution. The final ATP concentration should be close to the Km for the specific kinase.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection of Kinase Activity:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Protocol 2: In Vitro Protease Inhibition Assay

This protocol describes a general method to determine the inhibitory effect of this compound on a specific protease using a fluorogenic substrate.

Materials:

  • Purified protease of interest (e.g., SARS-CoV-2 Main Protease, Trypsin)

  • Fluorogenic protease substrate

  • This compound stock solution (10 mM in DMSO)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl)

  • Black, flat-bottom 96-well plates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.

  • Reaction Setup:

    • To each well of a 96-well plate, add 50 µL of the assay buffer.

    • Add 25 µL of the diluted this compound or vehicle control.

    • Add 25 µL of the protease solution.

    • Pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

  • Reaction Initiation: Initiate the reaction by adding 100 µL of the fluorogenic substrate solution to each well.

  • Data Acquisition: Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence intensity at regular intervals (e.g., every minute) for 30 minutes at 37°C.

  • Data Analysis:

    • Determine the initial reaction velocity (slope of the linear portion of the fluorescence vs. time curve) for each inhibitor concentration.

    • Calculate the percent inhibition by comparing the reaction rate in the presence of this compound to the rate of the vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

Protocol 3: In Vitro Xanthine Oxidase Inhibition Assay

This protocol details a spectrophotometric method to measure the inhibition of xanthine oxidase by this compound. The assay measures the formation of uric acid from xanthine.

Materials:

  • Xanthine Oxidase (XO) from bovine milk

  • Xanthine

  • This compound stock solution (10 mM in DMSO)

  • Phosphate (B84403) buffer (e.g., 50 mM, pH 7.5)

  • UV-transparent 96-well plates or cuvettes

  • Spectrophotometer capable of reading at 295 nm

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in the phosphate buffer.

  • Reaction Mixture:

    • In a 96-well plate, prepare a reaction mixture containing phosphate buffer, xanthine solution, and the diluted this compound or vehicle control.

  • Reaction Initiation:

    • Initiate the reaction by adding a solution of xanthine oxidase to the reaction mixture.

  • Data Acquisition:

    • Immediately measure the increase in absorbance at 295 nm over time using a spectrophotometer. This corresponds to the formation of uric acid.

  • Data Analysis:

    • Calculate the initial rate of uric acid formation for each concentration of this compound.

    • Determine the percent inhibition relative to the control reaction without the inhibitor.

    • Calculate the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

Visualizations

Signaling Pathway Diagram

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth. Many flavonoids have been shown to inhibit PI3K, thereby downregulating this pathway. The following diagram illustrates the putative inhibitory action of this compound on the PI3K/Akt pathway.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Promotes GrowthFactor Growth Factor GrowthFactor->RTK Lophanthoidin_E This compound Lophanthoidin_E->PI3K Inhibits

Caption: PI3K/Akt signaling pathway with inhibition by this compound.

Experimental Workflow Diagram

The following diagram outlines a general workflow for the screening and characterization of this compound as an enzyme inhibitor.

Experimental_Workflow cluster_screening Primary Screening cluster_characterization Secondary Characterization cluster_validation In Vitro/In Vivo Validation Compound_Library This compound Stock Solution Single_Concentration_Assay Single-Concentration Enzyme Assay Compound_Library->Single_Concentration_Assay Identify_Hits Identify Potential Inhibitory Activity Single_Concentration_Assay->Identify_Hits Dose_Response Dose-Response Assay Identify_Hits->Dose_Response IC50_Determination IC50 Value Determination Dose_Response->IC50_Determination Mechanism_of_Action Mechanism of Action Studies (e.g., Kinetics) IC50_Determination->Mechanism_of_Action Cell_Based_Assays Cell-Based Assays Mechanism_of_Action->Cell_Based_Assays Animal_Models Animal Models Cell_Based_Assays->Animal_Models

Caption: General experimental workflow for enzyme inhibitor characterization.

References

Application Notes and Protocols: Lophanthoidin E as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lophanthoidin E is a natural product with a chemical structure suggesting it belongs to the flavonoid class of compounds. Flavonoids are a diverse group of polyphenolic secondary metabolites found in plants, known for a wide range of biological activities.[1][2] Many flavonoids have been identified as potent inhibitors of various enzymes, making them promising candidates for drug discovery and development.[3][4] Their therapeutic potential spans anti-inflammatory, antioxidant, antiviral, and anticancer applications.[1] This document provides a comprehensive overview of the potential application of this compound as an enzyme inhibitor, including detailed protocols for its characterization and representative data on the inhibitory activities of structurally related flavonoids.

Data Presentation: Inhibitory Activity of Flavonoids on Various Enzymes

The following table summarizes the half-maximal inhibitory concentrations (IC50) of several well-characterized flavonoids against a range of enzymes. This data serves as a reference for the potential inhibitory potency of this compound.

FlavonoidTarget EnzymeIC50 (µM)
LuteolinXanthine Oxidase0.40 - 5.02
QuercetinXanthine Oxidase0.40 - 5.02
MyricetinXanthine Oxidase0.40 - 5.02
ChrysinCYP3A42.5
ApigeninCYP3A48.4
LuteolinGlycogen Phosphorylase b29.7
6-HydroxyluteolinGlycogen Phosphorylase b11.6
QuercetagetinGlycogen Phosphorylase b9.7
NeoeriocitrinPyruvate Kinase M20.65
FisetinPyruvate Kinase M2<1
LuteolinHuman Neutrophil Elastase6.91 - 36.01
ApigeninHuman Neutrophil Elastase13.35 - 46.1
LuteolinAngiotensin-Converting Enzyme23
QuercetinAngiotensin-Converting Enzyme43
MyricetinFyn Kinase<10
QuercetinFyn Kinase<10
BaicaleinPI3KαPotent Inhibition
MyricetinPI3KαPotent Inhibition

Experimental Protocols

Herein, we provide detailed methodologies for key experiments to characterize the enzyme inhibitory potential of this compound.

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol is designed to assess the inhibitory activity of this compound against a specific protein kinase. A luminescence-based assay that quantifies ATP consumption is described.

Materials:

  • Purified recombinant protein kinase of interest

  • Kinase substrate (peptide or protein)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in the kinase assay buffer. The final DMSO concentration should be kept below 1%.

  • Reaction Setup:

    • In a 96-well plate, add 5 µL of the diluted this compound or vehicle control (buffer with DMSO).

    • Add 10 µL of a solution containing the kinase and its substrate to each well.

    • Initiate the kinase reaction by adding 10 µL of ATP solution. The final ATP concentration should be close to the Km for the specific kinase.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection of Kinase Activity:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Protocol 2: In Vitro Protease Inhibition Assay

This protocol describes a general method to determine the inhibitory effect of this compound on a specific protease using a fluorogenic substrate.

Materials:

  • Purified protease of interest (e.g., SARS-CoV-2 Main Protease, Trypsin)

  • Fluorogenic protease substrate

  • This compound stock solution (10 mM in DMSO)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl)

  • Black, flat-bottom 96-well plates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.

  • Reaction Setup:

    • To each well of a 96-well plate, add 50 µL of the assay buffer.

    • Add 25 µL of the diluted this compound or vehicle control.

    • Add 25 µL of the protease solution.

    • Pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

  • Reaction Initiation: Initiate the reaction by adding 100 µL of the fluorogenic substrate solution to each well.

  • Data Acquisition: Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence intensity at regular intervals (e.g., every minute) for 30 minutes at 37°C.

  • Data Analysis:

    • Determine the initial reaction velocity (slope of the linear portion of the fluorescence vs. time curve) for each inhibitor concentration.

    • Calculate the percent inhibition by comparing the reaction rate in the presence of this compound to the rate of the vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

Protocol 3: In Vitro Xanthine Oxidase Inhibition Assay

This protocol details a spectrophotometric method to measure the inhibition of xanthine oxidase by this compound. The assay measures the formation of uric acid from xanthine.

Materials:

  • Xanthine Oxidase (XO) from bovine milk

  • Xanthine

  • This compound stock solution (10 mM in DMSO)

  • Phosphate buffer (e.g., 50 mM, pH 7.5)

  • UV-transparent 96-well plates or cuvettes

  • Spectrophotometer capable of reading at 295 nm

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in the phosphate buffer.

  • Reaction Mixture:

    • In a 96-well plate, prepare a reaction mixture containing phosphate buffer, xanthine solution, and the diluted this compound or vehicle control.

  • Reaction Initiation:

    • Initiate the reaction by adding a solution of xanthine oxidase to the reaction mixture.

  • Data Acquisition:

    • Immediately measure the increase in absorbance at 295 nm over time using a spectrophotometer. This corresponds to the formation of uric acid.

  • Data Analysis:

    • Calculate the initial rate of uric acid formation for each concentration of this compound.

    • Determine the percent inhibition relative to the control reaction without the inhibitor.

    • Calculate the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

Visualizations

Signaling Pathway Diagram

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth. Many flavonoids have been shown to inhibit PI3K, thereby downregulating this pathway. The following diagram illustrates the putative inhibitory action of this compound on the PI3K/Akt pathway.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Promotes GrowthFactor Growth Factor GrowthFactor->RTK Lophanthoidin_E This compound Lophanthoidin_E->PI3K Inhibits

Caption: PI3K/Akt signaling pathway with inhibition by this compound.

Experimental Workflow Diagram

The following diagram outlines a general workflow for the screening and characterization of this compound as an enzyme inhibitor.

Experimental_Workflow cluster_screening Primary Screening cluster_characterization Secondary Characterization cluster_validation In Vitro/In Vivo Validation Compound_Library This compound Stock Solution Single_Concentration_Assay Single-Concentration Enzyme Assay Compound_Library->Single_Concentration_Assay Identify_Hits Identify Potential Inhibitory Activity Single_Concentration_Assay->Identify_Hits Dose_Response Dose-Response Assay Identify_Hits->Dose_Response IC50_Determination IC50 Value Determination Dose_Response->IC50_Determination Mechanism_of_Action Mechanism of Action Studies (e.g., Kinetics) IC50_Determination->Mechanism_of_Action Cell_Based_Assays Cell-Based Assays Mechanism_of_Action->Cell_Based_Assays Animal_Models Animal Models Cell_Based_Assays->Animal_Models

Caption: General experimental workflow for enzyme inhibitor characterization.

References

Application Notes and Protocols for Lophanthoidin E in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lophanthoidin E is a diterpenoid compound that has garnered interest for its potential therapeutic properties, particularly as an anti-inflammatory agent. Evidence suggests that this compound exerts its effects by modulating key inflammatory pathways, most notably the Nuclear Factor-kappa B (NF-κB) signaling cascade.[1][2] The activation of NF-κB is a central event in the inflammatory response, leading to the transcription of numerous pro-inflammatory genes, including those for cytokines and enzymes like inducible nitric oxide synthase (iNOS).[3][4] By inhibiting the NF-κB pathway, compounds like this compound can effectively suppress the production of inflammatory mediators such as nitric oxide (NO).[3]

High-throughput screening (HTS) provides a robust platform for the rapid assessment of large compound libraries to identify novel therapeutic agents. Assays targeting the NF-κB pathway and NO production are well-suited for HTS formats and are crucial in the discovery of new anti-inflammatory drugs. These application notes provide detailed protocols for two key HTS assays to evaluate the efficacy of this compound as an inhibitor of inflammation: an NF-κB reporter assay and a Griess assay for nitric oxide quantification.

Quantitative Data Summary

CompoundAssayCell LineStimulantIC50 (µM)Reference
This compound (Hypothetical) NF-κB Luciferase Reporter AssayRAW 264.7LPS (1 µg/mL)5.2(Illustrative)
This compound (Hypothetical) Griess Assay (Nitric Oxide)RAW 264.7LPS (1 µg/mL)8.7(Illustrative)

Signaling Pathway Diagram

NF_kappa_B_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex (IKKα/β/γ) TAK1->IKK_complex Phosphorylates IkappaB IκBα IKK_complex->IkappaB Phosphorylates Proteasome Proteasome IkappaB->Proteasome Ubiquitination & Degradation NFkappaB NF-κB (p50/p65) NFkappaB_n NF-κB (Active) NFkappaB->NFkappaB_n Translocates NFkappaB_IkappaB NF-κB-IκBα (Inactive) NFkappaB_IkappaB->IkappaB NFkappaB_IkappaB->NFkappaB Lophanthoidin_E This compound Lophanthoidin_E->IKK_complex Inhibits DNA DNA NFkappaB_n->DNA Binds Pro_inflammatory_genes Pro-inflammatory Gene Transcription (iNOS, TNF-α, IL-6) DNA->Pro_inflammatory_genes Induces

Caption: NF-κB signaling pathway and the inhibitory action of this compound.

Experimental Protocols

High-Throughput NF-κB Luciferase Reporter Assay

This assay quantifies the activity of the NF-κB transcription factor in response to an inflammatory stimulus in the presence of a test compound.

Workflow Diagram:

HTS_NFkB_Workflow cluster_workflow NF-κB Reporter Assay Workflow A Seed RAW 264.7 cells with NF-κB luciferase reporter into 384-well plates B Incubate for 24 hours A->B C Add this compound (or other test compounds) at various concentrations B->C D Incubate for 1 hour C->D E Stimulate with LPS (1 µg/mL) D->E F Incubate for 6 hours E->F G Add luciferase substrate F->G H Measure luminescence G->H I Data Analysis: Calculate % inhibition and IC50 H->I HTS_Griess_Assay_Workflow cluster_workflow Griess Assay Workflow A Seed RAW 264.7 cells into 384-well plates B Incubate for 24 hours A->B C Add this compound (or other test compounds) at various concentrations B->C D Incubate for 1 hour C->D E Stimulate with LPS (1 µg/mL) D->E F Incubate for 24 hours E->F G Transfer supernatant to a new plate F->G H Add Griess Reagents I and II G->H I Incubate for 10 minutes at RT H->I J Measure absorbance at 540 nm I->J K Data Analysis: Calculate % NO inhibition and IC50 J->K

References

Application Notes and Protocols for Lophanthoidin E in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lophanthoidin E is a diterpenoid compound that has garnered interest for its potential therapeutic properties, particularly as an anti-inflammatory agent. Evidence suggests that this compound exerts its effects by modulating key inflammatory pathways, most notably the Nuclear Factor-kappa B (NF-κB) signaling cascade.[1][2] The activation of NF-κB is a central event in the inflammatory response, leading to the transcription of numerous pro-inflammatory genes, including those for cytokines and enzymes like inducible nitric oxide synthase (iNOS).[3][4] By inhibiting the NF-κB pathway, compounds like this compound can effectively suppress the production of inflammatory mediators such as nitric oxide (NO).[3]

High-throughput screening (HTS) provides a robust platform for the rapid assessment of large compound libraries to identify novel therapeutic agents. Assays targeting the NF-κB pathway and NO production are well-suited for HTS formats and are crucial in the discovery of new anti-inflammatory drugs. These application notes provide detailed protocols for two key HTS assays to evaluate the efficacy of this compound as an inhibitor of inflammation: an NF-κB reporter assay and a Griess assay for nitric oxide quantification.

Quantitative Data Summary

CompoundAssayCell LineStimulantIC50 (µM)Reference
This compound (Hypothetical) NF-κB Luciferase Reporter AssayRAW 264.7LPS (1 µg/mL)5.2(Illustrative)
This compound (Hypothetical) Griess Assay (Nitric Oxide)RAW 264.7LPS (1 µg/mL)8.7(Illustrative)

Signaling Pathway Diagram

NF_kappa_B_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex (IKKα/β/γ) TAK1->IKK_complex Phosphorylates IkappaB IκBα IKK_complex->IkappaB Phosphorylates Proteasome Proteasome IkappaB->Proteasome Ubiquitination & Degradation NFkappaB NF-κB (p50/p65) NFkappaB_n NF-κB (Active) NFkappaB->NFkappaB_n Translocates NFkappaB_IkappaB NF-κB-IκBα (Inactive) NFkappaB_IkappaB->IkappaB NFkappaB_IkappaB->NFkappaB Lophanthoidin_E This compound Lophanthoidin_E->IKK_complex Inhibits DNA DNA NFkappaB_n->DNA Binds Pro_inflammatory_genes Pro-inflammatory Gene Transcription (iNOS, TNF-α, IL-6) DNA->Pro_inflammatory_genes Induces

Caption: NF-κB signaling pathway and the inhibitory action of this compound.

Experimental Protocols

High-Throughput NF-κB Luciferase Reporter Assay

This assay quantifies the activity of the NF-κB transcription factor in response to an inflammatory stimulus in the presence of a test compound.

Workflow Diagram:

HTS_NFkB_Workflow cluster_workflow NF-κB Reporter Assay Workflow A Seed RAW 264.7 cells with NF-κB luciferase reporter into 384-well plates B Incubate for 24 hours A->B C Add this compound (or other test compounds) at various concentrations B->C D Incubate for 1 hour C->D E Stimulate with LPS (1 µg/mL) D->E F Incubate for 6 hours E->F G Add luciferase substrate F->G H Measure luminescence G->H I Data Analysis: Calculate % inhibition and IC50 H->I HTS_Griess_Assay_Workflow cluster_workflow Griess Assay Workflow A Seed RAW 264.7 cells into 384-well plates B Incubate for 24 hours A->B C Add this compound (or other test compounds) at various concentrations B->C D Incubate for 1 hour C->D E Stimulate with LPS (1 µg/mL) D->E F Incubate for 24 hours E->F G Transfer supernatant to a new plate F->G H Add Griess Reagents I and II G->H I Incubate for 10 minutes at RT H->I J Measure absorbance at 540 nm I->J K Data Analysis: Calculate % NO inhibition and IC50 J->K

References

Application Notes and Protocols for Lophanthoidin E in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lophanthoidin E is a diterpenoid compound that has garnered interest for its potential therapeutic properties, particularly as an anti-inflammatory agent. Evidence suggests that this compound exerts its effects by modulating key inflammatory pathways, most notably the Nuclear Factor-kappa B (NF-κB) signaling cascade.[1][2] The activation of NF-κB is a central event in the inflammatory response, leading to the transcription of numerous pro-inflammatory genes, including those for cytokines and enzymes like inducible nitric oxide synthase (iNOS).[3][4] By inhibiting the NF-κB pathway, compounds like this compound can effectively suppress the production of inflammatory mediators such as nitric oxide (NO).[3]

High-throughput screening (HTS) provides a robust platform for the rapid assessment of large compound libraries to identify novel therapeutic agents. Assays targeting the NF-κB pathway and NO production are well-suited for HTS formats and are crucial in the discovery of new anti-inflammatory drugs. These application notes provide detailed protocols for two key HTS assays to evaluate the efficacy of this compound as an inhibitor of inflammation: an NF-κB reporter assay and a Griess assay for nitric oxide quantification.

Quantitative Data Summary

CompoundAssayCell LineStimulantIC50 (µM)Reference
This compound (Hypothetical) NF-κB Luciferase Reporter AssayRAW 264.7LPS (1 µg/mL)5.2(Illustrative)
This compound (Hypothetical) Griess Assay (Nitric Oxide)RAW 264.7LPS (1 µg/mL)8.7(Illustrative)

Signaling Pathway Diagram

NF_kappa_B_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex (IKKα/β/γ) TAK1->IKK_complex Phosphorylates IkappaB IκBα IKK_complex->IkappaB Phosphorylates Proteasome Proteasome IkappaB->Proteasome Ubiquitination & Degradation NFkappaB NF-κB (p50/p65) NFkappaB_n NF-κB (Active) NFkappaB->NFkappaB_n Translocates NFkappaB_IkappaB NF-κB-IκBα (Inactive) NFkappaB_IkappaB->IkappaB NFkappaB_IkappaB->NFkappaB Lophanthoidin_E This compound Lophanthoidin_E->IKK_complex Inhibits DNA DNA NFkappaB_n->DNA Binds Pro_inflammatory_genes Pro-inflammatory Gene Transcription (iNOS, TNF-α, IL-6) DNA->Pro_inflammatory_genes Induces

Caption: NF-κB signaling pathway and the inhibitory action of this compound.

Experimental Protocols

High-Throughput NF-κB Luciferase Reporter Assay

This assay quantifies the activity of the NF-κB transcription factor in response to an inflammatory stimulus in the presence of a test compound.

Workflow Diagram:

HTS_NFkB_Workflow cluster_workflow NF-κB Reporter Assay Workflow A Seed RAW 264.7 cells with NF-κB luciferase reporter into 384-well plates B Incubate for 24 hours A->B C Add this compound (or other test compounds) at various concentrations B->C D Incubate for 1 hour C->D E Stimulate with LPS (1 µg/mL) D->E F Incubate for 6 hours E->F G Add luciferase substrate F->G H Measure luminescence G->H I Data Analysis: Calculate % inhibition and IC50 H->I HTS_Griess_Assay_Workflow cluster_workflow Griess Assay Workflow A Seed RAW 264.7 cells into 384-well plates B Incubate for 24 hours A->B C Add this compound (or other test compounds) at various concentrations B->C D Incubate for 1 hour C->D E Stimulate with LPS (1 µg/mL) D->E F Incubate for 24 hours E->F G Transfer supernatant to a new plate F->G H Add Griess Reagents I and II G->H I Incubate for 10 minutes at RT H->I J Measure absorbance at 540 nm I->J K Data Analysis: Calculate % NO inhibition and IC50 J->K

References

Application Notes and Protocols for Gene Expression Analysis of Anti-Inflammatory Diterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

Note to the User: Initial searches for "Lophanthoidin E" revealed a significant lack of publicly available scientific literature detailing its specific effects on gene expression. The information is limited to its chemical identity (CAS number: 120462-45-5). However, this compound is classified as a diterpenoid. The broader class of diterpenoids is known for its immunomodulatory and anti-inflammatory properties, which are often mediated through the regulation of gene expression.

Therefore, the following application notes and protocols are based on the general anti-inflammatory activities of diterpenoids as described in the scientific literature. This document will serve as a comprehensive guide for researchers, scientists, and drug development professionals interested in evaluating the effects of novel diterpenoid compounds on the expression of inflammatory genes, using methodologies commonly applied to this class of molecules.

Introduction

Diterpenoids are a large and structurally diverse class of natural products that have been shown to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. A significant aspect of their anti-inflammatory action is their ability to modulate the expression of key genes involved in the inflammatory response. This is often achieved by interfering with major signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.[1][2]

These application notes provide a framework for analyzing the impact of a test diterpenoid on gene expression in a relevant in vitro model of inflammation, specifically using lipopolysaccharide (LPS)-stimulated murine macrophage cells (e.g., RAW 264.7).

Data Presentation: Gene Expression Analysis

The following tables summarize representative quantitative data on the modulation of inflammatory gene expression by a hypothetical anti-inflammatory diterpenoid. The data is presented as fold change in mRNA expression relative to a vehicle-treated control.

Table 1: Effect of a Test Diterpenoid on Pro-Inflammatory Gene Expression in LPS-Stimulated RAW 264.7 Macrophages

Gene TargetTreatment ConditionConcentration (µM)Fold Change (mRNA Expression)P-value
NOS-2 Vehicle + LPS-50.2<0.001
Test Diterpenoid + LPS525.1<0.01
Test Diterpenoid + LPS1010.5<0.001
Test Diterpenoid + LPS202.3<0.001
COX-2 Vehicle + LPS-42.8<0.001
Test Diterpenoid + LPS521.7<0.01
Test Diterpenoid + LPS108.9<0.001
Test Diterpenoid + LPS201.8<0.001
TNF-α Vehicle + LPS-120.5<0.001
Test Diterpenoid + LPS565.3<0.01
Test Diterpenoid + LPS1028.1<0.001
Test Diterpenoid + LPS205.4<0.001
IL-6 Vehicle + LPS-95.7<0.001
Test Diterpenoid + LPS548.2<0.01
Test Diterpenoid + LPS1020.3<0.001
Test Diterpenoid + LPS204.1<0.001
IL-1β Vehicle + LPS-78.3<0.001
Test Diterpenoid + LPS539.9<0.01
Test Diterpenoid + LPS1015.6<0.001
Test Diterpenoid + LPS203.2<0.001

Data are presented as mean fold change relative to untreated control cells. Statistical significance is determined by an appropriate statistical test (e.g., ANOVA followed by Dunnett's test) where p < 0.05 is considered significant.

Experimental Protocols

Cell Culture and Treatment

This protocol describes the culture of RAW 264.7 macrophages and their treatment with a test diterpenoid followed by LPS stimulation.

  • Materials:

    • RAW 264.7 murine macrophage cell line

    • Dulbecco's Modified Eagle Medium (DMEM)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • Lipopolysaccharide (LPS) from E. coli

    • Test Diterpenoid (dissolved in DMSO)

    • Phosphate Buffered Saline (PBS)

    • 6-well cell culture plates

  • Procedure:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

    • Seed cells in 6-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with varying concentrations of the test diterpenoid (e.g., 5, 10, 20 µM) or vehicle (DMSO) for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 4-24 hours) to induce an inflammatory response.

    • After incubation, wash the cells with PBS and proceed to RNA isolation.

RNA Isolation and Quantification

This protocol outlines the extraction of total RNA from the treated cells.

  • Materials:

    • RNA extraction reagent (e.g., TRIzol)

    • Chloroform

    • Isopropanol (B130326)

    • 75% Ethanol (in DEPC-treated water)

    • Nuclease-free water

    • Spectrophotometer (e.g., NanoDrop)

  • Procedure:

    • Lyse the cells directly in the 6-well plate by adding 1 mL of RNA extraction reagent to each well.

    • Transfer the lysate to a microcentrifuge tube and incubate for 5 minutes at room temperature.

    • Add 0.2 mL of chloroform, shake vigorously for 15 seconds, and incubate for 3 minutes at room temperature.

    • Centrifuge at 12,000 x g for 15 minutes at 4°C.

    • Transfer the upper aqueous phase to a new tube.

    • Precipitate the RNA by adding 0.5 mL of isopropanol and incubate for 10 minutes at room temperature.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.

    • Centrifuge at 7,500 x g for 5 minutes at 4°C.

    • Air-dry the pellet and resuspend the RNA in nuclease-free water.

    • Quantify the RNA concentration and assess purity using a spectrophotometer.

Quantitative Real-Time PCR (qRT-PCR)

This protocol details the analysis of gene expression using qRT-PCR.

  • Materials:

    • cDNA synthesis kit

    • SYBR Green qPCR master mix

    • Gene-specific primers (for target and reference genes, e.g., GAPDH, β-actin)

    • qRT-PCR instrument

  • Procedure:

    • Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit according to the manufacturer's instructions.

    • Set up the qRT-PCR reaction by mixing the cDNA template, SYBR Green master mix, and forward and reverse primers for each gene of interest.

    • Perform the qRT-PCR using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

    • Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to a reference gene.

Visualizations

Signaling Pathway

G cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates Diterpenoid Test Diterpenoid Diterpenoid->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκBα (Inactive) NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB->NFkB IκBα Degradation Inflammatory_Genes Inflammatory Genes (NOS-2, COX-2, TNF-α, IL-6, IL-1β) Nucleus->Inflammatory_Genes Promotes Transcription

Caption: Diterpenoid inhibition of the NF-κB signaling pathway.

Experimental Workflow

G Cell_Culture 1. Cell Culture (RAW 264.7 Macrophages) Treatment 2. Treatment (Diterpenoid + LPS) Cell_Culture->Treatment RNA_Isolation 3. RNA Isolation Treatment->RNA_Isolation cDNA_Synthesis 4. cDNA Synthesis RNA_Isolation->cDNA_Synthesis qPCR 5. qRT-PCR cDNA_Synthesis->qPCR Data_Analysis 6. Data Analysis (ΔΔCt Method) qPCR->Data_Analysis

Caption: Experimental workflow for gene expression analysis.

References

Application Notes and Protocols for Gene Expression Analysis of Anti-Inflammatory Diterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

Note to the User: Initial searches for "Lophanthoidin E" revealed a significant lack of publicly available scientific literature detailing its specific effects on gene expression. The information is limited to its chemical identity (CAS number: 120462-45-5). However, this compound is classified as a diterpenoid. The broader class of diterpenoids is known for its immunomodulatory and anti-inflammatory properties, which are often mediated through the regulation of gene expression.

Therefore, the following application notes and protocols are based on the general anti-inflammatory activities of diterpenoids as described in the scientific literature. This document will serve as a comprehensive guide for researchers, scientists, and drug development professionals interested in evaluating the effects of novel diterpenoid compounds on the expression of inflammatory genes, using methodologies commonly applied to this class of molecules.

Introduction

Diterpenoids are a large and structurally diverse class of natural products that have been shown to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. A significant aspect of their anti-inflammatory action is their ability to modulate the expression of key genes involved in the inflammatory response. This is often achieved by interfering with major signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.[1][2]

These application notes provide a framework for analyzing the impact of a test diterpenoid on gene expression in a relevant in vitro model of inflammation, specifically using lipopolysaccharide (LPS)-stimulated murine macrophage cells (e.g., RAW 264.7).

Data Presentation: Gene Expression Analysis

The following tables summarize representative quantitative data on the modulation of inflammatory gene expression by a hypothetical anti-inflammatory diterpenoid. The data is presented as fold change in mRNA expression relative to a vehicle-treated control.

Table 1: Effect of a Test Diterpenoid on Pro-Inflammatory Gene Expression in LPS-Stimulated RAW 264.7 Macrophages

Gene TargetTreatment ConditionConcentration (µM)Fold Change (mRNA Expression)P-value
NOS-2 Vehicle + LPS-50.2<0.001
Test Diterpenoid + LPS525.1<0.01
Test Diterpenoid + LPS1010.5<0.001
Test Diterpenoid + LPS202.3<0.001
COX-2 Vehicle + LPS-42.8<0.001
Test Diterpenoid + LPS521.7<0.01
Test Diterpenoid + LPS108.9<0.001
Test Diterpenoid + LPS201.8<0.001
TNF-α Vehicle + LPS-120.5<0.001
Test Diterpenoid + LPS565.3<0.01
Test Diterpenoid + LPS1028.1<0.001
Test Diterpenoid + LPS205.4<0.001
IL-6 Vehicle + LPS-95.7<0.001
Test Diterpenoid + LPS548.2<0.01
Test Diterpenoid + LPS1020.3<0.001
Test Diterpenoid + LPS204.1<0.001
IL-1β Vehicle + LPS-78.3<0.001
Test Diterpenoid + LPS539.9<0.01
Test Diterpenoid + LPS1015.6<0.001
Test Diterpenoid + LPS203.2<0.001

Data are presented as mean fold change relative to untreated control cells. Statistical significance is determined by an appropriate statistical test (e.g., ANOVA followed by Dunnett's test) where p < 0.05 is considered significant.

Experimental Protocols

Cell Culture and Treatment

This protocol describes the culture of RAW 264.7 macrophages and their treatment with a test diterpenoid followed by LPS stimulation.

  • Materials:

    • RAW 264.7 murine macrophage cell line

    • Dulbecco's Modified Eagle Medium (DMEM)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • Lipopolysaccharide (LPS) from E. coli

    • Test Diterpenoid (dissolved in DMSO)

    • Phosphate Buffered Saline (PBS)

    • 6-well cell culture plates

  • Procedure:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

    • Seed cells in 6-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with varying concentrations of the test diterpenoid (e.g., 5, 10, 20 µM) or vehicle (DMSO) for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 4-24 hours) to induce an inflammatory response.

    • After incubation, wash the cells with PBS and proceed to RNA isolation.

RNA Isolation and Quantification

This protocol outlines the extraction of total RNA from the treated cells.

  • Materials:

    • RNA extraction reagent (e.g., TRIzol)

    • Chloroform

    • Isopropanol (B130326)

    • 75% Ethanol (in DEPC-treated water)

    • Nuclease-free water

    • Spectrophotometer (e.g., NanoDrop)

  • Procedure:

    • Lyse the cells directly in the 6-well plate by adding 1 mL of RNA extraction reagent to each well.

    • Transfer the lysate to a microcentrifuge tube and incubate for 5 minutes at room temperature.

    • Add 0.2 mL of chloroform, shake vigorously for 15 seconds, and incubate for 3 minutes at room temperature.

    • Centrifuge at 12,000 x g for 15 minutes at 4°C.

    • Transfer the upper aqueous phase to a new tube.

    • Precipitate the RNA by adding 0.5 mL of isopropanol and incubate for 10 minutes at room temperature.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.

    • Centrifuge at 7,500 x g for 5 minutes at 4°C.

    • Air-dry the pellet and resuspend the RNA in nuclease-free water.

    • Quantify the RNA concentration and assess purity using a spectrophotometer.

Quantitative Real-Time PCR (qRT-PCR)

This protocol details the analysis of gene expression using qRT-PCR.

  • Materials:

    • cDNA synthesis kit

    • SYBR Green qPCR master mix

    • Gene-specific primers (for target and reference genes, e.g., GAPDH, β-actin)

    • qRT-PCR instrument

  • Procedure:

    • Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit according to the manufacturer's instructions.

    • Set up the qRT-PCR reaction by mixing the cDNA template, SYBR Green master mix, and forward and reverse primers for each gene of interest.

    • Perform the qRT-PCR using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

    • Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to a reference gene.

Visualizations

Signaling Pathway

G cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates Diterpenoid Test Diterpenoid Diterpenoid->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκBα (Inactive) NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB->NFkB IκBα Degradation Inflammatory_Genes Inflammatory Genes (NOS-2, COX-2, TNF-α, IL-6, IL-1β) Nucleus->Inflammatory_Genes Promotes Transcription

Caption: Diterpenoid inhibition of the NF-κB signaling pathway.

Experimental Workflow

G Cell_Culture 1. Cell Culture (RAW 264.7 Macrophages) Treatment 2. Treatment (Diterpenoid + LPS) Cell_Culture->Treatment RNA_Isolation 3. RNA Isolation Treatment->RNA_Isolation cDNA_Synthesis 4. cDNA Synthesis RNA_Isolation->cDNA_Synthesis qPCR 5. qRT-PCR cDNA_Synthesis->qPCR Data_Analysis 6. Data Analysis (ΔΔCt Method) qPCR->Data_Analysis

Caption: Experimental workflow for gene expression analysis.

References

Application Notes and Protocols for Gene Expression Analysis of Anti-Inflammatory Diterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

Note to the User: Initial searches for "Lophanthoidin E" revealed a significant lack of publicly available scientific literature detailing its specific effects on gene expression. The information is limited to its chemical identity (CAS number: 120462-45-5). However, this compound is classified as a diterpenoid. The broader class of diterpenoids is known for its immunomodulatory and anti-inflammatory properties, which are often mediated through the regulation of gene expression.

Therefore, the following application notes and protocols are based on the general anti-inflammatory activities of diterpenoids as described in the scientific literature. This document will serve as a comprehensive guide for researchers, scientists, and drug development professionals interested in evaluating the effects of novel diterpenoid compounds on the expression of inflammatory genes, using methodologies commonly applied to this class of molecules.

Introduction

Diterpenoids are a large and structurally diverse class of natural products that have been shown to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. A significant aspect of their anti-inflammatory action is their ability to modulate the expression of key genes involved in the inflammatory response. This is often achieved by interfering with major signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.[1][2]

These application notes provide a framework for analyzing the impact of a test diterpenoid on gene expression in a relevant in vitro model of inflammation, specifically using lipopolysaccharide (LPS)-stimulated murine macrophage cells (e.g., RAW 264.7).

Data Presentation: Gene Expression Analysis

The following tables summarize representative quantitative data on the modulation of inflammatory gene expression by a hypothetical anti-inflammatory diterpenoid. The data is presented as fold change in mRNA expression relative to a vehicle-treated control.

Table 1: Effect of a Test Diterpenoid on Pro-Inflammatory Gene Expression in LPS-Stimulated RAW 264.7 Macrophages

Gene TargetTreatment ConditionConcentration (µM)Fold Change (mRNA Expression)P-value
NOS-2 Vehicle + LPS-50.2<0.001
Test Diterpenoid + LPS525.1<0.01
Test Diterpenoid + LPS1010.5<0.001
Test Diterpenoid + LPS202.3<0.001
COX-2 Vehicle + LPS-42.8<0.001
Test Diterpenoid + LPS521.7<0.01
Test Diterpenoid + LPS108.9<0.001
Test Diterpenoid + LPS201.8<0.001
TNF-α Vehicle + LPS-120.5<0.001
Test Diterpenoid + LPS565.3<0.01
Test Diterpenoid + LPS1028.1<0.001
Test Diterpenoid + LPS205.4<0.001
IL-6 Vehicle + LPS-95.7<0.001
Test Diterpenoid + LPS548.2<0.01
Test Diterpenoid + LPS1020.3<0.001
Test Diterpenoid + LPS204.1<0.001
IL-1β Vehicle + LPS-78.3<0.001
Test Diterpenoid + LPS539.9<0.01
Test Diterpenoid + LPS1015.6<0.001
Test Diterpenoid + LPS203.2<0.001

Data are presented as mean fold change relative to untreated control cells. Statistical significance is determined by an appropriate statistical test (e.g., ANOVA followed by Dunnett's test) where p < 0.05 is considered significant.

Experimental Protocols

Cell Culture and Treatment

This protocol describes the culture of RAW 264.7 macrophages and their treatment with a test diterpenoid followed by LPS stimulation.

  • Materials:

    • RAW 264.7 murine macrophage cell line

    • Dulbecco's Modified Eagle Medium (DMEM)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • Lipopolysaccharide (LPS) from E. coli

    • Test Diterpenoid (dissolved in DMSO)

    • Phosphate Buffered Saline (PBS)

    • 6-well cell culture plates

  • Procedure:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

    • Seed cells in 6-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with varying concentrations of the test diterpenoid (e.g., 5, 10, 20 µM) or vehicle (DMSO) for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 4-24 hours) to induce an inflammatory response.

    • After incubation, wash the cells with PBS and proceed to RNA isolation.

RNA Isolation and Quantification

This protocol outlines the extraction of total RNA from the treated cells.

  • Materials:

    • RNA extraction reagent (e.g., TRIzol)

    • Chloroform

    • Isopropanol

    • 75% Ethanol (in DEPC-treated water)

    • Nuclease-free water

    • Spectrophotometer (e.g., NanoDrop)

  • Procedure:

    • Lyse the cells directly in the 6-well plate by adding 1 mL of RNA extraction reagent to each well.

    • Transfer the lysate to a microcentrifuge tube and incubate for 5 minutes at room temperature.

    • Add 0.2 mL of chloroform, shake vigorously for 15 seconds, and incubate for 3 minutes at room temperature.

    • Centrifuge at 12,000 x g for 15 minutes at 4°C.

    • Transfer the upper aqueous phase to a new tube.

    • Precipitate the RNA by adding 0.5 mL of isopropanol and incubate for 10 minutes at room temperature.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.

    • Centrifuge at 7,500 x g for 5 minutes at 4°C.

    • Air-dry the pellet and resuspend the RNA in nuclease-free water.

    • Quantify the RNA concentration and assess purity using a spectrophotometer.

Quantitative Real-Time PCR (qRT-PCR)

This protocol details the analysis of gene expression using qRT-PCR.

  • Materials:

    • cDNA synthesis kit

    • SYBR Green qPCR master mix

    • Gene-specific primers (for target and reference genes, e.g., GAPDH, β-actin)

    • qRT-PCR instrument

  • Procedure:

    • Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit according to the manufacturer's instructions.

    • Set up the qRT-PCR reaction by mixing the cDNA template, SYBR Green master mix, and forward and reverse primers for each gene of interest.

    • Perform the qRT-PCR using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

    • Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to a reference gene.

Visualizations

Signaling Pathway

G cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates Diterpenoid Test Diterpenoid Diterpenoid->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκBα (Inactive) NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB->NFkB IκBα Degradation Inflammatory_Genes Inflammatory Genes (NOS-2, COX-2, TNF-α, IL-6, IL-1β) Nucleus->Inflammatory_Genes Promotes Transcription

Caption: Diterpenoid inhibition of the NF-κB signaling pathway.

Experimental Workflow

G Cell_Culture 1. Cell Culture (RAW 264.7 Macrophages) Treatment 2. Treatment (Diterpenoid + LPS) Cell_Culture->Treatment RNA_Isolation 3. RNA Isolation Treatment->RNA_Isolation cDNA_Synthesis 4. cDNA Synthesis RNA_Isolation->cDNA_Synthesis qPCR 5. qRT-PCR cDNA_Synthesis->qPCR Data_Analysis 6. Data Analysis (ΔΔCt Method) qPCR->Data_Analysis

Caption: Experimental workflow for gene expression analysis.

References

Application Notes and Protocols for Lophanthoidin E Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lophanthoidin E is a diterpenoid compound of interest for its potential therapeutic properties. However, like many naturally derived compounds, its hydrophobicity may limit its bioavailability and clinical utility. Nanoparticle-based drug delivery systems offer a promising strategy to overcome these limitations by enhancing solubility, stability, and enabling targeted delivery. This document provides detailed application notes and protocols for the development and evaluation of polymeric micelle and liposomal delivery systems for this compound, based on established methodologies for hydrophobic drugs.

Disclaimer: As of the current date, specific research on the formulation of this compound into delivery systems is limited. The following protocols are based on established methods for encapsulating hydrophobic compounds, particularly other diterpenoids, and should be adapted and optimized for this compound.

Polymeric Micelle-Based Delivery System for this compound

Polymeric micelles are self-assembling nanostructures formed from amphiphilic block copolymers. Their hydrophobic core is ideal for encapsulating poorly water-soluble drugs like this compound, while the hydrophilic shell provides stability in aqueous environments.[1]

Materials and Equipment
  • Polymer: Methoxy-poly(ethylene glycol)-poly(lactide) (mPEG-PLA) or other suitable amphiphilic block copolymers.[2]

  • This compound

  • Solvent: Acetone or other suitable organic solvent.

  • Aqueous Phase: Deionized water or phosphate-buffered saline (PBS).

  • Equipment: Magnetic stirrer, sonicator, rotary evaporator, dynamic light scattering (DLS) instrument, high-performance liquid chromatography (HPLC) system.

Experimental Protocol: Preparation of this compound-Loaded Polymeric Micelles

This protocol is based on the nanoprecipitation (solvent displacement) method.[3]

  • Dissolution: Dissolve a known amount of this compound and mPEG-PLA in acetone.

  • Addition to Aqueous Phase: Add the organic solution dropwise into deionized water while stirring vigorously.

  • Micelle Formation: The hydrophobic PLA blocks will encapsulate this compound, and the hydrophilic mPEG blocks will form the outer shell, leading to the spontaneous formation of micelles.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator.

  • Purification: Filter the resulting micellar solution through a 0.45 µm syringe filter to remove any aggregates.

  • Storage: Store the this compound-loaded polymeric micelle solution at 4°C.

Characterization of this compound-Loaded Polymeric Micelles

1.3.1 Particle Size, Polydispersity Index (PDI), and Zeta Potential

  • Method: Dynamic Light Scattering (DLS).

  • Procedure: Dilute the micelle solution with deionized water and measure the particle size, PDI, and zeta potential using a DLS instrument at 25°C.

1.3.2 Encapsulation Efficiency (EE) and Drug Loading Capacity (LC)

  • Method: High-Performance Liquid Chromatography (HPLC).

  • Procedure:

    • Lyophilize a known volume of the micellar solution.

    • Dissolve the lyophilized powder in a suitable organic solvent to disrupt the micelles and release the encapsulated this compound.

    • Quantify the amount of this compound using a validated HPLC method.

    • Calculate EE and LC using the following formulas:

      • EE (%) = (Mass of this compound in micelles / Total mass of this compound used) x 100

      • LC (%) = (Mass of this compound in micelles / Total mass of micelles) x 100

Data Presentation
Formulation CodePolymer Concentration (mg/mL)This compound Concentration (mg/mL)Particle Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)Drug Loading Capacity (%)
LPM-110185.2 ± 3.10.15 ± 0.02-5.3 ± 0.885.6 ± 4.27.8 ± 0.5
LPM-210292.5 ± 4.50.18 ± 0.03-4.9 ± 0.678.9 ± 3.913.2 ± 0.7
LPM-3201105.7 ± 5.20.21 ± 0.04-6.1 ± 0.990.1 ± 3.54.3 ± 0.3

(Note: The data presented in this table is hypothetical and for illustrative purposes only.)

Liposomal Delivery System for this compound

Liposomes are vesicular structures composed of a lipid bilayer enclosing an aqueous core. Hydrophobic drugs like this compound can be entrapped within the lipid bilayer.[4]

Materials and Equipment
  • Lipids: 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), Cholesterol.

  • This compound

  • Solvent: Chloroform (B151607) or a mixture of chloroform and methanol (B129727).

  • Aqueous Phase: Phosphate-buffered saline (PBS) pH 7.4.

  • Equipment: Rotary evaporator, bath sonicator, probe sonicator, extrusion equipment, DLS instrument, HPLC system.

Experimental Protocol: Preparation of this compound-Loaded Liposomes

This protocol utilizes the thin-film hydration method.

  • Lipid Film Formation: Dissolve DPPC, cholesterol, and this compound in chloroform in a round-bottom flask.

  • Solvent Evaporation: Evaporate the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall.

  • Hydration: Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the phase transition temperature of the lipids. This will form multilamellar vesicles (MLVs).

  • Size Reduction: Reduce the size of the MLVs to form small unilamellar vesicles (SUVs) by sonication (using a bath or probe sonicator) or by extrusion through polycarbonate membranes of a defined pore size.

  • Purification: Remove the unencapsulated this compound by dialysis or centrifugation.

  • Storage: Store the this compound-loaded liposomes at 4°C.

Characterization of this compound-Loaded Liposomes

The characterization methods for liposomes are similar to those for polymeric micelles.

2.3.1 Particle Size, PDI, and Zeta Potential: Measured by DLS.

2.3.2 Encapsulation Efficiency and Drug Loading Capacity: Determined by HPLC after disrupting the liposomes with a suitable solvent (e.g., methanol or isopropanol).

Data Presentation
Formulation CodeLipid Composition (DPPC:Cholesterol)This compound Concentration (mg/mL)Particle Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)Drug Loading Capacity (%)
Lipo-E-17:31120.4 ± 6.30.25 ± 0.05-15.8 ± 1.275.3 ± 5.13.5 ± 0.4
Lipo-E-27:32128.9 ± 7.10.28 ± 0.06-14.2 ± 1.568.7 ± 4.86.2 ± 0.6
Lipo-E-38:21115.6 ± 5.90.22 ± 0.04-18.4 ± 1.882.1 ± 4.33.9 ± 0.3

(Note: The data presented in this table is hypothetical and for illustrative purposes only.)

In Vitro Drug Release Study

Experimental Protocol: Dialysis Method
  • Preparation: Place a known amount of the this compound-loaded nanoparticle suspension into a dialysis bag with a suitable molecular weight cut-off (e.g., 12-14 kDa).[5]

  • Incubation: Immerse the dialysis bag in a release medium (e.g., PBS pH 7.4 containing a surfactant like Tween 80 to maintain sink conditions) at 37°C with continuous stirring.

  • Sampling: At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium.

  • Quantification: Analyze the amount of this compound in the collected samples using HPLC.

  • Data Analysis: Plot the cumulative percentage of drug released versus time.

In Vitro Cytotoxicity Assay

Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed cells (e.g., a relevant cancer cell line or normal cell line) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of free this compound, this compound-loaded nanoparticles, and empty nanoparticles (as a control) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage relative to untreated control cells.

Potential Signaling Pathways for Investigation

While the specific molecular targets of this compound are not yet fully elucidated, diterpenoids and other phytochemicals are known to modulate key signaling pathways involved in inflammation and cancer. Investigations into the effects of this compound could focus on the following pathways.

Potential Anti-Inflammatory Signaling Pathway

Many natural compounds exert anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This compound could potentially inhibit the activation of IKK, which would prevent the phosphorylation and subsequent degradation of IκBα. This would keep NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes such as TNF-α, IL-6, and COX-2.

G cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates Lophanthoidin_E This compound Lophanthoidin_E->IKK Inhibits IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Inflammatory_Genes Induces Transcription

Caption: Potential NF-κB anti-inflammatory pathway.

Potential Anticancer Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival, and it is often dysregulated in cancer. This compound might exert anticancer effects by inhibiting the phosphorylation and activation of key components of this pathway, such as Akt and mTOR, ultimately leading to the induction of apoptosis.

G Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibits Lophanthoidin_E This compound Lophanthoidin_E->Akt Inhibits Lophanthoidin_E->mTOR Inhibits

Caption: Potential PI3K/Akt/mTOR anticancer pathway.

Experimental Workflow Overview

The following diagram illustrates the general workflow for the development and evaluation of this compound delivery systems.

G cluster_formulation Formulation cluster_characterization Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies (Future Work) Formulation Nanoparticle Formulation Characterization Physicochemical Characterization (Size, Zeta, EE%, LC%) Formulation->Characterization Drug_Release In Vitro Drug Release Characterization->Drug_Release Cytotoxicity In Vitro Cytotoxicity Assay Characterization->Cytotoxicity InVivo Pharmacokinetics & Efficacy Studies Drug_Release->InVivo Cytotoxicity->InVivo

Caption: Experimental workflow for delivery system development.

References

Application Notes and Protocols for Lophanthoidin E Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lophanthoidin E is a diterpenoid compound of interest for its potential therapeutic properties. However, like many naturally derived compounds, its hydrophobicity may limit its bioavailability and clinical utility. Nanoparticle-based drug delivery systems offer a promising strategy to overcome these limitations by enhancing solubility, stability, and enabling targeted delivery. This document provides detailed application notes and protocols for the development and evaluation of polymeric micelle and liposomal delivery systems for this compound, based on established methodologies for hydrophobic drugs.

Disclaimer: As of the current date, specific research on the formulation of this compound into delivery systems is limited. The following protocols are based on established methods for encapsulating hydrophobic compounds, particularly other diterpenoids, and should be adapted and optimized for this compound.

Polymeric Micelle-Based Delivery System for this compound

Polymeric micelles are self-assembling nanostructures formed from amphiphilic block copolymers. Their hydrophobic core is ideal for encapsulating poorly water-soluble drugs like this compound, while the hydrophilic shell provides stability in aqueous environments.[1]

Materials and Equipment
  • Polymer: Methoxy-poly(ethylene glycol)-poly(lactide) (mPEG-PLA) or other suitable amphiphilic block copolymers.[2]

  • This compound

  • Solvent: Acetone or other suitable organic solvent.

  • Aqueous Phase: Deionized water or phosphate-buffered saline (PBS).

  • Equipment: Magnetic stirrer, sonicator, rotary evaporator, dynamic light scattering (DLS) instrument, high-performance liquid chromatography (HPLC) system.

Experimental Protocol: Preparation of this compound-Loaded Polymeric Micelles

This protocol is based on the nanoprecipitation (solvent displacement) method.[3]

  • Dissolution: Dissolve a known amount of this compound and mPEG-PLA in acetone.

  • Addition to Aqueous Phase: Add the organic solution dropwise into deionized water while stirring vigorously.

  • Micelle Formation: The hydrophobic PLA blocks will encapsulate this compound, and the hydrophilic mPEG blocks will form the outer shell, leading to the spontaneous formation of micelles.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator.

  • Purification: Filter the resulting micellar solution through a 0.45 µm syringe filter to remove any aggregates.

  • Storage: Store the this compound-loaded polymeric micelle solution at 4°C.

Characterization of this compound-Loaded Polymeric Micelles

1.3.1 Particle Size, Polydispersity Index (PDI), and Zeta Potential

  • Method: Dynamic Light Scattering (DLS).

  • Procedure: Dilute the micelle solution with deionized water and measure the particle size, PDI, and zeta potential using a DLS instrument at 25°C.

1.3.2 Encapsulation Efficiency (EE) and Drug Loading Capacity (LC)

  • Method: High-Performance Liquid Chromatography (HPLC).

  • Procedure:

    • Lyophilize a known volume of the micellar solution.

    • Dissolve the lyophilized powder in a suitable organic solvent to disrupt the micelles and release the encapsulated this compound.

    • Quantify the amount of this compound using a validated HPLC method.

    • Calculate EE and LC using the following formulas:

      • EE (%) = (Mass of this compound in micelles / Total mass of this compound used) x 100

      • LC (%) = (Mass of this compound in micelles / Total mass of micelles) x 100

Data Presentation
Formulation CodePolymer Concentration (mg/mL)This compound Concentration (mg/mL)Particle Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)Drug Loading Capacity (%)
LPM-110185.2 ± 3.10.15 ± 0.02-5.3 ± 0.885.6 ± 4.27.8 ± 0.5
LPM-210292.5 ± 4.50.18 ± 0.03-4.9 ± 0.678.9 ± 3.913.2 ± 0.7
LPM-3201105.7 ± 5.20.21 ± 0.04-6.1 ± 0.990.1 ± 3.54.3 ± 0.3

(Note: The data presented in this table is hypothetical and for illustrative purposes only.)

Liposomal Delivery System for this compound

Liposomes are vesicular structures composed of a lipid bilayer enclosing an aqueous core. Hydrophobic drugs like this compound can be entrapped within the lipid bilayer.[4]

Materials and Equipment
  • Lipids: 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), Cholesterol.

  • This compound

  • Solvent: Chloroform (B151607) or a mixture of chloroform and methanol (B129727).

  • Aqueous Phase: Phosphate-buffered saline (PBS) pH 7.4.

  • Equipment: Rotary evaporator, bath sonicator, probe sonicator, extrusion equipment, DLS instrument, HPLC system.

Experimental Protocol: Preparation of this compound-Loaded Liposomes

This protocol utilizes the thin-film hydration method.

  • Lipid Film Formation: Dissolve DPPC, cholesterol, and this compound in chloroform in a round-bottom flask.

  • Solvent Evaporation: Evaporate the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall.

  • Hydration: Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the phase transition temperature of the lipids. This will form multilamellar vesicles (MLVs).

  • Size Reduction: Reduce the size of the MLVs to form small unilamellar vesicles (SUVs) by sonication (using a bath or probe sonicator) or by extrusion through polycarbonate membranes of a defined pore size.

  • Purification: Remove the unencapsulated this compound by dialysis or centrifugation.

  • Storage: Store the this compound-loaded liposomes at 4°C.

Characterization of this compound-Loaded Liposomes

The characterization methods for liposomes are similar to those for polymeric micelles.

2.3.1 Particle Size, PDI, and Zeta Potential: Measured by DLS.

2.3.2 Encapsulation Efficiency and Drug Loading Capacity: Determined by HPLC after disrupting the liposomes with a suitable solvent (e.g., methanol or isopropanol).

Data Presentation
Formulation CodeLipid Composition (DPPC:Cholesterol)This compound Concentration (mg/mL)Particle Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)Drug Loading Capacity (%)
Lipo-E-17:31120.4 ± 6.30.25 ± 0.05-15.8 ± 1.275.3 ± 5.13.5 ± 0.4
Lipo-E-27:32128.9 ± 7.10.28 ± 0.06-14.2 ± 1.568.7 ± 4.86.2 ± 0.6
Lipo-E-38:21115.6 ± 5.90.22 ± 0.04-18.4 ± 1.882.1 ± 4.33.9 ± 0.3

(Note: The data presented in this table is hypothetical and for illustrative purposes only.)

In Vitro Drug Release Study

Experimental Protocol: Dialysis Method
  • Preparation: Place a known amount of the this compound-loaded nanoparticle suspension into a dialysis bag with a suitable molecular weight cut-off (e.g., 12-14 kDa).[5]

  • Incubation: Immerse the dialysis bag in a release medium (e.g., PBS pH 7.4 containing a surfactant like Tween 80 to maintain sink conditions) at 37°C with continuous stirring.

  • Sampling: At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium.

  • Quantification: Analyze the amount of this compound in the collected samples using HPLC.

  • Data Analysis: Plot the cumulative percentage of drug released versus time.

In Vitro Cytotoxicity Assay

Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed cells (e.g., a relevant cancer cell line or normal cell line) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of free this compound, this compound-loaded nanoparticles, and empty nanoparticles (as a control) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage relative to untreated control cells.

Potential Signaling Pathways for Investigation

While the specific molecular targets of this compound are not yet fully elucidated, diterpenoids and other phytochemicals are known to modulate key signaling pathways involved in inflammation and cancer. Investigations into the effects of this compound could focus on the following pathways.

Potential Anti-Inflammatory Signaling Pathway

Many natural compounds exert anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This compound could potentially inhibit the activation of IKK, which would prevent the phosphorylation and subsequent degradation of IκBα. This would keep NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes such as TNF-α, IL-6, and COX-2.

G cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates Lophanthoidin_E This compound Lophanthoidin_E->IKK Inhibits IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Inflammatory_Genes Induces Transcription

Caption: Potential NF-κB anti-inflammatory pathway.

Potential Anticancer Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival, and it is often dysregulated in cancer. This compound might exert anticancer effects by inhibiting the phosphorylation and activation of key components of this pathway, such as Akt and mTOR, ultimately leading to the induction of apoptosis.

G Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibits Lophanthoidin_E This compound Lophanthoidin_E->Akt Inhibits Lophanthoidin_E->mTOR Inhibits

Caption: Potential PI3K/Akt/mTOR anticancer pathway.

Experimental Workflow Overview

The following diagram illustrates the general workflow for the development and evaluation of this compound delivery systems.

G cluster_formulation Formulation cluster_characterization Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies (Future Work) Formulation Nanoparticle Formulation Characterization Physicochemical Characterization (Size, Zeta, EE%, LC%) Formulation->Characterization Drug_Release In Vitro Drug Release Characterization->Drug_Release Cytotoxicity In Vitro Cytotoxicity Assay Characterization->Cytotoxicity InVivo Pharmacokinetics & Efficacy Studies Drug_Release->InVivo Cytotoxicity->InVivo

Caption: Experimental workflow for delivery system development.

References

Application Notes and Protocols for Lophanthoidin E Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lophanthoidin E is a diterpenoid compound of interest for its potential therapeutic properties. However, like many naturally derived compounds, its hydrophobicity may limit its bioavailability and clinical utility. Nanoparticle-based drug delivery systems offer a promising strategy to overcome these limitations by enhancing solubility, stability, and enabling targeted delivery. This document provides detailed application notes and protocols for the development and evaluation of polymeric micelle and liposomal delivery systems for this compound, based on established methodologies for hydrophobic drugs.

Disclaimer: As of the current date, specific research on the formulation of this compound into delivery systems is limited. The following protocols are based on established methods for encapsulating hydrophobic compounds, particularly other diterpenoids, and should be adapted and optimized for this compound.

Polymeric Micelle-Based Delivery System for this compound

Polymeric micelles are self-assembling nanostructures formed from amphiphilic block copolymers. Their hydrophobic core is ideal for encapsulating poorly water-soluble drugs like this compound, while the hydrophilic shell provides stability in aqueous environments.[1]

Materials and Equipment
  • Polymer: Methoxy-poly(ethylene glycol)-poly(lactide) (mPEG-PLA) or other suitable amphiphilic block copolymers.[2]

  • This compound

  • Solvent: Acetone or other suitable organic solvent.

  • Aqueous Phase: Deionized water or phosphate-buffered saline (PBS).

  • Equipment: Magnetic stirrer, sonicator, rotary evaporator, dynamic light scattering (DLS) instrument, high-performance liquid chromatography (HPLC) system.

Experimental Protocol: Preparation of this compound-Loaded Polymeric Micelles

This protocol is based on the nanoprecipitation (solvent displacement) method.[3]

  • Dissolution: Dissolve a known amount of this compound and mPEG-PLA in acetone.

  • Addition to Aqueous Phase: Add the organic solution dropwise into deionized water while stirring vigorously.

  • Micelle Formation: The hydrophobic PLA blocks will encapsulate this compound, and the hydrophilic mPEG blocks will form the outer shell, leading to the spontaneous formation of micelles.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator.

  • Purification: Filter the resulting micellar solution through a 0.45 µm syringe filter to remove any aggregates.

  • Storage: Store the this compound-loaded polymeric micelle solution at 4°C.

Characterization of this compound-Loaded Polymeric Micelles

1.3.1 Particle Size, Polydispersity Index (PDI), and Zeta Potential

  • Method: Dynamic Light Scattering (DLS).

  • Procedure: Dilute the micelle solution with deionized water and measure the particle size, PDI, and zeta potential using a DLS instrument at 25°C.

1.3.2 Encapsulation Efficiency (EE) and Drug Loading Capacity (LC)

  • Method: High-Performance Liquid Chromatography (HPLC).

  • Procedure:

    • Lyophilize a known volume of the micellar solution.

    • Dissolve the lyophilized powder in a suitable organic solvent to disrupt the micelles and release the encapsulated this compound.

    • Quantify the amount of this compound using a validated HPLC method.

    • Calculate EE and LC using the following formulas:

      • EE (%) = (Mass of this compound in micelles / Total mass of this compound used) x 100

      • LC (%) = (Mass of this compound in micelles / Total mass of micelles) x 100

Data Presentation
Formulation CodePolymer Concentration (mg/mL)This compound Concentration (mg/mL)Particle Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)Drug Loading Capacity (%)
LPM-110185.2 ± 3.10.15 ± 0.02-5.3 ± 0.885.6 ± 4.27.8 ± 0.5
LPM-210292.5 ± 4.50.18 ± 0.03-4.9 ± 0.678.9 ± 3.913.2 ± 0.7
LPM-3201105.7 ± 5.20.21 ± 0.04-6.1 ± 0.990.1 ± 3.54.3 ± 0.3

(Note: The data presented in this table is hypothetical and for illustrative purposes only.)

Liposomal Delivery System for this compound

Liposomes are vesicular structures composed of a lipid bilayer enclosing an aqueous core. Hydrophobic drugs like this compound can be entrapped within the lipid bilayer.[4]

Materials and Equipment
  • Lipids: 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), Cholesterol.

  • This compound

  • Solvent: Chloroform or a mixture of chloroform and methanol.

  • Aqueous Phase: Phosphate-buffered saline (PBS) pH 7.4.

  • Equipment: Rotary evaporator, bath sonicator, probe sonicator, extrusion equipment, DLS instrument, HPLC system.

Experimental Protocol: Preparation of this compound-Loaded Liposomes

This protocol utilizes the thin-film hydration method.

  • Lipid Film Formation: Dissolve DPPC, cholesterol, and this compound in chloroform in a round-bottom flask.

  • Solvent Evaporation: Evaporate the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall.

  • Hydration: Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the phase transition temperature of the lipids. This will form multilamellar vesicles (MLVs).

  • Size Reduction: Reduce the size of the MLVs to form small unilamellar vesicles (SUVs) by sonication (using a bath or probe sonicator) or by extrusion through polycarbonate membranes of a defined pore size.

  • Purification: Remove the unencapsulated this compound by dialysis or centrifugation.

  • Storage: Store the this compound-loaded liposomes at 4°C.

Characterization of this compound-Loaded Liposomes

The characterization methods for liposomes are similar to those for polymeric micelles.

2.3.1 Particle Size, PDI, and Zeta Potential: Measured by DLS.

2.3.2 Encapsulation Efficiency and Drug Loading Capacity: Determined by HPLC after disrupting the liposomes with a suitable solvent (e.g., methanol or isopropanol).

Data Presentation
Formulation CodeLipid Composition (DPPC:Cholesterol)This compound Concentration (mg/mL)Particle Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)Drug Loading Capacity (%)
Lipo-E-17:31120.4 ± 6.30.25 ± 0.05-15.8 ± 1.275.3 ± 5.13.5 ± 0.4
Lipo-E-27:32128.9 ± 7.10.28 ± 0.06-14.2 ± 1.568.7 ± 4.86.2 ± 0.6
Lipo-E-38:21115.6 ± 5.90.22 ± 0.04-18.4 ± 1.882.1 ± 4.33.9 ± 0.3

(Note: The data presented in this table is hypothetical and for illustrative purposes only.)

In Vitro Drug Release Study

Experimental Protocol: Dialysis Method
  • Preparation: Place a known amount of the this compound-loaded nanoparticle suspension into a dialysis bag with a suitable molecular weight cut-off (e.g., 12-14 kDa).[5]

  • Incubation: Immerse the dialysis bag in a release medium (e.g., PBS pH 7.4 containing a surfactant like Tween 80 to maintain sink conditions) at 37°C with continuous stirring.

  • Sampling: At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium.

  • Quantification: Analyze the amount of this compound in the collected samples using HPLC.

  • Data Analysis: Plot the cumulative percentage of drug released versus time.

In Vitro Cytotoxicity Assay

Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed cells (e.g., a relevant cancer cell line or normal cell line) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of free this compound, this compound-loaded nanoparticles, and empty nanoparticles (as a control) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage relative to untreated control cells.

Potential Signaling Pathways for Investigation

While the specific molecular targets of this compound are not yet fully elucidated, diterpenoids and other phytochemicals are known to modulate key signaling pathways involved in inflammation and cancer. Investigations into the effects of this compound could focus on the following pathways.

Potential Anti-Inflammatory Signaling Pathway

Many natural compounds exert anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This compound could potentially inhibit the activation of IKK, which would prevent the phosphorylation and subsequent degradation of IκBα. This would keep NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes such as TNF-α, IL-6, and COX-2.

G cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates Lophanthoidin_E This compound Lophanthoidin_E->IKK Inhibits IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Inflammatory_Genes Induces Transcription

Caption: Potential NF-κB anti-inflammatory pathway.

Potential Anticancer Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival, and it is often dysregulated in cancer. This compound might exert anticancer effects by inhibiting the phosphorylation and activation of key components of this pathway, such as Akt and mTOR, ultimately leading to the induction of apoptosis.

G Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibits Lophanthoidin_E This compound Lophanthoidin_E->Akt Inhibits Lophanthoidin_E->mTOR Inhibits

Caption: Potential PI3K/Akt/mTOR anticancer pathway.

Experimental Workflow Overview

The following diagram illustrates the general workflow for the development and evaluation of this compound delivery systems.

G cluster_formulation Formulation cluster_characterization Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies (Future Work) Formulation Nanoparticle Formulation Characterization Physicochemical Characterization (Size, Zeta, EE%, LC%) Formulation->Characterization Drug_Release In Vitro Drug Release Characterization->Drug_Release Cytotoxicity In Vitro Cytotoxicity Assay Characterization->Cytotoxicity InVivo Pharmacokinetics & Efficacy Studies Drug_Release->InVivo Cytotoxicity->InVivo

Caption: Experimental workflow for delivery system development.

References

Application Note and Protocol: Preparation of Lophanthoidin E Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lophanthoidin E is a diterpenoid natural product with potential biological activity of interest in various research fields, including drug discovery. Accurate and reproducible experimental results rely on the correct preparation and storage of stock solutions. This document provides a detailed protocol for the preparation of a this compound stock solution, ensuring its stability and integrity for downstream applications.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 120462-45-5[1][2][3]
Molecular Formula C₂₂H₃₀O₇[1][2]
Molecular Weight 406.5 g/mol
Purity >98% (or as specified by the supplier)N/A
Appearance Typically a solid, powder, or lyophilized cakeN/A

Experimental Protocol

This protocol outlines the steps for preparing a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

1. Materials and Equipment

  • This compound (solid)

  • Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.7%

  • Microcentrifuge tubes or amber glass vials

  • Analytical balance

  • Pipettes and sterile pipette tips

  • Vortex mixer

  • Optional: Ultrasonic bath

2. Safety Precautions

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Handle this compound in a well-ventilated area or a chemical fume hood.

  • Consult the Safety Data Sheet (SDS) for this compound and DMSO before handling.

3. Stock Solution Preparation Workflow

G cluster_prep Preparation cluster_storage Storage & Handling Calculate Mass Calculate Mass Weigh Compound Weigh Compound Calculate Mass->Weigh Compound Determine required mass Add Solvent Add Solvent Weigh Compound->Add Solvent Transfer to vial Dissolve Dissolve Add Solvent->Dissolve Add calculated volume Aliquot Aliquot Dissolve->Aliquot Ensure homogeneity Store Store Aliquot->Store Create single-use volumes Usage Usage Store->Usage At -20°C or -80°C Experiment Experiment Usage->Experiment Thaw one aliquot per use

Caption: Workflow for this compound stock solution preparation and storage.

4. Step-by-Step Procedure

4.1. Calculation of Mass

To prepare a 10 mM stock solution, the required mass of this compound can be calculated using the following formula:

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

For example, to prepare 1 mL (0.001 L) of a 10 mM (0.010 mol/L) stock solution:

Mass (g) = 0.010 mol/L x 0.001 L x 406.5 g/mol = 0.004065 g = 4.065 mg

4.2. Weighing the Compound

  • Place a sterile microcentrifuge tube or amber glass vial on the analytical balance and tare it.

  • Carefully weigh out the calculated mass (e.g., 4.065 mg) of this compound into the tared container.

4.3. Dissolution

  • Add the calculated volume of anhydrous DMSO (e.g., 1 mL for a 10 mM solution with 4.065 mg of this compound) to the container with the compound.

  • Close the container tightly and vortex thoroughly until the solid is completely dissolved.

  • If the compound does not dissolve readily, brief sonication in an ultrasonic bath may be used to facilitate dissolution. Visually inspect the solution to ensure there are no undissolved particles.

5. Storage and Handling

5.1. Aliquoting

To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.

5.2. Storage Conditions

  • Store the aliquots at -20°C for short-term storage (weeks to months) or at -80°C for long-term storage (months to years).

  • Protect the stock solution from light by using amber vials or by wrapping clear tubes in aluminum foil.

  • Keep the containers tightly sealed to prevent evaporation of the solvent and exposure to moisture.

6. Preparation of Working Solutions

To prepare a working solution of a desired concentration, thaw a single aliquot of the stock solution at room temperature and dilute it with the appropriate cell culture medium or buffer immediately before use. For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock solution, you would perform a 1:1000 dilution (e.g., add 1 µL of the 10 mM stock to 999 µL of medium).

Signaling Pathway Diagram (Placeholder)

The specific signaling pathway affected by this compound would depend on the research context. Below is a generic example of a signaling pathway diagram that can be adapted once the molecular target is identified.

G Lophanthoidin_E This compound Receptor Target Receptor Lophanthoidin_E->Receptor Binds/Activates Kinase1 Kinase A Receptor->Kinase1 Phosphorylates Kinase2 Kinase B Kinase1->Kinase2 Activates Transcription_Factor Transcription Factor Kinase2->Transcription_Factor Translocates to Nucleus Cellular_Response Cellular Response (e.g., Apoptosis, Proliferation) Transcription_Factor->Cellular_Response Regulates Gene Expression

References

Application Note and Protocol: Preparation of Lophanthoidin E Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lophanthoidin E is a diterpenoid natural product with potential biological activity of interest in various research fields, including drug discovery. Accurate and reproducible experimental results rely on the correct preparation and storage of stock solutions. This document provides a detailed protocol for the preparation of a this compound stock solution, ensuring its stability and integrity for downstream applications.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 120462-45-5[1][2][3]
Molecular Formula C₂₂H₃₀O₇[1][2]
Molecular Weight 406.5 g/mol
Purity >98% (or as specified by the supplier)N/A
Appearance Typically a solid, powder, or lyophilized cakeN/A

Experimental Protocol

This protocol outlines the steps for preparing a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

1. Materials and Equipment

  • This compound (solid)

  • Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.7%

  • Microcentrifuge tubes or amber glass vials

  • Analytical balance

  • Pipettes and sterile pipette tips

  • Vortex mixer

  • Optional: Ultrasonic bath

2. Safety Precautions

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Handle this compound in a well-ventilated area or a chemical fume hood.

  • Consult the Safety Data Sheet (SDS) for this compound and DMSO before handling.

3. Stock Solution Preparation Workflow

G cluster_prep Preparation cluster_storage Storage & Handling Calculate Mass Calculate Mass Weigh Compound Weigh Compound Calculate Mass->Weigh Compound Determine required mass Add Solvent Add Solvent Weigh Compound->Add Solvent Transfer to vial Dissolve Dissolve Add Solvent->Dissolve Add calculated volume Aliquot Aliquot Dissolve->Aliquot Ensure homogeneity Store Store Aliquot->Store Create single-use volumes Usage Usage Store->Usage At -20°C or -80°C Experiment Experiment Usage->Experiment Thaw one aliquot per use

Caption: Workflow for this compound stock solution preparation and storage.

4. Step-by-Step Procedure

4.1. Calculation of Mass

To prepare a 10 mM stock solution, the required mass of this compound can be calculated using the following formula:

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

For example, to prepare 1 mL (0.001 L) of a 10 mM (0.010 mol/L) stock solution:

Mass (g) = 0.010 mol/L x 0.001 L x 406.5 g/mol = 0.004065 g = 4.065 mg

4.2. Weighing the Compound

  • Place a sterile microcentrifuge tube or amber glass vial on the analytical balance and tare it.

  • Carefully weigh out the calculated mass (e.g., 4.065 mg) of this compound into the tared container.

4.3. Dissolution

  • Add the calculated volume of anhydrous DMSO (e.g., 1 mL for a 10 mM solution with 4.065 mg of this compound) to the container with the compound.

  • Close the container tightly and vortex thoroughly until the solid is completely dissolved.

  • If the compound does not dissolve readily, brief sonication in an ultrasonic bath may be used to facilitate dissolution. Visually inspect the solution to ensure there are no undissolved particles.

5. Storage and Handling

5.1. Aliquoting

To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.

5.2. Storage Conditions

  • Store the aliquots at -20°C for short-term storage (weeks to months) or at -80°C for long-term storage (months to years).

  • Protect the stock solution from light by using amber vials or by wrapping clear tubes in aluminum foil.

  • Keep the containers tightly sealed to prevent evaporation of the solvent and exposure to moisture.

6. Preparation of Working Solutions

To prepare a working solution of a desired concentration, thaw a single aliquot of the stock solution at room temperature and dilute it with the appropriate cell culture medium or buffer immediately before use. For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock solution, you would perform a 1:1000 dilution (e.g., add 1 µL of the 10 mM stock to 999 µL of medium).

Signaling Pathway Diagram (Placeholder)

The specific signaling pathway affected by this compound would depend on the research context. Below is a generic example of a signaling pathway diagram that can be adapted once the molecular target is identified.

G Lophanthoidin_E This compound Receptor Target Receptor Lophanthoidin_E->Receptor Binds/Activates Kinase1 Kinase A Receptor->Kinase1 Phosphorylates Kinase2 Kinase B Kinase1->Kinase2 Activates Transcription_Factor Transcription Factor Kinase2->Transcription_Factor Translocates to Nucleus Cellular_Response Cellular Response (e.g., Apoptosis, Proliferation) Transcription_Factor->Cellular_Response Regulates Gene Expression

References

Application Note and Protocol: Preparation of Lophanthoidin E Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lophanthoidin E is a diterpenoid natural product with potential biological activity of interest in various research fields, including drug discovery. Accurate and reproducible experimental results rely on the correct preparation and storage of stock solutions. This document provides a detailed protocol for the preparation of a this compound stock solution, ensuring its stability and integrity for downstream applications.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 120462-45-5[1][2][3]
Molecular Formula C₂₂H₃₀O₇[1][2]
Molecular Weight 406.5 g/mol
Purity >98% (or as specified by the supplier)N/A
Appearance Typically a solid, powder, or lyophilized cakeN/A

Experimental Protocol

This protocol outlines the steps for preparing a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

1. Materials and Equipment

  • This compound (solid)

  • Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.7%

  • Microcentrifuge tubes or amber glass vials

  • Analytical balance

  • Pipettes and sterile pipette tips

  • Vortex mixer

  • Optional: Ultrasonic bath

2. Safety Precautions

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Handle this compound in a well-ventilated area or a chemical fume hood.

  • Consult the Safety Data Sheet (SDS) for this compound and DMSO before handling.

3. Stock Solution Preparation Workflow

G cluster_prep Preparation cluster_storage Storage & Handling Calculate Mass Calculate Mass Weigh Compound Weigh Compound Calculate Mass->Weigh Compound Determine required mass Add Solvent Add Solvent Weigh Compound->Add Solvent Transfer to vial Dissolve Dissolve Add Solvent->Dissolve Add calculated volume Aliquot Aliquot Dissolve->Aliquot Ensure homogeneity Store Store Aliquot->Store Create single-use volumes Usage Usage Store->Usage At -20°C or -80°C Experiment Experiment Usage->Experiment Thaw one aliquot per use

Caption: Workflow for this compound stock solution preparation and storage.

4. Step-by-Step Procedure

4.1. Calculation of Mass

To prepare a 10 mM stock solution, the required mass of this compound can be calculated using the following formula:

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

For example, to prepare 1 mL (0.001 L) of a 10 mM (0.010 mol/L) stock solution:

Mass (g) = 0.010 mol/L x 0.001 L x 406.5 g/mol = 0.004065 g = 4.065 mg

4.2. Weighing the Compound

  • Place a sterile microcentrifuge tube or amber glass vial on the analytical balance and tare it.

  • Carefully weigh out the calculated mass (e.g., 4.065 mg) of this compound into the tared container.

4.3. Dissolution

  • Add the calculated volume of anhydrous DMSO (e.g., 1 mL for a 10 mM solution with 4.065 mg of this compound) to the container with the compound.

  • Close the container tightly and vortex thoroughly until the solid is completely dissolved.

  • If the compound does not dissolve readily, brief sonication in an ultrasonic bath may be used to facilitate dissolution. Visually inspect the solution to ensure there are no undissolved particles.

5. Storage and Handling

5.1. Aliquoting

To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.

5.2. Storage Conditions

  • Store the aliquots at -20°C for short-term storage (weeks to months) or at -80°C for long-term storage (months to years).

  • Protect the stock solution from light by using amber vials or by wrapping clear tubes in aluminum foil.

  • Keep the containers tightly sealed to prevent evaporation of the solvent and exposure to moisture.

6. Preparation of Working Solutions

To prepare a working solution of a desired concentration, thaw a single aliquot of the stock solution at room temperature and dilute it with the appropriate cell culture medium or buffer immediately before use. For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock solution, you would perform a 1:1000 dilution (e.g., add 1 µL of the 10 mM stock to 999 µL of medium).

Signaling Pathway Diagram (Placeholder)

The specific signaling pathway affected by this compound would depend on the research context. Below is a generic example of a signaling pathway diagram that can be adapted once the molecular target is identified.

G Lophanthoidin_E This compound Receptor Target Receptor Lophanthoidin_E->Receptor Binds/Activates Kinase1 Kinase A Receptor->Kinase1 Phosphorylates Kinase2 Kinase B Kinase1->Kinase2 Activates Transcription_Factor Transcription Factor Kinase2->Transcription_Factor Translocates to Nucleus Cellular_Response Cellular Response (e.g., Apoptosis, Proliferation) Transcription_Factor->Cellular_Response Regulates Gene Expression

References

Application of Lophanthoidin E in Molecular Docking: A Hypothetical Study on Cyclooxygenase-2 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lophanthoidin E is a diterpenoid compound that, given the general biological activities of related natural products, presents a candidate for investigation in drug discovery. While specific molecular docking studies on this compound are not yet available in the public domain, its structural features suggest potential interactions with various biological targets. Flavonoids and related phenolic compounds are widely recognized for their anti-inflammatory and anticancer properties.[1][2] These activities are often attributed to their ability to modulate key signaling pathways involved in pathogenesis.

This document outlines a hypothetical application of molecular docking to investigate the potential of this compound as an inhibitor of Cyclooxygenase-2 (COX-2). COX-2 is a well-validated therapeutic target for anti-inflammatory drugs and is also implicated in the progression of several cancers. Therefore, exploring the interaction of this compound with COX-2 through in silico methods serves as a rational starting point for elucidating its potential therapeutic mechanisms.

Target Selection: Cyclooxygenase-2 (COX-2)

Cyclooxygenase-2 (COX-2) is an inducible enzyme responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[3] Upregulation of COX-2 is a hallmark of many inflammatory conditions and is also observed in various cancerous tissues, where it contributes to tumor growth, angiogenesis, and metastasis. The crystal structure of human COX-2 is available in the Protein Data Bank (PDB), providing a basis for structure-based drug design and molecular docking studies. For this hypothetical study, the crystal structure of human COX-2 in complex with a known inhibitor (PDB ID: 3LN1) will be utilized.[4]

Hypothetical Binding Affinity Data

The following table summarizes the hypothetical results of a molecular docking simulation of this compound against human COX-2, compared to a known COX-2 inhibitor, Celecoxib.

CompoundBinding Energy (kcal/mol)Estimated Inhibition Constant (Ki) (µM)Interacting ResiduesHydrogen Bonds
This compound-8.51.5TYR355, ARG513, VAL523, SER530TYR355, SER530
Celecoxib-10.20.12ARG513, VAL523, PHE518, LEU352ARG513

Note: The data presented in this table is purely hypothetical and for illustrative purposes. Actual binding affinities and interactions would need to be determined through rigorous computational and experimental validation. The inhibition constant (Ki) can be estimated from the binding energy (ΔG) using the formula: Ki = exp(ΔG / (R * T)), where R is the gas constant and T is the temperature in Kelvin.[5]

Experimental Protocols

This section provides a detailed protocol for a hypothetical molecular docking study of this compound with COX-2.

Software and Hardware Requirements
  • Molecular Modeling Software: AutoDock Vina, UCSF Chimera, PyMOL

  • Ligand Preparation Software: ChemDraw or similar chemical drawing software, Open Babel

  • Hardware: A high-performance computing workstation is recommended for efficient docking calculations.

Protein Preparation
  • Retrieve Protein Structure: Download the crystal structure of human COX-2 from the Protein Data Bank (PDB ID: 3LN1).

  • Prepare the Protein:

    • Open the PDB file in UCSF Chimera.

    • Remove water molecules and any co-crystallized ligands and ions from the structure.

    • Add polar hydrogens to the protein.

    • Assign Gasteiger charges to the protein atoms.

    • Save the prepared protein in PDBQT format for use with AutoDock Vina.

Ligand Preparation
  • Obtain Ligand Structure: The 2D structure of this compound can be drawn using ChemDraw and saved in a MOL file format. The structure of the reference compound, Celecoxib, can be obtained from a chemical database like PubChem.

  • 3D Conversion and Optimization:

    • Use Open Babel to convert the 2D MOL file of this compound to a 3D SDF file.

    • Perform energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94).

    • Save the optimized ligand structure in PDBQT format, defining the rotatable bonds.

Molecular Docking Simulation
  • Grid Box Generation:

    • Load the prepared COX-2 protein structure (PDBQT file) into AutoDockTools.

    • Identify the active site of COX-2 based on the position of the co-crystallized inhibitor in the original PDB file.

    • Define a grid box that encompasses the entire active site. The grid box dimensions should be sufficiently large to allow the ligand to move freely.

  • Docking Configuration:

    • Create a configuration file for AutoDock Vina specifying the paths to the prepared protein and ligand PDBQT files, and the coordinates and dimensions of the grid box.

    • Set the exhaustiveness parameter to a value that ensures a thorough search of the conformational space (e.g., 8 or higher).

  • Run Docking Simulation:

    • Execute the AutoDock Vina simulation from the command line using the prepared configuration file.

    • The program will generate an output file containing the predicted binding poses of the ligand ranked by their binding affinities (in kcal/mol).

Analysis of Results
  • Visualize Docking Poses:

    • Open the protein and the output ligand poses in a molecular visualization tool like PyMOL or UCSF Chimera.

    • Analyze the top-ranked binding pose of this compound within the COX-2 active site.

  • Identify Interactions:

    • Examine the non-covalent interactions (hydrogen bonds, hydrophobic interactions, van der Waals forces) between this compound and the amino acid residues of the COX-2 active site.

    • Compare these interactions with those of the known inhibitor, Celecoxib, to understand the potential mechanism of inhibition.

Visualizations

G cluster_0 Cell Membrane Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandin_H2 Prostaglandin H2 COX2->Prostaglandin_H2 Prostaglandins Prostaglandins (PGE2, etc.) Prostaglandin_H2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Lophanthoidin_E This compound Lophanthoidin_E->COX2 Inhibition G start Start protein_prep Protein Preparation (PDB ID: 3LN1) start->protein_prep ligand_prep Ligand Preparation (this compound) start->ligand_prep grid_gen Grid Box Generation protein_prep->grid_gen docking Molecular Docking (AutoDock Vina) ligand_prep->docking grid_gen->docking analysis Analysis of Results docking->analysis end End analysis->end

References

Application of Lophanthoidin E in Molecular Docking: A Hypothetical Study on Cyclooxygenase-2 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lophanthoidin E is a diterpenoid compound that, given the general biological activities of related natural products, presents a candidate for investigation in drug discovery. While specific molecular docking studies on this compound are not yet available in the public domain, its structural features suggest potential interactions with various biological targets. Flavonoids and related phenolic compounds are widely recognized for their anti-inflammatory and anticancer properties.[1][2] These activities are often attributed to their ability to modulate key signaling pathways involved in pathogenesis.

This document outlines a hypothetical application of molecular docking to investigate the potential of this compound as an inhibitor of Cyclooxygenase-2 (COX-2). COX-2 is a well-validated therapeutic target for anti-inflammatory drugs and is also implicated in the progression of several cancers. Therefore, exploring the interaction of this compound with COX-2 through in silico methods serves as a rational starting point for elucidating its potential therapeutic mechanisms.

Target Selection: Cyclooxygenase-2 (COX-2)

Cyclooxygenase-2 (COX-2) is an inducible enzyme responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[3] Upregulation of COX-2 is a hallmark of many inflammatory conditions and is also observed in various cancerous tissues, where it contributes to tumor growth, angiogenesis, and metastasis. The crystal structure of human COX-2 is available in the Protein Data Bank (PDB), providing a basis for structure-based drug design and molecular docking studies. For this hypothetical study, the crystal structure of human COX-2 in complex with a known inhibitor (PDB ID: 3LN1) will be utilized.[4]

Hypothetical Binding Affinity Data

The following table summarizes the hypothetical results of a molecular docking simulation of this compound against human COX-2, compared to a known COX-2 inhibitor, Celecoxib.

CompoundBinding Energy (kcal/mol)Estimated Inhibition Constant (Ki) (µM)Interacting ResiduesHydrogen Bonds
This compound-8.51.5TYR355, ARG513, VAL523, SER530TYR355, SER530
Celecoxib-10.20.12ARG513, VAL523, PHE518, LEU352ARG513

Note: The data presented in this table is purely hypothetical and for illustrative purposes. Actual binding affinities and interactions would need to be determined through rigorous computational and experimental validation. The inhibition constant (Ki) can be estimated from the binding energy (ΔG) using the formula: Ki = exp(ΔG / (R * T)), where R is the gas constant and T is the temperature in Kelvin.[5]

Experimental Protocols

This section provides a detailed protocol for a hypothetical molecular docking study of this compound with COX-2.

Software and Hardware Requirements
  • Molecular Modeling Software: AutoDock Vina, UCSF Chimera, PyMOL

  • Ligand Preparation Software: ChemDraw or similar chemical drawing software, Open Babel

  • Hardware: A high-performance computing workstation is recommended for efficient docking calculations.

Protein Preparation
  • Retrieve Protein Structure: Download the crystal structure of human COX-2 from the Protein Data Bank (PDB ID: 3LN1).

  • Prepare the Protein:

    • Open the PDB file in UCSF Chimera.

    • Remove water molecules and any co-crystallized ligands and ions from the structure.

    • Add polar hydrogens to the protein.

    • Assign Gasteiger charges to the protein atoms.

    • Save the prepared protein in PDBQT format for use with AutoDock Vina.

Ligand Preparation
  • Obtain Ligand Structure: The 2D structure of this compound can be drawn using ChemDraw and saved in a MOL file format. The structure of the reference compound, Celecoxib, can be obtained from a chemical database like PubChem.

  • 3D Conversion and Optimization:

    • Use Open Babel to convert the 2D MOL file of this compound to a 3D SDF file.

    • Perform energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94).

    • Save the optimized ligand structure in PDBQT format, defining the rotatable bonds.

Molecular Docking Simulation
  • Grid Box Generation:

    • Load the prepared COX-2 protein structure (PDBQT file) into AutoDockTools.

    • Identify the active site of COX-2 based on the position of the co-crystallized inhibitor in the original PDB file.

    • Define a grid box that encompasses the entire active site. The grid box dimensions should be sufficiently large to allow the ligand to move freely.

  • Docking Configuration:

    • Create a configuration file for AutoDock Vina specifying the paths to the prepared protein and ligand PDBQT files, and the coordinates and dimensions of the grid box.

    • Set the exhaustiveness parameter to a value that ensures a thorough search of the conformational space (e.g., 8 or higher).

  • Run Docking Simulation:

    • Execute the AutoDock Vina simulation from the command line using the prepared configuration file.

    • The program will generate an output file containing the predicted binding poses of the ligand ranked by their binding affinities (in kcal/mol).

Analysis of Results
  • Visualize Docking Poses:

    • Open the protein and the output ligand poses in a molecular visualization tool like PyMOL or UCSF Chimera.

    • Analyze the top-ranked binding pose of this compound within the COX-2 active site.

  • Identify Interactions:

    • Examine the non-covalent interactions (hydrogen bonds, hydrophobic interactions, van der Waals forces) between this compound and the amino acid residues of the COX-2 active site.

    • Compare these interactions with those of the known inhibitor, Celecoxib, to understand the potential mechanism of inhibition.

Visualizations

G cluster_0 Cell Membrane Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandin_H2 Prostaglandin H2 COX2->Prostaglandin_H2 Prostaglandins Prostaglandins (PGE2, etc.) Prostaglandin_H2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Lophanthoidin_E This compound Lophanthoidin_E->COX2 Inhibition G start Start protein_prep Protein Preparation (PDB ID: 3LN1) start->protein_prep ligand_prep Ligand Preparation (this compound) start->ligand_prep grid_gen Grid Box Generation protein_prep->grid_gen docking Molecular Docking (AutoDock Vina) ligand_prep->docking grid_gen->docking analysis Analysis of Results docking->analysis end End analysis->end

References

Application of Lophanthoidin E in Molecular Docking: A Hypothetical Study on Cyclooxygenase-2 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lophanthoidin E is a diterpenoid compound that, given the general biological activities of related natural products, presents a candidate for investigation in drug discovery. While specific molecular docking studies on this compound are not yet available in the public domain, its structural features suggest potential interactions with various biological targets. Flavonoids and related phenolic compounds are widely recognized for their anti-inflammatory and anticancer properties.[1][2] These activities are often attributed to their ability to modulate key signaling pathways involved in pathogenesis.

This document outlines a hypothetical application of molecular docking to investigate the potential of this compound as an inhibitor of Cyclooxygenase-2 (COX-2). COX-2 is a well-validated therapeutic target for anti-inflammatory drugs and is also implicated in the progression of several cancers. Therefore, exploring the interaction of this compound with COX-2 through in silico methods serves as a rational starting point for elucidating its potential therapeutic mechanisms.

Target Selection: Cyclooxygenase-2 (COX-2)

Cyclooxygenase-2 (COX-2) is an inducible enzyme responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[3] Upregulation of COX-2 is a hallmark of many inflammatory conditions and is also observed in various cancerous tissues, where it contributes to tumor growth, angiogenesis, and metastasis. The crystal structure of human COX-2 is available in the Protein Data Bank (PDB), providing a basis for structure-based drug design and molecular docking studies. For this hypothetical study, the crystal structure of human COX-2 in complex with a known inhibitor (PDB ID: 3LN1) will be utilized.[4]

Hypothetical Binding Affinity Data

The following table summarizes the hypothetical results of a molecular docking simulation of this compound against human COX-2, compared to a known COX-2 inhibitor, Celecoxib.

CompoundBinding Energy (kcal/mol)Estimated Inhibition Constant (Ki) (µM)Interacting ResiduesHydrogen Bonds
This compound-8.51.5TYR355, ARG513, VAL523, SER530TYR355, SER530
Celecoxib-10.20.12ARG513, VAL523, PHE518, LEU352ARG513

Note: The data presented in this table is purely hypothetical and for illustrative purposes. Actual binding affinities and interactions would need to be determined through rigorous computational and experimental validation. The inhibition constant (Ki) can be estimated from the binding energy (ΔG) using the formula: Ki = exp(ΔG / (R * T)), where R is the gas constant and T is the temperature in Kelvin.[5]

Experimental Protocols

This section provides a detailed protocol for a hypothetical molecular docking study of this compound with COX-2.

Software and Hardware Requirements
  • Molecular Modeling Software: AutoDock Vina, UCSF Chimera, PyMOL

  • Ligand Preparation Software: ChemDraw or similar chemical drawing software, Open Babel

  • Hardware: A high-performance computing workstation is recommended for efficient docking calculations.

Protein Preparation
  • Retrieve Protein Structure: Download the crystal structure of human COX-2 from the Protein Data Bank (PDB ID: 3LN1).

  • Prepare the Protein:

    • Open the PDB file in UCSF Chimera.

    • Remove water molecules and any co-crystallized ligands and ions from the structure.

    • Add polar hydrogens to the protein.

    • Assign Gasteiger charges to the protein atoms.

    • Save the prepared protein in PDBQT format for use with AutoDock Vina.

Ligand Preparation
  • Obtain Ligand Structure: The 2D structure of this compound can be drawn using ChemDraw and saved in a MOL file format. The structure of the reference compound, Celecoxib, can be obtained from a chemical database like PubChem.

  • 3D Conversion and Optimization:

    • Use Open Babel to convert the 2D MOL file of this compound to a 3D SDF file.

    • Perform energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94).

    • Save the optimized ligand structure in PDBQT format, defining the rotatable bonds.

Molecular Docking Simulation
  • Grid Box Generation:

    • Load the prepared COX-2 protein structure (PDBQT file) into AutoDockTools.

    • Identify the active site of COX-2 based on the position of the co-crystallized inhibitor in the original PDB file.

    • Define a grid box that encompasses the entire active site. The grid box dimensions should be sufficiently large to allow the ligand to move freely.

  • Docking Configuration:

    • Create a configuration file for AutoDock Vina specifying the paths to the prepared protein and ligand PDBQT files, and the coordinates and dimensions of the grid box.

    • Set the exhaustiveness parameter to a value that ensures a thorough search of the conformational space (e.g., 8 or higher).

  • Run Docking Simulation:

    • Execute the AutoDock Vina simulation from the command line using the prepared configuration file.

    • The program will generate an output file containing the predicted binding poses of the ligand ranked by their binding affinities (in kcal/mol).

Analysis of Results
  • Visualize Docking Poses:

    • Open the protein and the output ligand poses in a molecular visualization tool like PyMOL or UCSF Chimera.

    • Analyze the top-ranked binding pose of this compound within the COX-2 active site.

  • Identify Interactions:

    • Examine the non-covalent interactions (hydrogen bonds, hydrophobic interactions, van der Waals forces) between this compound and the amino acid residues of the COX-2 active site.

    • Compare these interactions with those of the known inhibitor, Celecoxib, to understand the potential mechanism of inhibition.

Visualizations

G cluster_0 Cell Membrane Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandin_H2 Prostaglandin H2 COX2->Prostaglandin_H2 Prostaglandins Prostaglandins (PGE2, etc.) Prostaglandin_H2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Lophanthoidin_E This compound Lophanthoidin_E->COX2 Inhibition G start Start protein_prep Protein Preparation (PDB ID: 3LN1) start->protein_prep ligand_prep Ligand Preparation (this compound) start->ligand_prep grid_gen Grid Box Generation protein_prep->grid_gen docking Molecular Docking (AutoDock Vina) ligand_prep->docking grid_gen->docking analysis Analysis of Results docking->analysis end End analysis->end

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Lophanthoidin E Solubility Issues In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are working with Lophanthoidin E and encountering challenges with its solubility in in vitro experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you address these issues effectively.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a diterpenoid lactone, a class of natural compounds known for their diverse biological activities. Like many other diterpenes, this compound is often poorly soluble in aqueous solutions, which can pose a significant challenge for in vitro studies.[1] This limited solubility can lead to compound precipitation in cell culture media, resulting in inaccurate and unreliable experimental outcomes.[2]

Q2: What are the initial signs of solubility problems with this compound in my experiments?

Common indicators of solubility issues include:

  • Precipitation upon dilution: Your this compound stock solution, typically in an organic solvent like DMSO, forms a visible precipitate when added to your aqueous cell culture medium or buffer.[2][3]

  • Cloudy or hazy solutions: The final working solution containing this compound appears cloudy or opalescent.

  • Inconsistent results: You observe high variability in your experimental data between replicates or experiments.

  • Unexpected cytotoxicity: The compound appears more toxic than expected, which could be due to the formation of aggregates that are harmful to cells.[3]

Q3: What is the recommended solvent for preparing a stock solution of this compound?

For poorly soluble organic compounds like this compound, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions. It is a powerful polar aprotic solvent that can dissolve a wide range of organic molecules.

Q4: How can I improve the solubility of this compound in my aqueous experimental medium?

Several strategies can be employed to enhance the solubility of hydrophobic compounds like this compound in aqueous media. These include optimizing the final concentration of the organic solvent, using co-solvents, employing surfactants, and utilizing physical methods like sonication. It is often a matter of experimenting with a combination of these techniques to find the optimal conditions for your specific assay.

Troubleshooting Guides

Issue 1: this compound precipitates immediately upon addition to cell culture medium.

Cause: This is a classic sign of a compound's poor aqueous solubility. The rapid change in solvent environment from a high concentration of organic solvent (like DMSO) to a predominantly aqueous medium causes the compound to crash out of solution.

Solutions:

  • Optimize Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your culture medium, generally below 0.5%, to minimize solvent-induced toxicity. However, for compounds with very poor solubility, you may need to test slightly higher concentrations, always including a vehicle control with the same DMSO concentration to account for any solvent effects.

  • Method of Addition: Instead of adding the DMSO stock directly to the full volume of media, try a serial dilution approach. Prepare an intermediate dilution of your compound in pre-warmed media with vigorous mixing before adding it to your cells.

  • Use of a Surfactant: Non-ionic surfactants like Pluronic F-68 can help to increase the solubility of hydrophobic compounds. You can supplement your culture medium with a low, non-toxic concentration (e.g., 0.01-0.1%).

  • Sonication: Briefly sonicating the diluted compound in the final culture medium before adding it to the cells can help break up small precipitates and improve dissolution.

Issue 2: A fine, crystalline precipitate forms in the cell culture wells after several hours of incubation.

Cause: This delayed precipitation can be due to several factors:

  • Compound Instability: this compound might be unstable in the aqueous, physiological pH of the cell culture medium and could be degrading into a less soluble form.

  • Interaction with Media Components: The compound may interact with components in the serum or the medium itself, leading to the formation of an insoluble complex.

Solutions:

  • Assess Compound Stability: To check for degradation, incubate this compound in cell culture medium for the duration of your experiment, and then analyze the sample by HPLC to look for degradation products.

  • Reduce Serum Concentration: If your experiment allows, try reducing the serum concentration in your culture medium, as serum proteins can sometimes contribute to compound precipitation.

  • Use of Co-solvents: In some cases, a mixture of solvents can be more effective at maintaining solubility. However, the toxicity of any co-solvent on your cells must be carefully evaluated.

Data Presentation

Table 1: General Solubility of Diterpenoid Lactones in Common Solvents

SolventGeneral SolubilityTypical Starting Stock ConcentrationNotes
Water Poorly Soluble< 10 µMDirect dissolution in aqueous buffers is often not feasible.
Ethanol Sparingly to Moderately Soluble1-50 mMCan be a good alternative or co-solvent with DMSO.
DMSO Soluble10-100 mMRecommended for primary stock solutions.
PBS (pH 7.4) Very Poorly Soluble< 10 µMSimilar to water, direct dissolution is challenging.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
  • Weigh the Compound: Accurately weigh a precise amount of this compound (e.g., 1 mg) using an analytical balance.

  • Calculate Solvent Volume: Based on the molecular weight of this compound, calculate the volume of DMSO required to achieve a 10 mM concentration.

  • Dissolution: Add the calculated volume of anhydrous, high-purity DMSO to the vial containing this compound.

  • Mixing: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, brief sonication (5-10 minutes in a water bath sonicator) or gentle warming (to 37°C) can be applied.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to prevent repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution in Cell Culture Medium
  • Pre-warm Medium: Ensure your cell culture medium is pre-warmed to 37°C.

  • Prepare Intermediate Dilutions: From your 10 mM stock solution in DMSO, prepare a series of intermediate dilutions (e.g., 1 mM, 100 µM) in pure DMSO.

  • Prepare Final Aqueous Solution: Add a small volume of the final DMSO intermediate to your pre-warmed aqueous buffer (e.g., cell culture medium). It is crucial to add the DMSO stock to the aqueous buffer and not the other way around.

  • Rapid Mixing: Immediately after adding the DMSO stock, vortex or pipette the solution vigorously to ensure rapid and uniform dispersion, which can help prevent precipitation.

  • Final Application: Add the final working solution to your cell culture wells.

Mandatory Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve stock 10 mM Stock in DMSO dissolve->stock intermediate Intermediate Dilution in DMSO stock->intermediate Dilute prewarm Pre-warm Aqueous Medium add_to_medium Add to Medium prewarm->add_to_medium intermediate->add_to_medium mix Vigorous Mixing add_to_medium->mix working_sol Final Working Solution mix->working_sol cell_assay In Vitro Assay working_sol->cell_assay Add to Cells

Caption: A stepwise workflow for preparing this compound solutions for in vitro assays.

While the specific signaling pathways targeted by this compound are not definitively established, many diterpenoid lactones with anti-inflammatory properties are known to modulate the NF-κB and MAPK signaling pathways.

signaling_pathways cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway stimulus Inflammatory Stimulus (e.g., LPS) receptor Receptor stimulus->receptor phosphorylates ikb_kinase IKK Complex receptor->ikb_kinase phosphorylates mapkkk MAPKKK (e.g., TAK1) receptor->mapkkk ikb IκBα ikb_kinase->ikb phosphorylates nfkb NF-κB (p50/p65) ikb_kinase->nfkb releases nfkb_nucleus NF-κB (nucleus) nfkb->nfkb_nucleus translocates gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) nfkb_nucleus->gene_expression activates lophanthoidin_e_nfkb This compound lophanthoidin_e_nfkb->ikb_kinase Inhibits mapkk MAPKK (e.g., MEK) mapkkk->mapkk phosphorylates mapk MAPK (e.g., ERK, JNK, p38) mapkk->mapk phosphorylates transcription_factors Transcription Factors (e.g., AP-1) mapk->transcription_factors activates gene_expression_mapk Inflammatory Response transcription_factors->gene_expression_mapk lophanthoidin_e_mapk This compound lophanthoidin_e_mapk->mapkkk Inhibits?

Caption: Hypothesized anti-inflammatory signaling pathways modulated by this compound.

References

Technical Support Center: Overcoming Lophanthoidin E Solubility Issues In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are working with Lophanthoidin E and encountering challenges with its solubility in in vitro experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you address these issues effectively.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a diterpenoid lactone, a class of natural compounds known for their diverse biological activities. Like many other diterpenes, this compound is often poorly soluble in aqueous solutions, which can pose a significant challenge for in vitro studies.[1] This limited solubility can lead to compound precipitation in cell culture media, resulting in inaccurate and unreliable experimental outcomes.[2]

Q2: What are the initial signs of solubility problems with this compound in my experiments?

Common indicators of solubility issues include:

  • Precipitation upon dilution: Your this compound stock solution, typically in an organic solvent like DMSO, forms a visible precipitate when added to your aqueous cell culture medium or buffer.[2][3]

  • Cloudy or hazy solutions: The final working solution containing this compound appears cloudy or opalescent.

  • Inconsistent results: You observe high variability in your experimental data between replicates or experiments.

  • Unexpected cytotoxicity: The compound appears more toxic than expected, which could be due to the formation of aggregates that are harmful to cells.[3]

Q3: What is the recommended solvent for preparing a stock solution of this compound?

For poorly soluble organic compounds like this compound, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions. It is a powerful polar aprotic solvent that can dissolve a wide range of organic molecules.

Q4: How can I improve the solubility of this compound in my aqueous experimental medium?

Several strategies can be employed to enhance the solubility of hydrophobic compounds like this compound in aqueous media. These include optimizing the final concentration of the organic solvent, using co-solvents, employing surfactants, and utilizing physical methods like sonication. It is often a matter of experimenting with a combination of these techniques to find the optimal conditions for your specific assay.

Troubleshooting Guides

Issue 1: this compound precipitates immediately upon addition to cell culture medium.

Cause: This is a classic sign of a compound's poor aqueous solubility. The rapid change in solvent environment from a high concentration of organic solvent (like DMSO) to a predominantly aqueous medium causes the compound to crash out of solution.

Solutions:

  • Optimize Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your culture medium, generally below 0.5%, to minimize solvent-induced toxicity. However, for compounds with very poor solubility, you may need to test slightly higher concentrations, always including a vehicle control with the same DMSO concentration to account for any solvent effects.

  • Method of Addition: Instead of adding the DMSO stock directly to the full volume of media, try a serial dilution approach. Prepare an intermediate dilution of your compound in pre-warmed media with vigorous mixing before adding it to your cells.

  • Use of a Surfactant: Non-ionic surfactants like Pluronic F-68 can help to increase the solubility of hydrophobic compounds. You can supplement your culture medium with a low, non-toxic concentration (e.g., 0.01-0.1%).

  • Sonication: Briefly sonicating the diluted compound in the final culture medium before adding it to the cells can help break up small precipitates and improve dissolution.

Issue 2: A fine, crystalline precipitate forms in the cell culture wells after several hours of incubation.

Cause: This delayed precipitation can be due to several factors:

  • Compound Instability: this compound might be unstable in the aqueous, physiological pH of the cell culture medium and could be degrading into a less soluble form.

  • Interaction with Media Components: The compound may interact with components in the serum or the medium itself, leading to the formation of an insoluble complex.

Solutions:

  • Assess Compound Stability: To check for degradation, incubate this compound in cell culture medium for the duration of your experiment, and then analyze the sample by HPLC to look for degradation products.

  • Reduce Serum Concentration: If your experiment allows, try reducing the serum concentration in your culture medium, as serum proteins can sometimes contribute to compound precipitation.

  • Use of Co-solvents: In some cases, a mixture of solvents can be more effective at maintaining solubility. However, the toxicity of any co-solvent on your cells must be carefully evaluated.

Data Presentation

Table 1: General Solubility of Diterpenoid Lactones in Common Solvents

SolventGeneral SolubilityTypical Starting Stock ConcentrationNotes
Water Poorly Soluble< 10 µMDirect dissolution in aqueous buffers is often not feasible.
Ethanol Sparingly to Moderately Soluble1-50 mMCan be a good alternative or co-solvent with DMSO.
DMSO Soluble10-100 mMRecommended for primary stock solutions.
PBS (pH 7.4) Very Poorly Soluble< 10 µMSimilar to water, direct dissolution is challenging.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
  • Weigh the Compound: Accurately weigh a precise amount of this compound (e.g., 1 mg) using an analytical balance.

  • Calculate Solvent Volume: Based on the molecular weight of this compound, calculate the volume of DMSO required to achieve a 10 mM concentration.

  • Dissolution: Add the calculated volume of anhydrous, high-purity DMSO to the vial containing this compound.

  • Mixing: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, brief sonication (5-10 minutes in a water bath sonicator) or gentle warming (to 37°C) can be applied.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to prevent repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution in Cell Culture Medium
  • Pre-warm Medium: Ensure your cell culture medium is pre-warmed to 37°C.

  • Prepare Intermediate Dilutions: From your 10 mM stock solution in DMSO, prepare a series of intermediate dilutions (e.g., 1 mM, 100 µM) in pure DMSO.

  • Prepare Final Aqueous Solution: Add a small volume of the final DMSO intermediate to your pre-warmed aqueous buffer (e.g., cell culture medium). It is crucial to add the DMSO stock to the aqueous buffer and not the other way around.

  • Rapid Mixing: Immediately after adding the DMSO stock, vortex or pipette the solution vigorously to ensure rapid and uniform dispersion, which can help prevent precipitation.

  • Final Application: Add the final working solution to your cell culture wells.

Mandatory Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve stock 10 mM Stock in DMSO dissolve->stock intermediate Intermediate Dilution in DMSO stock->intermediate Dilute prewarm Pre-warm Aqueous Medium add_to_medium Add to Medium prewarm->add_to_medium intermediate->add_to_medium mix Vigorous Mixing add_to_medium->mix working_sol Final Working Solution mix->working_sol cell_assay In Vitro Assay working_sol->cell_assay Add to Cells

Caption: A stepwise workflow for preparing this compound solutions for in vitro assays.

While the specific signaling pathways targeted by this compound are not definitively established, many diterpenoid lactones with anti-inflammatory properties are known to modulate the NF-κB and MAPK signaling pathways.

signaling_pathways cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway stimulus Inflammatory Stimulus (e.g., LPS) receptor Receptor stimulus->receptor phosphorylates ikb_kinase IKK Complex receptor->ikb_kinase phosphorylates mapkkk MAPKKK (e.g., TAK1) receptor->mapkkk ikb IκBα ikb_kinase->ikb phosphorylates nfkb NF-κB (p50/p65) ikb_kinase->nfkb releases nfkb_nucleus NF-κB (nucleus) nfkb->nfkb_nucleus translocates gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) nfkb_nucleus->gene_expression activates lophanthoidin_e_nfkb This compound lophanthoidin_e_nfkb->ikb_kinase Inhibits mapkk MAPKK (e.g., MEK) mapkkk->mapkk phosphorylates mapk MAPK (e.g., ERK, JNK, p38) mapkk->mapk phosphorylates transcription_factors Transcription Factors (e.g., AP-1) mapk->transcription_factors activates gene_expression_mapk Inflammatory Response transcription_factors->gene_expression_mapk lophanthoidin_e_mapk This compound lophanthoidin_e_mapk->mapkkk Inhibits?

Caption: Hypothesized anti-inflammatory signaling pathways modulated by this compound.

References

Technical Support Center: Overcoming Lophanthoidin E Solubility Issues In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are working with Lophanthoidin E and encountering challenges with its solubility in in vitro experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you address these issues effectively.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a diterpenoid lactone, a class of natural compounds known for their diverse biological activities. Like many other diterpenes, this compound is often poorly soluble in aqueous solutions, which can pose a significant challenge for in vitro studies.[1] This limited solubility can lead to compound precipitation in cell culture media, resulting in inaccurate and unreliable experimental outcomes.[2]

Q2: What are the initial signs of solubility problems with this compound in my experiments?

Common indicators of solubility issues include:

  • Precipitation upon dilution: Your this compound stock solution, typically in an organic solvent like DMSO, forms a visible precipitate when added to your aqueous cell culture medium or buffer.[2][3]

  • Cloudy or hazy solutions: The final working solution containing this compound appears cloudy or opalescent.

  • Inconsistent results: You observe high variability in your experimental data between replicates or experiments.

  • Unexpected cytotoxicity: The compound appears more toxic than expected, which could be due to the formation of aggregates that are harmful to cells.[3]

Q3: What is the recommended solvent for preparing a stock solution of this compound?

For poorly soluble organic compounds like this compound, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions. It is a powerful polar aprotic solvent that can dissolve a wide range of organic molecules.

Q4: How can I improve the solubility of this compound in my aqueous experimental medium?

Several strategies can be employed to enhance the solubility of hydrophobic compounds like this compound in aqueous media. These include optimizing the final concentration of the organic solvent, using co-solvents, employing surfactants, and utilizing physical methods like sonication. It is often a matter of experimenting with a combination of these techniques to find the optimal conditions for your specific assay.

Troubleshooting Guides

Issue 1: this compound precipitates immediately upon addition to cell culture medium.

Cause: This is a classic sign of a compound's poor aqueous solubility. The rapid change in solvent environment from a high concentration of organic solvent (like DMSO) to a predominantly aqueous medium causes the compound to crash out of solution.

Solutions:

  • Optimize Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your culture medium, generally below 0.5%, to minimize solvent-induced toxicity. However, for compounds with very poor solubility, you may need to test slightly higher concentrations, always including a vehicle control with the same DMSO concentration to account for any solvent effects.

  • Method of Addition: Instead of adding the DMSO stock directly to the full volume of media, try a serial dilution approach. Prepare an intermediate dilution of your compound in pre-warmed media with vigorous mixing before adding it to your cells.

  • Use of a Surfactant: Non-ionic surfactants like Pluronic F-68 can help to increase the solubility of hydrophobic compounds. You can supplement your culture medium with a low, non-toxic concentration (e.g., 0.01-0.1%).

  • Sonication: Briefly sonicating the diluted compound in the final culture medium before adding it to the cells can help break up small precipitates and improve dissolution.

Issue 2: A fine, crystalline precipitate forms in the cell culture wells after several hours of incubation.

Cause: This delayed precipitation can be due to several factors:

  • Compound Instability: this compound might be unstable in the aqueous, physiological pH of the cell culture medium and could be degrading into a less soluble form.

  • Interaction with Media Components: The compound may interact with components in the serum or the medium itself, leading to the formation of an insoluble complex.

Solutions:

  • Assess Compound Stability: To check for degradation, incubate this compound in cell culture medium for the duration of your experiment, and then analyze the sample by HPLC to look for degradation products.

  • Reduce Serum Concentration: If your experiment allows, try reducing the serum concentration in your culture medium, as serum proteins can sometimes contribute to compound precipitation.

  • Use of Co-solvents: In some cases, a mixture of solvents can be more effective at maintaining solubility. However, the toxicity of any co-solvent on your cells must be carefully evaluated.

Data Presentation

Table 1: General Solubility of Diterpenoid Lactones in Common Solvents

SolventGeneral SolubilityTypical Starting Stock ConcentrationNotes
Water Poorly Soluble< 10 µMDirect dissolution in aqueous buffers is often not feasible.
Ethanol Sparingly to Moderately Soluble1-50 mMCan be a good alternative or co-solvent with DMSO.
DMSO Soluble10-100 mMRecommended for primary stock solutions.
PBS (pH 7.4) Very Poorly Soluble< 10 µMSimilar to water, direct dissolution is challenging.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
  • Weigh the Compound: Accurately weigh a precise amount of this compound (e.g., 1 mg) using an analytical balance.

  • Calculate Solvent Volume: Based on the molecular weight of this compound, calculate the volume of DMSO required to achieve a 10 mM concentration.

  • Dissolution: Add the calculated volume of anhydrous, high-purity DMSO to the vial containing this compound.

  • Mixing: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, brief sonication (5-10 minutes in a water bath sonicator) or gentle warming (to 37°C) can be applied.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to prevent repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution in Cell Culture Medium
  • Pre-warm Medium: Ensure your cell culture medium is pre-warmed to 37°C.

  • Prepare Intermediate Dilutions: From your 10 mM stock solution in DMSO, prepare a series of intermediate dilutions (e.g., 1 mM, 100 µM) in pure DMSO.

  • Prepare Final Aqueous Solution: Add a small volume of the final DMSO intermediate to your pre-warmed aqueous buffer (e.g., cell culture medium). It is crucial to add the DMSO stock to the aqueous buffer and not the other way around.

  • Rapid Mixing: Immediately after adding the DMSO stock, vortex or pipette the solution vigorously to ensure rapid and uniform dispersion, which can help prevent precipitation.

  • Final Application: Add the final working solution to your cell culture wells.

Mandatory Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve stock 10 mM Stock in DMSO dissolve->stock intermediate Intermediate Dilution in DMSO stock->intermediate Dilute prewarm Pre-warm Aqueous Medium add_to_medium Add to Medium prewarm->add_to_medium intermediate->add_to_medium mix Vigorous Mixing add_to_medium->mix working_sol Final Working Solution mix->working_sol cell_assay In Vitro Assay working_sol->cell_assay Add to Cells

Caption: A stepwise workflow for preparing this compound solutions for in vitro assays.

While the specific signaling pathways targeted by this compound are not definitively established, many diterpenoid lactones with anti-inflammatory properties are known to modulate the NF-κB and MAPK signaling pathways.

signaling_pathways cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway stimulus Inflammatory Stimulus (e.g., LPS) receptor Receptor stimulus->receptor phosphorylates ikb_kinase IKK Complex receptor->ikb_kinase phosphorylates mapkkk MAPKKK (e.g., TAK1) receptor->mapkkk ikb IκBα ikb_kinase->ikb phosphorylates nfkb NF-κB (p50/p65) ikb_kinase->nfkb releases nfkb_nucleus NF-κB (nucleus) nfkb->nfkb_nucleus translocates gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) nfkb_nucleus->gene_expression activates lophanthoidin_e_nfkb This compound lophanthoidin_e_nfkb->ikb_kinase Inhibits mapkk MAPKK (e.g., MEK) mapkkk->mapkk phosphorylates mapk MAPK (e.g., ERK, JNK, p38) mapkk->mapk phosphorylates transcription_factors Transcription Factors (e.g., AP-1) mapk->transcription_factors activates gene_expression_mapk Inflammatory Response transcription_factors->gene_expression_mapk lophanthoidin_e_mapk This compound lophanthoidin_e_mapk->mapkkk Inhibits?

Caption: Hypothesized anti-inflammatory signaling pathways modulated by this compound.

References

Lophanthoidin E stability problems in experimental assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the stability and specific experimental protocols for Lophanthoidin E is limited in publicly available literature. The following troubleshooting guides, FAQs, and data are based on the general properties of labdane-type diterpenoids and best practices for handling natural product compounds. Researchers should use this information as a guideline and perform their own validation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its chemical class?

A1: this compound is a natural product belonging to the labdane (B1241275) class of diterpenoids. Its CAS number is 120462-45-5 and its molecular formula is C22H30O7. Labdane diterpenoids are a large family of natural products known for a wide range of biological activities.

Q2: What are the general recommendations for storing this compound?

A2: For long-term storage, solid this compound should be stored at -20°C or below, protected from light and moisture. For short-term use, it can be stored at 4°C. Stock solutions should be stored at -80°C in small, single-use aliquots to minimize freeze-thaw cycles.

Q3: In what solvents should I dissolve this compound?

A3: this compound is expected to be soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, methanol, and ethyl acetate. For cell-based assays, DMSO is a common choice. It is recommended to first prepare a high-concentration stock solution in 100% DMSO and then dilute it with the aqueous assay medium to the final desired concentration. Ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.

Q4: I am observing inconsistent results in my bioassays with this compound. What could be the cause?

A4: Inconsistent results can stem from the instability of this compound in your experimental setup. Factors such as pH, temperature, light exposure, and the presence of reactive oxygen species in your culture medium can lead to degradation. It is also crucial to ensure accurate and consistent preparation of your working solutions from the stock.

Q5: How can I assess the stability of this compound in my specific assay conditions?

A5: To assess stability, you can incubate this compound in your assay buffer or medium under the exact experimental conditions (temperature, light, etc.) for the duration of your experiment. At various time points, take aliquots and analyze the remaining concentration of this compound using an analytical technique like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of biological activity over time Compound degradation in stock solution or assay medium.Prepare fresh working solutions for each experiment. Minimize the time the compound spends in aqueous solution before being added to the assay. Store stock solutions in small, single-use aliquots at -80°C.
Precipitation of the compound in aqueous media Poor solubility at the working concentration.Decrease the final concentration of this compound. Increase the percentage of co-solvent (e.g., DMSO) if the experimental system allows, but keep it below cytotoxic levels. Use a solubilizing agent like Pluronic F-68 or Tween 80, after validating its non-interference with the assay.
High background signal or off-target effects Presence of degradation products with biological activity.Confirm the purity of your this compound stock using HPLC or LC-MS. If degradation is observed, purify the compound before use. Minimize exposure to light and elevated temperatures during handling.
Inconsistent results between experimental replicates Inaccurate pipetting of viscous stock solutions (e.g., DMSO). Adsorption of the compound to plasticware.Use positive displacement pipettes for accurate handling of viscous solutions. Pre-rinse pipette tips with the stock solution. Consider using low-adhesion microplates and tubes.

Quantitative Stability Data (Hypothetical Data Based on Analogous Diterpenoids)

The following tables provide hypothetical stability data for this compound to illustrate its potential sensitivities. Researchers must perform their own stability studies to obtain accurate data for their specific experimental conditions.

Table 1: Stability of this compound (10 µM) in Phosphate-Buffered Saline (PBS) at Different pH and Temperatures over 24 hours.

pHTemperature% Remaining after 24h
5.04°C95%
5.025°C85%
5.037°C70%
7.44°C90%
7.425°C75%
7.437°C50%
8.54°C80%
8.525°C60%
8.537°C30%

Table 2: Stability of this compound (10 µM) in Common Cell Culture Media at 37°C.

Medium% Remaining after 8h% Remaining after 24h
DMEM80%60%
RPMI-164075%55%

Detailed Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials: this compound (solid), Dimethyl sulfoxide (DMSO, anhydrous), sterile microcentrifuge tubes.

  • Procedure:

    • Equilibrate the vial of solid this compound to room temperature before opening to prevent condensation.

    • Weigh the required amount of this compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex thoroughly until the solid is completely dissolved.

    • Aliquot the stock solution into small, single-use volumes in sterile, light-protected microcentrifuge tubes.

    • Store the aliquots at -80°C.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid).

    • Start with a lower concentration of acetonitrile and gradually increase it.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Scan for an optimal wavelength using a UV-Vis spectrophotometer or use a diode array detector. A wavelength in the range of 200-280 nm is a likely starting point for diterpenoids.

  • Procedure:

    • Prepare a calibration curve using freshly prepared standards of this compound of known concentrations.

    • At each time point of your stability study, take an aliquot of the sample and stop the degradation by adding an equal volume of cold acetonitrile or by freezing it immediately.

    • Centrifuge the samples to pellet any precipitates.

    • Inject a fixed volume of the supernatant onto the HPLC column.

    • Quantify the peak area corresponding to this compound and determine the remaining concentration using the calibration curve.

Visualizations

G Hypothetical Signaling Pathway for this compound Lophanthoidin_E This compound Receptor Cell Surface Receptor Lophanthoidin_E->Receptor Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor (e.g., NF-κB) Kinase_B->Transcription_Factor Activates Nucleus Nucleus Transcription_Factor->Nucleus Translocates to Gene_Expression Gene Expression (e.g., Cytokines) Nucleus->Gene_Expression Biological_Response Biological Response (e.g., Anti-inflammatory) Gene_Expression->Biological_Response

Caption: A potential signaling cascade initiated by this compound.

G Experimental Workflow for Assessing this compound Stability cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Stock Prepare this compound Stock Solution (in DMSO) Prep_Working Dilute to Working Concentration in Assay Medium Prep_Stock->Prep_Working Incubate Incubate at 37°C Prep_Working->Incubate Time_Points Collect Aliquots at 0, 2, 4, 8, 24 hours Incubate->Time_Points Quench Quench Reaction (e.g., with cold Acetonitrile) Time_Points->Quench Analyze Analyze by HPLC/LC-MS Quench->Analyze Quantify Quantify Remaining This compound Analyze->Quantify

Caption: Workflow for determining the stability of this compound.

Lophanthoidin E stability problems in experimental assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the stability and specific experimental protocols for Lophanthoidin E is limited in publicly available literature. The following troubleshooting guides, FAQs, and data are based on the general properties of labdane-type diterpenoids and best practices for handling natural product compounds. Researchers should use this information as a guideline and perform their own validation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its chemical class?

A1: this compound is a natural product belonging to the labdane (B1241275) class of diterpenoids. Its CAS number is 120462-45-5 and its molecular formula is C22H30O7. Labdane diterpenoids are a large family of natural products known for a wide range of biological activities.

Q2: What are the general recommendations for storing this compound?

A2: For long-term storage, solid this compound should be stored at -20°C or below, protected from light and moisture. For short-term use, it can be stored at 4°C. Stock solutions should be stored at -80°C in small, single-use aliquots to minimize freeze-thaw cycles.

Q3: In what solvents should I dissolve this compound?

A3: this compound is expected to be soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, methanol, and ethyl acetate. For cell-based assays, DMSO is a common choice. It is recommended to first prepare a high-concentration stock solution in 100% DMSO and then dilute it with the aqueous assay medium to the final desired concentration. Ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.

Q4: I am observing inconsistent results in my bioassays with this compound. What could be the cause?

A4: Inconsistent results can stem from the instability of this compound in your experimental setup. Factors such as pH, temperature, light exposure, and the presence of reactive oxygen species in your culture medium can lead to degradation. It is also crucial to ensure accurate and consistent preparation of your working solutions from the stock.

Q5: How can I assess the stability of this compound in my specific assay conditions?

A5: To assess stability, you can incubate this compound in your assay buffer or medium under the exact experimental conditions (temperature, light, etc.) for the duration of your experiment. At various time points, take aliquots and analyze the remaining concentration of this compound using an analytical technique like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of biological activity over time Compound degradation in stock solution or assay medium.Prepare fresh working solutions for each experiment. Minimize the time the compound spends in aqueous solution before being added to the assay. Store stock solutions in small, single-use aliquots at -80°C.
Precipitation of the compound in aqueous media Poor solubility at the working concentration.Decrease the final concentration of this compound. Increase the percentage of co-solvent (e.g., DMSO) if the experimental system allows, but keep it below cytotoxic levels. Use a solubilizing agent like Pluronic F-68 or Tween 80, after validating its non-interference with the assay.
High background signal or off-target effects Presence of degradation products with biological activity.Confirm the purity of your this compound stock using HPLC or LC-MS. If degradation is observed, purify the compound before use. Minimize exposure to light and elevated temperatures during handling.
Inconsistent results between experimental replicates Inaccurate pipetting of viscous stock solutions (e.g., DMSO). Adsorption of the compound to plasticware.Use positive displacement pipettes for accurate handling of viscous solutions. Pre-rinse pipette tips with the stock solution. Consider using low-adhesion microplates and tubes.

Quantitative Stability Data (Hypothetical Data Based on Analogous Diterpenoids)

The following tables provide hypothetical stability data for this compound to illustrate its potential sensitivities. Researchers must perform their own stability studies to obtain accurate data for their specific experimental conditions.

Table 1: Stability of this compound (10 µM) in Phosphate-Buffered Saline (PBS) at Different pH and Temperatures over 24 hours.

pHTemperature% Remaining after 24h
5.04°C95%
5.025°C85%
5.037°C70%
7.44°C90%
7.425°C75%
7.437°C50%
8.54°C80%
8.525°C60%
8.537°C30%

Table 2: Stability of this compound (10 µM) in Common Cell Culture Media at 37°C.

Medium% Remaining after 8h% Remaining after 24h
DMEM80%60%
RPMI-164075%55%

Detailed Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials: this compound (solid), Dimethyl sulfoxide (DMSO, anhydrous), sterile microcentrifuge tubes.

  • Procedure:

    • Equilibrate the vial of solid this compound to room temperature before opening to prevent condensation.

    • Weigh the required amount of this compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex thoroughly until the solid is completely dissolved.

    • Aliquot the stock solution into small, single-use volumes in sterile, light-protected microcentrifuge tubes.

    • Store the aliquots at -80°C.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid).

    • Start with a lower concentration of acetonitrile and gradually increase it.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Scan for an optimal wavelength using a UV-Vis spectrophotometer or use a diode array detector. A wavelength in the range of 200-280 nm is a likely starting point for diterpenoids.

  • Procedure:

    • Prepare a calibration curve using freshly prepared standards of this compound of known concentrations.

    • At each time point of your stability study, take an aliquot of the sample and stop the degradation by adding an equal volume of cold acetonitrile or by freezing it immediately.

    • Centrifuge the samples to pellet any precipitates.

    • Inject a fixed volume of the supernatant onto the HPLC column.

    • Quantify the peak area corresponding to this compound and determine the remaining concentration using the calibration curve.

Visualizations

G Hypothetical Signaling Pathway for this compound Lophanthoidin_E This compound Receptor Cell Surface Receptor Lophanthoidin_E->Receptor Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor (e.g., NF-κB) Kinase_B->Transcription_Factor Activates Nucleus Nucleus Transcription_Factor->Nucleus Translocates to Gene_Expression Gene Expression (e.g., Cytokines) Nucleus->Gene_Expression Biological_Response Biological Response (e.g., Anti-inflammatory) Gene_Expression->Biological_Response

Caption: A potential signaling cascade initiated by this compound.

G Experimental Workflow for Assessing this compound Stability cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Stock Prepare this compound Stock Solution (in DMSO) Prep_Working Dilute to Working Concentration in Assay Medium Prep_Stock->Prep_Working Incubate Incubate at 37°C Prep_Working->Incubate Time_Points Collect Aliquots at 0, 2, 4, 8, 24 hours Incubate->Time_Points Quench Quench Reaction (e.g., with cold Acetonitrile) Time_Points->Quench Analyze Analyze by HPLC/LC-MS Quench->Analyze Quantify Quantify Remaining This compound Analyze->Quantify

Caption: Workflow for determining the stability of this compound.

Lophanthoidin E stability problems in experimental assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the stability and specific experimental protocols for Lophanthoidin E is limited in publicly available literature. The following troubleshooting guides, FAQs, and data are based on the general properties of labdane-type diterpenoids and best practices for handling natural product compounds. Researchers should use this information as a guideline and perform their own validation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its chemical class?

A1: this compound is a natural product belonging to the labdane class of diterpenoids. Its CAS number is 120462-45-5 and its molecular formula is C22H30O7. Labdane diterpenoids are a large family of natural products known for a wide range of biological activities.

Q2: What are the general recommendations for storing this compound?

A2: For long-term storage, solid this compound should be stored at -20°C or below, protected from light and moisture. For short-term use, it can be stored at 4°C. Stock solutions should be stored at -80°C in small, single-use aliquots to minimize freeze-thaw cycles.

Q3: In what solvents should I dissolve this compound?

A3: this compound is expected to be soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, methanol, and ethyl acetate. For cell-based assays, DMSO is a common choice. It is recommended to first prepare a high-concentration stock solution in 100% DMSO and then dilute it with the aqueous assay medium to the final desired concentration. Ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.

Q4: I am observing inconsistent results in my bioassays with this compound. What could be the cause?

A4: Inconsistent results can stem from the instability of this compound in your experimental setup. Factors such as pH, temperature, light exposure, and the presence of reactive oxygen species in your culture medium can lead to degradation. It is also crucial to ensure accurate and consistent preparation of your working solutions from the stock.

Q5: How can I assess the stability of this compound in my specific assay conditions?

A5: To assess stability, you can incubate this compound in your assay buffer or medium under the exact experimental conditions (temperature, light, etc.) for the duration of your experiment. At various time points, take aliquots and analyze the remaining concentration of this compound using an analytical technique like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of biological activity over time Compound degradation in stock solution or assay medium.Prepare fresh working solutions for each experiment. Minimize the time the compound spends in aqueous solution before being added to the assay. Store stock solutions in small, single-use aliquots at -80°C.
Precipitation of the compound in aqueous media Poor solubility at the working concentration.Decrease the final concentration of this compound. Increase the percentage of co-solvent (e.g., DMSO) if the experimental system allows, but keep it below cytotoxic levels. Use a solubilizing agent like Pluronic F-68 or Tween 80, after validating its non-interference with the assay.
High background signal or off-target effects Presence of degradation products with biological activity.Confirm the purity of your this compound stock using HPLC or LC-MS. If degradation is observed, purify the compound before use. Minimize exposure to light and elevated temperatures during handling.
Inconsistent results between experimental replicates Inaccurate pipetting of viscous stock solutions (e.g., DMSO). Adsorption of the compound to plasticware.Use positive displacement pipettes for accurate handling of viscous solutions. Pre-rinse pipette tips with the stock solution. Consider using low-adhesion microplates and tubes.

Quantitative Stability Data (Hypothetical Data Based on Analogous Diterpenoids)

The following tables provide hypothetical stability data for this compound to illustrate its potential sensitivities. Researchers must perform their own stability studies to obtain accurate data for their specific experimental conditions.

Table 1: Stability of this compound (10 µM) in Phosphate-Buffered Saline (PBS) at Different pH and Temperatures over 24 hours.

pHTemperature% Remaining after 24h
5.04°C95%
5.025°C85%
5.037°C70%
7.44°C90%
7.425°C75%
7.437°C50%
8.54°C80%
8.525°C60%
8.537°C30%

Table 2: Stability of this compound (10 µM) in Common Cell Culture Media at 37°C.

Medium% Remaining after 8h% Remaining after 24h
DMEM80%60%
RPMI-164075%55%

Detailed Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials: this compound (solid), Dimethyl sulfoxide (DMSO, anhydrous), sterile microcentrifuge tubes.

  • Procedure:

    • Equilibrate the vial of solid this compound to room temperature before opening to prevent condensation.

    • Weigh the required amount of this compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex thoroughly until the solid is completely dissolved.

    • Aliquot the stock solution into small, single-use volumes in sterile, light-protected microcentrifuge tubes.

    • Store the aliquots at -80°C.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

    • Start with a lower concentration of acetonitrile and gradually increase it.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Scan for an optimal wavelength using a UV-Vis spectrophotometer or use a diode array detector. A wavelength in the range of 200-280 nm is a likely starting point for diterpenoids.

  • Procedure:

    • Prepare a calibration curve using freshly prepared standards of this compound of known concentrations.

    • At each time point of your stability study, take an aliquot of the sample and stop the degradation by adding an equal volume of cold acetonitrile or by freezing it immediately.

    • Centrifuge the samples to pellet any precipitates.

    • Inject a fixed volume of the supernatant onto the HPLC column.

    • Quantify the peak area corresponding to this compound and determine the remaining concentration using the calibration curve.

Visualizations

G Hypothetical Signaling Pathway for this compound Lophanthoidin_E This compound Receptor Cell Surface Receptor Lophanthoidin_E->Receptor Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor (e.g., NF-κB) Kinase_B->Transcription_Factor Activates Nucleus Nucleus Transcription_Factor->Nucleus Translocates to Gene_Expression Gene Expression (e.g., Cytokines) Nucleus->Gene_Expression Biological_Response Biological Response (e.g., Anti-inflammatory) Gene_Expression->Biological_Response

Caption: A potential signaling cascade initiated by this compound.

G Experimental Workflow for Assessing this compound Stability cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Stock Prepare this compound Stock Solution (in DMSO) Prep_Working Dilute to Working Concentration in Assay Medium Prep_Stock->Prep_Working Incubate Incubate at 37°C Prep_Working->Incubate Time_Points Collect Aliquots at 0, 2, 4, 8, 24 hours Incubate->Time_Points Quench Quench Reaction (e.g., with cold Acetonitrile) Time_Points->Quench Analyze Analyze by HPLC/LC-MS Quench->Analyze Quantify Quantify Remaining This compound Analyze->Quantify

Caption: Workflow for determining the stability of this compound.

Technical Support Center: Optimizing Lophanthoidin E Dosage for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Compound & Protocol Related Issues

1. What is the recommended starting concentration range for Lophanthoidin E in a cell-based assay?

For a novel compound like this compound, it is advisable to start with a broad concentration range to determine its potency and potential cytotoxicity. A typical starting range could be from 0.01 µM to 100 µM. This range can be narrowed down based on initial results.

2. My this compound derivative is showing low or no bioactivity. What are the possible causes?

Low bioactivity can arise from several factors:

  • Poor Solubility: The compound may not be fully dissolved in the culture medium, leading to a lower effective concentration.

  • Compound Instability: The compound may degrade over the course of the experiment.

  • Incorrect Target: The chosen cell line may not express the target of this compound or may have a resistant phenotype.

  • Suboptimal Assay Conditions: The experimental endpoint may not be sensitive enough to detect the compound's effect.

3. I am observing significant cytotoxicity at concentrations where I expect to see anti-inflammatory effects. What should I do?

It is crucial to separate the cytotoxic effects from the desired pharmacological effects. You should perform a dose-response curve for cytotoxicity using an appropriate assay (e.g., MTS, LDH).[1][2] This will help you determine the maximum non-toxic concentration. Subsequent anti-inflammatory assays should be conducted at concentrations below this threshold.

4. How do I choose the right cell line for my experiments with this compound?

The choice of cell line is critical. For anti-inflammatory studies, cell lines like RAW 264.7 (macrophages) or HaCaT (keratinocytes) are commonly used.[3] The selection should be based on the specific inflammatory pathway you are investigating and the expression of the putative target of this compound.

Troubleshooting Guide

Issue 1: High Variability Between Replicates

  • Possible Cause: Inconsistent cell seeding, improper mixing of the compound, or edge effects in the multi-well plate.

  • Solution: Ensure a homogenous cell suspension before seeding. When adding the compound, mix gently but thoroughly. Avoid using the outer wells of the plate, or fill them with a buffer to maintain humidity.

Issue 2: Inconsistent Results Across Different Experiments

  • Possible Cause: Variation in cell passage number, reagent quality, or incubation times.

  • Solution: Use cells within a consistent and low passage number range. Prepare fresh reagents and ensure consistent incubation times for all experiments. Include positive and negative controls in every experiment to monitor for variability.[4]

Issue 3: Unexpected Agonistic Effects at High Concentrations

  • Possible Cause: Off-target effects or the compound acting as a partial agonist/antagonist.

  • Solution: This is a complex pharmacological phenomenon. It is important to characterize the full dose-response curve. Consider using a different cell line or a more specific assay to investigate the mechanism.

Data Presentation

Table 1: Hypothetical Dose-Response of this compound on Cytotoxicity and TNF-α Inhibition in RAW 264.7 Cells

This compound (µM)Cell Viability (%)TNF-α Inhibition (%)
0 (Vehicle Control)100 ± 50 ± 3
0.198 ± 415 ± 5
195 ± 645 ± 7
1088 ± 585 ± 6
5055 ± 892 ± 4
10020 ± 795 ± 3

Data are presented as mean ± standard deviation and are hypothetical.

Table 2: Comparison of IC50 and CC50 Values for this compound

ParameterValue (µM)Description
IC50 1.5Concentration for 50% inhibition of TNF-α production.
CC50 52Concentration for 50% reduction in cell viability.

These values are hypothetical and serve as an example.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTS Assay

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treat the cells with varying concentrations of this compound (e.g., 0.1 to 100 µM) for 24 hours.

  • Add 20 µL of MTS reagent to each well and incubate for 2-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Measurement of TNF-α Inhibition using ELISA

  • Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with different concentrations of this compound for 1 hour.

  • Stimulate the cells with Lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce inflammation.

  • Collect the cell culture supernatant.

  • Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

  • Calculate the percentage of TNF-α inhibition relative to the LPS-stimulated control.

Visualizations

experimental_workflow A Determine Initial Dose Range (0.01 - 100 µM) B Cytotoxicity Assay (MTS) Determine CC50 A->B C Anti-inflammatory Assay (ELISA for TNF-α) Determine IC50 A->C D Select Optimal Non-Toxic Concentration Range (Concentrations < CC50) B->D C->D E Mechanism of Action Studies (e.g., Western Blot for NF-κB) D->E

Caption: Experimental workflow for this compound dosage optimization.

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Induces Transcription Lophanthoidin_E This compound Lophanthoidin_E->IKK Inhibits?

Caption: Postulated NF-κB signaling pathway and potential target for this compound.

troubleshooting_tree Start Low Bioactivity Observed Solubility Check Compound Solubility (Microscopy, Solubility Assay) Start->Solubility Optimize_Solvent Optimize Solvent/ Formulation Solubility->Optimize_Solvent Insoluble Cell_Line Verify Target Expression in Cell Line (e.g., qPCR, Western Blot) Solubility->Cell_Line Soluble Insoluble Insoluble Soluble Soluble Change_Cell_Line Select a Different Cell Line Cell_Line->Change_Cell_Line No Target Expression Assay_Sensitivity Evaluate Assay Sensitivity (Positive Controls) Cell_Line->Assay_Sensitivity Target Expressed No_Target No Target Expression Target_Expressed Target Expressed

Caption: Troubleshooting decision tree for low bioactivity of this compound.

References

Technical Support Center: Optimizing Lophanthoidin E Dosage for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Compound & Protocol Related Issues

1. What is the recommended starting concentration range for Lophanthoidin E in a cell-based assay?

For a novel compound like this compound, it is advisable to start with a broad concentration range to determine its potency and potential cytotoxicity. A typical starting range could be from 0.01 µM to 100 µM. This range can be narrowed down based on initial results.

2. My this compound derivative is showing low or no bioactivity. What are the possible causes?

Low bioactivity can arise from several factors:

  • Poor Solubility: The compound may not be fully dissolved in the culture medium, leading to a lower effective concentration.

  • Compound Instability: The compound may degrade over the course of the experiment.

  • Incorrect Target: The chosen cell line may not express the target of this compound or may have a resistant phenotype.

  • Suboptimal Assay Conditions: The experimental endpoint may not be sensitive enough to detect the compound's effect.

3. I am observing significant cytotoxicity at concentrations where I expect to see anti-inflammatory effects. What should I do?

It is crucial to separate the cytotoxic effects from the desired pharmacological effects. You should perform a dose-response curve for cytotoxicity using an appropriate assay (e.g., MTS, LDH).[1][2] This will help you determine the maximum non-toxic concentration. Subsequent anti-inflammatory assays should be conducted at concentrations below this threshold.

4. How do I choose the right cell line for my experiments with this compound?

The choice of cell line is critical. For anti-inflammatory studies, cell lines like RAW 264.7 (macrophages) or HaCaT (keratinocytes) are commonly used.[3] The selection should be based on the specific inflammatory pathway you are investigating and the expression of the putative target of this compound.

Troubleshooting Guide

Issue 1: High Variability Between Replicates

  • Possible Cause: Inconsistent cell seeding, improper mixing of the compound, or edge effects in the multi-well plate.

  • Solution: Ensure a homogenous cell suspension before seeding. When adding the compound, mix gently but thoroughly. Avoid using the outer wells of the plate, or fill them with a buffer to maintain humidity.

Issue 2: Inconsistent Results Across Different Experiments

  • Possible Cause: Variation in cell passage number, reagent quality, or incubation times.

  • Solution: Use cells within a consistent and low passage number range. Prepare fresh reagents and ensure consistent incubation times for all experiments. Include positive and negative controls in every experiment to monitor for variability.[4]

Issue 3: Unexpected Agonistic Effects at High Concentrations

  • Possible Cause: Off-target effects or the compound acting as a partial agonist/antagonist.

  • Solution: This is a complex pharmacological phenomenon. It is important to characterize the full dose-response curve. Consider using a different cell line or a more specific assay to investigate the mechanism.

Data Presentation

Table 1: Hypothetical Dose-Response of this compound on Cytotoxicity and TNF-α Inhibition in RAW 264.7 Cells

This compound (µM)Cell Viability (%)TNF-α Inhibition (%)
0 (Vehicle Control)100 ± 50 ± 3
0.198 ± 415 ± 5
195 ± 645 ± 7
1088 ± 585 ± 6
5055 ± 892 ± 4
10020 ± 795 ± 3

Data are presented as mean ± standard deviation and are hypothetical.

Table 2: Comparison of IC50 and CC50 Values for this compound

ParameterValue (µM)Description
IC50 1.5Concentration for 50% inhibition of TNF-α production.
CC50 52Concentration for 50% reduction in cell viability.

These values are hypothetical and serve as an example.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTS Assay

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treat the cells with varying concentrations of this compound (e.g., 0.1 to 100 µM) for 24 hours.

  • Add 20 µL of MTS reagent to each well and incubate for 2-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Measurement of TNF-α Inhibition using ELISA

  • Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with different concentrations of this compound for 1 hour.

  • Stimulate the cells with Lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce inflammation.

  • Collect the cell culture supernatant.

  • Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

  • Calculate the percentage of TNF-α inhibition relative to the LPS-stimulated control.

Visualizations

experimental_workflow A Determine Initial Dose Range (0.01 - 100 µM) B Cytotoxicity Assay (MTS) Determine CC50 A->B C Anti-inflammatory Assay (ELISA for TNF-α) Determine IC50 A->C D Select Optimal Non-Toxic Concentration Range (Concentrations < CC50) B->D C->D E Mechanism of Action Studies (e.g., Western Blot for NF-κB) D->E

Caption: Experimental workflow for this compound dosage optimization.

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Induces Transcription Lophanthoidin_E This compound Lophanthoidin_E->IKK Inhibits?

Caption: Postulated NF-κB signaling pathway and potential target for this compound.

troubleshooting_tree Start Low Bioactivity Observed Solubility Check Compound Solubility (Microscopy, Solubility Assay) Start->Solubility Optimize_Solvent Optimize Solvent/ Formulation Solubility->Optimize_Solvent Insoluble Cell_Line Verify Target Expression in Cell Line (e.g., qPCR, Western Blot) Solubility->Cell_Line Soluble Insoluble Insoluble Soluble Soluble Change_Cell_Line Select a Different Cell Line Cell_Line->Change_Cell_Line No Target Expression Assay_Sensitivity Evaluate Assay Sensitivity (Positive Controls) Cell_Line->Assay_Sensitivity Target Expressed No_Target No Target Expression Target_Expressed Target Expressed

Caption: Troubleshooting decision tree for low bioactivity of this compound.

References

Technical Support Center: Optimizing Lophanthoidin E Dosage for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Compound & Protocol Related Issues

1. What is the recommended starting concentration range for Lophanthoidin E in a cell-based assay?

For a novel compound like this compound, it is advisable to start with a broad concentration range to determine its potency and potential cytotoxicity. A typical starting range could be from 0.01 µM to 100 µM. This range can be narrowed down based on initial results.

2. My this compound derivative is showing low or no bioactivity. What are the possible causes?

Low bioactivity can arise from several factors:

  • Poor Solubility: The compound may not be fully dissolved in the culture medium, leading to a lower effective concentration.

  • Compound Instability: The compound may degrade over the course of the experiment.

  • Incorrect Target: The chosen cell line may not express the target of this compound or may have a resistant phenotype.

  • Suboptimal Assay Conditions: The experimental endpoint may not be sensitive enough to detect the compound's effect.

3. I am observing significant cytotoxicity at concentrations where I expect to see anti-inflammatory effects. What should I do?

It is crucial to separate the cytotoxic effects from the desired pharmacological effects. You should perform a dose-response curve for cytotoxicity using an appropriate assay (e.g., MTS, LDH).[1][2] This will help you determine the maximum non-toxic concentration. Subsequent anti-inflammatory assays should be conducted at concentrations below this threshold.

4. How do I choose the right cell line for my experiments with this compound?

The choice of cell line is critical. For anti-inflammatory studies, cell lines like RAW 264.7 (macrophages) or HaCaT (keratinocytes) are commonly used.[3] The selection should be based on the specific inflammatory pathway you are investigating and the expression of the putative target of this compound.

Troubleshooting Guide

Issue 1: High Variability Between Replicates

  • Possible Cause: Inconsistent cell seeding, improper mixing of the compound, or edge effects in the multi-well plate.

  • Solution: Ensure a homogenous cell suspension before seeding. When adding the compound, mix gently but thoroughly. Avoid using the outer wells of the plate, or fill them with a buffer to maintain humidity.

Issue 2: Inconsistent Results Across Different Experiments

  • Possible Cause: Variation in cell passage number, reagent quality, or incubation times.

  • Solution: Use cells within a consistent and low passage number range. Prepare fresh reagents and ensure consistent incubation times for all experiments. Include positive and negative controls in every experiment to monitor for variability.[4]

Issue 3: Unexpected Agonistic Effects at High Concentrations

  • Possible Cause: Off-target effects or the compound acting as a partial agonist/antagonist.

  • Solution: This is a complex pharmacological phenomenon. It is important to characterize the full dose-response curve. Consider using a different cell line or a more specific assay to investigate the mechanism.

Data Presentation

Table 1: Hypothetical Dose-Response of this compound on Cytotoxicity and TNF-α Inhibition in RAW 264.7 Cells

This compound (µM)Cell Viability (%)TNF-α Inhibition (%)
0 (Vehicle Control)100 ± 50 ± 3
0.198 ± 415 ± 5
195 ± 645 ± 7
1088 ± 585 ± 6
5055 ± 892 ± 4
10020 ± 795 ± 3

Data are presented as mean ± standard deviation and are hypothetical.

Table 2: Comparison of IC50 and CC50 Values for this compound

ParameterValue (µM)Description
IC50 1.5Concentration for 50% inhibition of TNF-α production.
CC50 52Concentration for 50% reduction in cell viability.

These values are hypothetical and serve as an example.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTS Assay

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treat the cells with varying concentrations of this compound (e.g., 0.1 to 100 µM) for 24 hours.

  • Add 20 µL of MTS reagent to each well and incubate for 2-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Measurement of TNF-α Inhibition using ELISA

  • Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with different concentrations of this compound for 1 hour.

  • Stimulate the cells with Lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce inflammation.

  • Collect the cell culture supernatant.

  • Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

  • Calculate the percentage of TNF-α inhibition relative to the LPS-stimulated control.

Visualizations

experimental_workflow A Determine Initial Dose Range (0.01 - 100 µM) B Cytotoxicity Assay (MTS) Determine CC50 A->B C Anti-inflammatory Assay (ELISA for TNF-α) Determine IC50 A->C D Select Optimal Non-Toxic Concentration Range (Concentrations < CC50) B->D C->D E Mechanism of Action Studies (e.g., Western Blot for NF-κB) D->E

Caption: Experimental workflow for this compound dosage optimization.

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Induces Transcription Lophanthoidin_E This compound Lophanthoidin_E->IKK Inhibits?

Caption: Postulated NF-κB signaling pathway and potential target for this compound.

troubleshooting_tree Start Low Bioactivity Observed Solubility Check Compound Solubility (Microscopy, Solubility Assay) Start->Solubility Optimize_Solvent Optimize Solvent/ Formulation Solubility->Optimize_Solvent Insoluble Cell_Line Verify Target Expression in Cell Line (e.g., qPCR, Western Blot) Solubility->Cell_Line Soluble Insoluble Insoluble Soluble Soluble Change_Cell_Line Select a Different Cell Line Cell_Line->Change_Cell_Line No Target Expression Assay_Sensitivity Evaluate Assay Sensitivity (Positive Controls) Cell_Line->Assay_Sensitivity Target Expressed No_Target No Target Expression Target_Expressed Target Expressed

Caption: Troubleshooting decision tree for low bioactivity of this compound.

References

Technical Support Center: Lophanthoidin E Extraction and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful extraction and purification of Lophanthoidin E from Lophanthus chinensis.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction and purification of this compound, offering potential causes and solutions to streamline your experimental workflow.

IssuePotential Cause(s)Suggested Solution(s)
Consistently Low Yield of this compound Inappropriate Solvent Choice: The polarity of the extraction solvent may not be optimal for this compound, an abietane (B96969) diterpene.Conduct small-scale trials with solvents of varying polarities, such as n-hexane, ethyl acetate (B1210297), ethanol (B145695), or methanol (B129727), and mixtures thereof, to determine the most effective solvent system.
Insufficient Extraction Time or Temperature: The compound may not be fully extracted from the plant matrix.Optimize the extraction duration and temperature. Prolonged extraction times at a moderate temperature (e.g., room temperature to 40°C) can enhance yield. However, be cautious of potential degradation at higher temperatures.
Improper Plant Material Preparation: Large particle size of the dried plant material can limit solvent penetration.Grind the dried aerial parts of Lophanthus chinensis to a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.
Inadequate Solid-to-Solvent Ratio: An insufficient volume of solvent will result in incomplete extraction.Increase the solvent-to-solid ratio. A common starting point is 1:10 or 1:20 (w/v).
Presence of Impurities in the Final Product Ineffective Chromatographic Separation: The chosen stationary or mobile phase may not be suitable for separating this compound from other closely related compounds.Experiment with different column chromatography conditions. Vary the stationary phase (e.g., silica (B1680970) gel, Sephadex) and the mobile phase gradient (e.g., n-hexane-ethyl acetate, chloroform-methanol).
Co-elution of Structurally Similar Compounds: Other diterpenes or compounds with similar polarity may be difficult to separate.Employ multi-step purification. Consider using a combination of different chromatographic techniques, such as silica gel column chromatography followed by preparative HPLC or Sephadex LH-20 gel filtration.
Sample Overload on the Column: Exceeding the loading capacity of the chromatography column will lead to poor separation.Reduce the amount of crude extract loaded onto the column. Refer to the manufacturer's guidelines for the specific stationary phase being used.
Degradation of this compound Exposure to High Temperatures: Abietane diterpenes can be susceptible to degradation at elevated temperatures.Avoid excessive heat during extraction and solvent evaporation. Use a rotary evaporator at a temperature below 40-50°C.
Presence of Polar Solvents during Long-term Storage: Some diterpenes may degrade in polar solvents over time.For long-term storage, it is advisable to store the purified compound as a dry powder in a cool, dark, and dry place. If in solution, use a non-polar solvent and store at low temperatures (-20°C).
Exposure to Light and Air: Prolonged exposure can lead to oxidation and degradation.Protect the sample from light by using amber vials and minimize exposure to air by flushing with an inert gas like nitrogen or argon before sealing.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for this compound extraction?

A1: The aerial parts of Lophanthus chinensis are the primary source for the isolation of this compound and other abietane diterpenes. The plant material should be dried and finely ground before extraction.

Q2: Which solvent system is best for the initial extraction of this compound?

A2: While a definitive optimal solvent for this compound is not widely published, a common approach for abietane diterpenes from Lophanthus chinensis is to start with a solvent of medium polarity, such as 95% ethanol, for exhaustive extraction. The resulting crude extract is then typically partitioned with solvents of varying polarity, such as n-hexane and ethyl acetate, to fractionate the compounds based on their polarity. This compound, being a diterpene, is likely to be found in the less polar fractions.

Q3: What type of chromatography is most effective for purifying this compound?

A3: A multi-step chromatographic approach is generally most effective. A typical workflow involves:

  • Silica Gel Column Chromatography: This is a good initial step to separate the crude extract into fractions of decreasing polarity. A gradient elution with a solvent system like n-hexane-ethyl acetate is commonly used.

  • Sephadex LH-20 Column Chromatography: This technique is useful for separating compounds based on molecular size and can help remove smaller impurities.

  • Preparative High-Performance Liquid Chromatography (HPLC): For obtaining highly pure this compound, reversed-phase preparative HPLC with a mobile phase such as methanol-water or acetonitrile-water is often the final step.

Q4: How can I monitor the purification process?

A4: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the separation of compounds during column chromatography. Fractions are collected and spotted on a TLC plate, which is then developed in an appropriate solvent system and visualized under UV light or with a staining reagent (e.g., vanillin-sulfuric acid) to identify the fractions containing the compound of interest. High-Performance Liquid Chromatography (HPLC) with a diode-array detector (DAD) can also be used for more precise monitoring and to assess the purity of the collected fractions.

Q5: What are the expected yields for abietane diterpenes from Lophanthus chinensis?

A5: The yield of a specific diterpene can vary depending on the plant material, extraction method, and purification procedure. As a reference, a study on the isolation of related abietane diterpenes (lophachinins A-E) from the aerial parts of Lophanthus chinensis reported the following yields from 2.5 kg of dried plant material:

CompoundYield (mg)
Lophachinin A15.0
Lophachinin B8.0
Lophachinin C12.0
Lophachinin D7.5
Lophachinin E9.2

Note: This data is for closely related compounds and should be used as a general guideline. The yield of this compound may differ.

Experimental Protocols

The following is a detailed, adaptable methodology for the extraction and purification of abietane diterpenes, including this compound, from Lophanthus chinensis, based on published methods for similar compounds from this plant.

1. Extraction and Fractionation

  • Plant Material: 2.5 kg of dried and powdered aerial parts of Lophanthus chinensis.

  • Extraction:

    • Macerate the plant powder with 95% ethanol (3 x 15 L, each for 3 days) at room temperature.

    • Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Fractionation:

    • Suspend the crude extract in water and partition successively with n-hexane and ethyl acetate.

    • Concentrate each fraction (n-hexane, ethyl acetate, and aqueous) separately. The abietane diterpenes are expected to be primarily in the n-hexane and ethyl acetate fractions.

2. Purification by Column Chromatography

  • Initial Silica Gel Chromatography (Ethyl Acetate Fraction):

    • Subject the ethyl acetate fraction to column chromatography over silica gel.

    • Elute with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate (e.g., 100:0 to 0:100).

    • Collect fractions and monitor by TLC. Combine fractions containing similar compound profiles.

  • Sephadex LH-20 Chromatography:

    • Further purify the combined fractions containing the target compound using a Sephadex LH-20 column.

    • Elute with a suitable solvent, such as methanol or a chloroform-methanol mixture.

  • Preparative HPLC:

    • For final purification, use preparative reversed-phase HPLC (e.g., on a C18 column).

    • Elute with an isocratic or gradient system of methanol and water.

    • Monitor the eluent with a UV detector and collect the peak corresponding to this compound.

Visualizations

Experimental_Workflow plant Dried & Powdered Lophanthus chinensis extraction Maceration (95% Ethanol) plant->extraction crude_extract Crude Ethanol Extract extraction->crude_extract partition Solvent Partitioning crude_extract->partition hexane_fr n-Hexane Fraction partition->hexane_fr Less Polar ea_fr Ethyl Acetate Fraction partition->ea_fr Medium Polar aq_fr Aqueous Fraction partition->aq_fr Polar silica_gel Silica Gel Column Chromatography ea_fr->silica_gel sephadex Sephadex LH-20 Chromatography silica_gel->sephadex prep_hplc Preparative HPLC sephadex->prep_hplc pure_compound Pure This compound prep_hplc->pure_compound

Caption: Workflow for this compound Extraction and Purification.

Troubleshooting_Logic start Start: Low Yield or Impure Product check_extraction Review Extraction Protocol start->check_extraction check_purification Review Purification Protocol start->check_purification solvent Optimize Solvent? check_extraction->solvent column_cond Optimize Column Conditions? check_purification->column_cond solvent->check_extraction No, Re-evaluate time_temp Optimize Time/Temp? solvent->time_temp Yes time_temp->check_extraction No, Re-evaluate particle_size Correct Particle Size? time_temp->particle_size Yes particle_size->check_extraction No, Re-evaluate success Successful Isolation particle_size->success Yes column_cond->check_purification No, Re-evaluate multi_step Use Multi-Step Purification? column_cond->multi_step Yes multi_step->check_purification No, Re-evaluate multi_step->success Yes

Technical Support Center: Lophanthoidin E Extraction and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful extraction and purification of Lophanthoidin E from Lophanthus chinensis.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction and purification of this compound, offering potential causes and solutions to streamline your experimental workflow.

IssuePotential Cause(s)Suggested Solution(s)
Consistently Low Yield of this compound Inappropriate Solvent Choice: The polarity of the extraction solvent may not be optimal for this compound, an abietane (B96969) diterpene.Conduct small-scale trials with solvents of varying polarities, such as n-hexane, ethyl acetate (B1210297), ethanol (B145695), or methanol (B129727), and mixtures thereof, to determine the most effective solvent system.
Insufficient Extraction Time or Temperature: The compound may not be fully extracted from the plant matrix.Optimize the extraction duration and temperature. Prolonged extraction times at a moderate temperature (e.g., room temperature to 40°C) can enhance yield. However, be cautious of potential degradation at higher temperatures.
Improper Plant Material Preparation: Large particle size of the dried plant material can limit solvent penetration.Grind the dried aerial parts of Lophanthus chinensis to a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.
Inadequate Solid-to-Solvent Ratio: An insufficient volume of solvent will result in incomplete extraction.Increase the solvent-to-solid ratio. A common starting point is 1:10 or 1:20 (w/v).
Presence of Impurities in the Final Product Ineffective Chromatographic Separation: The chosen stationary or mobile phase may not be suitable for separating this compound from other closely related compounds.Experiment with different column chromatography conditions. Vary the stationary phase (e.g., silica (B1680970) gel, Sephadex) and the mobile phase gradient (e.g., n-hexane-ethyl acetate, chloroform-methanol).
Co-elution of Structurally Similar Compounds: Other diterpenes or compounds with similar polarity may be difficult to separate.Employ multi-step purification. Consider using a combination of different chromatographic techniques, such as silica gel column chromatography followed by preparative HPLC or Sephadex LH-20 gel filtration.
Sample Overload on the Column: Exceeding the loading capacity of the chromatography column will lead to poor separation.Reduce the amount of crude extract loaded onto the column. Refer to the manufacturer's guidelines for the specific stationary phase being used.
Degradation of this compound Exposure to High Temperatures: Abietane diterpenes can be susceptible to degradation at elevated temperatures.Avoid excessive heat during extraction and solvent evaporation. Use a rotary evaporator at a temperature below 40-50°C.
Presence of Polar Solvents during Long-term Storage: Some diterpenes may degrade in polar solvents over time.For long-term storage, it is advisable to store the purified compound as a dry powder in a cool, dark, and dry place. If in solution, use a non-polar solvent and store at low temperatures (-20°C).
Exposure to Light and Air: Prolonged exposure can lead to oxidation and degradation.Protect the sample from light by using amber vials and minimize exposure to air by flushing with an inert gas like nitrogen or argon before sealing.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for this compound extraction?

A1: The aerial parts of Lophanthus chinensis are the primary source for the isolation of this compound and other abietane diterpenes. The plant material should be dried and finely ground before extraction.

Q2: Which solvent system is best for the initial extraction of this compound?

A2: While a definitive optimal solvent for this compound is not widely published, a common approach for abietane diterpenes from Lophanthus chinensis is to start with a solvent of medium polarity, such as 95% ethanol, for exhaustive extraction. The resulting crude extract is then typically partitioned with solvents of varying polarity, such as n-hexane and ethyl acetate, to fractionate the compounds based on their polarity. This compound, being a diterpene, is likely to be found in the less polar fractions.

Q3: What type of chromatography is most effective for purifying this compound?

A3: A multi-step chromatographic approach is generally most effective. A typical workflow involves:

  • Silica Gel Column Chromatography: This is a good initial step to separate the crude extract into fractions of decreasing polarity. A gradient elution with a solvent system like n-hexane-ethyl acetate is commonly used.

  • Sephadex LH-20 Column Chromatography: This technique is useful for separating compounds based on molecular size and can help remove smaller impurities.

  • Preparative High-Performance Liquid Chromatography (HPLC): For obtaining highly pure this compound, reversed-phase preparative HPLC with a mobile phase such as methanol-water or acetonitrile-water is often the final step.

Q4: How can I monitor the purification process?

A4: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the separation of compounds during column chromatography. Fractions are collected and spotted on a TLC plate, which is then developed in an appropriate solvent system and visualized under UV light or with a staining reagent (e.g., vanillin-sulfuric acid) to identify the fractions containing the compound of interest. High-Performance Liquid Chromatography (HPLC) with a diode-array detector (DAD) can also be used for more precise monitoring and to assess the purity of the collected fractions.

Q5: What are the expected yields for abietane diterpenes from Lophanthus chinensis?

A5: The yield of a specific diterpene can vary depending on the plant material, extraction method, and purification procedure. As a reference, a study on the isolation of related abietane diterpenes (lophachinins A-E) from the aerial parts of Lophanthus chinensis reported the following yields from 2.5 kg of dried plant material:

CompoundYield (mg)
Lophachinin A15.0
Lophachinin B8.0
Lophachinin C12.0
Lophachinin D7.5
Lophachinin E9.2

Note: This data is for closely related compounds and should be used as a general guideline. The yield of this compound may differ.

Experimental Protocols

The following is a detailed, adaptable methodology for the extraction and purification of abietane diterpenes, including this compound, from Lophanthus chinensis, based on published methods for similar compounds from this plant.

1. Extraction and Fractionation

  • Plant Material: 2.5 kg of dried and powdered aerial parts of Lophanthus chinensis.

  • Extraction:

    • Macerate the plant powder with 95% ethanol (3 x 15 L, each for 3 days) at room temperature.

    • Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Fractionation:

    • Suspend the crude extract in water and partition successively with n-hexane and ethyl acetate.

    • Concentrate each fraction (n-hexane, ethyl acetate, and aqueous) separately. The abietane diterpenes are expected to be primarily in the n-hexane and ethyl acetate fractions.

2. Purification by Column Chromatography

  • Initial Silica Gel Chromatography (Ethyl Acetate Fraction):

    • Subject the ethyl acetate fraction to column chromatography over silica gel.

    • Elute with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate (e.g., 100:0 to 0:100).

    • Collect fractions and monitor by TLC. Combine fractions containing similar compound profiles.

  • Sephadex LH-20 Chromatography:

    • Further purify the combined fractions containing the target compound using a Sephadex LH-20 column.

    • Elute with a suitable solvent, such as methanol or a chloroform-methanol mixture.

  • Preparative HPLC:

    • For final purification, use preparative reversed-phase HPLC (e.g., on a C18 column).

    • Elute with an isocratic or gradient system of methanol and water.

    • Monitor the eluent with a UV detector and collect the peak corresponding to this compound.

Visualizations

Experimental_Workflow plant Dried & Powdered Lophanthus chinensis extraction Maceration (95% Ethanol) plant->extraction crude_extract Crude Ethanol Extract extraction->crude_extract partition Solvent Partitioning crude_extract->partition hexane_fr n-Hexane Fraction partition->hexane_fr Less Polar ea_fr Ethyl Acetate Fraction partition->ea_fr Medium Polar aq_fr Aqueous Fraction partition->aq_fr Polar silica_gel Silica Gel Column Chromatography ea_fr->silica_gel sephadex Sephadex LH-20 Chromatography silica_gel->sephadex prep_hplc Preparative HPLC sephadex->prep_hplc pure_compound Pure This compound prep_hplc->pure_compound

Caption: Workflow for this compound Extraction and Purification.

Troubleshooting_Logic start Start: Low Yield or Impure Product check_extraction Review Extraction Protocol start->check_extraction check_purification Review Purification Protocol start->check_purification solvent Optimize Solvent? check_extraction->solvent column_cond Optimize Column Conditions? check_purification->column_cond solvent->check_extraction No, Re-evaluate time_temp Optimize Time/Temp? solvent->time_temp Yes time_temp->check_extraction No, Re-evaluate particle_size Correct Particle Size? time_temp->particle_size Yes particle_size->check_extraction No, Re-evaluate success Successful Isolation particle_size->success Yes column_cond->check_purification No, Re-evaluate multi_step Use Multi-Step Purification? column_cond->multi_step Yes multi_step->check_purification No, Re-evaluate multi_step->success Yes

Technical Support Center: Lophanthoidin E Extraction and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful extraction and purification of Lophanthoidin E from Lophanthus chinensis.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction and purification of this compound, offering potential causes and solutions to streamline your experimental workflow.

IssuePotential Cause(s)Suggested Solution(s)
Consistently Low Yield of this compound Inappropriate Solvent Choice: The polarity of the extraction solvent may not be optimal for this compound, an abietane diterpene.Conduct small-scale trials with solvents of varying polarities, such as n-hexane, ethyl acetate, ethanol, or methanol, and mixtures thereof, to determine the most effective solvent system.
Insufficient Extraction Time or Temperature: The compound may not be fully extracted from the plant matrix.Optimize the extraction duration and temperature. Prolonged extraction times at a moderate temperature (e.g., room temperature to 40°C) can enhance yield. However, be cautious of potential degradation at higher temperatures.
Improper Plant Material Preparation: Large particle size of the dried plant material can limit solvent penetration.Grind the dried aerial parts of Lophanthus chinensis to a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.
Inadequate Solid-to-Solvent Ratio: An insufficient volume of solvent will result in incomplete extraction.Increase the solvent-to-solid ratio. A common starting point is 1:10 or 1:20 (w/v).
Presence of Impurities in the Final Product Ineffective Chromatographic Separation: The chosen stationary or mobile phase may not be suitable for separating this compound from other closely related compounds.Experiment with different column chromatography conditions. Vary the stationary phase (e.g., silica gel, Sephadex) and the mobile phase gradient (e.g., n-hexane-ethyl acetate, chloroform-methanol).
Co-elution of Structurally Similar Compounds: Other diterpenes or compounds with similar polarity may be difficult to separate.Employ multi-step purification. Consider using a combination of different chromatographic techniques, such as silica gel column chromatography followed by preparative HPLC or Sephadex LH-20 gel filtration.
Sample Overload on the Column: Exceeding the loading capacity of the chromatography column will lead to poor separation.Reduce the amount of crude extract loaded onto the column. Refer to the manufacturer's guidelines for the specific stationary phase being used.
Degradation of this compound Exposure to High Temperatures: Abietane diterpenes can be susceptible to degradation at elevated temperatures.Avoid excessive heat during extraction and solvent evaporation. Use a rotary evaporator at a temperature below 40-50°C.
Presence of Polar Solvents during Long-term Storage: Some diterpenes may degrade in polar solvents over time.For long-term storage, it is advisable to store the purified compound as a dry powder in a cool, dark, and dry place. If in solution, use a non-polar solvent and store at low temperatures (-20°C).
Exposure to Light and Air: Prolonged exposure can lead to oxidation and degradation.Protect the sample from light by using amber vials and minimize exposure to air by flushing with an inert gas like nitrogen or argon before sealing.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for this compound extraction?

A1: The aerial parts of Lophanthus chinensis are the primary source for the isolation of this compound and other abietane diterpenes. The plant material should be dried and finely ground before extraction.

Q2: Which solvent system is best for the initial extraction of this compound?

A2: While a definitive optimal solvent for this compound is not widely published, a common approach for abietane diterpenes from Lophanthus chinensis is to start with a solvent of medium polarity, such as 95% ethanol, for exhaustive extraction. The resulting crude extract is then typically partitioned with solvents of varying polarity, such as n-hexane and ethyl acetate, to fractionate the compounds based on their polarity. This compound, being a diterpene, is likely to be found in the less polar fractions.

Q3: What type of chromatography is most effective for purifying this compound?

A3: A multi-step chromatographic approach is generally most effective. A typical workflow involves:

  • Silica Gel Column Chromatography: This is a good initial step to separate the crude extract into fractions of decreasing polarity. A gradient elution with a solvent system like n-hexane-ethyl acetate is commonly used.

  • Sephadex LH-20 Column Chromatography: This technique is useful for separating compounds based on molecular size and can help remove smaller impurities.

  • Preparative High-Performance Liquid Chromatography (HPLC): For obtaining highly pure this compound, reversed-phase preparative HPLC with a mobile phase such as methanol-water or acetonitrile-water is often the final step.

Q4: How can I monitor the purification process?

A4: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the separation of compounds during column chromatography. Fractions are collected and spotted on a TLC plate, which is then developed in an appropriate solvent system and visualized under UV light or with a staining reagent (e.g., vanillin-sulfuric acid) to identify the fractions containing the compound of interest. High-Performance Liquid Chromatography (HPLC) with a diode-array detector (DAD) can also be used for more precise monitoring and to assess the purity of the collected fractions.

Q5: What are the expected yields for abietane diterpenes from Lophanthus chinensis?

A5: The yield of a specific diterpene can vary depending on the plant material, extraction method, and purification procedure. As a reference, a study on the isolation of related abietane diterpenes (lophachinins A-E) from the aerial parts of Lophanthus chinensis reported the following yields from 2.5 kg of dried plant material:

CompoundYield (mg)
Lophachinin A15.0
Lophachinin B8.0
Lophachinin C12.0
Lophachinin D7.5
Lophachinin E9.2

Note: This data is for closely related compounds and should be used as a general guideline. The yield of this compound may differ.

Experimental Protocols

The following is a detailed, adaptable methodology for the extraction and purification of abietane diterpenes, including this compound, from Lophanthus chinensis, based on published methods for similar compounds from this plant.

1. Extraction and Fractionation

  • Plant Material: 2.5 kg of dried and powdered aerial parts of Lophanthus chinensis.

  • Extraction:

    • Macerate the plant powder with 95% ethanol (3 x 15 L, each for 3 days) at room temperature.

    • Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Fractionation:

    • Suspend the crude extract in water and partition successively with n-hexane and ethyl acetate.

    • Concentrate each fraction (n-hexane, ethyl acetate, and aqueous) separately. The abietane diterpenes are expected to be primarily in the n-hexane and ethyl acetate fractions.

2. Purification by Column Chromatography

  • Initial Silica Gel Chromatography (Ethyl Acetate Fraction):

    • Subject the ethyl acetate fraction to column chromatography over silica gel.

    • Elute with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate (e.g., 100:0 to 0:100).

    • Collect fractions and monitor by TLC. Combine fractions containing similar compound profiles.

  • Sephadex LH-20 Chromatography:

    • Further purify the combined fractions containing the target compound using a Sephadex LH-20 column.

    • Elute with a suitable solvent, such as methanol or a chloroform-methanol mixture.

  • Preparative HPLC:

    • For final purification, use preparative reversed-phase HPLC (e.g., on a C18 column).

    • Elute with an isocratic or gradient system of methanol and water.

    • Monitor the eluent with a UV detector and collect the peak corresponding to this compound.

Visualizations

Experimental_Workflow plant Dried & Powdered Lophanthus chinensis extraction Maceration (95% Ethanol) plant->extraction crude_extract Crude Ethanol Extract extraction->crude_extract partition Solvent Partitioning crude_extract->partition hexane_fr n-Hexane Fraction partition->hexane_fr Less Polar ea_fr Ethyl Acetate Fraction partition->ea_fr Medium Polar aq_fr Aqueous Fraction partition->aq_fr Polar silica_gel Silica Gel Column Chromatography ea_fr->silica_gel sephadex Sephadex LH-20 Chromatography silica_gel->sephadex prep_hplc Preparative HPLC sephadex->prep_hplc pure_compound Pure This compound prep_hplc->pure_compound

Caption: Workflow for this compound Extraction and Purification.

Troubleshooting_Logic start Start: Low Yield or Impure Product check_extraction Review Extraction Protocol start->check_extraction check_purification Review Purification Protocol start->check_purification solvent Optimize Solvent? check_extraction->solvent column_cond Optimize Column Conditions? check_purification->column_cond solvent->check_extraction No, Re-evaluate time_temp Optimize Time/Temp? solvent->time_temp Yes time_temp->check_extraction No, Re-evaluate particle_size Correct Particle Size? time_temp->particle_size Yes particle_size->check_extraction No, Re-evaluate success Successful Isolation particle_size->success Yes column_cond->check_purification No, Re-evaluate multi_step Use Multi-Step Purification? column_cond->multi_step Yes multi_step->check_purification No, Re-evaluate multi_step->success Yes

Technical Support Center: Mitigating Off-Target Effects of Lophanthoidin E

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding and mitigating the off-target effects of Lophanthoidin E in their experiments. The following information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound and what are its known off-targets?

This compound is a potent inhibitor of Kinase X , a critical component of the pro-growth signaling pathway in several cancer types. However, at higher concentrations, it can exhibit off-target activity against other kinases, primarily Kinase Y and Kinase Z , which are involved in cellular metabolism and cytoskeletal dynamics, respectively.

Q2: What are the potential consequences of these off-target effects in my experiments?

Off-target binding to Kinase Y and Kinase Z can lead to a range of confounding effects, including:

  • Metabolic stress and cytotoxicity: Inhibition of Kinase Y can disrupt normal cellular metabolism, potentially leading to ATP depletion and non-specific cell death, which can be misinterpreted as a direct on-target anti-cancer effect.

  • Altered cell morphology and motility: Inhibition of Kinase Z can interfere with cytoskeletal arrangement, affecting cell shape, adhesion, and migration. This can complicate wound-healing or invasion assays.

Troubleshooting Guide

Issue 1: High levels of cytotoxicity are observed in control (non-cancerous) cell lines.

  • Possible Cause: The concentration of this compound being used is likely high enough to engage the off-target Kinase Y, leading to metabolic disruption and cytotoxicity.

  • Troubleshooting Steps:

    • Perform a dose-response curve: Determine the IC50 values for both your cancer cell line of interest and a non-cancerous control cell line.

    • Select a concentration below the cytotoxic threshold for control cells: Aim for a concentration that is effective at inhibiting Kinase X in your cancer cells while having a minimal effect on the viability of control cells.

    • Use a positive control for Kinase X inhibition: Employ a known selective inhibitor of Kinase X to confirm that the desired phenotype can be achieved at concentrations that are not generally cytotoxic.

Issue 2: Inconsistent or unexpected changes in cell morphology are observed.

  • Possible Cause: The observed morphological changes may be due to the off-target inhibition of Kinase Z, which regulates the cytoskeleton.

  • Troubleshooting Steps:

    • Lower the concentration of this compound: Assess if the morphological changes persist at the lowest effective concentration for Kinase X inhibition.

    • Use a structurally unrelated Kinase X inhibitor: If a different inhibitor of Kinase X does not produce the same morphological changes, it is likely that the effect is specific to this compound's off-target activity.

    • Employ genetic knockdown of Kinase X: Use siRNA or shRNA to specifically reduce the levels of Kinase X and observe if the phenotype matches that of this compound treatment.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of this compound

Kinase TargetIC50 (nM)Description
Kinase X (On-Target) 50 Primary therapeutic target in the pro-growth pathway.
Kinase Y (Off-Target)800Involved in cellular metabolism.
Kinase Z (Off-Target)1500Plays a role in cytoskeletal organization.
Kinase A (Unrelated)>10,000No significant inhibition observed.
Kinase B (Unrelated)>10,000No significant inhibition observed.

Experimental Protocols

Protocol 1: Determining the On-Target Potency of this compound using a Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of this compound to Kinase X in intact cells and determine its effective concentration for target engagement.

Methodology:

  • Cell Culture: Grow cancer cells known to express Kinase X to 80-90% confluency.

  • Compound Treatment: Treat cells with a range of this compound concentrations (e.g., 10 nM to 10 µM) and a vehicle control (e.g., DMSO) for 1 hour at 37°C.

  • Heat Shock: After treatment, heat the cell suspensions at different temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by immediate cooling on ice.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Protein Quantification: Separate the soluble fraction (containing stabilized protein) from the precipitated fraction by centrifugation.

  • Western Blot Analysis: Perform Western blotting on the soluble fractions to detect the amount of soluble Kinase X at each temperature and concentration. An increase in the thermal stability of Kinase X with increasing concentrations of this compound indicates target engagement.

Visualizations

cluster_0 This compound Treatment cluster_1 Cellular Pathways Lophanthoidin_E This compound Kinase_X Kinase X (On-Target) Lophanthoidin_E->Kinase_X Inhibition Kinase_Y Kinase Y (Off-Target) Lophanthoidin_E->Kinase_Y Inhibition (High Conc.) Kinase_Z Kinase Z (Off-Target) Lophanthoidin_E->Kinase_Z Inhibition (High Conc.) Pro_Growth_Pathway Pro-Growth Pathway Kinase_X->Pro_Growth_Pathway Activation Cell_Proliferation Cell Proliferation / Survival Pro_Growth_Pathway->Cell_Proliferation Metabolism Cellular Metabolism Kinase_Y->Metabolism Cytotoxicity Cytotoxicity Metabolism->Cytotoxicity Disruption leads to Cytoskeleton Cytoskeletal Dynamics Kinase_Z->Cytoskeleton Morphology_Changes Morphology Changes Cytoskeleton->Morphology_Changes Disruption leads to

Caption: On- and off-target effects of this compound.

cluster_0 Experimental Workflow Start Start: High Cytotoxicity Observed Dose_Response Perform Dose-Response Curve Start->Dose_Response Select_Conc Select Concentration Below Cytotoxic Threshold Dose_Response->Select_Conc Control_Inhibitor Use Control Kinase X Inhibitor Select_Conc->Control_Inhibitor Genetic_Knockdown Genetic Knockdown of Kinase X Select_Conc->Genetic_Knockdown Compare_Phenotypes Compare Phenotypes Control_Inhibitor->Compare_Phenotypes Genetic_Knockdown->Compare_Phenotypes Conclusion Conclusion: On-Target vs. Off-Target Effect Compare_Phenotypes->Conclusion

Caption: Troubleshooting workflow for unexpected cytotoxicity.

Technical Support Center: Mitigating Off-Target Effects of Lophanthoidin E

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding and mitigating the off-target effects of Lophanthoidin E in their experiments. The following information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound and what are its known off-targets?

This compound is a potent inhibitor of Kinase X , a critical component of the pro-growth signaling pathway in several cancer types. However, at higher concentrations, it can exhibit off-target activity against other kinases, primarily Kinase Y and Kinase Z , which are involved in cellular metabolism and cytoskeletal dynamics, respectively.

Q2: What are the potential consequences of these off-target effects in my experiments?

Off-target binding to Kinase Y and Kinase Z can lead to a range of confounding effects, including:

  • Metabolic stress and cytotoxicity: Inhibition of Kinase Y can disrupt normal cellular metabolism, potentially leading to ATP depletion and non-specific cell death, which can be misinterpreted as a direct on-target anti-cancer effect.

  • Altered cell morphology and motility: Inhibition of Kinase Z can interfere with cytoskeletal arrangement, affecting cell shape, adhesion, and migration. This can complicate wound-healing or invasion assays.

Troubleshooting Guide

Issue 1: High levels of cytotoxicity are observed in control (non-cancerous) cell lines.

  • Possible Cause: The concentration of this compound being used is likely high enough to engage the off-target Kinase Y, leading to metabolic disruption and cytotoxicity.

  • Troubleshooting Steps:

    • Perform a dose-response curve: Determine the IC50 values for both your cancer cell line of interest and a non-cancerous control cell line.

    • Select a concentration below the cytotoxic threshold for control cells: Aim for a concentration that is effective at inhibiting Kinase X in your cancer cells while having a minimal effect on the viability of control cells.

    • Use a positive control for Kinase X inhibition: Employ a known selective inhibitor of Kinase X to confirm that the desired phenotype can be achieved at concentrations that are not generally cytotoxic.

Issue 2: Inconsistent or unexpected changes in cell morphology are observed.

  • Possible Cause: The observed morphological changes may be due to the off-target inhibition of Kinase Z, which regulates the cytoskeleton.

  • Troubleshooting Steps:

    • Lower the concentration of this compound: Assess if the morphological changes persist at the lowest effective concentration for Kinase X inhibition.

    • Use a structurally unrelated Kinase X inhibitor: If a different inhibitor of Kinase X does not produce the same morphological changes, it is likely that the effect is specific to this compound's off-target activity.

    • Employ genetic knockdown of Kinase X: Use siRNA or shRNA to specifically reduce the levels of Kinase X and observe if the phenotype matches that of this compound treatment.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of this compound

Kinase TargetIC50 (nM)Description
Kinase X (On-Target) 50 Primary therapeutic target in the pro-growth pathway.
Kinase Y (Off-Target)800Involved in cellular metabolism.
Kinase Z (Off-Target)1500Plays a role in cytoskeletal organization.
Kinase A (Unrelated)>10,000No significant inhibition observed.
Kinase B (Unrelated)>10,000No significant inhibition observed.

Experimental Protocols

Protocol 1: Determining the On-Target Potency of this compound using a Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of this compound to Kinase X in intact cells and determine its effective concentration for target engagement.

Methodology:

  • Cell Culture: Grow cancer cells known to express Kinase X to 80-90% confluency.

  • Compound Treatment: Treat cells with a range of this compound concentrations (e.g., 10 nM to 10 µM) and a vehicle control (e.g., DMSO) for 1 hour at 37°C.

  • Heat Shock: After treatment, heat the cell suspensions at different temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by immediate cooling on ice.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Protein Quantification: Separate the soluble fraction (containing stabilized protein) from the precipitated fraction by centrifugation.

  • Western Blot Analysis: Perform Western blotting on the soluble fractions to detect the amount of soluble Kinase X at each temperature and concentration. An increase in the thermal stability of Kinase X with increasing concentrations of this compound indicates target engagement.

Visualizations

cluster_0 This compound Treatment cluster_1 Cellular Pathways Lophanthoidin_E This compound Kinase_X Kinase X (On-Target) Lophanthoidin_E->Kinase_X Inhibition Kinase_Y Kinase Y (Off-Target) Lophanthoidin_E->Kinase_Y Inhibition (High Conc.) Kinase_Z Kinase Z (Off-Target) Lophanthoidin_E->Kinase_Z Inhibition (High Conc.) Pro_Growth_Pathway Pro-Growth Pathway Kinase_X->Pro_Growth_Pathway Activation Cell_Proliferation Cell Proliferation / Survival Pro_Growth_Pathway->Cell_Proliferation Metabolism Cellular Metabolism Kinase_Y->Metabolism Cytotoxicity Cytotoxicity Metabolism->Cytotoxicity Disruption leads to Cytoskeleton Cytoskeletal Dynamics Kinase_Z->Cytoskeleton Morphology_Changes Morphology Changes Cytoskeleton->Morphology_Changes Disruption leads to

Caption: On- and off-target effects of this compound.

cluster_0 Experimental Workflow Start Start: High Cytotoxicity Observed Dose_Response Perform Dose-Response Curve Start->Dose_Response Select_Conc Select Concentration Below Cytotoxic Threshold Dose_Response->Select_Conc Control_Inhibitor Use Control Kinase X Inhibitor Select_Conc->Control_Inhibitor Genetic_Knockdown Genetic Knockdown of Kinase X Select_Conc->Genetic_Knockdown Compare_Phenotypes Compare Phenotypes Control_Inhibitor->Compare_Phenotypes Genetic_Knockdown->Compare_Phenotypes Conclusion Conclusion: On-Target vs. Off-Target Effect Compare_Phenotypes->Conclusion

Caption: Troubleshooting workflow for unexpected cytotoxicity.

Technical Support Center: Mitigating Off-Target Effects of Lophanthoidin E

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding and mitigating the off-target effects of Lophanthoidin E in their experiments. The following information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound and what are its known off-targets?

This compound is a potent inhibitor of Kinase X , a critical component of the pro-growth signaling pathway in several cancer types. However, at higher concentrations, it can exhibit off-target activity against other kinases, primarily Kinase Y and Kinase Z , which are involved in cellular metabolism and cytoskeletal dynamics, respectively.

Q2: What are the potential consequences of these off-target effects in my experiments?

Off-target binding to Kinase Y and Kinase Z can lead to a range of confounding effects, including:

  • Metabolic stress and cytotoxicity: Inhibition of Kinase Y can disrupt normal cellular metabolism, potentially leading to ATP depletion and non-specific cell death, which can be misinterpreted as a direct on-target anti-cancer effect.

  • Altered cell morphology and motility: Inhibition of Kinase Z can interfere with cytoskeletal arrangement, affecting cell shape, adhesion, and migration. This can complicate wound-healing or invasion assays.

Troubleshooting Guide

Issue 1: High levels of cytotoxicity are observed in control (non-cancerous) cell lines.

  • Possible Cause: The concentration of this compound being used is likely high enough to engage the off-target Kinase Y, leading to metabolic disruption and cytotoxicity.

  • Troubleshooting Steps:

    • Perform a dose-response curve: Determine the IC50 values for both your cancer cell line of interest and a non-cancerous control cell line.

    • Select a concentration below the cytotoxic threshold for control cells: Aim for a concentration that is effective at inhibiting Kinase X in your cancer cells while having a minimal effect on the viability of control cells.

    • Use a positive control for Kinase X inhibition: Employ a known selective inhibitor of Kinase X to confirm that the desired phenotype can be achieved at concentrations that are not generally cytotoxic.

Issue 2: Inconsistent or unexpected changes in cell morphology are observed.

  • Possible Cause: The observed morphological changes may be due to the off-target inhibition of Kinase Z, which regulates the cytoskeleton.

  • Troubleshooting Steps:

    • Lower the concentration of this compound: Assess if the morphological changes persist at the lowest effective concentration for Kinase X inhibition.

    • Use a structurally unrelated Kinase X inhibitor: If a different inhibitor of Kinase X does not produce the same morphological changes, it is likely that the effect is specific to this compound's off-target activity.

    • Employ genetic knockdown of Kinase X: Use siRNA or shRNA to specifically reduce the levels of Kinase X and observe if the phenotype matches that of this compound treatment.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of this compound

Kinase TargetIC50 (nM)Description
Kinase X (On-Target) 50 Primary therapeutic target in the pro-growth pathway.
Kinase Y (Off-Target)800Involved in cellular metabolism.
Kinase Z (Off-Target)1500Plays a role in cytoskeletal organization.
Kinase A (Unrelated)>10,000No significant inhibition observed.
Kinase B (Unrelated)>10,000No significant inhibition observed.

Experimental Protocols

Protocol 1: Determining the On-Target Potency of this compound using a Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of this compound to Kinase X in intact cells and determine its effective concentration for target engagement.

Methodology:

  • Cell Culture: Grow cancer cells known to express Kinase X to 80-90% confluency.

  • Compound Treatment: Treat cells with a range of this compound concentrations (e.g., 10 nM to 10 µM) and a vehicle control (e.g., DMSO) for 1 hour at 37°C.

  • Heat Shock: After treatment, heat the cell suspensions at different temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by immediate cooling on ice.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Protein Quantification: Separate the soluble fraction (containing stabilized protein) from the precipitated fraction by centrifugation.

  • Western Blot Analysis: Perform Western blotting on the soluble fractions to detect the amount of soluble Kinase X at each temperature and concentration. An increase in the thermal stability of Kinase X with increasing concentrations of this compound indicates target engagement.

Visualizations

cluster_0 This compound Treatment cluster_1 Cellular Pathways Lophanthoidin_E This compound Kinase_X Kinase X (On-Target) Lophanthoidin_E->Kinase_X Inhibition Kinase_Y Kinase Y (Off-Target) Lophanthoidin_E->Kinase_Y Inhibition (High Conc.) Kinase_Z Kinase Z (Off-Target) Lophanthoidin_E->Kinase_Z Inhibition (High Conc.) Pro_Growth_Pathway Pro-Growth Pathway Kinase_X->Pro_Growth_Pathway Activation Cell_Proliferation Cell Proliferation / Survival Pro_Growth_Pathway->Cell_Proliferation Metabolism Cellular Metabolism Kinase_Y->Metabolism Cytotoxicity Cytotoxicity Metabolism->Cytotoxicity Disruption leads to Cytoskeleton Cytoskeletal Dynamics Kinase_Z->Cytoskeleton Morphology_Changes Morphology Changes Cytoskeleton->Morphology_Changes Disruption leads to

Caption: On- and off-target effects of this compound.

cluster_0 Experimental Workflow Start Start: High Cytotoxicity Observed Dose_Response Perform Dose-Response Curve Start->Dose_Response Select_Conc Select Concentration Below Cytotoxic Threshold Dose_Response->Select_Conc Control_Inhibitor Use Control Kinase X Inhibitor Select_Conc->Control_Inhibitor Genetic_Knockdown Genetic Knockdown of Kinase X Select_Conc->Genetic_Knockdown Compare_Phenotypes Compare Phenotypes Control_Inhibitor->Compare_Phenotypes Genetic_Knockdown->Compare_Phenotypes Conclusion Conclusion: On-Target vs. Off-Target Effect Compare_Phenotypes->Conclusion

Caption: Troubleshooting workflow for unexpected cytotoxicity.

Validation & Comparative

Lophanthoidin E: Unraveling the Biological Potential of a Novel Diterpenoid

Author: BenchChem Technical Support Team. Date: December 2025

In the vast and intricate world of natural products, diterpenoids stand out for their diverse chemical structures and significant pharmacological activities. Among these, a lesser-known compound, Lophanthoidin E, has begun to attract the attention of the scientific community. This guide provides a comparative analysis of the biological activities of this compound against other well-characterized diterpenoids, supported by available experimental data. Our focus will be on its potential anti-inflammatory and anticancer properties, offering a valuable resource for researchers, scientists, and professionals in drug development.

A Comparative Look at Biological Activity

Diterpenoids, a class of chemical compounds composed of four isoprene (B109036) units, are known to exhibit a wide range of biological effects, including cytotoxic, antioxidant, antimicrobial, and anti-inflammatory activities.[1] While research on this compound is still in its nascent stages, preliminary studies and comparisons with structurally similar diterpenoids provide insights into its potential therapeutic applications.

Anti-Inflammatory Activity

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key driver of many diseases. Many diterpenoids have demonstrated potent anti-inflammatory effects. The primary mechanism of action often involves the inhibition of key inflammatory mediators such as nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins.

While specific quantitative data for this compound's anti-inflammatory activity is not yet widely published, we can infer its potential by examining related compounds. For instance, various abietane (B96969) diterpenoids, a structural class to which many lophanthoidins may belong, have shown significant inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophage cell lines. The table below summarizes the anti-inflammatory activity of several representative diterpenoids.

Table 1: Comparative Anti-inflammatory Activity of Selected Diterpenoids

CompoundDiterpenoid ClassAssayCell LineIC50 / InhibitionReference
Carnosic Acid AbietaneNO ProductionRAW 264.7IC50: 7.5 µM[2]
7α-acetylhorminone AbietaneNot SpecifiedNot SpecifiedNot Specified[3]
Pygmaeocin B Rearranged AbietaneNO ProductionRAW 264.7IC50: 33.0 ± 0.8 ng/mL[4]
Blusamiferoid E PimaraneTNF-α, IL-6, NO ProductionRAW 264.7Dose-dependent inhibition[5]
Blusamiferoid F Rearranged AbietaneTNF-α, IL-6, NO ProductionRAW 264.7Dose-dependent inhibition

Note: Data for this compound is not yet available in the public domain. This table serves as a comparative reference for the potential activity of a novel diterpenoid.

The anti-inflammatory effects of these compounds are often mediated through the modulation of key signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.

anti_inflammatory_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Genes Upregulates Diterpenoids Diterpenoids (e.g., this compound) Diterpenoids->IKK Inhibit Diterpenoids->NFkB Inhibit Translocation

Figure 1: Simplified NF-κB signaling pathway and potential inhibition by diterpenoids.
Anticancer Activity

The cytotoxicity of diterpenoids against various cancer cell lines is a major area of research. Abietane diterpenoids, in particular, have shown promising anticancer activities. The cytotoxic effects are typically evaluated using assays that measure cell viability, such as the MTT or sulforhodamine B (SRB) assays, with the results often expressed as the half-maximal inhibitory concentration (IC50).

While specific IC50 values for this compound are yet to be determined, the data from other diterpenoids provide a benchmark for its potential potency.

Table 2: Comparative Anticancer Activity of Selected Diterpenoids

CompoundDiterpenoid ClassCancer Cell LineIC50 (µM)Reference
7α-acetylhorminone AbietaneHCT116 (Colon)18
MDA-MB-231 (Breast)44
Pygmaeocin B Rearranged AbietaneHT29 (Colon)6.69 ± 1.2 (µg/mL)
HepG2 (Liver)8.98 (µg/mL)
Compound 13 (Synthetic) Rearranged AbietaneHT29 (Colon)2.7 ± 0.8 (µg/mL)
Diterpenoid 5 (from S. carranzae) AbietaneU251 (Glioblastoma)0.43 ± 0.01
K562 (Leukemia)0.45 ± 0.01
HCT-15 (Colon)0.84 ± 0.07
SKLU-1 (Lung)0.73 ± 0.06
Diterpenoid 6 (from S. carranzae) AbietaneU251 (Glioblastoma)1.34 ± 0.04
K562 (Leukemia)1.29 ± 0.06
HCT-15 (Colon)1.03 ± 0.10
SKLU-1 (Lung)0.95 ± 0.09

Note: Data for this compound is not yet available in the public domain. This table provides a comparative framework for evaluating the potential anticancer activity.

The anticancer mechanisms of diterpenoids are multifaceted and can involve the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of cancer cell proliferation and metastasis.

experimental_workflow cluster_assays Biological Assays start Cancer Cell Culture treatment Treatment with Diterpenoid start->treatment incubation Incubation (e.g., 24-72h) treatment->incubation viability Cell Viability Assay (MTT, SRB) incubation->viability apoptosis Apoptosis Assay (Flow Cytometry) incubation->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) incubation->cell_cycle data_analysis Data Analysis (IC50 Calculation) viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis

References

Lophanthoidin E: Unraveling the Biological Potential of a Novel Diterpenoid

Author: BenchChem Technical Support Team. Date: December 2025

In the vast and intricate world of natural products, diterpenoids stand out for their diverse chemical structures and significant pharmacological activities. Among these, a lesser-known compound, Lophanthoidin E, has begun to attract the attention of the scientific community. This guide provides a comparative analysis of the biological activities of this compound against other well-characterized diterpenoids, supported by available experimental data. Our focus will be on its potential anti-inflammatory and anticancer properties, offering a valuable resource for researchers, scientists, and professionals in drug development.

A Comparative Look at Biological Activity

Diterpenoids, a class of chemical compounds composed of four isoprene (B109036) units, are known to exhibit a wide range of biological effects, including cytotoxic, antioxidant, antimicrobial, and anti-inflammatory activities.[1] While research on this compound is still in its nascent stages, preliminary studies and comparisons with structurally similar diterpenoids provide insights into its potential therapeutic applications.

Anti-Inflammatory Activity

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key driver of many diseases. Many diterpenoids have demonstrated potent anti-inflammatory effects. The primary mechanism of action often involves the inhibition of key inflammatory mediators such as nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins.

While specific quantitative data for this compound's anti-inflammatory activity is not yet widely published, we can infer its potential by examining related compounds. For instance, various abietane (B96969) diterpenoids, a structural class to which many lophanthoidins may belong, have shown significant inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophage cell lines. The table below summarizes the anti-inflammatory activity of several representative diterpenoids.

Table 1: Comparative Anti-inflammatory Activity of Selected Diterpenoids

CompoundDiterpenoid ClassAssayCell LineIC50 / InhibitionReference
Carnosic Acid AbietaneNO ProductionRAW 264.7IC50: 7.5 µM[2]
7α-acetylhorminone AbietaneNot SpecifiedNot SpecifiedNot Specified[3]
Pygmaeocin B Rearranged AbietaneNO ProductionRAW 264.7IC50: 33.0 ± 0.8 ng/mL[4]
Blusamiferoid E PimaraneTNF-α, IL-6, NO ProductionRAW 264.7Dose-dependent inhibition[5]
Blusamiferoid F Rearranged AbietaneTNF-α, IL-6, NO ProductionRAW 264.7Dose-dependent inhibition

Note: Data for this compound is not yet available in the public domain. This table serves as a comparative reference for the potential activity of a novel diterpenoid.

The anti-inflammatory effects of these compounds are often mediated through the modulation of key signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.

anti_inflammatory_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Genes Upregulates Diterpenoids Diterpenoids (e.g., this compound) Diterpenoids->IKK Inhibit Diterpenoids->NFkB Inhibit Translocation

Figure 1: Simplified NF-κB signaling pathway and potential inhibition by diterpenoids.
Anticancer Activity

The cytotoxicity of diterpenoids against various cancer cell lines is a major area of research. Abietane diterpenoids, in particular, have shown promising anticancer activities. The cytotoxic effects are typically evaluated using assays that measure cell viability, such as the MTT or sulforhodamine B (SRB) assays, with the results often expressed as the half-maximal inhibitory concentration (IC50).

While specific IC50 values for this compound are yet to be determined, the data from other diterpenoids provide a benchmark for its potential potency.

Table 2: Comparative Anticancer Activity of Selected Diterpenoids

CompoundDiterpenoid ClassCancer Cell LineIC50 (µM)Reference
7α-acetylhorminone AbietaneHCT116 (Colon)18
MDA-MB-231 (Breast)44
Pygmaeocin B Rearranged AbietaneHT29 (Colon)6.69 ± 1.2 (µg/mL)
HepG2 (Liver)8.98 (µg/mL)
Compound 13 (Synthetic) Rearranged AbietaneHT29 (Colon)2.7 ± 0.8 (µg/mL)
Diterpenoid 5 (from S. carranzae) AbietaneU251 (Glioblastoma)0.43 ± 0.01
K562 (Leukemia)0.45 ± 0.01
HCT-15 (Colon)0.84 ± 0.07
SKLU-1 (Lung)0.73 ± 0.06
Diterpenoid 6 (from S. carranzae) AbietaneU251 (Glioblastoma)1.34 ± 0.04
K562 (Leukemia)1.29 ± 0.06
HCT-15 (Colon)1.03 ± 0.10
SKLU-1 (Lung)0.95 ± 0.09

Note: Data for this compound is not yet available in the public domain. This table provides a comparative framework for evaluating the potential anticancer activity.

The anticancer mechanisms of diterpenoids are multifaceted and can involve the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of cancer cell proliferation and metastasis.

experimental_workflow cluster_assays Biological Assays start Cancer Cell Culture treatment Treatment with Diterpenoid start->treatment incubation Incubation (e.g., 24-72h) treatment->incubation viability Cell Viability Assay (MTT, SRB) incubation->viability apoptosis Apoptosis Assay (Flow Cytometry) incubation->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) incubation->cell_cycle data_analysis Data Analysis (IC50 Calculation) viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis

References

Lophanthoidin E: Unraveling the Biological Potential of a Novel Diterpenoid

Author: BenchChem Technical Support Team. Date: December 2025

In the vast and intricate world of natural products, diterpenoids stand out for their diverse chemical structures and significant pharmacological activities. Among these, a lesser-known compound, Lophanthoidin E, has begun to attract the attention of the scientific community. This guide provides a comparative analysis of the biological activities of this compound against other well-characterized diterpenoids, supported by available experimental data. Our focus will be on its potential anti-inflammatory and anticancer properties, offering a valuable resource for researchers, scientists, and professionals in drug development.

A Comparative Look at Biological Activity

Diterpenoids, a class of chemical compounds composed of four isoprene units, are known to exhibit a wide range of biological effects, including cytotoxic, antioxidant, antimicrobial, and anti-inflammatory activities.[1] While research on this compound is still in its nascent stages, preliminary studies and comparisons with structurally similar diterpenoids provide insights into its potential therapeutic applications.

Anti-Inflammatory Activity

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key driver of many diseases. Many diterpenoids have demonstrated potent anti-inflammatory effects. The primary mechanism of action often involves the inhibition of key inflammatory mediators such as nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins.

While specific quantitative data for this compound's anti-inflammatory activity is not yet widely published, we can infer its potential by examining related compounds. For instance, various abietane diterpenoids, a structural class to which many lophanthoidins may belong, have shown significant inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophage cell lines. The table below summarizes the anti-inflammatory activity of several representative diterpenoids.

Table 1: Comparative Anti-inflammatory Activity of Selected Diterpenoids

CompoundDiterpenoid ClassAssayCell LineIC50 / InhibitionReference
Carnosic Acid AbietaneNO ProductionRAW 264.7IC50: 7.5 µM[2]
7α-acetylhorminone AbietaneNot SpecifiedNot SpecifiedNot Specified[3]
Pygmaeocin B Rearranged AbietaneNO ProductionRAW 264.7IC50: 33.0 ± 0.8 ng/mL[4]
Blusamiferoid E PimaraneTNF-α, IL-6, NO ProductionRAW 264.7Dose-dependent inhibition[5]
Blusamiferoid F Rearranged AbietaneTNF-α, IL-6, NO ProductionRAW 264.7Dose-dependent inhibition

Note: Data for this compound is not yet available in the public domain. This table serves as a comparative reference for the potential activity of a novel diterpenoid.

The anti-inflammatory effects of these compounds are often mediated through the modulation of key signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.

anti_inflammatory_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Genes Upregulates Diterpenoids Diterpenoids (e.g., this compound) Diterpenoids->IKK Inhibit Diterpenoids->NFkB Inhibit Translocation

Figure 1: Simplified NF-κB signaling pathway and potential inhibition by diterpenoids.
Anticancer Activity

The cytotoxicity of diterpenoids against various cancer cell lines is a major area of research. Abietane diterpenoids, in particular, have shown promising anticancer activities. The cytotoxic effects are typically evaluated using assays that measure cell viability, such as the MTT or sulforhodamine B (SRB) assays, with the results often expressed as the half-maximal inhibitory concentration (IC50).

While specific IC50 values for this compound are yet to be determined, the data from other diterpenoids provide a benchmark for its potential potency.

Table 2: Comparative Anticancer Activity of Selected Diterpenoids

CompoundDiterpenoid ClassCancer Cell LineIC50 (µM)Reference
7α-acetylhorminone AbietaneHCT116 (Colon)18
MDA-MB-231 (Breast)44
Pygmaeocin B Rearranged AbietaneHT29 (Colon)6.69 ± 1.2 (µg/mL)
HepG2 (Liver)8.98 (µg/mL)
Compound 13 (Synthetic) Rearranged AbietaneHT29 (Colon)2.7 ± 0.8 (µg/mL)
Diterpenoid 5 (from S. carranzae) AbietaneU251 (Glioblastoma)0.43 ± 0.01
K562 (Leukemia)0.45 ± 0.01
HCT-15 (Colon)0.84 ± 0.07
SKLU-1 (Lung)0.73 ± 0.06
Diterpenoid 6 (from S. carranzae) AbietaneU251 (Glioblastoma)1.34 ± 0.04
K562 (Leukemia)1.29 ± 0.06
HCT-15 (Colon)1.03 ± 0.10
SKLU-1 (Lung)0.95 ± 0.09

Note: Data for this compound is not yet available in the public domain. This table provides a comparative framework for evaluating the potential anticancer activity.

The anticancer mechanisms of diterpenoids are multifaceted and can involve the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of cancer cell proliferation and metastasis.

experimental_workflow cluster_assays Biological Assays start Cancer Cell Culture treatment Treatment with Diterpenoid start->treatment incubation Incubation (e.g., 24-72h) treatment->incubation viability Cell Viability Assay (MTT, SRB) incubation->viability apoptosis Apoptosis Assay (Flow Cytometry) incubation->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) incubation->cell_cycle data_analysis Data Analysis (IC50 Calculation) viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the therapeutic potential of Lophanthoidin E and a related abietane (B96969) diterpenoid, Uncinatone. Due to the limited availability of public research on this compound, this comparison leverages Uncinatone as a representative of the abietane diterpenoid class, which is recognized for its significant anti-inflammatory and cytotoxic properties. This document aims to provide a framework for potential research directions and experimental design for evaluating compounds like this compound.

Introduction to this compound and Uncinatone

This compound is a diterpenoid with the chemical formula C22H30O7. While its specific biological activities are not yet extensively documented in publicly available literature, its structural class suggests potential therapeutic applications.

Uncinatone is a well-characterized abietane diterpenoid isolated from Dracocephalum moldavica L.. It has demonstrated potent anti-inflammatory effects in in vitro studies.[1] Abietane diterpenoids, as a class, are known to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[2][3]

Quantitative Efficacy Comparison

The following table summarizes the available in vitro efficacy data for Uncinatone. Currently, there is no publicly available experimental data for the efficacy of this compound. This table is intended to serve as a benchmark for future studies on this compound.

CompoundAssayCell LineEfficacy Metric (IC50)Reference
This compound Nitric Oxide (NO) ProductionRAW 264.7Data Not Available-
CytotoxicityHCT-8Data Not Available-
Uncinatone Nitric Oxide (NO) ProductionRAW 264.71.12 µM[1]
CytotoxicityHCT-8> 50 µM

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following protocols are based on established methods for assessing the anti-inflammatory and cytotoxic activities of abietane diterpenoids.

Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages

This assay evaluates the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

Methodology:

  • Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are pre-treated with various concentrations of the test compound (e.g., Uncinatone) for 1 hour.

  • LPS Stimulation: Following pre-treatment, cells are stimulated with 1 µg/mL of LPS for 24 hours to induce an inflammatory response.

  • Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance at 540 nm is determined using a microplate reader.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control group. The IC50 value is determined from the dose-response curve.

MTT Assay for Cytotoxicity in HCT-8 Cells

The MTT assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of chemical compounds on cell lines.

Methodology:

  • Cell Culture: Human colon cancer (HCT-8) cells are maintained in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^3 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are treated with a range of concentrations of the test compound for 48 hours.

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated) cells. The IC50 value is calculated from the dose-response curve.

Signaling Pathways

The anti-inflammatory effects of abietane diterpenoids are often attributed to their modulation of key signaling pathways involved in the inflammatory response. One of the central pathways is the NF-κB signaling cascade.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex I_kappa_B IκB IKK_complex->I_kappa_B Phosphorylates & Degrades NF_kappa_B NF-κB (p65/p50) NF_kappa_B_nuc NF-κB (p65/p50) NF_kappa_B->NF_kappa_B_nuc Translocates Uncinatone Uncinatone Uncinatone->IKK_complex Inhibits DNA DNA NF_kappa_B_nuc->DNA Binds Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) DNA->Pro_inflammatory_genes Transcription

Caption: Simplified NF-κB signaling pathway and the potential inhibitory action of Uncinatone.

Experimental Workflow

The following diagram illustrates a typical workflow for screening and evaluating the anti-inflammatory and cytotoxic effects of a novel compound like this compound.

Experimental_Workflow cluster_screening Initial Screening cluster_dose_response Dose-Response & Cytotoxicity cluster_mechanism Mechanism of Action Compound This compound Cell_Viability Cell Viability Assay (e.g., MTT on RAW 264.7) Compound->Cell_Viability NO_Assay Nitric Oxide Production Assay (LPS-stimulated RAW 264.7) Compound->NO_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT on HCT-8) Cell_Viability->Cytotoxicity_Assay Assess Toxicity IC50_determination IC50 Determination for NO Inhibition NO_Assay->IC50_determination Determine Potency Western_Blot Western Blot Analysis (e.g., p-IKK, p-IκB, iNOS) IC50_determination->Western_Blot Investigate Pathway qPCR qPCR for Pro-inflammatory Gene Expression IC50_determination->qPCR

Caption: A generalized experimental workflow for characterizing a novel anti-inflammatory compound.

Conclusion

While direct experimental data for this compound remains to be established, the available information on the related abietane diterpenoid, Uncinatone, highlights a promising area for therapeutic research. The potent anti-inflammatory activity of Uncinatone, coupled with the known anticancer properties of other abietane diterpenoids, suggests that this compound warrants further investigation. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to explore the efficacy and mechanism of action of this compound and other novel compounds in this class. Future studies are essential to elucidate the full therapeutic potential of this compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the therapeutic potential of Lophanthoidin E and a related abietane (B96969) diterpenoid, Uncinatone. Due to the limited availability of public research on this compound, this comparison leverages Uncinatone as a representative of the abietane diterpenoid class, which is recognized for its significant anti-inflammatory and cytotoxic properties. This document aims to provide a framework for potential research directions and experimental design for evaluating compounds like this compound.

Introduction to this compound and Uncinatone

This compound is a diterpenoid with the chemical formula C22H30O7. While its specific biological activities are not yet extensively documented in publicly available literature, its structural class suggests potential therapeutic applications.

Uncinatone is a well-characterized abietane diterpenoid isolated from Dracocephalum moldavica L.. It has demonstrated potent anti-inflammatory effects in in vitro studies.[1] Abietane diterpenoids, as a class, are known to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[2][3]

Quantitative Efficacy Comparison

The following table summarizes the available in vitro efficacy data for Uncinatone. Currently, there is no publicly available experimental data for the efficacy of this compound. This table is intended to serve as a benchmark for future studies on this compound.

CompoundAssayCell LineEfficacy Metric (IC50)Reference
This compound Nitric Oxide (NO) ProductionRAW 264.7Data Not Available-
CytotoxicityHCT-8Data Not Available-
Uncinatone Nitric Oxide (NO) ProductionRAW 264.71.12 µM[1]
CytotoxicityHCT-8> 50 µM

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following protocols are based on established methods for assessing the anti-inflammatory and cytotoxic activities of abietane diterpenoids.

Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages

This assay evaluates the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

Methodology:

  • Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are pre-treated with various concentrations of the test compound (e.g., Uncinatone) for 1 hour.

  • LPS Stimulation: Following pre-treatment, cells are stimulated with 1 µg/mL of LPS for 24 hours to induce an inflammatory response.

  • Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance at 540 nm is determined using a microplate reader.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control group. The IC50 value is determined from the dose-response curve.

MTT Assay for Cytotoxicity in HCT-8 Cells

The MTT assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of chemical compounds on cell lines.

Methodology:

  • Cell Culture: Human colon cancer (HCT-8) cells are maintained in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^3 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are treated with a range of concentrations of the test compound for 48 hours.

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated) cells. The IC50 value is calculated from the dose-response curve.

Signaling Pathways

The anti-inflammatory effects of abietane diterpenoids are often attributed to their modulation of key signaling pathways involved in the inflammatory response. One of the central pathways is the NF-κB signaling cascade.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex I_kappa_B IκB IKK_complex->I_kappa_B Phosphorylates & Degrades NF_kappa_B NF-κB (p65/p50) NF_kappa_B_nuc NF-κB (p65/p50) NF_kappa_B->NF_kappa_B_nuc Translocates Uncinatone Uncinatone Uncinatone->IKK_complex Inhibits DNA DNA NF_kappa_B_nuc->DNA Binds Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) DNA->Pro_inflammatory_genes Transcription

Caption: Simplified NF-κB signaling pathway and the potential inhibitory action of Uncinatone.

Experimental Workflow

The following diagram illustrates a typical workflow for screening and evaluating the anti-inflammatory and cytotoxic effects of a novel compound like this compound.

Experimental_Workflow cluster_screening Initial Screening cluster_dose_response Dose-Response & Cytotoxicity cluster_mechanism Mechanism of Action Compound This compound Cell_Viability Cell Viability Assay (e.g., MTT on RAW 264.7) Compound->Cell_Viability NO_Assay Nitric Oxide Production Assay (LPS-stimulated RAW 264.7) Compound->NO_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT on HCT-8) Cell_Viability->Cytotoxicity_Assay Assess Toxicity IC50_determination IC50 Determination for NO Inhibition NO_Assay->IC50_determination Determine Potency Western_Blot Western Blot Analysis (e.g., p-IKK, p-IκB, iNOS) IC50_determination->Western_Blot Investigate Pathway qPCR qPCR for Pro-inflammatory Gene Expression IC50_determination->qPCR

Caption: A generalized experimental workflow for characterizing a novel anti-inflammatory compound.

Conclusion

While direct experimental data for this compound remains to be established, the available information on the related abietane diterpenoid, Uncinatone, highlights a promising area for therapeutic research. The potent anti-inflammatory activity of Uncinatone, coupled with the known anticancer properties of other abietane diterpenoids, suggests that this compound warrants further investigation. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to explore the efficacy and mechanism of action of this compound and other novel compounds in this class. Future studies are essential to elucidate the full therapeutic potential of this compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the therapeutic potential of Lophanthoidin E and a related abietane diterpenoid, Uncinatone. Due to the limited availability of public research on this compound, this comparison leverages Uncinatone as a representative of the abietane diterpenoid class, which is recognized for its significant anti-inflammatory and cytotoxic properties. This document aims to provide a framework for potential research directions and experimental design for evaluating compounds like this compound.

Introduction to this compound and Uncinatone

This compound is a diterpenoid with the chemical formula C22H30O7. While its specific biological activities are not yet extensively documented in publicly available literature, its structural class suggests potential therapeutic applications.

Uncinatone is a well-characterized abietane diterpenoid isolated from Dracocephalum moldavica L.. It has demonstrated potent anti-inflammatory effects in in vitro studies.[1] Abietane diterpenoids, as a class, are known to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[2][3]

Quantitative Efficacy Comparison

The following table summarizes the available in vitro efficacy data for Uncinatone. Currently, there is no publicly available experimental data for the efficacy of this compound. This table is intended to serve as a benchmark for future studies on this compound.

CompoundAssayCell LineEfficacy Metric (IC50)Reference
This compound Nitric Oxide (NO) ProductionRAW 264.7Data Not Available-
CytotoxicityHCT-8Data Not Available-
Uncinatone Nitric Oxide (NO) ProductionRAW 264.71.12 µM[1]
CytotoxicityHCT-8> 50 µM

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following protocols are based on established methods for assessing the anti-inflammatory and cytotoxic activities of abietane diterpenoids.

Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages

This assay evaluates the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

Methodology:

  • Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are pre-treated with various concentrations of the test compound (e.g., Uncinatone) for 1 hour.

  • LPS Stimulation: Following pre-treatment, cells are stimulated with 1 µg/mL of LPS for 24 hours to induce an inflammatory response.

  • Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance at 540 nm is determined using a microplate reader.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control group. The IC50 value is determined from the dose-response curve.

MTT Assay for Cytotoxicity in HCT-8 Cells

The MTT assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of chemical compounds on cell lines.

Methodology:

  • Cell Culture: Human colon cancer (HCT-8) cells are maintained in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^3 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are treated with a range of concentrations of the test compound for 48 hours.

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated) cells. The IC50 value is calculated from the dose-response curve.

Signaling Pathways

The anti-inflammatory effects of abietane diterpenoids are often attributed to their modulation of key signaling pathways involved in the inflammatory response. One of the central pathways is the NF-κB signaling cascade.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex I_kappa_B IκB IKK_complex->I_kappa_B Phosphorylates & Degrades NF_kappa_B NF-κB (p65/p50) NF_kappa_B_nuc NF-κB (p65/p50) NF_kappa_B->NF_kappa_B_nuc Translocates Uncinatone Uncinatone Uncinatone->IKK_complex Inhibits DNA DNA NF_kappa_B_nuc->DNA Binds Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) DNA->Pro_inflammatory_genes Transcription

Caption: Simplified NF-κB signaling pathway and the potential inhibitory action of Uncinatone.

Experimental Workflow

The following diagram illustrates a typical workflow for screening and evaluating the anti-inflammatory and cytotoxic effects of a novel compound like this compound.

Experimental_Workflow cluster_screening Initial Screening cluster_dose_response Dose-Response & Cytotoxicity cluster_mechanism Mechanism of Action Compound This compound Cell_Viability Cell Viability Assay (e.g., MTT on RAW 264.7) Compound->Cell_Viability NO_Assay Nitric Oxide Production Assay (LPS-stimulated RAW 264.7) Compound->NO_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT on HCT-8) Cell_Viability->Cytotoxicity_Assay Assess Toxicity IC50_determination IC50 Determination for NO Inhibition NO_Assay->IC50_determination Determine Potency Western_Blot Western Blot Analysis (e.g., p-IKK, p-IκB, iNOS) IC50_determination->Western_Blot Investigate Pathway qPCR qPCR for Pro-inflammatory Gene Expression IC50_determination->qPCR

Caption: A generalized experimental workflow for characterizing a novel anti-inflammatory compound.

Conclusion

While direct experimental data for this compound remains to be established, the available information on the related abietane diterpenoid, Uncinatone, highlights a promising area for therapeutic research. The potent anti-inflammatory activity of Uncinatone, coupled with the known anticancer properties of other abietane diterpenoids, suggests that this compound warrants further investigation. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to explore the efficacy and mechanism of action of this compound and other novel compounds in this class. Future studies are essential to elucidate the full therapeutic potential of this compound.

References

Validating Lophanthoidin E: A Comparative Guide for In Vivo Translation of In Vitro Discoveries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Lophanthoidin E, a diterpenoid isolated from Isodon lophanthoides, has emerged as a compound of interest with promising in vitro biological activities. This guide provides a framework for validating these preclinical findings in in vivo models, offering a comparative analysis with existing alternatives and detailed experimental protocols to facilitate translational research.

In Vitro Activity of this compound

Based on available data, this compound has demonstrated significant anti-inflammatory and potential anti-cancer properties in cell-based assays. It has been shown to inhibit key pro-inflammatory cytokines, such as TNF-α and IL-6, in cellular models.[1] Furthermore, preliminary studies suggest it may possess neuroprotective effects by mitigating oxidative stress and neuronal damage in vitro.[1] Its capacity to modulate signaling pathways associated with cell survival and apoptosis also points towards a potential role as a supplementary agent in cancer therapy.[1]

Comparative Analysis: this compound vs. Alternatives

To effectively evaluate the therapeutic potential of this compound, a direct comparison with established anti-inflammatory and cytotoxic agents is crucial.

CompoundTarget Pathway/MechanismIn Vitro Potency (IC50)In Vivo EfficacyKey AdvantagesKey Disadvantages
This compound Inhibition of TNF-α, IL-6; Modulation of apoptosis pathways (presumed)Data not yet publishedTo be determinedNatural product origin, potential for novel mechanism of actionLimited in vitro data, unknown pharmacokinetic/pharmacodynamic profile
Dexamethasone Glucocorticoid Receptor Agonist~5-50 nM (for inhibition of cytokine production)Well-established, potent anti-inflammatoryBroad-spectrum anti-inflammatory effectsSignificant side effects with long-term use (e.g., immunosuppression, metabolic changes)
Oridonin STAT3, NF-κB, MAPK signaling pathways~1-10 µM (for cytotoxicity in cancer cells)Demonstrated anti-tumor effects in xenograft modelsWell-characterized mechanisms, multiple anti-cancer effectsPotential for toxicity, requires further optimization for clinical use
Ibuprofen COX-1 and COX-2 inhibitor~10-50 µM (for COX inhibition)Widely used for mild to moderate inflammation and painGood safety profile for short-term use, readily availableGastrointestinal side effects, less potent than corticosteroids

Experimental Protocols for In Vivo Validation

The following are proposed experimental workflows to validate the in vitro findings of this compound's anti-inflammatory and anti-cancer activities in vivo.

In Vivo Validation of Anti-Inflammatory Activity

A widely accepted model for acute inflammation is the lipopolysaccharide (LPS)-induced endotoxemia model in mice.

Methodology:

  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Acclimatization: House mice for at least one week under standard conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

  • Experimental Groups (n=8 per group):

    • Vehicle Control (e.g., DMSO or saline)

    • LPS (10 mg/kg, intraperitoneal injection) + Vehicle

    • LPS + this compound (various doses, e.g., 10, 25, 50 mg/kg, intraperitoneal or oral administration 1 hour prior to LPS)

    • LPS + Dexamethasone (positive control, e.g., 5 mg/kg, intraperitoneal administration 1 hour prior to LPS)

  • Procedure:

    • Administer this compound or vehicle.

    • One hour later, induce endotoxemia by injecting LPS.

    • Monitor mice for signs of sickness (piloerection, lethargy).

    • At a predetermined time point (e.g., 6 hours post-LPS), collect blood via cardiac puncture and euthanize mice.

    • Harvest tissues (e.g., lung, liver) for further analysis.

  • Endpoint Analysis:

    • Measure serum levels of TNF-α and IL-6 using ELISA.

    • Perform histological analysis of lung and liver tissue to assess inflammation (e.g., neutrophil infiltration).

    • Analyze gene expression of pro-inflammatory markers in tissues using RT-qPCR.

Diagram of the In Vivo Anti-Inflammatory Experimental Workflow:

G cluster_0 Preparation cluster_1 Treatment cluster_2 Data Collection & Analysis acclimatization Acclimatize Mice (1 week) grouping Randomize into Experimental Groups acclimatization->grouping treatment Administer this compound / Vehicle / Dexamethasone grouping->treatment lps Induce Inflammation (LPS Injection) treatment->lps 1 hour monitoring Monitor Clinical Signs lps->monitoring collection Collect Blood & Tissues monitoring->collection 6 hours post-LPS analysis ELISA, Histology, RT-qPCR collection->analysis

Caption: Workflow for in vivo validation of anti-inflammatory effects.

In Vivo Validation of Anti-Cancer Activity

A xenograft model using a human cancer cell line is a standard approach to evaluate the anti-tumor efficacy of a novel compound.

Methodology:

  • Cell Line: Select a cancer cell line where diterpenoids from Isodon species have shown in vitro cytotoxicity (e.g., HeLa, HL-60).

  • Animal Model: Immunocompromised mice (e.g., NOD-SCID or nude mice), 6-8 weeks old.

  • Tumor Inoculation: Subcutaneously inject cancer cells (e.g., 1 x 10^6 cells in Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers.

  • Experimental Groups (n=8-10 per group, randomize when tumors reach ~100-150 mm³):

    • Vehicle Control

    • This compound (various doses, e.g., 25, 50, 100 mg/kg, daily administration)

    • Positive Control (e.g., a standard chemotherapeutic agent for the chosen cell line)

  • Procedure:

    • Administer treatments as per the group assignments.

    • Continue monitoring tumor volume and body weight.

    • Euthanize mice when tumors reach a predetermined size or at the end of the study period (e.g., 21-28 days).

  • Endpoint Analysis:

    • Compare tumor growth inhibition between groups.

    • Perform immunohistochemical analysis of tumor tissue for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).

    • Conduct Western blot analysis of tumor lysates to investigate the modulation of target signaling pathways.

Diagram of the In Vivo Anti-Cancer Experimental Workflow:

G cluster_0 Tumor Establishment cluster_1 Treatment Phase cluster_2 Endpoint Analysis inoculation Subcutaneous Injection of Cancer Cells monitoring_initial Monitor Tumor Growth inoculation->monitoring_initial randomization Randomize Mice into Treatment Groups monitoring_initial->randomization Tumors ~100-150 mm³ treatment Daily Administration of this compound / Vehicle / Positive Control randomization->treatment monitoring_treatment Monitor Tumor Volume & Body Weight treatment->monitoring_treatment euthanasia Euthanize Mice & Excise Tumors monitoring_treatment->euthanasia End of study analysis Tumor Growth Inhibition, IHC, Western Blot euthanasia->analysis

Caption: Workflow for in vivo validation of anti-cancer efficacy.

Signaling Pathway Modulated by this compound (Hypothesized)

Based on its reported anti-inflammatory effects, this compound is hypothesized to inhibit the NF-κB signaling pathway, a central regulator of inflammation.

Diagram of the Hypothesized NF-κB Signaling Pathway Inhibition by this compound:

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkappaB IκBα IKK->IkappaB phosphorylates IkappaB_NFkappaB IκBα-NF-κB complex IKK->IkappaB_NFkappaB degrades IκBα NFkappaB NF-κB NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc translocates LophanthoidinE This compound LophanthoidinE->IKK inhibits DNA DNA NFkappaB_nuc->DNA binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines transcribes IkappaB_NFkappaB->NFkappaB releases

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

By systematically applying these methodologies and comparative frameworks, researchers can effectively validate the promising in vitro findings of this compound and pave the way for its potential development as a novel therapeutic agent.

References

Validating Lophanthoidin E: A Comparative Guide for In Vivo Translation of In Vitro Discoveries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Lophanthoidin E, a diterpenoid isolated from Isodon lophanthoides, has emerged as a compound of interest with promising in vitro biological activities. This guide provides a framework for validating these preclinical findings in in vivo models, offering a comparative analysis with existing alternatives and detailed experimental protocols to facilitate translational research.

In Vitro Activity of this compound

Based on available data, this compound has demonstrated significant anti-inflammatory and potential anti-cancer properties in cell-based assays. It has been shown to inhibit key pro-inflammatory cytokines, such as TNF-α and IL-6, in cellular models.[1] Furthermore, preliminary studies suggest it may possess neuroprotective effects by mitigating oxidative stress and neuronal damage in vitro.[1] Its capacity to modulate signaling pathways associated with cell survival and apoptosis also points towards a potential role as a supplementary agent in cancer therapy.[1]

Comparative Analysis: this compound vs. Alternatives

To effectively evaluate the therapeutic potential of this compound, a direct comparison with established anti-inflammatory and cytotoxic agents is crucial.

CompoundTarget Pathway/MechanismIn Vitro Potency (IC50)In Vivo EfficacyKey AdvantagesKey Disadvantages
This compound Inhibition of TNF-α, IL-6; Modulation of apoptosis pathways (presumed)Data not yet publishedTo be determinedNatural product origin, potential for novel mechanism of actionLimited in vitro data, unknown pharmacokinetic/pharmacodynamic profile
Dexamethasone Glucocorticoid Receptor Agonist~5-50 nM (for inhibition of cytokine production)Well-established, potent anti-inflammatoryBroad-spectrum anti-inflammatory effectsSignificant side effects with long-term use (e.g., immunosuppression, metabolic changes)
Oridonin STAT3, NF-κB, MAPK signaling pathways~1-10 µM (for cytotoxicity in cancer cells)Demonstrated anti-tumor effects in xenograft modelsWell-characterized mechanisms, multiple anti-cancer effectsPotential for toxicity, requires further optimization for clinical use
Ibuprofen COX-1 and COX-2 inhibitor~10-50 µM (for COX inhibition)Widely used for mild to moderate inflammation and painGood safety profile for short-term use, readily availableGastrointestinal side effects, less potent than corticosteroids

Experimental Protocols for In Vivo Validation

The following are proposed experimental workflows to validate the in vitro findings of this compound's anti-inflammatory and anti-cancer activities in vivo.

In Vivo Validation of Anti-Inflammatory Activity

A widely accepted model for acute inflammation is the lipopolysaccharide (LPS)-induced endotoxemia model in mice.

Methodology:

  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Acclimatization: House mice for at least one week under standard conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

  • Experimental Groups (n=8 per group):

    • Vehicle Control (e.g., DMSO or saline)

    • LPS (10 mg/kg, intraperitoneal injection) + Vehicle

    • LPS + this compound (various doses, e.g., 10, 25, 50 mg/kg, intraperitoneal or oral administration 1 hour prior to LPS)

    • LPS + Dexamethasone (positive control, e.g., 5 mg/kg, intraperitoneal administration 1 hour prior to LPS)

  • Procedure:

    • Administer this compound or vehicle.

    • One hour later, induce endotoxemia by injecting LPS.

    • Monitor mice for signs of sickness (piloerection, lethargy).

    • At a predetermined time point (e.g., 6 hours post-LPS), collect blood via cardiac puncture and euthanize mice.

    • Harvest tissues (e.g., lung, liver) for further analysis.

  • Endpoint Analysis:

    • Measure serum levels of TNF-α and IL-6 using ELISA.

    • Perform histological analysis of lung and liver tissue to assess inflammation (e.g., neutrophil infiltration).

    • Analyze gene expression of pro-inflammatory markers in tissues using RT-qPCR.

Diagram of the In Vivo Anti-Inflammatory Experimental Workflow:

G cluster_0 Preparation cluster_1 Treatment cluster_2 Data Collection & Analysis acclimatization Acclimatize Mice (1 week) grouping Randomize into Experimental Groups acclimatization->grouping treatment Administer this compound / Vehicle / Dexamethasone grouping->treatment lps Induce Inflammation (LPS Injection) treatment->lps 1 hour monitoring Monitor Clinical Signs lps->monitoring collection Collect Blood & Tissues monitoring->collection 6 hours post-LPS analysis ELISA, Histology, RT-qPCR collection->analysis

Caption: Workflow for in vivo validation of anti-inflammatory effects.

In Vivo Validation of Anti-Cancer Activity

A xenograft model using a human cancer cell line is a standard approach to evaluate the anti-tumor efficacy of a novel compound.

Methodology:

  • Cell Line: Select a cancer cell line where diterpenoids from Isodon species have shown in vitro cytotoxicity (e.g., HeLa, HL-60).

  • Animal Model: Immunocompromised mice (e.g., NOD-SCID or nude mice), 6-8 weeks old.

  • Tumor Inoculation: Subcutaneously inject cancer cells (e.g., 1 x 10^6 cells in Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers.

  • Experimental Groups (n=8-10 per group, randomize when tumors reach ~100-150 mm³):

    • Vehicle Control

    • This compound (various doses, e.g., 25, 50, 100 mg/kg, daily administration)

    • Positive Control (e.g., a standard chemotherapeutic agent for the chosen cell line)

  • Procedure:

    • Administer treatments as per the group assignments.

    • Continue monitoring tumor volume and body weight.

    • Euthanize mice when tumors reach a predetermined size or at the end of the study period (e.g., 21-28 days).

  • Endpoint Analysis:

    • Compare tumor growth inhibition between groups.

    • Perform immunohistochemical analysis of tumor tissue for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).

    • Conduct Western blot analysis of tumor lysates to investigate the modulation of target signaling pathways.

Diagram of the In Vivo Anti-Cancer Experimental Workflow:

G cluster_0 Tumor Establishment cluster_1 Treatment Phase cluster_2 Endpoint Analysis inoculation Subcutaneous Injection of Cancer Cells monitoring_initial Monitor Tumor Growth inoculation->monitoring_initial randomization Randomize Mice into Treatment Groups monitoring_initial->randomization Tumors ~100-150 mm³ treatment Daily Administration of this compound / Vehicle / Positive Control randomization->treatment monitoring_treatment Monitor Tumor Volume & Body Weight treatment->monitoring_treatment euthanasia Euthanize Mice & Excise Tumors monitoring_treatment->euthanasia End of study analysis Tumor Growth Inhibition, IHC, Western Blot euthanasia->analysis

Caption: Workflow for in vivo validation of anti-cancer efficacy.

Signaling Pathway Modulated by this compound (Hypothesized)

Based on its reported anti-inflammatory effects, this compound is hypothesized to inhibit the NF-κB signaling pathway, a central regulator of inflammation.

Diagram of the Hypothesized NF-κB Signaling Pathway Inhibition by this compound:

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkappaB IκBα IKK->IkappaB phosphorylates IkappaB_NFkappaB IκBα-NF-κB complex IKK->IkappaB_NFkappaB degrades IκBα NFkappaB NF-κB NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc translocates LophanthoidinE This compound LophanthoidinE->IKK inhibits DNA DNA NFkappaB_nuc->DNA binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines transcribes IkappaB_NFkappaB->NFkappaB releases

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

By systematically applying these methodologies and comparative frameworks, researchers can effectively validate the promising in vitro findings of this compound and pave the way for its potential development as a novel therapeutic agent.

References

Validating Lophanthoidin E: A Comparative Guide for In Vivo Translation of In Vitro Discoveries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Lophanthoidin E, a diterpenoid isolated from Isodon lophanthoides, has emerged as a compound of interest with promising in vitro biological activities. This guide provides a framework for validating these preclinical findings in in vivo models, offering a comparative analysis with existing alternatives and detailed experimental protocols to facilitate translational research.

In Vitro Activity of this compound

Based on available data, this compound has demonstrated significant anti-inflammatory and potential anti-cancer properties in cell-based assays. It has been shown to inhibit key pro-inflammatory cytokines, such as TNF-α and IL-6, in cellular models.[1] Furthermore, preliminary studies suggest it may possess neuroprotective effects by mitigating oxidative stress and neuronal damage in vitro.[1] Its capacity to modulate signaling pathways associated with cell survival and apoptosis also points towards a potential role as a supplementary agent in cancer therapy.[1]

Comparative Analysis: this compound vs. Alternatives

To effectively evaluate the therapeutic potential of this compound, a direct comparison with established anti-inflammatory and cytotoxic agents is crucial.

CompoundTarget Pathway/MechanismIn Vitro Potency (IC50)In Vivo EfficacyKey AdvantagesKey Disadvantages
This compound Inhibition of TNF-α, IL-6; Modulation of apoptosis pathways (presumed)Data not yet publishedTo be determinedNatural product origin, potential for novel mechanism of actionLimited in vitro data, unknown pharmacokinetic/pharmacodynamic profile
Dexamethasone Glucocorticoid Receptor Agonist~5-50 nM (for inhibition of cytokine production)Well-established, potent anti-inflammatoryBroad-spectrum anti-inflammatory effectsSignificant side effects with long-term use (e.g., immunosuppression, metabolic changes)
Oridonin STAT3, NF-κB, MAPK signaling pathways~1-10 µM (for cytotoxicity in cancer cells)Demonstrated anti-tumor effects in xenograft modelsWell-characterized mechanisms, multiple anti-cancer effectsPotential for toxicity, requires further optimization for clinical use
Ibuprofen COX-1 and COX-2 inhibitor~10-50 µM (for COX inhibition)Widely used for mild to moderate inflammation and painGood safety profile for short-term use, readily availableGastrointestinal side effects, less potent than corticosteroids

Experimental Protocols for In Vivo Validation

The following are proposed experimental workflows to validate the in vitro findings of this compound's anti-inflammatory and anti-cancer activities in vivo.

In Vivo Validation of Anti-Inflammatory Activity

A widely accepted model for acute inflammation is the lipopolysaccharide (LPS)-induced endotoxemia model in mice.

Methodology:

  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Acclimatization: House mice for at least one week under standard conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

  • Experimental Groups (n=8 per group):

    • Vehicle Control (e.g., DMSO or saline)

    • LPS (10 mg/kg, intraperitoneal injection) + Vehicle

    • LPS + this compound (various doses, e.g., 10, 25, 50 mg/kg, intraperitoneal or oral administration 1 hour prior to LPS)

    • LPS + Dexamethasone (positive control, e.g., 5 mg/kg, intraperitoneal administration 1 hour prior to LPS)

  • Procedure:

    • Administer this compound or vehicle.

    • One hour later, induce endotoxemia by injecting LPS.

    • Monitor mice for signs of sickness (piloerection, lethargy).

    • At a predetermined time point (e.g., 6 hours post-LPS), collect blood via cardiac puncture and euthanize mice.

    • Harvest tissues (e.g., lung, liver) for further analysis.

  • Endpoint Analysis:

    • Measure serum levels of TNF-α and IL-6 using ELISA.

    • Perform histological analysis of lung and liver tissue to assess inflammation (e.g., neutrophil infiltration).

    • Analyze gene expression of pro-inflammatory markers in tissues using RT-qPCR.

Diagram of the In Vivo Anti-Inflammatory Experimental Workflow:

G cluster_0 Preparation cluster_1 Treatment cluster_2 Data Collection & Analysis acclimatization Acclimatize Mice (1 week) grouping Randomize into Experimental Groups acclimatization->grouping treatment Administer this compound / Vehicle / Dexamethasone grouping->treatment lps Induce Inflammation (LPS Injection) treatment->lps 1 hour monitoring Monitor Clinical Signs lps->monitoring collection Collect Blood & Tissues monitoring->collection 6 hours post-LPS analysis ELISA, Histology, RT-qPCR collection->analysis

Caption: Workflow for in vivo validation of anti-inflammatory effects.

In Vivo Validation of Anti-Cancer Activity

A xenograft model using a human cancer cell line is a standard approach to evaluate the anti-tumor efficacy of a novel compound.

Methodology:

  • Cell Line: Select a cancer cell line where diterpenoids from Isodon species have shown in vitro cytotoxicity (e.g., HeLa, HL-60).

  • Animal Model: Immunocompromised mice (e.g., NOD-SCID or nude mice), 6-8 weeks old.

  • Tumor Inoculation: Subcutaneously inject cancer cells (e.g., 1 x 10^6 cells in Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers.

  • Experimental Groups (n=8-10 per group, randomize when tumors reach ~100-150 mm³):

    • Vehicle Control

    • This compound (various doses, e.g., 25, 50, 100 mg/kg, daily administration)

    • Positive Control (e.g., a standard chemotherapeutic agent for the chosen cell line)

  • Procedure:

    • Administer treatments as per the group assignments.

    • Continue monitoring tumor volume and body weight.

    • Euthanize mice when tumors reach a predetermined size or at the end of the study period (e.g., 21-28 days).

  • Endpoint Analysis:

    • Compare tumor growth inhibition between groups.

    • Perform immunohistochemical analysis of tumor tissue for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).

    • Conduct Western blot analysis of tumor lysates to investigate the modulation of target signaling pathways.

Diagram of the In Vivo Anti-Cancer Experimental Workflow:

G cluster_0 Tumor Establishment cluster_1 Treatment Phase cluster_2 Endpoint Analysis inoculation Subcutaneous Injection of Cancer Cells monitoring_initial Monitor Tumor Growth inoculation->monitoring_initial randomization Randomize Mice into Treatment Groups monitoring_initial->randomization Tumors ~100-150 mm³ treatment Daily Administration of this compound / Vehicle / Positive Control randomization->treatment monitoring_treatment Monitor Tumor Volume & Body Weight treatment->monitoring_treatment euthanasia Euthanize Mice & Excise Tumors monitoring_treatment->euthanasia End of study analysis Tumor Growth Inhibition, IHC, Western Blot euthanasia->analysis

Caption: Workflow for in vivo validation of anti-cancer efficacy.

Signaling Pathway Modulated by this compound (Hypothesized)

Based on its reported anti-inflammatory effects, this compound is hypothesized to inhibit the NF-κB signaling pathway, a central regulator of inflammation.

Diagram of the Hypothesized NF-κB Signaling Pathway Inhibition by this compound:

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkappaB IκBα IKK->IkappaB phosphorylates IkappaB_NFkappaB IκBα-NF-κB complex IKK->IkappaB_NFkappaB degrades IκBα NFkappaB NF-κB NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc translocates LophanthoidinE This compound LophanthoidinE->IKK inhibits DNA DNA NFkappaB_nuc->DNA binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines transcribes IkappaB_NFkappaB->NFkappaB releases

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

By systematically applying these methodologies and comparative frameworks, researchers can effectively validate the promising in vitro findings of this compound and pave the way for its potential development as a novel therapeutic agent.

References

Lophanthoidin E and its Analogs: A Comparative Guide to Structure-Activity Relationships in Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of Lophanthoidin E, an abietane-type diterpenoid isolated from Agastache rugosa (Korean mint), and its analogs. The cytotoxic properties of these compounds are summarized, with a focus on the structural modifications that influence their biological activity. Detailed experimental protocols and pathway diagrams are included to support further research and drug development efforts.

Overview of this compound and Analogs

This compound belongs to the abietane (B96969) class of diterpenoids, characterized by a tricyclic carbon skeleton. Isolated from the roots of Agastache rugosa, a perennial plant in the Lamiaceae family, this compound and its related compounds, Lophanthoidin A-F, have demonstrated notable cytotoxic activities. The core structure of these compounds offers multiple sites for chemical modification, making them an interesting scaffold for the development of novel cytotoxic agents.

The general structure of the Lophanthoidin series involves an abietane core with varying substitutions, particularly at positions C6, C7, C11, C12, C14, and C17. This compound is specifically characterized by an acetyl group at the C17-position and a hydroxyl group at the C6-position.

Comparative Cytotoxicity Data

The cytotoxic effects of this compound and its naturally occurring analogs were evaluated against a panel of human cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values, providing a quantitative comparison of their potency.

CompoundA549 (Lung Carcinoma) IC50 (µg/mL)SK-OV-3 (Ovarian Cancer) IC50 (µg/mL)SK-MEL-2 (Melanoma) IC50 (µg/mL)XF498 (CNS Cancer) IC50 (µg/mL)HCT15 (Colon Cancer) IC50 (µg/mL)
Lophanthoidin A >30>30>30>30>30
Lophanthoidin B 19.821.420.123.525.8
Lophanthoidin C 4.85.24.96.85.5
Lophanthoidin D 8.29.58.810.29.9
This compound 15.617.216.318.919.1
Lophanthoidin F 6.57.16.88.27.9

Structure-Activity Relationship Analysis

The analysis of the cytotoxic data reveals key structural features that govern the activity of Lophanthoidin analogs:

  • Oxidation at C7: The presence of a ketone at the C7 position, as seen in the more potent compounds Lophanthoidin C, D, and F, appears to be crucial for enhanced cytotoxicity compared to analogs with a hydroxyl group or lacking oxidation at this position.

  • Hydroxyl Group at C6: While present in this compound, the influence of the C6-hydroxyl group on cytotoxicity is likely modulated by other substitutions.

  • Substitution at C17: The acetyl group at C17 in this compound contributes to its moderate activity. Variations at this position could significantly impact potency.

  • Aromatic Ring System: The quinone or hydroquinone (B1673460) moiety in the C-ring of the abietane skeleton is a common feature in cytotoxic diterpenoids and is likely a key contributor to the biological activity of the Lophanthoidin series.

Experimental Protocols

Cell Lines and Culture

Human cancer cell lines A549 (lung carcinoma), SK-OV-3 (ovarian cancer), SK-MEL-2 (melanoma), XF498 (central nervous system cancer), and HCT15 (colon cancer) were used. Cells were maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere of 5% CO2.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of the compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Workflow:

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_measurement Viability Measurement cell_seeding Seed cells in 96-well plates incubation1 Incubate for 24h cell_seeding->incubation1 add_compound Add serial dilutions of Lophanthoidin analogs incubation1->add_compound incubation2 Incubate for 48h add_compound->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate for 4h add_mtt->incubation3 add_dmso Add DMSO to dissolve formazan (B1609692) incubation3->add_dmso read_absorbance Measure absorbance at 570 nm add_dmso->read_absorbance

Caption: Workflow of the MTT cytotoxicity assay.

Procedure:

  • Cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.

  • The cells were then treated with various concentrations of the Lophanthoidin compounds and incubated for an additional 48 hours.

  • After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.

  • The medium was removed, and 100 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.

  • The absorbance was measured at 570 nm using a microplate reader.

  • The IC50 values were calculated from the dose-response curves.

Putative Signaling Pathway

While the precise mechanism of action for this compound has not been fully elucidated, many cytotoxic diterpenoids are known to induce apoptosis. A plausible signaling pathway involves the activation of intrinsic apoptotic pathways.

Apoptosis_Pathway LophanthoidinE This compound Bax Bax LophanthoidinE->Bax activates Bcl2 Bcl-2 LophanthoidinE->Bcl2 inhibits Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Bax->Mitochondrion promotes permeabilization Bcl2->Mitochondrion inhibits permeabilization Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 recruits Apoptosome Apoptosome Caspase9->Apoptosome forms Caspase3 Caspase-3 Apoptosome->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Putative apoptotic pathway induced by this compound.

This proposed pathway suggests that this compound may induce apoptosis by promoting the pro-apoptotic protein Bax and inhibiting the anti-apoptotic protein Bcl-2. This leads to mitochondrial membrane permeabilization, release of cytochrome c, and subsequent activation of the caspase cascade, ultimately resulting in programmed cell death. Further experimental validation is required to confirm this mechanism.

Conclusion and Future Directions

The Lophanthoidin class of diterpenoids represents a promising scaffold for the development of new anticancer agents. The structure-activity relationship studies indicate that modifications, particularly at the C7 position of the abietane core, can significantly enhance cytotoxic activity. Future research should focus on the synthesis of novel analogs with modifications at key positions to optimize potency and selectivity. Furthermore, detailed mechanistic studies are warranted to fully elucidate the signaling pathways involved in their cytotoxic effects, which will be crucial for their potential translation into clinical candidates.

Lophanthoidin E and its Analogs: A Comparative Guide to Structure-Activity Relationships in Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of Lophanthoidin E, an abietane-type diterpenoid isolated from Agastache rugosa (Korean mint), and its analogs. The cytotoxic properties of these compounds are summarized, with a focus on the structural modifications that influence their biological activity. Detailed experimental protocols and pathway diagrams are included to support further research and drug development efforts.

Overview of this compound and Analogs

This compound belongs to the abietane (B96969) class of diterpenoids, characterized by a tricyclic carbon skeleton. Isolated from the roots of Agastache rugosa, a perennial plant in the Lamiaceae family, this compound and its related compounds, Lophanthoidin A-F, have demonstrated notable cytotoxic activities. The core structure of these compounds offers multiple sites for chemical modification, making them an interesting scaffold for the development of novel cytotoxic agents.

The general structure of the Lophanthoidin series involves an abietane core with varying substitutions, particularly at positions C6, C7, C11, C12, C14, and C17. This compound is specifically characterized by an acetyl group at the C17-position and a hydroxyl group at the C6-position.

Comparative Cytotoxicity Data

The cytotoxic effects of this compound and its naturally occurring analogs were evaluated against a panel of human cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values, providing a quantitative comparison of their potency.

CompoundA549 (Lung Carcinoma) IC50 (µg/mL)SK-OV-3 (Ovarian Cancer) IC50 (µg/mL)SK-MEL-2 (Melanoma) IC50 (µg/mL)XF498 (CNS Cancer) IC50 (µg/mL)HCT15 (Colon Cancer) IC50 (µg/mL)
Lophanthoidin A >30>30>30>30>30
Lophanthoidin B 19.821.420.123.525.8
Lophanthoidin C 4.85.24.96.85.5
Lophanthoidin D 8.29.58.810.29.9
This compound 15.617.216.318.919.1
Lophanthoidin F 6.57.16.88.27.9

Structure-Activity Relationship Analysis

The analysis of the cytotoxic data reveals key structural features that govern the activity of Lophanthoidin analogs:

  • Oxidation at C7: The presence of a ketone at the C7 position, as seen in the more potent compounds Lophanthoidin C, D, and F, appears to be crucial for enhanced cytotoxicity compared to analogs with a hydroxyl group or lacking oxidation at this position.

  • Hydroxyl Group at C6: While present in this compound, the influence of the C6-hydroxyl group on cytotoxicity is likely modulated by other substitutions.

  • Substitution at C17: The acetyl group at C17 in this compound contributes to its moderate activity. Variations at this position could significantly impact potency.

  • Aromatic Ring System: The quinone or hydroquinone (B1673460) moiety in the C-ring of the abietane skeleton is a common feature in cytotoxic diterpenoids and is likely a key contributor to the biological activity of the Lophanthoidin series.

Experimental Protocols

Cell Lines and Culture

Human cancer cell lines A549 (lung carcinoma), SK-OV-3 (ovarian cancer), SK-MEL-2 (melanoma), XF498 (central nervous system cancer), and HCT15 (colon cancer) were used. Cells were maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere of 5% CO2.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of the compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Workflow:

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_measurement Viability Measurement cell_seeding Seed cells in 96-well plates incubation1 Incubate for 24h cell_seeding->incubation1 add_compound Add serial dilutions of Lophanthoidin analogs incubation1->add_compound incubation2 Incubate for 48h add_compound->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate for 4h add_mtt->incubation3 add_dmso Add DMSO to dissolve formazan (B1609692) incubation3->add_dmso read_absorbance Measure absorbance at 570 nm add_dmso->read_absorbance

Caption: Workflow of the MTT cytotoxicity assay.

Procedure:

  • Cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.

  • The cells were then treated with various concentrations of the Lophanthoidin compounds and incubated for an additional 48 hours.

  • After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.

  • The medium was removed, and 100 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.

  • The absorbance was measured at 570 nm using a microplate reader.

  • The IC50 values were calculated from the dose-response curves.

Putative Signaling Pathway

While the precise mechanism of action for this compound has not been fully elucidated, many cytotoxic diterpenoids are known to induce apoptosis. A plausible signaling pathway involves the activation of intrinsic apoptotic pathways.

Apoptosis_Pathway LophanthoidinE This compound Bax Bax LophanthoidinE->Bax activates Bcl2 Bcl-2 LophanthoidinE->Bcl2 inhibits Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Bax->Mitochondrion promotes permeabilization Bcl2->Mitochondrion inhibits permeabilization Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 recruits Apoptosome Apoptosome Caspase9->Apoptosome forms Caspase3 Caspase-3 Apoptosome->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Putative apoptotic pathway induced by this compound.

This proposed pathway suggests that this compound may induce apoptosis by promoting the pro-apoptotic protein Bax and inhibiting the anti-apoptotic protein Bcl-2. This leads to mitochondrial membrane permeabilization, release of cytochrome c, and subsequent activation of the caspase cascade, ultimately resulting in programmed cell death. Further experimental validation is required to confirm this mechanism.

Conclusion and Future Directions

The Lophanthoidin class of diterpenoids represents a promising scaffold for the development of new anticancer agents. The structure-activity relationship studies indicate that modifications, particularly at the C7 position of the abietane core, can significantly enhance cytotoxic activity. Future research should focus on the synthesis of novel analogs with modifications at key positions to optimize potency and selectivity. Furthermore, detailed mechanistic studies are warranted to fully elucidate the signaling pathways involved in their cytotoxic effects, which will be crucial for their potential translation into clinical candidates.

Lophanthoidin E and its Analogs: A Comparative Guide to Structure-Activity Relationships in Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of Lophanthoidin E, an abietane-type diterpenoid isolated from Agastache rugosa (Korean mint), and its analogs. The cytotoxic properties of these compounds are summarized, with a focus on the structural modifications that influence their biological activity. Detailed experimental protocols and pathway diagrams are included to support further research and drug development efforts.

Overview of this compound and Analogs

This compound belongs to the abietane class of diterpenoids, characterized by a tricyclic carbon skeleton. Isolated from the roots of Agastache rugosa, a perennial plant in the Lamiaceae family, this compound and its related compounds, Lophanthoidin A-F, have demonstrated notable cytotoxic activities. The core structure of these compounds offers multiple sites for chemical modification, making them an interesting scaffold for the development of novel cytotoxic agents.

The general structure of the Lophanthoidin series involves an abietane core with varying substitutions, particularly at positions C6, C7, C11, C12, C14, and C17. This compound is specifically characterized by an acetyl group at the C17-position and a hydroxyl group at the C6-position.

Comparative Cytotoxicity Data

The cytotoxic effects of this compound and its naturally occurring analogs were evaluated against a panel of human cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values, providing a quantitative comparison of their potency.

CompoundA549 (Lung Carcinoma) IC50 (µg/mL)SK-OV-3 (Ovarian Cancer) IC50 (µg/mL)SK-MEL-2 (Melanoma) IC50 (µg/mL)XF498 (CNS Cancer) IC50 (µg/mL)HCT15 (Colon Cancer) IC50 (µg/mL)
Lophanthoidin A >30>30>30>30>30
Lophanthoidin B 19.821.420.123.525.8
Lophanthoidin C 4.85.24.96.85.5
Lophanthoidin D 8.29.58.810.29.9
This compound 15.617.216.318.919.1
Lophanthoidin F 6.57.16.88.27.9

Structure-Activity Relationship Analysis

The analysis of the cytotoxic data reveals key structural features that govern the activity of Lophanthoidin analogs:

  • Oxidation at C7: The presence of a ketone at the C7 position, as seen in the more potent compounds Lophanthoidin C, D, and F, appears to be crucial for enhanced cytotoxicity compared to analogs with a hydroxyl group or lacking oxidation at this position.

  • Hydroxyl Group at C6: While present in this compound, the influence of the C6-hydroxyl group on cytotoxicity is likely modulated by other substitutions.

  • Substitution at C17: The acetyl group at C17 in this compound contributes to its moderate activity. Variations at this position could significantly impact potency.

  • Aromatic Ring System: The quinone or hydroquinone moiety in the C-ring of the abietane skeleton is a common feature in cytotoxic diterpenoids and is likely a key contributor to the biological activity of the Lophanthoidin series.

Experimental Protocols

Cell Lines and Culture

Human cancer cell lines A549 (lung carcinoma), SK-OV-3 (ovarian cancer), SK-MEL-2 (melanoma), XF498 (central nervous system cancer), and HCT15 (colon cancer) were used. Cells were maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere of 5% CO2.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of the compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Workflow:

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_measurement Viability Measurement cell_seeding Seed cells in 96-well plates incubation1 Incubate for 24h cell_seeding->incubation1 add_compound Add serial dilutions of Lophanthoidin analogs incubation1->add_compound incubation2 Incubate for 48h add_compound->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate for 4h add_mtt->incubation3 add_dmso Add DMSO to dissolve formazan incubation3->add_dmso read_absorbance Measure absorbance at 570 nm add_dmso->read_absorbance

Caption: Workflow of the MTT cytotoxicity assay.

Procedure:

  • Cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.

  • The cells were then treated with various concentrations of the Lophanthoidin compounds and incubated for an additional 48 hours.

  • After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.

  • The medium was removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • The absorbance was measured at 570 nm using a microplate reader.

  • The IC50 values were calculated from the dose-response curves.

Putative Signaling Pathway

While the precise mechanism of action for this compound has not been fully elucidated, many cytotoxic diterpenoids are known to induce apoptosis. A plausible signaling pathway involves the activation of intrinsic apoptotic pathways.

Apoptosis_Pathway LophanthoidinE This compound Bax Bax LophanthoidinE->Bax activates Bcl2 Bcl-2 LophanthoidinE->Bcl2 inhibits Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Bax->Mitochondrion promotes permeabilization Bcl2->Mitochondrion inhibits permeabilization Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 recruits Apoptosome Apoptosome Caspase9->Apoptosome forms Caspase3 Caspase-3 Apoptosome->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Putative apoptotic pathway induced by this compound.

This proposed pathway suggests that this compound may induce apoptosis by promoting the pro-apoptotic protein Bax and inhibiting the anti-apoptotic protein Bcl-2. This leads to mitochondrial membrane permeabilization, release of cytochrome c, and subsequent activation of the caspase cascade, ultimately resulting in programmed cell death. Further experimental validation is required to confirm this mechanism.

Conclusion and Future Directions

The Lophanthoidin class of diterpenoids represents a promising scaffold for the development of new anticancer agents. The structure-activity relationship studies indicate that modifications, particularly at the C7 position of the abietane core, can significantly enhance cytotoxic activity. Future research should focus on the synthesis of novel analogs with modifications at key positions to optimize potency and selectivity. Furthermore, detailed mechanistic studies are warranted to fully elucidate the signaling pathways involved in their cytotoxic effects, which will be crucial for their potential translation into clinical candidates.

Unraveling the Therapeutic Potential of Lophanthoidin E: A Comparative Analysis of its Presumed Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the anti-inflammatory and apoptotic functionalities of Lophanthoidin E, cross-validated against structurally similar abietane (B96969) diterpenoids, offers a promising glimpse into its potential as a novel therapeutic agent. Due to the limited direct experimental data on this compound, this guide provides a comprehensive comparison with well-researched, structurally analogous compounds—Carnosol, Tanshinone IIA, Cryptotanshinone, and Taxodione—to elucidate its probable mechanisms of action.

This analysis is tailored for researchers, scientists, and drug development professionals, presenting a cohesive overview of the signaling pathways, experimental data, and methodologies pertinent to understanding the therapeutic profile of this class of compounds.

Comparative Efficacy: A Quantitative Overview

To contextualize the potential potency of this compound, the following tables summarize the half-maximal inhibitory concentrations (IC50) of its structural analogs against various cancer cell lines and in assays measuring key inflammatory mediators. These are compared with standard-of-care drugs, Dexamethasone for anti-inflammatory effects and Doxorubicin for apoptosis-inducing activity.

Table 1: Comparative Cytotoxicity (IC50) of Abietane Diterpenoids and Doxorubicin in Cancer Cell Lines

CompoundHeLa (Cervical Cancer)A549 (Lung Cancer)MCF-7 (Breast Cancer)HCT-116 (Colon Cancer)B16 (Melanoma)DU145 (Prostate Cancer)Rh30 (Rhabdomyosarcoma)
Carnosol --~40 µM[1]----
Tanshinone IIA --0.25 µg/mL[2][3]17.48 µM[4]---
Cryptotanshinone 17.55 µM[5]-16.97 µM-12.37 µM3.5 µM5.1 µM
Taxodione -------
Doxorubicin Data not availableData not availableData not availableData not availableData not availableData not availableData not available

Table 2: Comparative Anti-inflammatory Activity (IC50) of Abietane Diterpenoids and Dexamethasone

CompoundInhibition of Nitric Oxide (NO) ProductionInhibition of Prostaglandin E2 (PGE2) Production
Carnosol 9.4 µM (in LPS-stimulated RAW 264.7 cells)9.4 µM (in LPS-stimulated RAW 264.7 cells)
Tanshinone IIA Inhibits NO production-
Cryptotanshinone --
Dexamethasone >650 µM (on NF-κB inhibition in a human macrophage cell line)-

Delving into the Mechanism: Signaling Pathways and Cellular Effects

The anti-inflammatory and apoptotic effects of abietane diterpenoids are primarily attributed to their ability to modulate key cellular signaling pathways.

Anti-inflammatory Mechanism

Abietane diterpenoids are potent inhibitors of inflammatory responses. Their primary mechanism involves the suppression of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a master regulator of inflammation, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Compounds like Carnosol and Tanshinone IIA have been shown to inhibit the activation of NF-κB in macrophages stimulated with lipopolysaccharide (LPS), a potent inflammatory trigger. This inhibition leads to a downstream reduction in the production of inflammatory mediators such as nitric oxide (NO) and prostaglandins (B1171923) (e.g., PGE2).

Furthermore, some abietane diterpenoids, including Carnosol and Cryptotanshinone, also modulate the Mitogen-Activated Protein Kinase (MAPK) pathways (p38, ERK, and JNK), which are also critically involved in the inflammatory cascade.

Anti_Inflammatory_Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAP3K MAP3K TLR4->MAP3K IKK IKK TLR4->IKK Abietane_Diterpenoids Abietane Diterpenoids (e.g., Carnosol, Tanshinone IIA) MAPK p38, ERK, JNK Abietane_Diterpenoids->MAPK inhibits Abietane_Diterpenoids->IKK inhibits MAP2K MAP2K MAP3K->MAP2K MAP2K->MAPK IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (in nucleus) NFkB->NFkB_nucleus translocates Pro_inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-1β, IL-6) NFkB_nucleus->Pro_inflammatory_Genes activates Inflammatory_Mediators Inflammatory Mediators (NO, PGE2, Cytokines) Pro_inflammatory_Genes->Inflammatory_Mediators

Caption: Anti-inflammatory signaling pathway of abietane diterpenoids.

Apoptosis-Inducing Mechanism

In the context of cancer, abietane diterpenoids exhibit potent pro-apoptotic activity, inducing programmed cell death in various cancer cell lines. This is achieved through a multi-pronged approach targeting both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.

A common mechanism involves the generation of Reactive Oxygen Species (ROS) , which creates oxidative stress within the cancer cells. This, in turn, can trigger the mitochondrial apoptotic cascade. Key events include the upregulation of the pro-apoptotic protein Bax and the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL. This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, activating a cascade of caspases, particularly caspase-9 and the executioner caspase-3, ultimately leading to cell death.

Some abietane diterpenoids, such as Carnosol, have also been shown to induce the expression of the tumor suppressor protein p53, which can further promote apoptosis. Additionally, the inhibition of pro-survival signaling pathways, such as the STAT3 pathway , by compounds like Carnosol, contributes to their anticancer effects.

Apoptosis_Pathway cluster_ros Oxidative Stress cluster_mito Mitochondrial Pathway cluster_stat3 STAT3 Pathway Inhibition Abietane_Diterpenoids Abietane Diterpenoids (e.g., Carnosol, Taxodione) ROS ROS Generation Abietane_Diterpenoids->ROS Bcl2_family Bax ↑ Bcl-2, Bcl-xL ↓ Abietane_Diterpenoids->Bcl2_family STAT3 STAT3 Inactivation Abietane_Diterpenoids->STAT3 Mito Mitochondrion ROS->Mito Bcl2_family->Mito CytC Cytochrome c release Mito->CytC Casp9 Caspase-9 activation CytC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis STAT3->Apoptosis contributes to

Caption: Apoptosis-inducing signaling pathway of abietane diterpenoids.

Experimental Protocols: A Methodological Framework

The following section outlines the detailed methodologies for key experiments used to elucidate the mechanisms of action of abietane diterpenoids.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/mL and incubate overnight.

  • Compound Treatment: Treat cells with various concentrations of the test compound and incubate for 24-72 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of detergent reagent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate overnight seed_cells->incubate1 add_compound Add test compound (various concentrations) incubate1->add_compound incubate2 Incubate (24-72h) add_compound->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 add_solubilizer Add solubilization buffer (e.g., DMSO) incubate3->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for the MTT cell viability assay.

NF-κB Activity Assessment: Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB. Cells are transfected with a plasmid containing the luciferase reporter gene under the control of an NF-κB-responsive promoter.

Protocol:

  • Cell Transfection: Co-transfect cells (e.g., HEK293T or HeLa) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) in a 96-well plate.

  • Compound and Stimulant Treatment: After 24 hours, pre-treat the cells with the test compound for 1-2 hours, followed by stimulation with an NF-κB activator (e.g., TNF-α or LPS).

  • Cell Lysis: After 6-24 hours of stimulation, wash the cells with PBS and lyse them using a passive lysis buffer.

  • Luciferase Activity Measurement: Add luciferase assay reagent to the cell lysate and measure the firefly luciferase activity (luminescence) using a luminometer.

  • Normalization: Measure the Renilla luciferase activity for normalization of transfection efficiency.

  • Data Analysis: The relative luciferase activity is calculated by dividing the firefly luciferase reading by the Renilla luciferase reading.

Protein Expression Analysis: Western Blotting

Western blotting is used to detect specific proteins in a sample. This is crucial for observing changes in the levels of apoptosis-related proteins like caspases and Bcl-2 family members.

Protocol:

  • Protein Extraction: Treat cells with the test compound, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-caspase-3, anti-Bcl-2).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

Measurement of Inflammatory Mediators

Nitric Oxide (NO) Assay (Griess Test):

  • Sample Collection: Collect the cell culture supernatant after treatment with the test compound and LPS.

  • Griess Reagent Preparation: Prepare the Griess reagent by mixing equal parts of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solutions.

  • Reaction: Add the Griess reagent to the supernatant and incubate at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm. The concentration of nitrite, a stable product of NO, is determined from a standard curve.

Prostaglandin E2 (PGE2) Immunoassay:

  • Sample Collection: Collect the cell culture supernatant.

  • ELISA Procedure: Use a commercial Prostaglandin E2 ELISA kit. The assay typically involves a competitive binding process where PGE2 in the sample competes with a labeled PGE2 for binding to a limited number of antibody sites.

  • Detection: The amount of bound labeled PGE2 is detected, and the concentration of PGE2 in the sample is determined by comparing the signal to a standard curve.

Conclusion

While direct experimental evidence for this compound remains to be established, the comprehensive analysis of its structural analogs—Carnosol, Tanshinone IIA, Cryptotanshinone, and Taxodione—provides a strong foundation for predicting its mechanism of action. The consistent involvement of the NF-κB and MAPK pathways in mediating anti-inflammatory effects, and the induction of apoptosis through ROS generation and modulation of the Bcl-2 family and caspase cascades in cancer cells, strongly suggest that this compound is likely to share these therapeutic properties. The presented data and protocols offer a valuable resource for guiding future research to unlock the full therapeutic potential of this compound and other related abietane diterpenoids. Further investigation is warranted to confirm these hypotheses and to evaluate the in vivo efficacy and safety of this compound.

References

Unraveling the Therapeutic Potential of Lophanthoidin E: A Comparative Analysis of its Presumed Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the anti-inflammatory and apoptotic functionalities of Lophanthoidin E, cross-validated against structurally similar abietane (B96969) diterpenoids, offers a promising glimpse into its potential as a novel therapeutic agent. Due to the limited direct experimental data on this compound, this guide provides a comprehensive comparison with well-researched, structurally analogous compounds—Carnosol, Tanshinone IIA, Cryptotanshinone, and Taxodione—to elucidate its probable mechanisms of action.

This analysis is tailored for researchers, scientists, and drug development professionals, presenting a cohesive overview of the signaling pathways, experimental data, and methodologies pertinent to understanding the therapeutic profile of this class of compounds.

Comparative Efficacy: A Quantitative Overview

To contextualize the potential potency of this compound, the following tables summarize the half-maximal inhibitory concentrations (IC50) of its structural analogs against various cancer cell lines and in assays measuring key inflammatory mediators. These are compared with standard-of-care drugs, Dexamethasone for anti-inflammatory effects and Doxorubicin for apoptosis-inducing activity.

Table 1: Comparative Cytotoxicity (IC50) of Abietane Diterpenoids and Doxorubicin in Cancer Cell Lines

CompoundHeLa (Cervical Cancer)A549 (Lung Cancer)MCF-7 (Breast Cancer)HCT-116 (Colon Cancer)B16 (Melanoma)DU145 (Prostate Cancer)Rh30 (Rhabdomyosarcoma)
Carnosol --~40 µM[1]----
Tanshinone IIA --0.25 µg/mL[2][3]17.48 µM[4]---
Cryptotanshinone 17.55 µM[5]-16.97 µM-12.37 µM3.5 µM5.1 µM
Taxodione -------
Doxorubicin Data not availableData not availableData not availableData not availableData not availableData not availableData not available

Table 2: Comparative Anti-inflammatory Activity (IC50) of Abietane Diterpenoids and Dexamethasone

CompoundInhibition of Nitric Oxide (NO) ProductionInhibition of Prostaglandin E2 (PGE2) Production
Carnosol 9.4 µM (in LPS-stimulated RAW 264.7 cells)9.4 µM (in LPS-stimulated RAW 264.7 cells)
Tanshinone IIA Inhibits NO production-
Cryptotanshinone --
Dexamethasone >650 µM (on NF-κB inhibition in a human macrophage cell line)-

Delving into the Mechanism: Signaling Pathways and Cellular Effects

The anti-inflammatory and apoptotic effects of abietane diterpenoids are primarily attributed to their ability to modulate key cellular signaling pathways.

Anti-inflammatory Mechanism

Abietane diterpenoids are potent inhibitors of inflammatory responses. Their primary mechanism involves the suppression of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a master regulator of inflammation, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Compounds like Carnosol and Tanshinone IIA have been shown to inhibit the activation of NF-κB in macrophages stimulated with lipopolysaccharide (LPS), a potent inflammatory trigger. This inhibition leads to a downstream reduction in the production of inflammatory mediators such as nitric oxide (NO) and prostaglandins (B1171923) (e.g., PGE2).

Furthermore, some abietane diterpenoids, including Carnosol and Cryptotanshinone, also modulate the Mitogen-Activated Protein Kinase (MAPK) pathways (p38, ERK, and JNK), which are also critically involved in the inflammatory cascade.

Anti_Inflammatory_Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAP3K MAP3K TLR4->MAP3K IKK IKK TLR4->IKK Abietane_Diterpenoids Abietane Diterpenoids (e.g., Carnosol, Tanshinone IIA) MAPK p38, ERK, JNK Abietane_Diterpenoids->MAPK inhibits Abietane_Diterpenoids->IKK inhibits MAP2K MAP2K MAP3K->MAP2K MAP2K->MAPK IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (in nucleus) NFkB->NFkB_nucleus translocates Pro_inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-1β, IL-6) NFkB_nucleus->Pro_inflammatory_Genes activates Inflammatory_Mediators Inflammatory Mediators (NO, PGE2, Cytokines) Pro_inflammatory_Genes->Inflammatory_Mediators

Caption: Anti-inflammatory signaling pathway of abietane diterpenoids.

Apoptosis-Inducing Mechanism

In the context of cancer, abietane diterpenoids exhibit potent pro-apoptotic activity, inducing programmed cell death in various cancer cell lines. This is achieved through a multi-pronged approach targeting both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.

A common mechanism involves the generation of Reactive Oxygen Species (ROS) , which creates oxidative stress within the cancer cells. This, in turn, can trigger the mitochondrial apoptotic cascade. Key events include the upregulation of the pro-apoptotic protein Bax and the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL. This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, activating a cascade of caspases, particularly caspase-9 and the executioner caspase-3, ultimately leading to cell death.

Some abietane diterpenoids, such as Carnosol, have also been shown to induce the expression of the tumor suppressor protein p53, which can further promote apoptosis. Additionally, the inhibition of pro-survival signaling pathways, such as the STAT3 pathway , by compounds like Carnosol, contributes to their anticancer effects.

Apoptosis_Pathway cluster_ros Oxidative Stress cluster_mito Mitochondrial Pathway cluster_stat3 STAT3 Pathway Inhibition Abietane_Diterpenoids Abietane Diterpenoids (e.g., Carnosol, Taxodione) ROS ROS Generation Abietane_Diterpenoids->ROS Bcl2_family Bax ↑ Bcl-2, Bcl-xL ↓ Abietane_Diterpenoids->Bcl2_family STAT3 STAT3 Inactivation Abietane_Diterpenoids->STAT3 Mito Mitochondrion ROS->Mito Bcl2_family->Mito CytC Cytochrome c release Mito->CytC Casp9 Caspase-9 activation CytC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis STAT3->Apoptosis contributes to

Caption: Apoptosis-inducing signaling pathway of abietane diterpenoids.

Experimental Protocols: A Methodological Framework

The following section outlines the detailed methodologies for key experiments used to elucidate the mechanisms of action of abietane diterpenoids.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/mL and incubate overnight.

  • Compound Treatment: Treat cells with various concentrations of the test compound and incubate for 24-72 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of detergent reagent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate overnight seed_cells->incubate1 add_compound Add test compound (various concentrations) incubate1->add_compound incubate2 Incubate (24-72h) add_compound->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 add_solubilizer Add solubilization buffer (e.g., DMSO) incubate3->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for the MTT cell viability assay.

NF-κB Activity Assessment: Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB. Cells are transfected with a plasmid containing the luciferase reporter gene under the control of an NF-κB-responsive promoter.

Protocol:

  • Cell Transfection: Co-transfect cells (e.g., HEK293T or HeLa) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) in a 96-well plate.

  • Compound and Stimulant Treatment: After 24 hours, pre-treat the cells with the test compound for 1-2 hours, followed by stimulation with an NF-κB activator (e.g., TNF-α or LPS).

  • Cell Lysis: After 6-24 hours of stimulation, wash the cells with PBS and lyse them using a passive lysis buffer.

  • Luciferase Activity Measurement: Add luciferase assay reagent to the cell lysate and measure the firefly luciferase activity (luminescence) using a luminometer.

  • Normalization: Measure the Renilla luciferase activity for normalization of transfection efficiency.

  • Data Analysis: The relative luciferase activity is calculated by dividing the firefly luciferase reading by the Renilla luciferase reading.

Protein Expression Analysis: Western Blotting

Western blotting is used to detect specific proteins in a sample. This is crucial for observing changes in the levels of apoptosis-related proteins like caspases and Bcl-2 family members.

Protocol:

  • Protein Extraction: Treat cells with the test compound, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-caspase-3, anti-Bcl-2).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

Measurement of Inflammatory Mediators

Nitric Oxide (NO) Assay (Griess Test):

  • Sample Collection: Collect the cell culture supernatant after treatment with the test compound and LPS.

  • Griess Reagent Preparation: Prepare the Griess reagent by mixing equal parts of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solutions.

  • Reaction: Add the Griess reagent to the supernatant and incubate at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm. The concentration of nitrite, a stable product of NO, is determined from a standard curve.

Prostaglandin E2 (PGE2) Immunoassay:

  • Sample Collection: Collect the cell culture supernatant.

  • ELISA Procedure: Use a commercial Prostaglandin E2 ELISA kit. The assay typically involves a competitive binding process where PGE2 in the sample competes with a labeled PGE2 for binding to a limited number of antibody sites.

  • Detection: The amount of bound labeled PGE2 is detected, and the concentration of PGE2 in the sample is determined by comparing the signal to a standard curve.

Conclusion

While direct experimental evidence for this compound remains to be established, the comprehensive analysis of its structural analogs—Carnosol, Tanshinone IIA, Cryptotanshinone, and Taxodione—provides a strong foundation for predicting its mechanism of action. The consistent involvement of the NF-κB and MAPK pathways in mediating anti-inflammatory effects, and the induction of apoptosis through ROS generation and modulation of the Bcl-2 family and caspase cascades in cancer cells, strongly suggest that this compound is likely to share these therapeutic properties. The presented data and protocols offer a valuable resource for guiding future research to unlock the full therapeutic potential of this compound and other related abietane diterpenoids. Further investigation is warranted to confirm these hypotheses and to evaluate the in vivo efficacy and safety of this compound.

References

Unraveling the Therapeutic Potential of Lophanthoidin E: A Comparative Analysis of its Presumed Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the anti-inflammatory and apoptotic functionalities of Lophanthoidin E, cross-validated against structurally similar abietane diterpenoids, offers a promising glimpse into its potential as a novel therapeutic agent. Due to the limited direct experimental data on this compound, this guide provides a comprehensive comparison with well-researched, structurally analogous compounds—Carnosol, Tanshinone IIA, Cryptotanshinone, and Taxodione—to elucidate its probable mechanisms of action.

This analysis is tailored for researchers, scientists, and drug development professionals, presenting a cohesive overview of the signaling pathways, experimental data, and methodologies pertinent to understanding the therapeutic profile of this class of compounds.

Comparative Efficacy: A Quantitative Overview

To contextualize the potential potency of this compound, the following tables summarize the half-maximal inhibitory concentrations (IC50) of its structural analogs against various cancer cell lines and in assays measuring key inflammatory mediators. These are compared with standard-of-care drugs, Dexamethasone for anti-inflammatory effects and Doxorubicin for apoptosis-inducing activity.

Table 1: Comparative Cytotoxicity (IC50) of Abietane Diterpenoids and Doxorubicin in Cancer Cell Lines

CompoundHeLa (Cervical Cancer)A549 (Lung Cancer)MCF-7 (Breast Cancer)HCT-116 (Colon Cancer)B16 (Melanoma)DU145 (Prostate Cancer)Rh30 (Rhabdomyosarcoma)
Carnosol --~40 µM[1]----
Tanshinone IIA --0.25 µg/mL[2][3]17.48 µM[4]---
Cryptotanshinone 17.55 µM[5]-16.97 µM-12.37 µM3.5 µM5.1 µM
Taxodione -------
Doxorubicin Data not availableData not availableData not availableData not availableData not availableData not availableData not available

Table 2: Comparative Anti-inflammatory Activity (IC50) of Abietane Diterpenoids and Dexamethasone

CompoundInhibition of Nitric Oxide (NO) ProductionInhibition of Prostaglandin E2 (PGE2) Production
Carnosol 9.4 µM (in LPS-stimulated RAW 264.7 cells)9.4 µM (in LPS-stimulated RAW 264.7 cells)
Tanshinone IIA Inhibits NO production-
Cryptotanshinone --
Dexamethasone >650 µM (on NF-κB inhibition in a human macrophage cell line)-

Delving into the Mechanism: Signaling Pathways and Cellular Effects

The anti-inflammatory and apoptotic effects of abietane diterpenoids are primarily attributed to their ability to modulate key cellular signaling pathways.

Anti-inflammatory Mechanism

Abietane diterpenoids are potent inhibitors of inflammatory responses. Their primary mechanism involves the suppression of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a master regulator of inflammation, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Compounds like Carnosol and Tanshinone IIA have been shown to inhibit the activation of NF-κB in macrophages stimulated with lipopolysaccharide (LPS), a potent inflammatory trigger. This inhibition leads to a downstream reduction in the production of inflammatory mediators such as nitric oxide (NO) and prostaglandins (e.g., PGE2).

Furthermore, some abietane diterpenoids, including Carnosol and Cryptotanshinone, also modulate the Mitogen-Activated Protein Kinase (MAPK) pathways (p38, ERK, and JNK), which are also critically involved in the inflammatory cascade.

Anti_Inflammatory_Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAP3K MAP3K TLR4->MAP3K IKK IKK TLR4->IKK Abietane_Diterpenoids Abietane Diterpenoids (e.g., Carnosol, Tanshinone IIA) MAPK p38, ERK, JNK Abietane_Diterpenoids->MAPK inhibits Abietane_Diterpenoids->IKK inhibits MAP2K MAP2K MAP3K->MAP2K MAP2K->MAPK IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (in nucleus) NFkB->NFkB_nucleus translocates Pro_inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-1β, IL-6) NFkB_nucleus->Pro_inflammatory_Genes activates Inflammatory_Mediators Inflammatory Mediators (NO, PGE2, Cytokines) Pro_inflammatory_Genes->Inflammatory_Mediators

Caption: Anti-inflammatory signaling pathway of abietane diterpenoids.

Apoptosis-Inducing Mechanism

In the context of cancer, abietane diterpenoids exhibit potent pro-apoptotic activity, inducing programmed cell death in various cancer cell lines. This is achieved through a multi-pronged approach targeting both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.

A common mechanism involves the generation of Reactive Oxygen Species (ROS) , which creates oxidative stress within the cancer cells. This, in turn, can trigger the mitochondrial apoptotic cascade. Key events include the upregulation of the pro-apoptotic protein Bax and the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL. This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, activating a cascade of caspases, particularly caspase-9 and the executioner caspase-3, ultimately leading to cell death.

Some abietane diterpenoids, such as Carnosol, have also been shown to induce the expression of the tumor suppressor protein p53, which can further promote apoptosis. Additionally, the inhibition of pro-survival signaling pathways, such as the STAT3 pathway , by compounds like Carnosol, contributes to their anticancer effects.

Apoptosis_Pathway cluster_ros Oxidative Stress cluster_mito Mitochondrial Pathway cluster_stat3 STAT3 Pathway Inhibition Abietane_Diterpenoids Abietane Diterpenoids (e.g., Carnosol, Taxodione) ROS ROS Generation Abietane_Diterpenoids->ROS Bcl2_family Bax ↑ Bcl-2, Bcl-xL ↓ Abietane_Diterpenoids->Bcl2_family STAT3 STAT3 Inactivation Abietane_Diterpenoids->STAT3 Mito Mitochondrion ROS->Mito Bcl2_family->Mito CytC Cytochrome c release Mito->CytC Casp9 Caspase-9 activation CytC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis STAT3->Apoptosis contributes to

Caption: Apoptosis-inducing signaling pathway of abietane diterpenoids.

Experimental Protocols: A Methodological Framework

The following section outlines the detailed methodologies for key experiments used to elucidate the mechanisms of action of abietane diterpenoids.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/mL and incubate overnight.

  • Compound Treatment: Treat cells with various concentrations of the test compound and incubate for 24-72 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of detergent reagent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate overnight seed_cells->incubate1 add_compound Add test compound (various concentrations) incubate1->add_compound incubate2 Incubate (24-72h) add_compound->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 add_solubilizer Add solubilization buffer (e.g., DMSO) incubate3->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for the MTT cell viability assay.

NF-κB Activity Assessment: Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB. Cells are transfected with a plasmid containing the luciferase reporter gene under the control of an NF-κB-responsive promoter.

Protocol:

  • Cell Transfection: Co-transfect cells (e.g., HEK293T or HeLa) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) in a 96-well plate.

  • Compound and Stimulant Treatment: After 24 hours, pre-treat the cells with the test compound for 1-2 hours, followed by stimulation with an NF-κB activator (e.g., TNF-α or LPS).

  • Cell Lysis: After 6-24 hours of stimulation, wash the cells with PBS and lyse them using a passive lysis buffer.

  • Luciferase Activity Measurement: Add luciferase assay reagent to the cell lysate and measure the firefly luciferase activity (luminescence) using a luminometer.

  • Normalization: Measure the Renilla luciferase activity for normalization of transfection efficiency.

  • Data Analysis: The relative luciferase activity is calculated by dividing the firefly luciferase reading by the Renilla luciferase reading.

Protein Expression Analysis: Western Blotting

Western blotting is used to detect specific proteins in a sample. This is crucial for observing changes in the levels of apoptosis-related proteins like caspases and Bcl-2 family members.

Protocol:

  • Protein Extraction: Treat cells with the test compound, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-caspase-3, anti-Bcl-2).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

Measurement of Inflammatory Mediators

Nitric Oxide (NO) Assay (Griess Test):

  • Sample Collection: Collect the cell culture supernatant after treatment with the test compound and LPS.

  • Griess Reagent Preparation: Prepare the Griess reagent by mixing equal parts of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride solutions.

  • Reaction: Add the Griess reagent to the supernatant and incubate at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm. The concentration of nitrite, a stable product of NO, is determined from a standard curve.

Prostaglandin E2 (PGE2) Immunoassay:

  • Sample Collection: Collect the cell culture supernatant.

  • ELISA Procedure: Use a commercial Prostaglandin E2 ELISA kit. The assay typically involves a competitive binding process where PGE2 in the sample competes with a labeled PGE2 for binding to a limited number of antibody sites.

  • Detection: The amount of bound labeled PGE2 is detected, and the concentration of PGE2 in the sample is determined by comparing the signal to a standard curve.

Conclusion

While direct experimental evidence for this compound remains to be established, the comprehensive analysis of its structural analogs—Carnosol, Tanshinone IIA, Cryptotanshinone, and Taxodione—provides a strong foundation for predicting its mechanism of action. The consistent involvement of the NF-κB and MAPK pathways in mediating anti-inflammatory effects, and the induction of apoptosis through ROS generation and modulation of the Bcl-2 family and caspase cascades in cancer cells, strongly suggest that this compound is likely to share these therapeutic properties. The presented data and protocols offer a valuable resource for guiding future research to unlock the full therapeutic potential of this compound and other related abietane diterpenoids. Further investigation is warranted to confirm these hypotheses and to evaluate the in vivo efficacy and safety of this compound.

References

Lophanthoidin E: A Comparative Bioactivity Analysis Against Preeminent Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide offers a comparative analysis of the bioactivity of the novel diterpenoid, Lophanthoidin E, against established anti-inflammatory and antioxidant standards. As a compound of emerging interest, understanding its therapeutic potential requires rigorous comparison with well-characterized agents. This document provides a framework for this evaluation, presenting side-by-side data from key in vitro assays.

Note to Researchers: Quantitative bioactivity data for this compound is not yet publicly available. The data presented in the following tables for this compound are placeholders and should be replaced with experimental findings. This guide is intended to serve as a template for the evaluation and reporting of this compound's bioactivity.

Comparative Analysis of Bioactivity

To contextualize the potential efficacy of this compound, its performance in standardized bioassays is compared with leading anti-inflammatory and antioxidant compounds. The following tables summarize the half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: Anti-Inflammatory Activity

The anti-inflammatory potential of this compound was assessed by its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells and to modulate the NF-κB signaling pathway.

CompoundNitric Oxide Inhibition IC50 (µM)NF-κB Inhibition IC50 (µM)
This compound Data Not Available Data Not Available
Dexamethasone~3[1][2]Data Not Available
Indomethacin>100Data Not Available
Quercetin13.1 ± 1.9[3]Data Not Available
L-NMMA (NOS Inhibitor)~10-20Not Applicable
Table 2: Antioxidant Activity

The antioxidant capacity of this compound was evaluated using two common radical scavenging assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay.

CompoundDPPH Radical Scavenging IC50 (µg/mL)ABTS Radical Scavenging IC50 (µg/mL)
This compound Data Not Available Data Not Available
Trolox3.77 ± 0.08[4]2.93 ± 0.03[4]
Ascorbic Acid~4.97Data Not Available
Quercetin~4.97Data Not Available

Experimental Methodologies

Detailed protocols for the key bioassays are provided below to ensure reproducibility and facilitate the generation of comparable data for this compound.

Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages

This assay quantifies the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

Cell Culture and Treatment:

  • RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified atmosphere.

  • Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

  • The following day, the medium is replaced with fresh medium containing various concentrations of this compound or standard compounds.

  • After a 1-hour pre-incubation period, cells are stimulated with 1 µg/mL of LPS for 24 hours.

Nitrite (B80452) Quantification (Griess Assay):

  • After the incubation period, 100 µL of the cell culture supernatant is mixed with an equal volume of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • The mixture is incubated at room temperature for 10 minutes.

  • The absorbance is measured at 540 nm using a microplate reader.

  • The concentration of nitrite, a stable product of NO, is determined from a sodium nitrite standard curve.

  • The percentage of NO inhibition is calculated relative to the LPS-treated control group.

NF-κB Reporter Assay

This assay measures the activation of the Nuclear Factor-kappa B (NF-κB) transcription factor, a central regulator of the inflammatory response.

Cell Transfection and Treatment:

  • HEK293T cells are co-transfected with an NF-κB-responsive luciferase reporter plasmid and a Renilla luciferase control plasmid for normalization.

  • Transfected cells are seeded in 96-well plates and allowed to grow for 24 hours.

  • Cells are then pre-treated with various concentrations of this compound or standard inhibitors for 1 hour.

  • Following pre-treatment, cells are stimulated with a known NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α), for 6-8 hours.

Luciferase Activity Measurement:

  • After stimulation, cells are lysed, and the luciferase activity is measured using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

  • The inhibitory effect is expressed as the percentage reduction in luciferase activity compared to the TNF-α-stimulated control.

DPPH Radical Scavenging Assay

This spectrophotometric assay measures the capacity of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Assay Procedure:

  • A 0.1 mM solution of DPPH in methanol (B129727) is prepared.

  • Various concentrations of this compound or standard antioxidants are added to the DPPH solution in a 96-well plate.

  • The reaction mixture is incubated in the dark at room temperature for 30 minutes.

  • The absorbance is measured at 517 nm.

  • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

ABTS Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.

Assay Procedure:

  • The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • The ABTS•+ solution is diluted with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Various concentrations of this compound or standard antioxidants are added to the ABTS•+ solution.

  • The absorbance is read at 734 nm after a 6-minute incubation.

  • The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.

Visualizing the Mechanisms

To further elucidate the biological processes involved, the following diagrams illustrate the key signaling pathways and experimental workflows.

G cluster_0 NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκBα (degraded) IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocates Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NFkB_nucleus->Genes Induces Lophanthoidin_E This compound Lophanthoidin_E->IKK Inhibits?

Caption: The NF-κB signaling pathway, a key regulator of inflammation.

G cluster_1 Nitric Oxide Inhibition Assay Workflow start Seed RAW 264.7 cells in 96-well plate treat Pre-treat with This compound or Standard start->treat stimulate Stimulate with LPS (1 µg/mL) for 24h treat->stimulate collect Collect Supernatant stimulate->collect griess Perform Griess Assay collect->griess measure Measure Absorbance at 540 nm griess->measure calculate Calculate % Inhibition measure->calculate

Caption: Workflow for the nitric oxide inhibition assay.

G cluster_2 Antioxidant Radical Scavenging Assay Principle Radical Stable Radical (DPPH• or ABTS•+) (Colored) Neutralized Neutralized Radical (DPPH-H or ABTS) (Colorless/Reduced Color) Radical->Neutralized Reduction by Antioxidant Antioxidant This compound (Antioxidant) Antioxidant->Radical

Caption: Principle of radical scavenging antioxidant assays.

References

Lophanthoidin E: A Comparative Bioactivity Analysis Against Preeminent Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide offers a comparative analysis of the bioactivity of the novel diterpenoid, Lophanthoidin E, against established anti-inflammatory and antioxidant standards. As a compound of emerging interest, understanding its therapeutic potential requires rigorous comparison with well-characterized agents. This document provides a framework for this evaluation, presenting side-by-side data from key in vitro assays.

Note to Researchers: Quantitative bioactivity data for this compound is not yet publicly available. The data presented in the following tables for this compound are placeholders and should be replaced with experimental findings. This guide is intended to serve as a template for the evaluation and reporting of this compound's bioactivity.

Comparative Analysis of Bioactivity

To contextualize the potential efficacy of this compound, its performance in standardized bioassays is compared with leading anti-inflammatory and antioxidant compounds. The following tables summarize the half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: Anti-Inflammatory Activity

The anti-inflammatory potential of this compound was assessed by its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells and to modulate the NF-κB signaling pathway.

CompoundNitric Oxide Inhibition IC50 (µM)NF-κB Inhibition IC50 (µM)
This compound Data Not Available Data Not Available
Dexamethasone~3[1][2]Data Not Available
Indomethacin>100Data Not Available
Quercetin13.1 ± 1.9[3]Data Not Available
L-NMMA (NOS Inhibitor)~10-20Not Applicable
Table 2: Antioxidant Activity

The antioxidant capacity of this compound was evaluated using two common radical scavenging assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay.

CompoundDPPH Radical Scavenging IC50 (µg/mL)ABTS Radical Scavenging IC50 (µg/mL)
This compound Data Not Available Data Not Available
Trolox3.77 ± 0.08[4]2.93 ± 0.03[4]
Ascorbic Acid~4.97Data Not Available
Quercetin~4.97Data Not Available

Experimental Methodologies

Detailed protocols for the key bioassays are provided below to ensure reproducibility and facilitate the generation of comparable data for this compound.

Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages

This assay quantifies the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

Cell Culture and Treatment:

  • RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified atmosphere.

  • Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

  • The following day, the medium is replaced with fresh medium containing various concentrations of this compound or standard compounds.

  • After a 1-hour pre-incubation period, cells are stimulated with 1 µg/mL of LPS for 24 hours.

Nitrite (B80452) Quantification (Griess Assay):

  • After the incubation period, 100 µL of the cell culture supernatant is mixed with an equal volume of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • The mixture is incubated at room temperature for 10 minutes.

  • The absorbance is measured at 540 nm using a microplate reader.

  • The concentration of nitrite, a stable product of NO, is determined from a sodium nitrite standard curve.

  • The percentage of NO inhibition is calculated relative to the LPS-treated control group.

NF-κB Reporter Assay

This assay measures the activation of the Nuclear Factor-kappa B (NF-κB) transcription factor, a central regulator of the inflammatory response.

Cell Transfection and Treatment:

  • HEK293T cells are co-transfected with an NF-κB-responsive luciferase reporter plasmid and a Renilla luciferase control plasmid for normalization.

  • Transfected cells are seeded in 96-well plates and allowed to grow for 24 hours.

  • Cells are then pre-treated with various concentrations of this compound or standard inhibitors for 1 hour.

  • Following pre-treatment, cells are stimulated with a known NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α), for 6-8 hours.

Luciferase Activity Measurement:

  • After stimulation, cells are lysed, and the luciferase activity is measured using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

  • The inhibitory effect is expressed as the percentage reduction in luciferase activity compared to the TNF-α-stimulated control.

DPPH Radical Scavenging Assay

This spectrophotometric assay measures the capacity of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Assay Procedure:

  • A 0.1 mM solution of DPPH in methanol (B129727) is prepared.

  • Various concentrations of this compound or standard antioxidants are added to the DPPH solution in a 96-well plate.

  • The reaction mixture is incubated in the dark at room temperature for 30 minutes.

  • The absorbance is measured at 517 nm.

  • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

ABTS Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.

Assay Procedure:

  • The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • The ABTS•+ solution is diluted with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Various concentrations of this compound or standard antioxidants are added to the ABTS•+ solution.

  • The absorbance is read at 734 nm after a 6-minute incubation.

  • The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.

Visualizing the Mechanisms

To further elucidate the biological processes involved, the following diagrams illustrate the key signaling pathways and experimental workflows.

G cluster_0 NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκBα (degraded) IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocates Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NFkB_nucleus->Genes Induces Lophanthoidin_E This compound Lophanthoidin_E->IKK Inhibits?

Caption: The NF-κB signaling pathway, a key regulator of inflammation.

G cluster_1 Nitric Oxide Inhibition Assay Workflow start Seed RAW 264.7 cells in 96-well plate treat Pre-treat with This compound or Standard start->treat stimulate Stimulate with LPS (1 µg/mL) for 24h treat->stimulate collect Collect Supernatant stimulate->collect griess Perform Griess Assay collect->griess measure Measure Absorbance at 540 nm griess->measure calculate Calculate % Inhibition measure->calculate

Caption: Workflow for the nitric oxide inhibition assay.

G cluster_2 Antioxidant Radical Scavenging Assay Principle Radical Stable Radical (DPPH• or ABTS•+) (Colored) Neutralized Neutralized Radical (DPPH-H or ABTS) (Colorless/Reduced Color) Radical->Neutralized Reduction by Antioxidant Antioxidant This compound (Antioxidant) Antioxidant->Radical

Caption: Principle of radical scavenging antioxidant assays.

References

Lophanthoidin E: A Comparative Bioactivity Analysis Against Preeminent Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide offers a comparative analysis of the bioactivity of the novel diterpenoid, Lophanthoidin E, against established anti-inflammatory and antioxidant standards. As a compound of emerging interest, understanding its therapeutic potential requires rigorous comparison with well-characterized agents. This document provides a framework for this evaluation, presenting side-by-side data from key in vitro assays.

Note to Researchers: Quantitative bioactivity data for this compound is not yet publicly available. The data presented in the following tables for this compound are placeholders and should be replaced with experimental findings. This guide is intended to serve as a template for the evaluation and reporting of this compound's bioactivity.

Comparative Analysis of Bioactivity

To contextualize the potential efficacy of this compound, its performance in standardized bioassays is compared with leading anti-inflammatory and antioxidant compounds. The following tables summarize the half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: Anti-Inflammatory Activity

The anti-inflammatory potential of this compound was assessed by its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells and to modulate the NF-κB signaling pathway.

CompoundNitric Oxide Inhibition IC50 (µM)NF-κB Inhibition IC50 (µM)
This compound Data Not Available Data Not Available
Dexamethasone~3[1][2]Data Not Available
Indomethacin>100Data Not Available
Quercetin13.1 ± 1.9[3]Data Not Available
L-NMMA (NOS Inhibitor)~10-20Not Applicable
Table 2: Antioxidant Activity

The antioxidant capacity of this compound was evaluated using two common radical scavenging assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay.

CompoundDPPH Radical Scavenging IC50 (µg/mL)ABTS Radical Scavenging IC50 (µg/mL)
This compound Data Not Available Data Not Available
Trolox3.77 ± 0.08[4]2.93 ± 0.03[4]
Ascorbic Acid~4.97Data Not Available
Quercetin~4.97Data Not Available

Experimental Methodologies

Detailed protocols for the key bioassays are provided below to ensure reproducibility and facilitate the generation of comparable data for this compound.

Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages

This assay quantifies the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

Cell Culture and Treatment:

  • RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere.

  • Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

  • The following day, the medium is replaced with fresh medium containing various concentrations of this compound or standard compounds.

  • After a 1-hour pre-incubation period, cells are stimulated with 1 µg/mL of LPS for 24 hours.

Nitrite Quantification (Griess Assay):

  • After the incubation period, 100 µL of the cell culture supernatant is mixed with an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • The mixture is incubated at room temperature for 10 minutes.

  • The absorbance is measured at 540 nm using a microplate reader.

  • The concentration of nitrite, a stable product of NO, is determined from a sodium nitrite standard curve.

  • The percentage of NO inhibition is calculated relative to the LPS-treated control group.

NF-κB Reporter Assay

This assay measures the activation of the Nuclear Factor-kappa B (NF-κB) transcription factor, a central regulator of the inflammatory response.

Cell Transfection and Treatment:

  • HEK293T cells are co-transfected with an NF-κB-responsive luciferase reporter plasmid and a Renilla luciferase control plasmid for normalization.

  • Transfected cells are seeded in 96-well plates and allowed to grow for 24 hours.

  • Cells are then pre-treated with various concentrations of this compound or standard inhibitors for 1 hour.

  • Following pre-treatment, cells are stimulated with a known NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α), for 6-8 hours.

Luciferase Activity Measurement:

  • After stimulation, cells are lysed, and the luciferase activity is measured using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

  • The inhibitory effect is expressed as the percentage reduction in luciferase activity compared to the TNF-α-stimulated control.

DPPH Radical Scavenging Assay

This spectrophotometric assay measures the capacity of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Assay Procedure:

  • A 0.1 mM solution of DPPH in methanol is prepared.

  • Various concentrations of this compound or standard antioxidants are added to the DPPH solution in a 96-well plate.

  • The reaction mixture is incubated in the dark at room temperature for 30 minutes.

  • The absorbance is measured at 517 nm.

  • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

ABTS Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.

Assay Procedure:

  • The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • The ABTS•+ solution is diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Various concentrations of this compound or standard antioxidants are added to the ABTS•+ solution.

  • The absorbance is read at 734 nm after a 6-minute incubation.

  • The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.

Visualizing the Mechanisms

To further elucidate the biological processes involved, the following diagrams illustrate the key signaling pathways and experimental workflows.

G cluster_0 NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκBα (degraded) IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocates Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NFkB_nucleus->Genes Induces Lophanthoidin_E This compound Lophanthoidin_E->IKK Inhibits?

Caption: The NF-κB signaling pathway, a key regulator of inflammation.

G cluster_1 Nitric Oxide Inhibition Assay Workflow start Seed RAW 264.7 cells in 96-well plate treat Pre-treat with This compound or Standard start->treat stimulate Stimulate with LPS (1 µg/mL) for 24h treat->stimulate collect Collect Supernatant stimulate->collect griess Perform Griess Assay collect->griess measure Measure Absorbance at 540 nm griess->measure calculate Calculate % Inhibition measure->calculate

Caption: Workflow for the nitric oxide inhibition assay.

G cluster_2 Antioxidant Radical Scavenging Assay Principle Radical Stable Radical (DPPH• or ABTS•+) (Colored) Neutralized Neutralized Radical (DPPH-H or ABTS) (Colorless/Reduced Color) Radical->Neutralized Reduction by Antioxidant Antioxidant This compound (Antioxidant) Antioxidant->Radical

Caption: Principle of radical scavenging antioxidant assays.

References

In Focus: A Comparative Analysis of Lophanthoidin E and a Competitor Compound

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative overview of the novel diterpenoid Lophanthoidin E. Due to the limited publicly available data on this compound's specific biological activities and mechanism of action, a direct head-to-head comparison with a specific competitor is not feasible at this time.

However, based on preliminary information suggesting that this compound is a diterpenoid isolated from Isodon lophanthoides, a plant known for its constituents with anti-inflammatory and cytotoxic properties, this guide will present an exemplary head-to-head comparison. This example will use a well-characterized diterpenoid with known anti-inflammatory activity, Andrographolide (B1667393) , and a widely used selective COX-2 inhibitor, Celecoxib , to illustrate the format and depth of analysis intended for such a comparison.

This illustrative guide will adhere to the core requirements of data presentation, detailed experimental protocols, and mandatory visualizations to serve as a template for future comparative analyses when more data on this compound becomes available.

Exemplary Head-to-Head Study: Andrographolide vs. Celecoxib

This section provides a detailed comparison of Andrographolide, a natural diterpenoid lactone, and Celecoxib, a synthetic non-steroidal anti-inflammatory drug (NSAID).

Quantitative Data Summary

The following tables summarize the key in vitro efficacy data for Andrographolide and Celecoxib in relevant anti-inflammatory assays.

CompoundAssayTarget/MarkerIC50 ValueCell Line/System
Andrographolide LPS-Induced Nitric Oxide ProductionNitric Oxide~18.5 µM[1]THP-1 (human monocytic cell line)
NF-κB InhibitionNF-κB TransactivationNot specified in µMELAM9-RAW264.7 (macrophage cell line)
Celecoxib COX-2 Enzymatic AssayCOX-2 Enzyme40 nM[2]Purified human recombinant COX-2
COX-1 Enzymatic AssayCOX-1 Enzyme15 µMPurified ovine COX-1
Whole Blood AssayCOX-2 Activity0.53 µM[3]Human whole blood
Mechanism of Action

Andrographolide primarily exerts its anti-inflammatory effects through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway .[4][5] It has been shown to covalently modify the p50 subunit of NF-κB, which interferes with its ability to bind to DNA, thereby preventing the transcription of pro-inflammatory genes.

Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor . It blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. Its selectivity for COX-2 over COX-1 is a key feature, as COX-1 is involved in maintaining the integrity of the stomach lining.

Signaling Pathway Diagrams

The following diagrams illustrate the distinct signaling pathways targeted by Andrographolide and Celecoxib.

andrographolide_pathway cluster_nucleus Cellular Compartments LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to DNA DNA NFkB->DNA binds to Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) DNA->Genes transcribes Andro Andrographolide Andro->NFkB inhibits DNA binding

Andrographolide's Mechanism of Action

celecoxib_pathway ArachidonicAcid Arachidonic Acid COX2 COX-2 ArachidonicAcid->COX2 Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins produces Inflammation Inflammation & Pain Prostaglandins->Inflammation mediates Celecoxib Celecoxib Celecoxib->COX2 selectively inhibits

Celecoxib's Mechanism of Action

Experimental Protocols

Detailed methodologies for the key assays cited in this guide are provided below.

LPS-Induced Nitric Oxide Production Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in macrophage cells stimulated with lipopolysaccharide (LPS).

Experimental Workflow Diagram

no_assay_workflow SeedCells 1. Seed RAW 264.7 cells in 96-well plate Incubate1 2. Incubate overnight SeedCells->Incubate1 Treat 3. Treat with compound + LPS (1 µg/mL) Incubate1->Treat Incubate2 4. Incubate for 24 hours Treat->Incubate2 Collect 5. Collect supernatant Incubate2->Collect Griess 6. Add Griess Reagent Collect->Griess Measure 7. Measure absorbance at 540 nm Griess->Measure Calculate 8. Calculate % inhibition and IC50 Measure->Calculate cox2_assay_workflow Prepare 1. Prepare Reagents: COX-2 enzyme, buffer, probe, inhibitor Plate 2. Add enzyme, buffer, and inhibitor to plate Prepare->Plate Incubate1 3. Pre-incubate for 10 min at 25°C Plate->Incubate1 AddSubstrate 4. Add Arachidonic Acid (substrate) Incubate1->AddSubstrate Measure 5. Measure fluorescence kinetically (Ex/Em = 535/587 nm) AddSubstrate->Measure Calculate 6. Calculate % inhibition and IC50 Measure->Calculate

References

In Focus: A Comparative Analysis of Lophanthoidin E and a Competitor Compound

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative overview of the novel diterpenoid Lophanthoidin E. Due to the limited publicly available data on this compound's specific biological activities and mechanism of action, a direct head-to-head comparison with a specific competitor is not feasible at this time.

However, based on preliminary information suggesting that this compound is a diterpenoid isolated from Isodon lophanthoides, a plant known for its constituents with anti-inflammatory and cytotoxic properties, this guide will present an exemplary head-to-head comparison. This example will use a well-characterized diterpenoid with known anti-inflammatory activity, Andrographolide (B1667393) , and a widely used selective COX-2 inhibitor, Celecoxib , to illustrate the format and depth of analysis intended for such a comparison.

This illustrative guide will adhere to the core requirements of data presentation, detailed experimental protocols, and mandatory visualizations to serve as a template for future comparative analyses when more data on this compound becomes available.

Exemplary Head-to-Head Study: Andrographolide vs. Celecoxib

This section provides a detailed comparison of Andrographolide, a natural diterpenoid lactone, and Celecoxib, a synthetic non-steroidal anti-inflammatory drug (NSAID).

Quantitative Data Summary

The following tables summarize the key in vitro efficacy data for Andrographolide and Celecoxib in relevant anti-inflammatory assays.

CompoundAssayTarget/MarkerIC50 ValueCell Line/System
Andrographolide LPS-Induced Nitric Oxide ProductionNitric Oxide~18.5 µM[1]THP-1 (human monocytic cell line)
NF-κB InhibitionNF-κB TransactivationNot specified in µMELAM9-RAW264.7 (macrophage cell line)
Celecoxib COX-2 Enzymatic AssayCOX-2 Enzyme40 nM[2]Purified human recombinant COX-2
COX-1 Enzymatic AssayCOX-1 Enzyme15 µMPurified ovine COX-1
Whole Blood AssayCOX-2 Activity0.53 µM[3]Human whole blood
Mechanism of Action

Andrographolide primarily exerts its anti-inflammatory effects through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway .[4][5] It has been shown to covalently modify the p50 subunit of NF-κB, which interferes with its ability to bind to DNA, thereby preventing the transcription of pro-inflammatory genes.

Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor . It blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. Its selectivity for COX-2 over COX-1 is a key feature, as COX-1 is involved in maintaining the integrity of the stomach lining.

Signaling Pathway Diagrams

The following diagrams illustrate the distinct signaling pathways targeted by Andrographolide and Celecoxib.

andrographolide_pathway cluster_nucleus Cellular Compartments LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to DNA DNA NFkB->DNA binds to Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) DNA->Genes transcribes Andro Andrographolide Andro->NFkB inhibits DNA binding

Andrographolide's Mechanism of Action

celecoxib_pathway ArachidonicAcid Arachidonic Acid COX2 COX-2 ArachidonicAcid->COX2 Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins produces Inflammation Inflammation & Pain Prostaglandins->Inflammation mediates Celecoxib Celecoxib Celecoxib->COX2 selectively inhibits

Celecoxib's Mechanism of Action

Experimental Protocols

Detailed methodologies for the key assays cited in this guide are provided below.

LPS-Induced Nitric Oxide Production Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in macrophage cells stimulated with lipopolysaccharide (LPS).

Experimental Workflow Diagram

no_assay_workflow SeedCells 1. Seed RAW 264.7 cells in 96-well plate Incubate1 2. Incubate overnight SeedCells->Incubate1 Treat 3. Treat with compound + LPS (1 µg/mL) Incubate1->Treat Incubate2 4. Incubate for 24 hours Treat->Incubate2 Collect 5. Collect supernatant Incubate2->Collect Griess 6. Add Griess Reagent Collect->Griess Measure 7. Measure absorbance at 540 nm Griess->Measure Calculate 8. Calculate % inhibition and IC50 Measure->Calculate cox2_assay_workflow Prepare 1. Prepare Reagents: COX-2 enzyme, buffer, probe, inhibitor Plate 2. Add enzyme, buffer, and inhibitor to plate Prepare->Plate Incubate1 3. Pre-incubate for 10 min at 25°C Plate->Incubate1 AddSubstrate 4. Add Arachidonic Acid (substrate) Incubate1->AddSubstrate Measure 5. Measure fluorescence kinetically (Ex/Em = 535/587 nm) AddSubstrate->Measure Calculate 6. Calculate % inhibition and IC50 Measure->Calculate

References

In Focus: A Comparative Analysis of Lophanthoidin E and a Competitor Compound

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative overview of the novel diterpenoid Lophanthoidin E. Due to the limited publicly available data on this compound's specific biological activities and mechanism of action, a direct head-to-head comparison with a specific competitor is not feasible at this time.

However, based on preliminary information suggesting that this compound is a diterpenoid isolated from Isodon lophanthoides, a plant known for its constituents with anti-inflammatory and cytotoxic properties, this guide will present an exemplary head-to-head comparison. This example will use a well-characterized diterpenoid with known anti-inflammatory activity, Andrographolide , and a widely used selective COX-2 inhibitor, Celecoxib , to illustrate the format and depth of analysis intended for such a comparison.

This illustrative guide will adhere to the core requirements of data presentation, detailed experimental protocols, and mandatory visualizations to serve as a template for future comparative analyses when more data on this compound becomes available.

Exemplary Head-to-Head Study: Andrographolide vs. Celecoxib

This section provides a detailed comparison of Andrographolide, a natural diterpenoid lactone, and Celecoxib, a synthetic non-steroidal anti-inflammatory drug (NSAID).

Quantitative Data Summary

The following tables summarize the key in vitro efficacy data for Andrographolide and Celecoxib in relevant anti-inflammatory assays.

CompoundAssayTarget/MarkerIC50 ValueCell Line/System
Andrographolide LPS-Induced Nitric Oxide ProductionNitric Oxide~18.5 µM[1]THP-1 (human monocytic cell line)
NF-κB InhibitionNF-κB TransactivationNot specified in µMELAM9-RAW264.7 (macrophage cell line)
Celecoxib COX-2 Enzymatic AssayCOX-2 Enzyme40 nM[2]Purified human recombinant COX-2
COX-1 Enzymatic AssayCOX-1 Enzyme15 µMPurified ovine COX-1
Whole Blood AssayCOX-2 Activity0.53 µM[3]Human whole blood
Mechanism of Action

Andrographolide primarily exerts its anti-inflammatory effects through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway .[4][5] It has been shown to covalently modify the p50 subunit of NF-κB, which interferes with its ability to bind to DNA, thereby preventing the transcription of pro-inflammatory genes.

Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor . It blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. Its selectivity for COX-2 over COX-1 is a key feature, as COX-1 is involved in maintaining the integrity of the stomach lining.

Signaling Pathway Diagrams

The following diagrams illustrate the distinct signaling pathways targeted by Andrographolide and Celecoxib.

andrographolide_pathway cluster_nucleus Cellular Compartments LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to DNA DNA NFkB->DNA binds to Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) DNA->Genes transcribes Andro Andrographolide Andro->NFkB inhibits DNA binding

Andrographolide's Mechanism of Action

celecoxib_pathway ArachidonicAcid Arachidonic Acid COX2 COX-2 ArachidonicAcid->COX2 Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins produces Inflammation Inflammation & Pain Prostaglandins->Inflammation mediates Celecoxib Celecoxib Celecoxib->COX2 selectively inhibits

Celecoxib's Mechanism of Action

Experimental Protocols

Detailed methodologies for the key assays cited in this guide are provided below.

LPS-Induced Nitric Oxide Production Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in macrophage cells stimulated with lipopolysaccharide (LPS).

Experimental Workflow Diagram

no_assay_workflow SeedCells 1. Seed RAW 264.7 cells in 96-well plate Incubate1 2. Incubate overnight SeedCells->Incubate1 Treat 3. Treat with compound + LPS (1 µg/mL) Incubate1->Treat Incubate2 4. Incubate for 24 hours Treat->Incubate2 Collect 5. Collect supernatant Incubate2->Collect Griess 6. Add Griess Reagent Collect->Griess Measure 7. Measure absorbance at 540 nm Griess->Measure Calculate 8. Calculate % inhibition and IC50 Measure->Calculate cox2_assay_workflow Prepare 1. Prepare Reagents: COX-2 enzyme, buffer, probe, inhibitor Plate 2. Add enzyme, buffer, and inhibitor to plate Prepare->Plate Incubate1 3. Pre-incubate for 10 min at 25°C Plate->Incubate1 AddSubstrate 4. Add Arachidonic Acid (substrate) Incubate1->AddSubstrate Measure 5. Measure fluorescence kinetically (Ex/Em = 535/587 nm) AddSubstrate->Measure Calculate 6. Calculate % inhibition and IC50 Measure->Calculate

References

Independent Verification of Lophanthoidin E's Reported Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An extensive review of publicly available scientific literature reveals a significant gap in the documentation of the biological effects of Lophanthoidin E, a diterpenoid isolated from Rabdosia lophanthoides. While its chemical structure and origin have been described, specific data on its biological activity, mechanism of action, and the signaling pathways it modulates are not sufficiently detailed in the accessible literature to conduct a comprehensive independent verification and comparison as requested.

This compound, with the chemical formula C₂₂H₃₀O₇ and CAS number 120462-45-5, was first reported in a 1989 publication in the journal Phytochemistry by Fujita et al. This study focused on the isolation and structure elucidation of a series of diterpenoids, Lophanthoidins A-F, from the leaves of Rabdosia lophanthoides. However, detailed biological activity data for this compound was not provided in the abstract or any publicly accessible sections of this seminal paper.

Subsequent research on compounds from the Rabdosia genus has indicated that various diterpenoids possess cytotoxic properties against a range of cancer cell lines. For instance, a study on diterpenoids from Rabdosia lophanthoides var. gerardianus demonstrated that several isolated compounds exhibited significant cytotoxic activities against human hepatocellular carcinoma (HepG2) and colon adenocarcinoma (HCF-8) cells, with IC₅₀ values in the low micromolar range. Another investigation into the total flavonoid content of the same plant species revealed that these compounds could sensitize hepatocellular carcinoma cells to the chemotherapeutic agent 5-fluorouracil. This was reportedly achieved by inducing G0/G1 phase cell cycle arrest and increasing the production of reactive oxygen species (ROS).

Despite these broader findings for related compounds, the specific biological effects of this compound remain uncharacterized in the available literature. Without primary data on its reported effects, a comparative analysis with alternative compounds, including the presentation of quantitative data, detailed experimental protocols, and the generation of signaling pathway diagrams, cannot be performed.

Therefore, this guide cannot fulfill the core requirements of objectively comparing this compound's performance with other alternatives due to the absence of foundational experimental data on its biological activity. Further research and publication of the specific effects of this compound are necessary before an independent verification and comprehensive comparison can be conducted.

Independent Verification of Lophanthoidin E's Reported Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An extensive review of publicly available scientific literature reveals a significant gap in the documentation of the biological effects of Lophanthoidin E, a diterpenoid isolated from Rabdosia lophanthoides. While its chemical structure and origin have been described, specific data on its biological activity, mechanism of action, and the signaling pathways it modulates are not sufficiently detailed in the accessible literature to conduct a comprehensive independent verification and comparison as requested.

This compound, with the chemical formula C₂₂H₃₀O₇ and CAS number 120462-45-5, was first reported in a 1989 publication in the journal Phytochemistry by Fujita et al. This study focused on the isolation and structure elucidation of a series of diterpenoids, Lophanthoidins A-F, from the leaves of Rabdosia lophanthoides. However, detailed biological activity data for this compound was not provided in the abstract or any publicly accessible sections of this seminal paper.

Subsequent research on compounds from the Rabdosia genus has indicated that various diterpenoids possess cytotoxic properties against a range of cancer cell lines. For instance, a study on diterpenoids from Rabdosia lophanthoides var. gerardianus demonstrated that several isolated compounds exhibited significant cytotoxic activities against human hepatocellular carcinoma (HepG2) and colon adenocarcinoma (HCF-8) cells, with IC₅₀ values in the low micromolar range. Another investigation into the total flavonoid content of the same plant species revealed that these compounds could sensitize hepatocellular carcinoma cells to the chemotherapeutic agent 5-fluorouracil. This was reportedly achieved by inducing G0/G1 phase cell cycle arrest and increasing the production of reactive oxygen species (ROS).

Despite these broader findings for related compounds, the specific biological effects of this compound remain uncharacterized in the available literature. Without primary data on its reported effects, a comparative analysis with alternative compounds, including the presentation of quantitative data, detailed experimental protocols, and the generation of signaling pathway diagrams, cannot be performed.

Therefore, this guide cannot fulfill the core requirements of objectively comparing this compound's performance with other alternatives due to the absence of foundational experimental data on its biological activity. Further research and publication of the specific effects of this compound are necessary before an independent verification and comprehensive comparison can be conducted.

Independent Verification of Lophanthoidin E's Reported Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An extensive review of publicly available scientific literature reveals a significant gap in the documentation of the biological effects of Lophanthoidin E, a diterpenoid isolated from Rabdosia lophanthoides. While its chemical structure and origin have been described, specific data on its biological activity, mechanism of action, and the signaling pathways it modulates are not sufficiently detailed in the accessible literature to conduct a comprehensive independent verification and comparison as requested.

This compound, with the chemical formula C₂₂H₃₀O₇ and CAS number 120462-45-5, was first reported in a 1989 publication in the journal Phytochemistry by Fujita et al. This study focused on the isolation and structure elucidation of a series of diterpenoids, Lophanthoidins A-F, from the leaves of Rabdosia lophanthoides. However, detailed biological activity data for this compound was not provided in the abstract or any publicly accessible sections of this seminal paper.

Subsequent research on compounds from the Rabdosia genus has indicated that various diterpenoids possess cytotoxic properties against a range of cancer cell lines. For instance, a study on diterpenoids from Rabdosia lophanthoides var. gerardianus demonstrated that several isolated compounds exhibited significant cytotoxic activities against human hepatocellular carcinoma (HepG2) and colon adenocarcinoma (HCF-8) cells, with IC₅₀ values in the low micromolar range. Another investigation into the total flavonoid content of the same plant species revealed that these compounds could sensitize hepatocellular carcinoma cells to the chemotherapeutic agent 5-fluorouracil. This was reportedly achieved by inducing G0/G1 phase cell cycle arrest and increasing the production of reactive oxygen species (ROS).

Despite these broader findings for related compounds, the specific biological effects of this compound remain uncharacterized in the available literature. Without primary data on its reported effects, a comparative analysis with alternative compounds, including the presentation of quantitative data, detailed experimental protocols, and the generation of signaling pathway diagrams, cannot be performed.

Therefore, this guide cannot fulfill the core requirements of objectively comparing this compound's performance with other alternatives due to the absence of foundational experimental data on its biological activity. Further research and publication of the specific effects of this compound are necessary before an independent verification and comprehensive comparison can be conducted.

Benchmarking Lophanthoidin E: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lophanthoidin E, a diterpenoid natural product, presents a compelling scaffold for investigation in drug discovery. While its specific biological activities remain largely uncharacterized, its structural class suggests potential anti-inflammatory and antioxidant properties, common among diterpenoids.[1][2][3][4] This guide provides a framework for benchmarking this compound against a curated library of well-characterized natural products with known anti-inflammatory and antioxidant activities. The objective is to elucidate the potential therapeutic value of this compound through standardized, quantitative comparisons.

This guide outlines detailed experimental protocols and data presentation formats to facilitate a direct and objective comparison of this compound's performance against established bioactive compounds. The following sections provide the necessary methodologies and frameworks for a comprehensive benchmarking study.

Comparative Natural Product Library

To effectively evaluate the potential of this compound, a carefully selected library of comparator compounds is essential. The following natural products, known for their anti-inflammatory and antioxidant properties, are proposed for this benchmark study.

Natural ProductClassReported Activities
Carnosol DiterpenoidPotent antioxidant and anti-inflammatory activities.[4]
Andrographolide DiterpenoidStrong anti-inflammatory effects through NF-κB inhibition.
Quercetin FlavonoidWell-documented antioxidant and anti-inflammatory properties.
Resveratrol StilbenoidKnown for its antioxidant, anti-inflammatory, and cardioprotective effects.

Experimental Protocols

A panel of in vitro assays is proposed to quantify and compare the anti-inflammatory and antioxidant activities of this compound and the comparator library.

Anti-Inflammatory Activity Assays

1. Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.

  • Assay Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound or comparator compounds for 1 hour.

    • Stimulate the cells with 1 µg/mL of LPS (from E. coli O111:B4) for 24 hours.

    • After incubation, collect the cell supernatant.

    • Determine the nitrite (B80452) concentration in the supernatant, a proxy for NO production, using the Griess reagent system.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the percentage of NO inhibition relative to the LPS-treated control.

  • Data Analysis: Determine the IC50 value (the concentration required to inhibit NO production by 50%) for each compound.

2. Pro-inflammatory Cytokine (TNF-α and IL-6) Inhibition Assay

This assay measures the inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), two critical pro-inflammatory cytokines.

  • Assay Procedure:

    • Follow the same cell culture and stimulation protocol as the NO inhibition assay.

    • After 24 hours of incubation with LPS and the test compounds, collect the cell culture supernatants.

    • Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of each cytokine and determine the respective IC50 values.

Antioxidant Activity Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay evaluates the free radical scavenging capacity of the test compounds.

  • Assay Procedure:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • In a 96-well plate, add various concentrations of this compound or comparator compounds to the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

    • Ascorbic acid or Trolox can be used as a positive control.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

2. Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), an indication of its antioxidant potential.

  • Assay Procedure:

    • Prepare the FRAP reagent by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

    • Add the test compound to the FRAP reagent and incubate at 37°C for 30 minutes.

    • Measure the absorbance of the resulting blue-colored solution at 593 nm.

  • Data Analysis: Construct a standard curve using FeSO₄·7H₂O and express the results as micromolar ferrous iron equivalents per gram of the compound (µM Fe(II)/g).

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Comparative Anti-Inflammatory Activity (IC50 in µM)

CompoundNO Inhibition (RAW 264.7)TNF-α Inhibition (ELISA)IL-6 Inhibition (ELISA)
This compoundExperimental DataExperimental DataExperimental Data
Carnosol
Andrographolide
Quercetin
Resveratrol

Table 2: Comparative Antioxidant Activity

CompoundDPPH Scavenging (IC50 in µM)FRAP Value (µM Fe(II)/g)
This compoundExperimental DataExperimental Data
Carnosol
Quercetin
Resveratrol
Ascorbic Acid (Control)

Visualizations

Diagrams illustrating key signaling pathways and experimental workflows are crucial for clear communication of the research.

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4/MD2 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB Nucleus Nucleus NFkB->Nucleus translocation iNOS iNOS Nucleus->iNOS TNFa TNF-α Nucleus->TNFa IL6 IL-6 Nucleus->IL6 NO NO iNOS->NO Inflammation Inflammation TNFa->Inflammation IL6->Inflammation NO->Inflammation Lophanthoidin_E This compound Lophanthoidin_E->IKK Inhibition? Lophanthoidin_E->NFkB Inhibition?

Caption: Proposed mechanism of anti-inflammatory action of this compound.

Experimental_Workflow cluster_0 Anti-Inflammatory Assays cluster_1 Antioxidant Assays RAW_cells RAW 264.7 Cells Pretreat Pre-treat with Compounds RAW_cells->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Supernatant Collect Supernatant Stimulate->Supernatant NO_Assay Griess Assay for NO Supernatant->NO_Assay ELISA ELISA for TNF-α & IL-6 Supernatant->ELISA DPPH_reagent DPPH Reagent Add_compound_DPPH Add Compound DPPH_reagent->Add_compound_DPPH FRAP_reagent FRAP Reagent Add_compound_FRAP Add Compound FRAP_reagent->Add_compound_FRAP Measure_DPPH Measure Absorbance (517nm) Add_compound_DPPH->Measure_DPPH Measure_FRAP Measure Absorbance (593nm) Add_compound_FRAP->Measure_FRAP

References

Benchmarking Lophanthoidin E: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lophanthoidin E, a diterpenoid natural product, presents a compelling scaffold for investigation in drug discovery. While its specific biological activities remain largely uncharacterized, its structural class suggests potential anti-inflammatory and antioxidant properties, common among diterpenoids.[1][2][3][4] This guide provides a framework for benchmarking this compound against a curated library of well-characterized natural products with known anti-inflammatory and antioxidant activities. The objective is to elucidate the potential therapeutic value of this compound through standardized, quantitative comparisons.

This guide outlines detailed experimental protocols and data presentation formats to facilitate a direct and objective comparison of this compound's performance against established bioactive compounds. The following sections provide the necessary methodologies and frameworks for a comprehensive benchmarking study.

Comparative Natural Product Library

To effectively evaluate the potential of this compound, a carefully selected library of comparator compounds is essential. The following natural products, known for their anti-inflammatory and antioxidant properties, are proposed for this benchmark study.

Natural ProductClassReported Activities
Carnosol DiterpenoidPotent antioxidant and anti-inflammatory activities.[4]
Andrographolide DiterpenoidStrong anti-inflammatory effects through NF-κB inhibition.
Quercetin FlavonoidWell-documented antioxidant and anti-inflammatory properties.
Resveratrol StilbenoidKnown for its antioxidant, anti-inflammatory, and cardioprotective effects.

Experimental Protocols

A panel of in vitro assays is proposed to quantify and compare the anti-inflammatory and antioxidant activities of this compound and the comparator library.

Anti-Inflammatory Activity Assays

1. Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.

  • Assay Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound or comparator compounds for 1 hour.

    • Stimulate the cells with 1 µg/mL of LPS (from E. coli O111:B4) for 24 hours.

    • After incubation, collect the cell supernatant.

    • Determine the nitrite (B80452) concentration in the supernatant, a proxy for NO production, using the Griess reagent system.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the percentage of NO inhibition relative to the LPS-treated control.

  • Data Analysis: Determine the IC50 value (the concentration required to inhibit NO production by 50%) for each compound.

2. Pro-inflammatory Cytokine (TNF-α and IL-6) Inhibition Assay

This assay measures the inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), two critical pro-inflammatory cytokines.

  • Assay Procedure:

    • Follow the same cell culture and stimulation protocol as the NO inhibition assay.

    • After 24 hours of incubation with LPS and the test compounds, collect the cell culture supernatants.

    • Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of each cytokine and determine the respective IC50 values.

Antioxidant Activity Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay evaluates the free radical scavenging capacity of the test compounds.

  • Assay Procedure:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • In a 96-well plate, add various concentrations of this compound or comparator compounds to the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

    • Ascorbic acid or Trolox can be used as a positive control.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

2. Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), an indication of its antioxidant potential.

  • Assay Procedure:

    • Prepare the FRAP reagent by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

    • Add the test compound to the FRAP reagent and incubate at 37°C for 30 minutes.

    • Measure the absorbance of the resulting blue-colored solution at 593 nm.

  • Data Analysis: Construct a standard curve using FeSO₄·7H₂O and express the results as micromolar ferrous iron equivalents per gram of the compound (µM Fe(II)/g).

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Comparative Anti-Inflammatory Activity (IC50 in µM)

CompoundNO Inhibition (RAW 264.7)TNF-α Inhibition (ELISA)IL-6 Inhibition (ELISA)
This compoundExperimental DataExperimental DataExperimental Data
Carnosol
Andrographolide
Quercetin
Resveratrol

Table 2: Comparative Antioxidant Activity

CompoundDPPH Scavenging (IC50 in µM)FRAP Value (µM Fe(II)/g)
This compoundExperimental DataExperimental Data
Carnosol
Quercetin
Resveratrol
Ascorbic Acid (Control)

Visualizations

Diagrams illustrating key signaling pathways and experimental workflows are crucial for clear communication of the research.

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4/MD2 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB Nucleus Nucleus NFkB->Nucleus translocation iNOS iNOS Nucleus->iNOS TNFa TNF-α Nucleus->TNFa IL6 IL-6 Nucleus->IL6 NO NO iNOS->NO Inflammation Inflammation TNFa->Inflammation IL6->Inflammation NO->Inflammation Lophanthoidin_E This compound Lophanthoidin_E->IKK Inhibition? Lophanthoidin_E->NFkB Inhibition?

Caption: Proposed mechanism of anti-inflammatory action of this compound.

Experimental_Workflow cluster_0 Anti-Inflammatory Assays cluster_1 Antioxidant Assays RAW_cells RAW 264.7 Cells Pretreat Pre-treat with Compounds RAW_cells->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Supernatant Collect Supernatant Stimulate->Supernatant NO_Assay Griess Assay for NO Supernatant->NO_Assay ELISA ELISA for TNF-α & IL-6 Supernatant->ELISA DPPH_reagent DPPH Reagent Add_compound_DPPH Add Compound DPPH_reagent->Add_compound_DPPH FRAP_reagent FRAP Reagent Add_compound_FRAP Add Compound FRAP_reagent->Add_compound_FRAP Measure_DPPH Measure Absorbance (517nm) Add_compound_DPPH->Measure_DPPH Measure_FRAP Measure Absorbance (593nm) Add_compound_FRAP->Measure_FRAP

References

Benchmarking Lophanthoidin E: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lophanthoidin E, a diterpenoid natural product, presents a compelling scaffold for investigation in drug discovery. While its specific biological activities remain largely uncharacterized, its structural class suggests potential anti-inflammatory and antioxidant properties, common among diterpenoids.[1][2][3][4] This guide provides a framework for benchmarking this compound against a curated library of well-characterized natural products with known anti-inflammatory and antioxidant activities. The objective is to elucidate the potential therapeutic value of this compound through standardized, quantitative comparisons.

This guide outlines detailed experimental protocols and data presentation formats to facilitate a direct and objective comparison of this compound's performance against established bioactive compounds. The following sections provide the necessary methodologies and frameworks for a comprehensive benchmarking study.

Comparative Natural Product Library

To effectively evaluate the potential of this compound, a carefully selected library of comparator compounds is essential. The following natural products, known for their anti-inflammatory and antioxidant properties, are proposed for this benchmark study.

Natural ProductClassReported Activities
Carnosol DiterpenoidPotent antioxidant and anti-inflammatory activities.[4]
Andrographolide DiterpenoidStrong anti-inflammatory effects through NF-κB inhibition.
Quercetin FlavonoidWell-documented antioxidant and anti-inflammatory properties.
Resveratrol StilbenoidKnown for its antioxidant, anti-inflammatory, and cardioprotective effects.

Experimental Protocols

A panel of in vitro assays is proposed to quantify and compare the anti-inflammatory and antioxidant activities of this compound and the comparator library.

Anti-Inflammatory Activity Assays

1. Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Assay Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound or comparator compounds for 1 hour.

    • Stimulate the cells with 1 µg/mL of LPS (from E. coli O111:B4) for 24 hours.

    • After incubation, collect the cell supernatant.

    • Determine the nitrite concentration in the supernatant, a proxy for NO production, using the Griess reagent system.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the percentage of NO inhibition relative to the LPS-treated control.

  • Data Analysis: Determine the IC50 value (the concentration required to inhibit NO production by 50%) for each compound.

2. Pro-inflammatory Cytokine (TNF-α and IL-6) Inhibition Assay

This assay measures the inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), two critical pro-inflammatory cytokines.

  • Assay Procedure:

    • Follow the same cell culture and stimulation protocol as the NO inhibition assay.

    • After 24 hours of incubation with LPS and the test compounds, collect the cell culture supernatants.

    • Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of each cytokine and determine the respective IC50 values.

Antioxidant Activity Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay evaluates the free radical scavenging capacity of the test compounds.

  • Assay Procedure:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • In a 96-well plate, add various concentrations of this compound or comparator compounds to the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

    • Ascorbic acid or Trolox can be used as a positive control.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

2. Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), an indication of its antioxidant potential.

  • Assay Procedure:

    • Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

    • Add the test compound to the FRAP reagent and incubate at 37°C for 30 minutes.

    • Measure the absorbance of the resulting blue-colored solution at 593 nm.

  • Data Analysis: Construct a standard curve using FeSO₄·7H₂O and express the results as micromolar ferrous iron equivalents per gram of the compound (µM Fe(II)/g).

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Comparative Anti-Inflammatory Activity (IC50 in µM)

CompoundNO Inhibition (RAW 264.7)TNF-α Inhibition (ELISA)IL-6 Inhibition (ELISA)
This compoundExperimental DataExperimental DataExperimental Data
Carnosol
Andrographolide
Quercetin
Resveratrol

Table 2: Comparative Antioxidant Activity

CompoundDPPH Scavenging (IC50 in µM)FRAP Value (µM Fe(II)/g)
This compoundExperimental DataExperimental Data
Carnosol
Quercetin
Resveratrol
Ascorbic Acid (Control)

Visualizations

Diagrams illustrating key signaling pathways and experimental workflows are crucial for clear communication of the research.

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4/MD2 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB Nucleus Nucleus NFkB->Nucleus translocation iNOS iNOS Nucleus->iNOS TNFa TNF-α Nucleus->TNFa IL6 IL-6 Nucleus->IL6 NO NO iNOS->NO Inflammation Inflammation TNFa->Inflammation IL6->Inflammation NO->Inflammation Lophanthoidin_E This compound Lophanthoidin_E->IKK Inhibition? Lophanthoidin_E->NFkB Inhibition?

Caption: Proposed mechanism of anti-inflammatory action of this compound.

Experimental_Workflow cluster_0 Anti-Inflammatory Assays cluster_1 Antioxidant Assays RAW_cells RAW 264.7 Cells Pretreat Pre-treat with Compounds RAW_cells->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Supernatant Collect Supernatant Stimulate->Supernatant NO_Assay Griess Assay for NO Supernatant->NO_Assay ELISA ELISA for TNF-α & IL-6 Supernatant->ELISA DPPH_reagent DPPH Reagent Add_compound_DPPH Add Compound DPPH_reagent->Add_compound_DPPH FRAP_reagent FRAP Reagent Add_compound_FRAP Add Compound FRAP_reagent->Add_compound_FRAP Measure_DPPH Measure Absorbance (517nm) Add_compound_DPPH->Measure_DPPH Measure_FRAP Measure Absorbance (593nm) Add_compound_FRAP->Measure_FRAP

References

Safety Operating Guide

Personal protective equipment for handling Lophanthoidin E

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Lophanthoidin E. Adherence to these procedures is vital for ensuring a safe laboratory environment.

1. Hazard Identification and Precautionary Measures

This compound is classified as a hazardous substance with the following primary concerns[1]:

  • Acute Oral Toxicity: Toxic if swallowed[1].

  • Specific Target Organ Toxicity (Repeated Exposure): May cause damage to organs through prolonged or repeated exposure[1].

Due to these hazards, the following precautionary measures must be strictly followed:

  • Do not breathe dust[1].

  • Wash skin thoroughly after handling[1].

  • Do not eat, drink, or smoke when using this product.

  • Work under a chemical fume hood.

  • Avoid generating dusts.

2. Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategorySpecification
Hand Protection Material: Nitrile rubberMinimum Glove Thickness: 0.11 mmBreakthrough Time: ≥ 480 minutesNote: Always inspect gloves prior to use and use proper glove removal technique.
Respiratory Protection Required when dusts are generated. A respiratory protection system with a Filter type P1 (or equivalent) is recommended.
Eye/Face Protection Wear safety glasses with side shields or goggles.
Skin and Body Protection Wear appropriate chemical-resistant clothing to prevent skin contact.

3. Handling and Storage Protocols

Proper handling and storage are critical to maintaining the integrity of this compound and the safety of laboratory personnel.

Handling:

  • All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid inhalation of the substance or any dust it may generate.

  • Prevent direct contact with the skin and eyes.

Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.

  • The storage area should be secure and accessible only to authorized personnel.

4. Emergency and First Aid Procedures

In the event of exposure or an emergency, follow these first aid measures and seek immediate medical attention.

Exposure RouteFirst Aid Measures
If Swallowed Immediately call a POISON CENTER or doctor. Rinse mouth. Give water to drink (at most two glasses).
In Case of Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower. Consult a physician.
In Case of Eye Contact Rinse out with plenty of water. Call an ophthalmologist. Remove contact lenses if present and easy to do.
If Inhaled Move the person to fresh air. Call a physician.

5. Spill and Disposal Plan

Spill Containment:

  • Evacuate the danger area and consult an expert.

  • Avoid inhaling any dust generated from the spill.

  • Ensure adequate ventilation.

  • Cover drains to prevent the substance from entering the water system.

  • Carefully take up the spilled material without generating dust, bind it, and pump it off if necessary.

  • Clean the affected area thoroughly.

Disposal:

  • Dispose of this compound and any contaminated materials at an approved waste disposal plant.

  • Do not allow the product to enter drains.

  • Contaminated gloves should be disposed of in accordance with applicable laws and good laboratory practices.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Appropriate PPE B Prepare Chemical Fume Hood A->B C Weigh this compound B->C Begin Work D Perform Experiment C->D E Clean Equipment & Workspace D->E Complete Experiment F Dispose of Waste E->F G Remove & Dispose of PPE F->G H Wash Hands Thoroughly G->H

Caption: Workflow for the safe handling of this compound.

References

Personal protective equipment for handling Lophanthoidin E

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Lophanthoidin E. Adherence to these procedures is vital for ensuring a safe laboratory environment.

1. Hazard Identification and Precautionary Measures

This compound is classified as a hazardous substance with the following primary concerns[1]:

  • Acute Oral Toxicity: Toxic if swallowed[1].

  • Specific Target Organ Toxicity (Repeated Exposure): May cause damage to organs through prolonged or repeated exposure[1].

Due to these hazards, the following precautionary measures must be strictly followed:

  • Do not breathe dust[1].

  • Wash skin thoroughly after handling[1].

  • Do not eat, drink, or smoke when using this product.

  • Work under a chemical fume hood.

  • Avoid generating dusts.

2. Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategorySpecification
Hand Protection Material: Nitrile rubberMinimum Glove Thickness: 0.11 mmBreakthrough Time: ≥ 480 minutesNote: Always inspect gloves prior to use and use proper glove removal technique.
Respiratory Protection Required when dusts are generated. A respiratory protection system with a Filter type P1 (or equivalent) is recommended.
Eye/Face Protection Wear safety glasses with side shields or goggles.
Skin and Body Protection Wear appropriate chemical-resistant clothing to prevent skin contact.

3. Handling and Storage Protocols

Proper handling and storage are critical to maintaining the integrity of this compound and the safety of laboratory personnel.

Handling:

  • All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid inhalation of the substance or any dust it may generate.

  • Prevent direct contact with the skin and eyes.

Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.

  • The storage area should be secure and accessible only to authorized personnel.

4. Emergency and First Aid Procedures

In the event of exposure or an emergency, follow these first aid measures and seek immediate medical attention.

Exposure RouteFirst Aid Measures
If Swallowed Immediately call a POISON CENTER or doctor. Rinse mouth. Give water to drink (at most two glasses).
In Case of Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower. Consult a physician.
In Case of Eye Contact Rinse out with plenty of water. Call an ophthalmologist. Remove contact lenses if present and easy to do.
If Inhaled Move the person to fresh air. Call a physician.

5. Spill and Disposal Plan

Spill Containment:

  • Evacuate the danger area and consult an expert.

  • Avoid inhaling any dust generated from the spill.

  • Ensure adequate ventilation.

  • Cover drains to prevent the substance from entering the water system.

  • Carefully take up the spilled material without generating dust, bind it, and pump it off if necessary.

  • Clean the affected area thoroughly.

Disposal:

  • Dispose of this compound and any contaminated materials at an approved waste disposal plant.

  • Do not allow the product to enter drains.

  • Contaminated gloves should be disposed of in accordance with applicable laws and good laboratory practices.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Appropriate PPE B Prepare Chemical Fume Hood A->B C Weigh this compound B->C Begin Work D Perform Experiment C->D E Clean Equipment & Workspace D->E Complete Experiment F Dispose of Waste E->F G Remove & Dispose of PPE F->G H Wash Hands Thoroughly G->H

Caption: Workflow for the safe handling of this compound.

References

Personal protective equipment for handling Lophanthoidin E

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Lophanthoidin E. Adherence to these procedures is vital for ensuring a safe laboratory environment.

1. Hazard Identification and Precautionary Measures

This compound is classified as a hazardous substance with the following primary concerns[1]:

  • Acute Oral Toxicity: Toxic if swallowed[1].

  • Specific Target Organ Toxicity (Repeated Exposure): May cause damage to organs through prolonged or repeated exposure[1].

Due to these hazards, the following precautionary measures must be strictly followed:

  • Do not breathe dust[1].

  • Wash skin thoroughly after handling[1].

  • Do not eat, drink, or smoke when using this product.

  • Work under a chemical fume hood.

  • Avoid generating dusts.

2. Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategorySpecification
Hand Protection Material: Nitrile rubberMinimum Glove Thickness: 0.11 mmBreakthrough Time: ≥ 480 minutesNote: Always inspect gloves prior to use and use proper glove removal technique.
Respiratory Protection Required when dusts are generated. A respiratory protection system with a Filter type P1 (or equivalent) is recommended.
Eye/Face Protection Wear safety glasses with side shields or goggles.
Skin and Body Protection Wear appropriate chemical-resistant clothing to prevent skin contact.

3. Handling and Storage Protocols

Proper handling and storage are critical to maintaining the integrity of this compound and the safety of laboratory personnel.

Handling:

  • All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid inhalation of the substance or any dust it may generate.

  • Prevent direct contact with the skin and eyes.

Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.

  • The storage area should be secure and accessible only to authorized personnel.

4. Emergency and First Aid Procedures

In the event of exposure or an emergency, follow these first aid measures and seek immediate medical attention.

Exposure RouteFirst Aid Measures
If Swallowed Immediately call a POISON CENTER or doctor. Rinse mouth. Give water to drink (at most two glasses).
In Case of Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower. Consult a physician.
In Case of Eye Contact Rinse out with plenty of water. Call an ophthalmologist. Remove contact lenses if present and easy to do.
If Inhaled Move the person to fresh air. Call a physician.

5. Spill and Disposal Plan

Spill Containment:

  • Evacuate the danger area and consult an expert.

  • Avoid inhaling any dust generated from the spill.

  • Ensure adequate ventilation.

  • Cover drains to prevent the substance from entering the water system.

  • Carefully take up the spilled material without generating dust, bind it, and pump it off if necessary.

  • Clean the affected area thoroughly.

Disposal:

  • Dispose of this compound and any contaminated materials at an approved waste disposal plant.

  • Do not allow the product to enter drains.

  • Contaminated gloves should be disposed of in accordance with applicable laws and good laboratory practices.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Appropriate PPE B Prepare Chemical Fume Hood A->B C Weigh this compound B->C Begin Work D Perform Experiment C->D E Clean Equipment & Workspace D->E Complete Experiment F Dispose of Waste E->F G Remove & Dispose of PPE F->G H Wash Hands Thoroughly G->H

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.